N,N-Bis(3-aminopropyl)methylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPCQSCMCEPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044510 | |
| Record name | N,N-Bis(3-aminopropyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |
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Molecular Weight |
145.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
105-83-9, 11071-12-8 | |
| Record name | Bis(3-aminopropyl)methylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Bis(3-aminopropyl)methylamine | |
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| Record name | N,N-Bis(3-aminopropyl)methylamine | |
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| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |
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| Record name | N,N-Bis(3-aminopropyl)methylamine | |
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| Record name | N,N-bis(3-aminopropyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.034 | |
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| Record name | N-methyldipropylenetriamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(3-AMINOPROPYL)METHYLAMINE | |
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Foundational & Exploratory
N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9
An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)
Foreword
As a Senior Application Scientist, my experience is rooted not just in understanding chemical entities but in leveraging their fundamental properties to solve complex challenges in material science and synthetic chemistry. This compound, often referred to by its synonym 3,3'-Diamino-N-methyldipropylamine, is a molecule whose structural simplicity belies its functional sophistication. It is more than a mere intermediate; it is a versatile building block whose trifunctional nature—possessing two primary amines and one tertiary amine—offers a unique handle for precise molecular engineering. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this polyamine, moving from its core characteristics to its practical synthesis and application, with a particular focus on its role as a high-performance epoxy curing agent. The methodologies described herein are grounded in established chemical principles, designed to be self-validating and reproducible.
Core Molecular Profile and Physicochemical Properties
This compound is a triamine characterized by a central methyl-substituted nitrogen atom linked to two 3-aminopropyl chains.[1][2] This structure is fundamental to its reactivity, providing two nucleophilic primary amine sites for covalent bonding and a tertiary amine core that can exhibit catalytic activity.[3]
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Atom nodes N_tert [label="N", pos="0,0!", fontcolor="#202124"]; C_methyl [label="CH₃", pos="-0.8,-0.5!", fontcolor="#202124"]; C1_chain1 [label="CH₂", pos="0.8,0.5!", fontcolor="#202124"]; C2_chain1 [label="CH₂", pos="1.6,0!", fontcolor="#202124"]; C3_chain1 [label="CH₂", pos="2.4,0.5!", fontcolor="#202124"]; N_prim1 [label="NH₂", pos="3.2,0!", fontcolor="#202124"]; C1_chain2 [label="CH₂", pos="0.8,-0.5!", fontcolor="#202124"]; C2_chain2 [label="CH₂", pos="1.6,-1!", fontcolor="#202124"]; C3_chain2 [label="CH₂", pos="2.4,-0.5!", fontcolor="#202124"]; N_prim2 [label="NH₂", pos="3.2,-1!", fontcolor="#202124"];
// Bonds N_tert -- C_methyl; N_tert -- C1_chain1; C1_chain1 -- C2_chain1; C2_chain1 -- C3_chain1; C3_chain1 -- N_prim1; N_tert -- C1_chain2; C1_chain2 -- C2_chain2; C2_chain2 -- C3_chain2; C3_chain2 -- N_prim2; } Caption: Molecular Structure of this compound.
Its key physicochemical properties are summarized below, providing the foundational data required for its application in experimental design.
| Property | Value | Source |
| CAS Number | 105-83-9 | [4][5] |
| Molecular Formula | C₇H₁₉N₃ | [4][5] |
| Molecular Weight | 145.25 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 110-112 °C @ 6 mmHg | [7] |
| Melting Point | -32 °C | [5] |
| Density | 0.901 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.4725 | [7] |
| Water Solubility | Completely miscible | [8] |
Synthesis Pathway: A Self-Validating Two-Step Protocol
The industrial and laboratory synthesis of this compound is elegantly achieved through a robust, two-step process that avoids the need for complex chromatographic purification.[7][9] This pathway is a prime example of efficient chemical engineering, leveraging common starting materials to produce a high-purity product.
Protocol 2.1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine
-
Causality: This step employs a bis-conjugate aza-Michael addition. Using an excess of acrylonitrile is not strictly necessary if the reaction is controlled, but ensuring at least a 2:1 molar ratio of acrylonitrile to methylamine drives the reaction to completion, favoring the formation of the dinitrile adduct over the mono-adduct. The reaction is typically performed without a catalyst.[7][9]
-
Reactor Setup: To a stirred pressure reactor, add one molar equivalent of methylamine (as a solution in a suitable solvent like water or methanol).
-
Reagent Addition: Slowly add at least two molar equivalents of acrylonitrile to the reactor. The addition should be controlled to manage the exothermic nature of the reaction, maintaining a temperature between 30-70 °C.[10]
-
Reaction: Stir the mixture at the controlled temperature until Gas Chromatography (GC) analysis of an aliquot confirms the complete consumption of methylamine and its mono-cyanoethylated intermediate.
-
Result: The resulting mixture contains the N,N-Bis(2-cyanoethyl)methylamine intermediate and can often be used directly in the next step without purification, a key advantage for process efficiency.[9][10]
Protocol 2.2: Hydrogenation to this compound
-
Causality: The catalytic hydrogenation reduces the nitrile groups to primary amines. Raney nickel is a highly effective and cost-efficient catalyst for this transformation.[7][9] The use of a methanolic ammonia solvent system is critical; the presence of ammonia suppresses the formation of secondary amine side-products, thereby ensuring high selectivity and purity of the desired primary triamine.[7] A low hydrogen pressure (e.g., 50 psi) is sufficient, making the process accessible without requiring high-pressure industrial equipment.[7]
-
Reactor Charging: Charge the crude N,N-Bis(2-cyanoethyl)methylamine mixture into a hydrogenation reactor.
-
Solvent and Catalyst: Add the Raney nickel catalyst and the 7N methanolic ammonia solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 50 psi and heat to the appropriate temperature. Maintain the reaction with vigorous stirring until hydrogen uptake ceases.
-
Work-up: Cool the reactor, vent the hydrogen, and filter the mixture to remove the Raney nickel catalyst.
-
Isolation: Remove the solvent via rotary evaporation. The resulting product is typically of high purity (>95%) and can be used without further distillation.[7]
Core Application: Epoxy Resin Curing Agent
One of the principal applications of this compound is as a curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[8][11] Its two primary amine groups provide four reactive hydrogens that participate in the nucleophilic ring-opening of the epoxide groups, forming a highly cross-linked, durable thermoset polymer.[3][12][13]
Protocol 3.1: Formulation and Curing of a DGEBA Epoxy System
-
Trustworthiness through Stoichiometry: The key to a reproducible and high-performance epoxy system is achieving the correct stoichiometric balance between the epoxy resin and the amine hardener. This is a self-validating system; incorrect ratios lead to suboptimal properties like reduced glass transition temperature (Tg), lower modulus, and poor chemical resistance.[11][14][15] The balance is governed by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
Step 1: Determine the Amine Hydrogen Equivalent Weight (AHEW)
-
Causality: The AHEW represents the mass of the amine required to provide one mole of reactive amine hydrogen. For this compound, there are two primary amine (-NH₂) groups, each contributing two reactive hydrogens. The tertiary amine does not participate directly in the primary cross-linking reaction.[3]
-
Calculation:
-
Molecular Weight (MW) = 145.25 g/mol
-
Number of active hydrogens = 4 (2 from each -NH₂ group)
-
AHEW = MW / Number of active hydrogens = 145.25 / 4 = 36.31 g/eq
-
Step 2: Calculate Parts per Hundred Resin (PHR)
-
Causality: The PHR value standardizes the formulation, indicating how many grams of hardener are needed for every 100 grams of epoxy resin. This ensures a 1:1 molar ratio of epoxy groups to amine hydrogens.[3][16]
-
Formula: PHR = (AHEW * 100) / EEW[16]
-
Example Calculation:
-
Assume a standard liquid DGEBA resin with an EEW of 190 g/eq.
-
PHR = (36.31 * 100) / 190 = 19.1 parts
-
Therefore, for every 100g of this epoxy resin, 19.1g of this compound is required for a stoichiometric cure.
-
Step 3: Curing Procedure
-
Preparation: Accurately weigh 100g of the DGEBA epoxy resin into a suitable mixing container.
-
Addition: Add 19.1g of this compound to the resin.
-
Mixing: Thoroughly mix the two components for 2-3 minutes until a uniform, homogenous mixture is achieved. Be careful to avoid excessive air entrapment. A brief degassing in a vacuum chamber is recommended for applications requiring high clarity or mechanical performance.
-
Application: Apply the mixed resin to the desired substrate or mold.
-
Curing: Allow the mixture to cure. As an aliphatic amine, it will cure at room temperature, but the process can be accelerated and properties enhanced with heat.[13] A typical cure schedule might be:
-
Ambient Cure: 24 hours for handling strength, 7 days for full cure.
-
Accelerated Cure: 2 hours at 80-100 °C.[17]
-
Analytical Quality Control: Purity Determination by GC-MS
Ensuring the purity of this compound is critical, as impurities can affect reaction kinetics and final polymer properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this analysis.
-
Expertise & Experience: A common challenge in the GC analysis of primary and secondary amines is poor peak shape (tailing) due to their interaction with active sites on the column and inlet.[18] Experienced analysts overcome this by converting the polar amines into less polar, more volatile derivatives prior to analysis. This derivatization step is crucial for achieving sharp, symmetrical peaks and accurate quantification.[5][8]
Protocol 4.1: Derivatization and GC-MS Analysis
This protocol is adapted from established methods for analyzing aliphatic amines.[5][8]
-
Standard/Sample Preparation: Prepare a ~100 µg/mL solution of this compound in methanol.
-
Derivatization:
-
In a vial, combine 1 mL of the amine solution with an alkaline buffer (e.g., sodium bicarbonate, pH 10.5).
-
Add an excess of the derivatizing agent, such as benzenesulfonyl chloride.[5]
-
Seal the vial and agitate vigorously at room temperature for 30 minutes.
-
-
Extraction: Add a water-immiscible organic solvent (e.g., hexane or ethyl acetate), vortex, and allow the layers to separate. The derivatized, less polar amine will partition into the organic layer.
-
GC-MS Conditions:
-
Injection: Inject 1 µL of the organic extract in splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at 1 mL/min.
-
Injector Temp: 290 °C.
-
Oven Program: Initial temp 80°C for 1 min, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 240°C, then ramp at 25°C/min to 290°C and hold for 10 min.[5]
-
MS Detection: Use electron ionization (EI) and operate in full scan mode to identify impurities or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.
-
Safety and Handling
This compound is a hazardous chemical that requires strict adherence to safety protocols. Its primary hazards stem from its corrosive and toxic nature.
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a chemical-resistant apron or full-body suit.
-
Respiratory Protection: Use a respirator with an appropriate organic vapor/amine cartridge in a well-ventilated area or fume hood.
-
-
Handling and Storage:
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Do not allow entry into drains.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Broader Applications and Future Outlook
While its role in epoxy systems is prominent, the utility of this compound extends to several other areas of chemical science:
-
Polymer Chemistry: Serves as a building block for polyamides, polyureas, and in the preparation of cationic stabilized polyurethane dispersions.[8][11]
-
Chelating Agents: Acts as a scaffold in the synthesis of complex aminopolycarboxylic acid-based chelators, such as derivatives of EDTA, used in water treatment and detergents.[8][19]
-
Pharmaceutical and Agrochemical Synthesis: Used as a versatile intermediate for creating active pharmaceutical ingredients (APIs) and agrochemicals.[8][15]
-
Corrosion Inhibitors: Its amine groups can form a protective film on metal surfaces, making it an effective component in corrosion inhibitor formulations.[8]
The trifunctional nature of this molecule continues to make it a compound of interest for developing advanced materials, including dendrimers and hyperbranched polymers, where controlled molecular architecture is paramount.
References
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- Royal Society of Chemistry. (n.d.). Supporting information.
- ACS Publications. (2023, April 7). Unexpected Thermomechanical Behavior of Off-Stoichiometry Epoxy/Amine Materials.
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- Denton, J. P., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Organic Preparations and Procedures International, 39(3), 293-298.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis.
- Google Patents. (n.d.). EP1808428A1 - EDTA derivatives (EDD), their synthesis and application.
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- ACS Publications. (2022, November 28). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems.
- Pitture e Vernici. (n.d.). Determination of the hydrogen equivalent weight for amine curing agents via DSC.
- MDPI. (2017, August 1). Synthesis and Characterizations of Melamine-Based Epoxy Resins.
- ResearchGate. (n.d.). Determination of the amine hydrogen equivalent weight for the system....
- Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents - Part 1: Amines.
- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- National Institute of Standards and Technology. (n.d.). 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. NIST Chemistry WebBook.
- Patexia. (n.d.). Selective Manufacture of N,N-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N-BIS(3-aminopropyl)-1,2-Ethylenediamine.
- MDPI. (2022, December 7). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines.
- Achilles Chemical. (n.d.). N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE.
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N,N-Bis(3-aminopropyl)methylamine molecular weight and formula
An In-depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 105-83-9) is a versatile polyamine intermediate characterized by a central tertiary amine and two terminal primary amine groups. This guide provides a comprehensive overview of its core chemical and physical properties, including its molecular formula and weight, and delves into its significant applications across various scientific disciplines. We will explore its role as a crucial building block in polymer chemistry, particularly as a curing agent for epoxy resins and a monomer for polyurethanes, as well as its utility in the synthesis of chelating agents, corrosion inhibitors, and as a scaffold in pharmaceutical and agrochemical development.[1] The document further details critical safety and handling protocols, provides an illustrative experimental workflow, and consolidates key data for ease of reference by professionals in research and development.
Introduction
In the landscape of chemical synthesis, intermediates that offer multiple reactive sites are of paramount importance. This compound, also known by synonyms such as 3,3'-Diamino-N-methyldipropylamine and Methyliminobispropylamine, is one such compound.[2][3] Its structure, which features two primary amine functionalities and a central tertiary amine, provides a unique combination of nucleophilicity and structural flexibility. This trifunctional nature makes it a highly reactive and valuable building block for creating complex molecular architectures and advanced materials.[4]
This guide serves as a technical resource for scientists and developers, offering field-proven insights into the causality behind its applications. From enhancing the mechanical strength of thermoset polymers to acting as a foundational scaffold for potential anticancer drugs, the utility of this compound is broad and significant.[1][5] By grounding our discussion in authoritative data and established protocols, we aim to provide a trustworthy and expert-level resource for leveraging this compound in laboratory and industrial settings.
Core Chemical and Physical Properties
The efficacy and applicability of any chemical compound are fundamentally dictated by its intrinsic properties. This compound is a colorless to pale yellow liquid with a characteristic amine odor, and it is completely miscible in water.[6] These properties are a direct consequence of its molecular structure and the presence of multiple amine groups capable of hydrogen bonding.[6]
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₉N₃ | [2][7][8] |
| Molecular Weight | 145.25 g/mol | [2][8] |
| CAS Number | 105-83-9 | [2][7] |
| Density | 0.901 g/mL at 25 °C | [9] |
| Boiling Point | 110-112 °C at 6 mmHg | [9] |
| Melting Point | -30 to -28 °C | [7] |
| Refractive Index | n20/D 1.4725 | [7][9] |
| Flash Point | 103 °C (217.4 °F) - closed cup | |
| Vapor Pressure | 6 mmHg at 110 °C | [7] |
Synthesis and Manufacturing Overview
The industrial production of this compound is primarily achieved through processes that create its characteristic aminopropyl arms. While specific proprietary methods may vary, a common conceptual pathway involves the reaction of methylamine with acrylonitrile in a double Michael addition, followed by the catalytic hydrogenation of the resulting dinitrile intermediate.
This multi-step process is chosen for its efficiency and the availability of starting materials. The initial Michael reaction is highly effective for forming carbon-nitrogen bonds, while catalytic hydrogenation is a well-established industrial method for converting nitriles to primary amines with high yield and purity.
Caption: Generalized two-step synthesis pathway for this compound.
Key Applications in Research and Development
The trifunctional nature of this compound makes it a versatile intermediate for numerous applications. Its value lies in the differential reactivity of its primary and tertiary amines, allowing for controlled, stepwise reactions.
Caption: Major application pathways stemming from this compound.
-
Polymer Chemistry: This is one of the largest use cases. The two primary amine groups readily react with epoxide groups, making it an excellent and rapid curing agent (hardener) for epoxy resins. This cross-linking reaction creates a rigid, thermoset polymer network with high mechanical strength and thermal resistance, ideal for adhesives, coatings, and composites.[1] It also serves as a building block for polyurethanes.[1]
-
Chelating Agents: The compound is a key scaffold for synthesizing aminopolycarboxylic acid-based chelators. The nitrogen atoms can be functionalized with carboxyl groups to create molecules that bind strongly to metal ions. These agents are critical in industrial water treatment, detergents, and medical applications for controlling metal ion bioavailability.
-
Pharmaceutical and Agrochemical Synthesis: In drug development, its defined structure is used as a scaffold to build more complex active pharmaceutical ingredients (APIs).[4] It has been utilized in the synthesis of potential anticancer drugs, such as bischromone derivatives, and polyamine derivatives with biological activity.[5] The compound's properties are also valuable for creating drug delivery systems, where its amphiphilic derivatives can form micelles to encapsulate and improve the solubility of hydrophobic drugs.[10] In agriculture, it serves as an intermediate for herbicides and growth regulators.[11]
-
Corrosion Inhibition: The amine groups can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. This makes it a valuable component in formulations for closed-loop cooling systems and gas transmission lines.
Experimental Protocol: Epoxy Resin Curing
This protocol provides a self-validating system for utilizing this compound as a curing agent for a standard Bisphenol A-based epoxy resin. The validation comes from the predictable exothermic reaction and the final physical state of the cured material.
Objective: To prepare a cured epoxy polymer sample for mechanical testing.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)
-
This compound (Amine Hydrogen Equivalent Weight = 145.25 / 4 = 36.31 g/eq, since there are 4 reactive N-H bonds from the two primary amines)
-
Disposable mixing container and stirring rod
-
Silicone mold
-
Digital scale (±0.01 g)
-
Fume hood
Methodology:
-
Stoichiometric Calculation:
-
The key to a properly cured epoxy is the stoichiometric ratio of epoxy groups to amine hydrogen atoms, typically 1:1.
-
Calculate the required mass of curing agent per 100g of resin:
-
Mass of Amine = (100 g Resin / 180 g/eq) * 36.31 g/eq = 20.17 g
-
-
This calculation ensures that there are enough reactive amine hydrogens to cross-link all available epoxy groups, maximizing the polymer's physical properties.
-
-
Preparation:
-
Place the mixing container on the digital scale within a fume hood.
-
Tare the scale.
-
Carefully weigh 100.00 g of DGEBA resin into the container.
-
-
Mixing:
-
Tare the scale again with the resin in the container.
-
Add 20.17 g of this compound to the resin.
-
Immediately begin mixing thoroughly for 2-3 minutes. Ensure the sides and bottom of the container are scraped to achieve a homogenous mixture. The mixture will begin to warm, indicating the exothermic curing reaction has started.
-
-
Casting and Curing:
-
Pour the mixture into the silicone mold.
-
Allow the sample to cure at room temperature for 24 hours. For optimal properties, a post-cure at an elevated temperature (e.g., 80°C for 2-3 hours) is often recommended.
-
-
Validation:
-
The cured sample should be a hard, rigid solid that is not tacky to the touch. A tacky surface would indicate an off-ratio mixture or incomplete curing. The material should be transparent with a slight amber hue.
-
Safety and Handling
This compound is a hazardous substance that requires strict safety protocols. It is toxic and corrosive.[2]
-
GHS Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]
-
Use only spark-proof tools and take precautionary measures against static discharge.
-
Have an emergency eye wash station and safety shower readily accessible.[13]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[13]
-
Eye Contact: Immediately rinse with water for at least 15 minutes, including under the eyelids.[13] Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air.[13] Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth and seek immediate medical attention.[13]
-
Conclusion
This compound is a cornerstone chemical intermediate whose value is derived from its unique trifunctional amine structure. Its well-defined physical and chemical properties make it a reliable and predictable component in a wide array of applications, from high-performance polymers to the intricate synthesis of pharmaceutical compounds. For researchers and developers, a thorough understanding of its reactivity, applications, and stringent safety requirements is essential to unlocking its full potential in creating novel materials and life-saving technologies.
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An In-Depth Technical Guide to the Synthesis of N,N-Bis(3-aminopropyl)methylamine: Routes, Mechanisms, and Practical Considerations
Foreword: The Strategic Importance of N,N-Bis(3-aminopropyl)methylamine
This compound (CAS No. 105-83-9), a trifunctional polyamine, serves as a critical building block and versatile intermediate in a multitude of advanced chemical syntheses.[1][2] Its unique molecular architecture, featuring two primary amine functionalities and a central tertiary amine, imparts a distinct reactivity profile that is highly valued across diverse sectors, including pharmaceuticals, diagnostics, and advanced materials science.[3] In the pharmaceutical realm, this compound is a key component in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of novel therapeutics.[3] Its role as a precursor for diagnostic reagents is equally significant, enabling the creation of sensitive and specific assays.[2] Furthermore, its polyamine structure is leveraged in the formulation of specialty polymers, epoxy curing agents, and as a building block for polyurethane dispersions.[4]
This technical guide provides an in-depth exploration of the primary synthesis routes to this compound, offering not just procedural outlines but also a deep dive into the underlying chemical principles and practical considerations essential for successful and scalable synthesis. As a Senior Application Scientist, the focus of this document is to bridge theoretical knowledge with field-proven insights, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.
Primary Synthesis Route: A Two-Step Journey via Cyanoethylation and Catalytic Hydrogenation
The most established and industrially practiced method for the synthesis of this compound is a robust two-step process. This route commences with the double cyanoethylation of methylamine, followed by the catalytic hydrogenation of the resulting dinitrile intermediate. This pathway is favored for its high efficiency and the availability of starting materials.
Step 1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine via Double Cyanoethylation
The initial step involves the Michael addition of methylamine to two equivalents of acrylonitrile. This reaction, known as cyanoethylation, is a base-catalyzed conjugate addition of a protic nucleophile to an α,β-unsaturated nitrile.[5]
Mechanism of Cyanoethylation:
The reaction proceeds through a nucleophilic attack of the methylamine nitrogen on the β-carbon of acrylonitrile, which is rendered electrophilic by the electron-withdrawing nitrile group. The reaction is typically self-catalyzed by the basicity of the methylamine; however, external basic or acidic catalysts can be employed depending on the amine's reactivity.[5]
Figure 1: Mechanism of the double cyanoethylation of methylamine.
Experimental Protocol: Synthesis of N,N-Bis(2-cyanoethyl)methylamine
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: To a stirred solution of methylamine (1.0 equivalent) in water (5-15% by weight of total reactants), acrylonitrile (2.0-2.2 equivalents) is added dropwise.[6] The use of a slight excess of acrylonitrile ensures the complete conversion of the primary amine. The presence of water has been shown to improve the selectivity towards the desired dicyanoethylated product.[7]
-
Temperature Control: The reaction is exothermic, and the temperature should be maintained between 20-80 °C, with a preferred range of 30-60 °C, using an ice bath or a cooling system.[6]
-
Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 10 hours) to ensure completion.[6]
-
Work-up and Purification: After the reaction is complete, the excess acrylonitrile and water are removed under reduced pressure. The resulting crude N,N-Bis(2-cyanoethyl)methylamine can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
The dropwise addition of acrylonitrile is crucial to control the exothermicity of the reaction and prevent runaway polymerization of acrylonitrile.
-
The use of water as a co-solvent enhances the selectivity for the desired bis-adduct by influencing the solubility and reactivity of the intermediates.[7]
-
Maintaining the specified temperature range is critical for achieving a good reaction rate while minimizing side reactions.
Step 2: Catalytic Hydrogenation of N,N-Bis(2-cyanoethyl)methylamine
The second and final step is the reduction of the dinitrile intermediate to the corresponding primary amines. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its efficiency and atom economy.
Mechanism of Nitrile Hydrogenation:
The catalytic hydrogenation of nitriles to primary amines is a complex process that occurs on the surface of a heterogeneous catalyst, typically Raney nickel or Raney cobalt.[1][8] The reaction is believed to proceed through the formation of an imine intermediate, which is then further hydrogenated to the primary amine.
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A Comprehensive Technical Guide to the Safe Handling of N,N-Bis(3-aminopropyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Identification and Physicochemical Properties
N,N-Bis(3-aminopropyl)methylamine, also known as 3,3'-Diamino-N-methyldipropylamine, is a versatile polyamine intermediate.[1][2] Its utility is widespread, serving as a crucial building block in the synthesis of pharmaceuticals, diagnostic reagents, and specialty polymers like polyurethanes and as a cross-linker for epoxy resins.[3][4][5] Its molecular structure, featuring both primary and secondary amine groups, dictates its reactivity and, consequently, its hazard profile.
A thorough understanding of its physical and chemical properties is the foundation of safe handling. This data informs storage conditions, appropriate handling techniques, and emergency response measures.
| Property | Value | Source |
| Molecular Formula | C7H19N3 | |
| Molecular Weight | 145.25 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [6] |
| Boiling Point | 110-112 °C at 6 mmHg | [7][8] |
| Melting Point | -30 to -28 °C | [6][9] |
| Density | 0.901 g/mL at 25 °C | [7][8] |
| Flash Point | 217 °F (103 °C) | [9] |
| Vapor Pressure | 6 mm Hg at 110 °C | [6][9] |
| Solubility in Water | Completely miscible | [6] |
The Inherent Hazards: A Mechanistic Perspective
This compound is classified as a hazardous substance, and it is crucial to understand the mechanisms that underpin these dangers. The primary hazards are its corrosivity and acute toxicity upon contact, inhalation, or ingestion.
Corrosivity: More Than a Simple Irritant
The designation "causes severe skin burns and eye damage" stems from its nature as a strongly alkaline organic diamine.[1][10] When it comes to contact with tissue, two primary mechanisms are at play:
-
High pH: Like other aliphatic amines, it is alkaline. This high pH can disrupt the acid-base balance of the skin and eyes, leading to the saponification of fats and the denaturation of proteins. This results in deep, penetrating tissue damage.
-
Cell Membrane Disruption: The amine groups can interact with and disrupt the lipid bilayers of cell membranes, leading to cell lysis and the release of inflammatory mediators.[10]
This is why even brief contact with the liquid or its concentrated vapors on moist skin can lead to severe chemical burns.[7] In the eyes, this can cause painful inflammation, corneal injury, and potentially permanent damage if not addressed immediately.[10]
Acute Toxicity: A Multi-Route Threat
This compound is classified as toxic or harmful via inhalation, dermal contact, and ingestion.[9]
-
Inhalation: While not highly volatile at room temperature, heating the substance or generating aerosols can lead to the inhalation of corrosive and toxic vapors.[10] These vapors can severely irritate the respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema.[7]
-
Dermal Contact: The substance can be absorbed through the skin, contributing to systemic toxicity.[11] This is in addition to the severe local corrosive effects.
-
Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach, with a risk of perforation.[1] It is also moderately toxic upon ingestion.[6][7]
The following diagram illustrates the logical flow of hazard identification and the corresponding immediate responses.
Caption: Hazard identification and immediate first aid response workflow.
Proactive Safety: Engineering Controls, Personal Protective Equipment, and Handling Protocols
A multi-layered approach to safety is essential, starting with engineering controls, supplemented by appropriate Personal Protective Equipment (PPE), and reinforced by strict handling protocols.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[11][12]
Personal Protective Equipment (PPE): Your Personal Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[13] A face shield (minimum 8 inches) should be worn in situations with a higher risk of splashing.[9]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be worn.[11][13]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia/methylamine (e.g., type ABEK filter) is necessary.[10]
The following diagram outlines the hierarchy of controls for safe handling.
Caption: Hierarchy of controls for mitigating exposure risks.
Standard Handling Protocol
-
Pre-use Inspection: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE and emergency equipment are available and in good working order.
-
Containment: Conduct all work within a chemical fume hood or other suitable ventilated enclosure.
-
Dispensing: When transferring the liquid, use appropriate tools (e.g., glass pipettes with a bulb, syringes) to avoid splashes. Pouring should be done slowly and carefully.
-
Heating: If heating is required, do so in a controlled manner (e.g., using a heating mantle with temperature control) within the fume hood to prevent the generation of high concentrations of vapor.
-
Post-use: Tightly seal the container immediately after use.[9] Decontaminate any surfaces or equipment that may have come into contact with the chemical (see Section 5).
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9][11]
Reactive Hazards and Incompatible Materials
This compound is a reactive chemical, and improper mixing can lead to dangerous outcomes.
-
Strong Oxidizing Agents: Contact with strong oxidizers (e.g., peroxides, nitrates, perchlorates) can lead to vigorous, exothermic reactions, potentially causing fires or explosions.
-
Acids: As a base, it will react exothermically with acids. This can generate heat and cause splashing of the corrosive material.
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[6][7] In the event of a fire, carbon oxides are also produced.
Emergency Procedures: Spill, Leak, and Exposure Response
Rapid and correct response to an emergency is critical to minimizing harm.
Spill and Leak Cleanup Protocol
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated (if safe to do so).
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 3.2, including respiratory protection if necessary.
-
Contain the Spill: For small spills, use an inert, liquid-absorbent material such as Chemizorb®, vermiculite, or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (with caution): For residual material after absorption, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used for neutralization. However, this should be done with extreme caution as the reaction can be exothermic.
-
Collection and Disposal: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[14]
-
Reporting: Report the incident to the appropriate safety personnel.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | 1. Immediately move the person to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention. | [1] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with large amounts of water for at least 15-20 minutes. 3. Seek immediate medical attention. | [1] |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | [1] |
| Ingestion | 1. Rinse the mouth thoroughly with water. 2. Have the person drink one or two glasses of water. 3. Do NOT induce vomiting due to the risk of perforation. 4. Seek immediate medical attention. | [1] |
Storage, Waste Management, and Decontamination
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.[9]
-
Keep in a locked storage area or an area accessible only to authorized personnel.[1]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[12]
Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[1][11]
Laboratory Decontamination Protocol
Regular decontamination of surfaces and equipment is a critical aspect of laboratory hygiene to prevent cross-contamination and accidental exposure.[14]
-
Prepare Decontamination Solution: A solution of mild soap and water is generally effective for routine cleaning of minor surface contamination.[14] For deactivating residual amine, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used, followed by a thorough rinse with water.
-
Don PPE: Wear appropriate PPE, including gloves and eye protection, during decontamination.
-
Wipe Down Surfaces: Thoroughly wipe down all potentially contaminated surfaces (fume hood sash and work surface, benchtops, equipment) with the decontamination solution using disposable towels.
-
Clean Equipment: Decontaminate any non-disposable equipment (glassware, stir bars, etc.) by soaking in a suitable cleaning solution, followed by thorough rinsing.
-
Dispose of Waste: All materials used for decontamination (gloves, towels, etc.) should be disposed of as hazardous waste.
-
Final Rinse: For surfaces and equipment, a final rinse with water may be appropriate to remove any residue from the cleaning agents.[15]
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies like OSHA or ACGIH.[11][13] However, due to its structural similarity to other aliphatic amines and its known hazards, it is prudent to handle it with the assumption of a low OEL. For context, the OSHA Permissible Exposure Limit (PEL) for methylamine is 10 ppm as an 8-hour time-weighted average.[16] Therefore, engineering controls and work practices should be designed to keep exposure to an absolute minimum.
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N,N-Bis(3-aminopropyl)methylamine as a polyamine building block
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a branched polyamine, is a versatile building block in modern chemical synthesis.[1] Its unique structure, featuring two primary amine groups and a central tertiary amine, provides a trifunctional scaffold that is instrumental in constructing complex molecular architectures. This guide offers an in-depth exploration of its properties, synthesis, and diverse applications, with a particular focus on its role in drug development and advanced materials science. The insights provided herein are intended to empower researchers and professionals to harness the full potential of this remarkable molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 105-83-9 | [2] |
| Molecular Formula | C7H19N3 | [2] |
| Molecular Weight | 145.25 g/mol | [2] |
| Appearance | Clear Liquid | [3][4] |
| Boiling Point | 110-112 °C/6 mmHg | [2][5] |
| Density | 0.901 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.4725 | [2][5] |
| Melting Point | -30 to -28 °C | [2] |
| Solubility | Completely miscible in water | [6] |
| SMILES | CN(CCCN)CCCN |
Synthesis Strategies
The synthesis of this compound can be achieved through several established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the desired scale, purity requirements, and available starting materials.
Common Synthetic Approaches:
-
Alkylation of Amines: This is a fundamental method for constructing the this compound molecule and involves the formation of new carbon-nitrogen bonds at a precursor amine.[7] A typical protocol might involve the reaction of a substrate with a good leaving group, such as 3-chloropropylmethylamine, with ammonia.[7] In this nucleophilic substitution, ammonia displaces the chloride to form one of the aminopropyl arms.[7]
-
Reductive Amination: This powerful technique for forming C-N bonds involves the reaction of a carbonyl compound with an amine to create an imine or aminal intermediate, which is then reduced to the final tertiary amine.[7] For the synthesis of this compound, this could involve reacting N-methyl-1,3-propanediamine with formaldehyde, followed by a reduction step.[7]
Applications as a Polyamine Building Block
The trifunctional nature of this compound makes it a highly valuable and versatile building block in a multitude of applications, from the synthesis of potential therapeutics to the development of advanced polymers.
Drug Discovery and Development
Polyamines are crucial for cell growth and proliferation, and their concentrations are often elevated in cancer cells.[8][9] This has led to the development of synthetic polyamine analogs as potential antiproliferative agents.[8] this compound serves as a key scaffold for creating these analogs.[5]
-
Synthesis of Bioactive Molecules: It is utilized in the synthesis of various bioactive molecules, including potential anticancer drugs.[5] For instance, it has been used to synthesize new bischromone derivatives and polyamine derivatives containing dimeric quinolone, cinnoline, and phthalimide moieties.[5]
-
Antimicrobial and Antibiofilm Agents: The synthesis of branched polyamines is a strategy to increase the net positive charge of molecules, which can enhance their antimicrobial activity, particularly against Gram-negative bacteria.[10][11] A highly charged branched polyamine has demonstrated antibiofilm activity.[10][11]
-
Drug Delivery Systems: The amphiphilic properties of certain fatty amine derivatives, which can be synthesized from building blocks like this compound, make them suitable for drug delivery applications.[12] They can form micelles or liposomes to encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[12]
Polymer Chemistry and Materials Science
In polymer chemistry, this compound is a valuable component for creating polymers with specific, desirable properties. Its structure, with two primary and one tertiary amine, allows it to act as an effective chain extender and cross-linking agent.[7]
-
Epoxy Resins: A primary industrial application is as a curing agent or hardener for epoxy resins.[7][13] The active hydrogens on the primary amines react with the epoxy groups to form a crosslinked, robust polymer network.[14] This is crucial for applications in coatings and adhesives.[15]
-
Polyurethanes and Polyamides: It is used as a building block in the production of polyamides, polyureas, and polyurethane-modified systems.[13] These polymers find use in a wide array of applications, including elastomers, adhesives, and engineering plastics, where flexibility and chemical resistance are important.
-
Dendrimers and Hyperbranched Polymers: Its trifunctional nature makes it an ideal candidate for the development of hyperbranched polymers and dendrimers, where controlled molecular architecture is key.
Coordination Chemistry and Chelation
The three nitrogen atoms in this compound—two primary and one tertiary—act as donor atoms, allowing the molecule to function as a tridentate N₃ ligand.[7] This enables it to bind to a metal center at three points, forming stable chelate rings.[7]
-
Metal Complex Formation: It forms stable complexes with a variety of metal ions.[7] The resulting coordination geometry depends on the metal ion and other ligands present. For example, with nickel(II), it can form a meridional coordination mode, while with zinc(II), a distorted trigonal bipyramidal geometry is observed.[7]
-
Applications of Metal Complexes: These metal complexes have potential applications in catalysis for organic synthesis, as well as in medicine and sensor technology.[7][16] The biological activity of metal complexes is often enhanced compared to the free ligand.[17]
Experimental Protocols
General Protocol for the Synthesis of a Schiff Base Ligand and its Metal Complexes
This protocol provides a general framework for the synthesis of a Schiff base ligand, which can be derived from this compound, and its subsequent complexation with a metal ion.
-
Synthesis of the Schiff Base Ligand:
-
Dissolve the aldehyde or ketone starting material in a suitable solvent such as ethanol.
-
Add an equimolar amount of this compound to the solution.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
-
Filter the product, wash with a cold solvent, and dry under vacuum.[18]
-
-
Synthesis of Metal Complexes:
-
Prepare a solution of the Schiff base ligand in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the metal salt (e.g., chloride or nitrate salt) in the same solvent.
-
Add the metal salt solution to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio.[16]
-
Add a few drops of a base, such as ammonia, to the mixture.[16]
-
Reflux the resulting mixture for several hours, again monitoring by TLC.[16]
-
After cooling, the metal complex will precipitate. Filter the solid, wash, and dry thoroughly.[16]
-
Protocol for Amine Alkylation
This protocol outlines a general procedure for the N-alkylation of an amine, a key reaction in modifying polyamine structures.
-
Reaction Setup:
-
In a pressure bomb or a suitable reaction vessel, combine the amine (e.g., a derivative of this compound) with a slight excess of the alkylating agent (e.g., methyl iodide).[19]
-
-
Reaction Conditions:
-
Heat the mixture at a specific temperature (e.g., 100°C) for an extended period (e.g., 24 hours).[19]
-
-
Work-up:
-
Isolation of the Product:
-
The desired alkylated amine, often as a salt, will remain in the aqueous layer. It can be liberated by adding a strong base (e.g., sodium hydroxide) and then isolated by distillation or extraction.[19]
-
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][20] It is also toxic if swallowed or inhaled.[3] Therefore, strict safety precautions must be observed during its handling and use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[21][22]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][21]
-
Handling: Avoid contact with skin, eyes, and clothing.[22] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[20][21][23] The container should be stored locked up.[3]
-
Spills and Disposal: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it as hazardous waste according to local regulations.[21]
Visualizations
The Versatility of this compound
Caption: Versatile applications of this compound.
Synthetic Workflow for Metal Complex Formation
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N,N-Bis(3-aminopropyl)methylamine for beginners in polymer chemistry
An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine in Polymer Chemistry
Introduction
This compound, commonly referred to by its acronym BAPMA or the synonym 3,3'-Diamino-N-methyldipropylamine, is a versatile aliphatic amine that serves as a critical building block and crosslinking agent in the field of polymer chemistry.[1] Identified by its CAS Number 105-83-9, this compound's unique molecular architecture, which features two primary amine groups and a central tertiary amine, imparts a trifunctionality that is highly sought after for creating complex, high-performance polymer systems. Its utility spans a wide range of applications, from curing epoxy resins to synthesizing advanced dendritic polymers and chelating agents.[2] This guide provides a comprehensive technical overview of BAPMA, detailing its core properties, reactivity, key applications, and practical experimental protocols for researchers and industry professionals.
Core Molecular Attributes and Physicochemical Properties
The structure of BAPMA is the foundation of its chemical utility. It consists of a central methylamino group linked to two propyl chains, each terminated by a primary amine. This arrangement provides three distinct nitrogen sites for chemical reactions.
Caption: Molecular Structure of this compound.
The key physicochemical properties of BAPMA are summarized in the table below, providing essential data for its handling and use in formulations.
| Property | Value | References |
| CAS Number | 105-83-9 | [1] |
| Molecular Formula | C₇H₁₉N₃ | [1][3][4] |
| Molecular Weight | 145.25 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 110-112 °C at 6 mmHg | [6][7] |
| Density | ~0.901 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D ~1.4725 | [6][7] |
| Water Solubility | Completely miscible | [5] |
| Amine Hydrogen Equivalent Weight (AHEW) | ~36.31 g/eq |
The Chemistry of a Trifunctional Amine: Reactivity Explained
The versatility of BAPMA originates from the distinct reactivity of its nitrogen atoms. Understanding these roles is crucial for designing and controlling polymerization reactions.
-
Primary Amines (-NH₂): The two terminal primary amines are the most reactive sites for most applications. Each contains two active hydrogen atoms that can readily participate in nucleophilic addition reactions with epoxides or condensation reactions with carboxylic acids and isocyanates.[8] These groups are the primary drivers of chain extension and crosslinking.
-
Tertiary Amine (-N(CH₃)-): The central tertiary amine lacks active hydrogens and therefore does not directly react with epoxides or isocyanates to form polymer linkages.[8] However, it serves two critical functions:
-
Branching Point: It provides a built-in, stable branch point in the polymer backbone, which is essential for creating non-linear architectures like dendrimers and hyperbranched polymers.[9]
-
Catalytic Center: Tertiary amines are known to catalyze the ring-opening polymerization of epoxides, which can accelerate curing, especially at elevated temperatures.[8][10]
-
Caption: Functional roles of the amine groups in BAPMA.
Key Applications in Polymer Science
BAPMA's unique structure makes it a valuable component in several areas of polymer synthesis.
Epoxy Resin Curing Agent
The most prominent application of BAPMA is as a curing agent, or hardener, for epoxy resins. The curing process transforms the liquid resin into a rigid, three-dimensional thermoset polymer with high mechanical strength and thermal stability.[10][11]
Mechanism of Action: The reaction proceeds via a nucleophilic attack where the active hydrogen of a primary amine opens an epoxide ring, forming a secondary amine and a hydroxyl group. This newly formed secondary amine still has an active hydrogen and can react with a second epoxide ring.[8][10] With four active hydrogens per molecule, BAPMA can create a dense, robust cross-linked network. This high functionality results in polymers with excellent chemical resistance, durability, and adhesion, making them ideal for high-performance coatings, adhesives, electrical potting compounds, and fiber-reinforced composites.
Caption: Reaction mechanism for epoxy curing with an amine hardener.
Monomer for Polyamides and Polyurethanes
As a diamine, BAPMA serves as a building block for other important polymer families. It can be reacted with:
-
Diacids or their derivatives: This polycondensation reaction forms polyamides, where the branching introduced by BAPMA's tertiary amine can disrupt chain packing, leading to polymers with increased flexibility and toughness.
-
Diisocyanates: This reaction produces polyureas. BAPMA is also used to prepare cationic stabilized polyurethane dispersions.[12]
These polymers find use in elastomers, adhesives, and engineering plastics where durability and chemical resistance are required.
Core/Branching Unit in Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, spherical structure.[9][13] Polyamidoamine (PAMAM) dendrimers are among the most studied and were the first to be commercialized.[13] BAPMA's trifunctional nature makes it an excellent candidate to act as a branching unit in the synthesis of these complex architectures.[9]
The most common synthetic route is the divergent method, which builds the dendrimer outwards from a core molecule in a series of repetitive steps or "generations."[14][15] Each two-step sequence typically involves:
-
Michael Addition: The primary amine surface reacts with an acrylate ester (e.g., methyl acrylate), resulting in an ester-terminated, half-generation dendrimer.[14][15]
-
Amidation: The new ester groups are reacted with an excess of a diamine (e.g., ethylenediamine), converting the surface back to a primary amine-terminated, full-generation dendrimer with double the number of surface groups.[14][15]
Caption: Divergent synthesis workflow for PAMAM dendrimers.
Field-Proven Protocol: Stoichiometric Curing of a Bisphenol A Epoxy Resin
This protocol describes a standard laboratory procedure for curing a common epoxy resin using BAPMA, emphasizing the critical importance of stoichiometry for achieving optimal properties.
Causality Behind Experimental Choices: The ratio of amine hardener to epoxy resin is the most critical parameter in a formulation.[8] This ratio is determined by the number of reactive amine hydrogens and the number of epoxy groups. An off-ratio mix will result in an incompletely cured polymer with poor mechanical properties, reduced chemical resistance, and a lower glass transition temperature. The stoichiometric amount is calculated using the Amine Hydrogen Equivalent Weight (AHEW) of the curative and the Epoxy Equivalent Weight (EEW) of the resin.
Protocol
-
Objective: To prepare a fully cured, high-performance thermoset polymer from diglycidyl ether of bisphenol A (DGEBA) resin and BAPMA hardener.
-
Materials & Equipment:
-
Diglycidyl ether of bisphenol A (DGEBA) resin (e.g., EEW = 185 g/eq)
-
This compound (BAPMA) (AHEW = 145.25 g/mol / 4 active H = 36.31 g/eq)
-
Disposable mixing cup and stirring rod
-
Electronic balance (0.01 g resolution)
-
Vacuum desiccator (for degassing)
-
Curing oven
-
-
Step 1: Stoichiometric Calculation
-
The required amount of amine hardener, expressed as Parts per Hundred Resin (PHR), is calculated with the following formula:[8]
PHR = (AHEW / EEW) × 100
-
For this example:
PHR = (36.31 g/eq / 185 g/eq) × 100 ≈ 19.6 PHR
-
This means 19.6 grams of BAPMA are required for every 100 grams of DGEBA resin.
-
-
Step 2: Compounding
-
Place the mixing cup on the electronic balance and tare it.
-
Accurately weigh 100.00 g of the DGEBA resin into the cup.
-
Based on the calculation, accurately add 19.60 g of BAPMA to the resin.
-
Thoroughly mix the two components with the stirring rod for 3-5 minutes. Scrape the sides and bottom of the cup to ensure a homogeneous mixture. The mixture will generate some heat (exotherm).
-
-
Step 3: Degassing
-
Place the mixing cup inside a vacuum desiccator.
-
Apply vacuum to remove any air bubbles incorporated during mixing. Bubbles will rise and burst.
-
Once bubbling subsides, slowly release the vacuum.
-
-
Step 4: Curing
-
Pour the mixed, degassed epoxy into a mold or onto the desired substrate.
-
Allow the mixture to cure at ambient temperature (25 °C) for 24 hours. During this time, it will gel and harden.
-
For optimal properties, perform a post-cure by placing the hardened epoxy in an oven at 80-100 °C for 2-4 hours. This completes the crosslinking reaction.
-
-
Step 5: Self-Validation and Characterization
-
Visual Inspection: The final product should be a rigid, transparent, amber-colored solid with no tackiness.
-
Hardness Test: Measure the Shore D hardness. A fully cured system should yield a high value (typically >80D).
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A sharp, high Tg confirms a high degree of cure.
-
Safety, Handling, and Storage
BAPMA is a hazardous chemical and requires strict safety protocols.
-
Primary Hazards:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[17]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield.[16][17]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator equipped with an appropriate filter for organic vapors/amines.[17]
-
-
Storage:
Conclusion
This compound is a foundational molecule in modern polymer science. Its trifunctional nature, combining two reactive primary amines with a stable tertiary amine branching point, provides formulators with a powerful tool to design materials with superior performance characteristics. From creating robust epoxy thermosets to building intricate dendritic architectures, BAPMA's predictable reactivity and versatility ensure its continued importance in the development of advanced polymers for a multitude of industrial and research applications.
References
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- N,N-Bis(3-aminopropyl)
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
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- The Chemistry Behind Amine-Cured Epoxy Systems. (2025-07-16).
- This compound | C7H19N3 | CID 7777.
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- N,N-Bis-(3-aminopropyl)-methylamine - FB30673. Biosynth.
- N,N-BIS(3-Aminopropyl)
- Epoxy Curing Agents - Part 1: Amines. (2022-07-11).
- Optimizing Epoxy Resin Formul
- Curing of epoxy resins with amines. (2025-08-07).
- N,N-Bis-(3-aminopropyl)-methylamine. CymitQuimica.
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- N,N-Bis[3-(methylamino)propyl]methylamine 98 | 123-70-6. Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE. (2025-09-27). ChemicalBook.
- Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement. (2015-11-04). PMC, NIH.
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- Divergent synthesis of ammonia core PAMAM dendrimers via the iterative...
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A Guide to the Spectroscopic Characterization of N,N-Bis(3-aminopropyl)methylamine
Prepared by: Gemini, Senior Application Scientist
Introduction
N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9) is a trifunctional polyamine featuring two primary amine groups and one central tertiary amine. This structure makes it a valuable building block and cross-linking agent in various applications, including the synthesis of polymers, epoxy curing agents, surfactants, and as a ligand in coordination chemistry.[1] Given its role as a precursor in complex syntheses, rigorous verification of its structure and purity is paramount.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. As a self-validating system, the protocols and data interpretation outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous identification and quality assessment of this compound. We will delve into the causality behind experimental choices and ground our analysis in established spectroscopic principles.
Molecular Structure and Spectroscopic Predictions
The chemical structure of this compound dictates its spectral features. The molecule's symmetry and the presence of distinct functional groups give rise to a predictable and interpretable set of signals in both NMR and IR spectroscopy.
-
Symmetry and Chemical Equivalence: Due to the molecule's symmetry around the central methyl-substituted nitrogen, the two propyl chains are chemically equivalent. This simplifies the NMR spectra, as corresponding protons and carbons on each chain will have identical chemical shifts.
-
Proton (¹H) NMR Environments: We can identify four unique proton environments:
-
-CH₃: The methyl group attached to the tertiary nitrogen.
-
-N(CH₂-)₂: The two methylene groups adjacent to the tertiary nitrogen.
-
-CH₂-: The central methylene groups of the propyl chains.
-
-CH₂NH₂: The two methylene groups adjacent to the primary amine groups.
-
-NH₂: The protons of the two primary amine groups.
-
-
Carbon (¹³C) NMR Environments: Similarly, there are four distinct carbon environments:
-
-CH₃: The methyl carbon.
-
-N(CH₂-)₂: The two methylene carbons adjacent to the tertiary nitrogen.
-
-CH₂-: The central methylene carbons.
-
-CH₂NH₂: The two methylene carbons adjacent to the primary amines.
-
-
Infrared Active Functional Groups: The key functional groups that will produce characteristic absorption bands are:
-
Primary Amine (-NH₂): N-H stretching and bending vibrations.
-
Tertiary Amine (-N(CH₃)-): C-N stretching.
-
Aliphatic Chains: C-H stretching and bending vibrations.
-
Below is a diagram illustrating the molecular structure with labeled carbon atoms for reference in the data interpretation sections.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O).
-
Causality: CDCl₃ is a standard solvent for many organic molecules. D₂O is particularly useful as it allows for the exchange of the labile N-H protons with deuterium. This causes the N-H signal to disappear from the ¹H NMR spectrum, confirming its identity. [2] * Cap the tube and gently agitate until the sample is fully dissolved.
-
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Experiment: Standard proton experiment.
-
Number of Scans: 16-32. This is typically sufficient for a concentrated sample to achieve excellent signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds. This allows for adequate relaxation of protons between pulses, ensuring quantitative integration.
-
Spectral Width: 0-12 ppm. This range covers virtually all protons in organic molecules.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Number of Scans: 512-1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds. Carbons, especially quaternary ones (not present here), can have longer relaxation times.
-
Spectral Width: 0-200 ppm. This is the standard range for most organic compounds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a single drop of neat liquid this compound directly onto the crystal of the ATR accessory.
-
Causality: ATR is a modern, rapid technique for acquiring IR spectra of liquids and solids with minimal sample preparation, eliminating the need for traditional salt plates (KBr or NaCl).
-
-
Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol) and a soft tissue.
-
-
IR Spectrum Acquisition:
-
Wavenumber Range: 4000-400 cm⁻¹. This covers the entire mid-infrared region where fundamental molecular vibrations occur.
-
Number of Scans: 16-32. Co-adding scans improves the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹. This is standard for routine analysis and provides sufficient detail to resolve key functional group absorptions.
-
Spectroscopic Data and Interpretation
The following sections detail the expected spectral data based on public databases and established chemical shift/absorption frequency principles. [3][4]
¹H NMR Spectral Data
The proton NMR spectrum is characterized by four main signals, plus a signal for the primary amine protons.
| Assignment (Label) | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration | Rationale |
| -NH₂ | ~1.1 (variable) | Broad Singlet | 4H | Labile protons, often broad due to exchange and quadrupole effects. Shift is concentration and solvent dependent. |
| -CH₂- (C2, C2') | ~1.65 | Quintet (p) | 4H | Coupled to four adjacent protons (2 on each side), resulting in a quintet (n+1 rule). |
| -CH₃ (C4) | ~2.20 | Singlet (s) | 3H | No adjacent protons, appears as a sharp singlet. |
| -N(CH₂-)₂ (C3, C3') | ~2.40 | Triplet (t) | 4H | Adjacent to a CH₂ group, coupled to two protons. Deshielded by the tertiary nitrogen. |
| -CH₂NH₂ (C1, C1') | ~2.70 | Triplet (t) | 4H | Adjacent to a CH₂ group, coupled to two protons. Deshielded by the primary nitrogen. |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments.
| Assignment (Label) | Chemical Shift (δ) ppm (CDCl₃) | Rationale |
| -CH₂- (C2, C2') | ~29-31 | Aliphatic carbon, least affected by nitrogen atoms. |
| -CH₃ (C4) | ~42-43 | Methyl carbon attached to the tertiary nitrogen. |
| -CH₂NH₂ (C1, C1') | ~40-42 | Carbon adjacent to the primary amine. The electronegative nitrogen causes a downfield shift. |
| -N(CH₂-)₂ (C3, C3') | ~55-57 | Carbon adjacent to the tertiary amine. The nitrogen atom causes a significant downfield shift. |
Note: Data sourced from spectral databases referenced by PubChem. [4]Assignments are based on general principles of ¹³C NMR spectroscopy. [5][6]
Infrared (IR) Spectral Data
The IR spectrum provides direct evidence for the presence of the primary amine and aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3360 - 3280 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 2950 - 2800 | Strong | C-H Aliphatic Stretch | -CH₃ and -CH₂- |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1470 - 1430 | Medium | C-H Bend (Scissoring/Bending) | -CH₂- and -CH₃ |
| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amines (Primary & Tertiary) |
| 910 - 665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) |
Interpretation Insights:
-
Primary Amine Confirmation: The most definitive feature is the presence of a doublet (two distinct peaks) in the 3360-3280 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine. [7]This is complemented by the N-H bending vibration around 1600 cm⁻¹.
-
Tertiary Amine Confirmation: Tertiary amines lack N-H bonds and therefore do not show absorptions in the N-H stretch region. [7]The presence of C-N stretching and the absence of a secondary amine N-H stretch (~3350-3310 cm⁻¹) supports the tertiary amine structure.
-
Aliphatic Structure: Strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic backbone of the molecule.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and conclusive method for the structural verification of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms the molecular symmetry, while IR spectroscopy provides unambiguous evidence of the key primary and tertiary amine functional groups. The methodologies and data presented in this guide serve as an authoritative reference for ensuring the identity and quality of this compound in research and development settings.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- ChemicalBook. (n.d.). This compound(105-83-9) 1H NMR spectrum.
- PubChem. (n.d.). This compound | C7H19N3 | CID 7777.
- Biosynth. (n.d.). N,N-Bis-(3-aminopropyl)-methylamine - FB30673.
- CymitQuimica. (n.d.). CAS 105-83-9: Bis(3-aminopropyl)methylamine.
- Oakwood Chemical. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). CAS 105-83-9.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- University of Calgary. (n.d.). NMR Chemical Shifts.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
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An In-depth Technical Guide to the Solubility of N,N-Bis(3-aminopropyl)methylamine
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a versatile polyamine intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the theoretical principles governing its solubility, presents qualitative and quantitative solubility data in a range of aqueous and organic solvents, and offers a detailed experimental protocol for solubility determination. Furthermore, this guide explores the practical implications of its solubility in key applications, including its role as an epoxy curing agent and as a building block in pharmaceutical synthesis and advanced materials.
Introduction to this compound
This compound, also known as 3,3'-Diamino-N-methyldipropylamine, is a trifunctional amine with two primary and one tertiary amine groups.[1][2] Its unique molecular architecture makes it a valuable intermediate in a multitude of chemical syntheses.[3][4] This colorless to pale yellow liquid is a key component in the production of epoxy resins, polyurethanes, chelating agents, and has emerging applications in the pharmaceutical and drug delivery sectors.[3][5] A thorough understanding of its solubility in various solvent systems is paramount for its effective use in these diverse fields, influencing reaction kinetics, formulation stability, and product performance.
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility profile is dictated by a combination of factors:
-
Hydrogen Bonding: The presence of primary amine groups allows for strong hydrogen bonding with protic solvents like water and alcohols, contributing to its high solubility in these media.
-
Polarity: The nitrogen atoms impart a significant degree of polarity to the molecule, facilitating its dissolution in polar solvents.
-
Molecular Size and Structure: While the hydrocarbon backbone is nonpolar, the overall polarity of the molecule due to the amine groups dominates its solubility characteristics in many common solvents.
Caption: Intermolecular forces governing solubility.
Solubility Profile of this compound
Aqueous Solubility
This compound exhibits excellent solubility in water. It is described as "completely miscible in water" and has a reported water solubility of 1000 g/L at 20°C.[1][6] This high affinity for water is attributed to the formation of strong hydrogen bonds between the amine groups of the molecule and water molecules.
Solubility in Organic Solvents
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Completely Miscible | Strong hydrogen bonding with primary amines. |
| Methanol | Miscible | Hydrogen bonding and similar polarity. | |
| Ethanol | Miscible | Hydrogen bonding and good polarity match. | |
| Polar Aprotic | Acetone | Soluble | Good polarity match, dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Soluble | Moderate polarity allows for good interaction. | |
| Dimethylformamide (DMF) | Soluble | Highly polar solvent, good miscibility expected. | |
| Non-Polar | Hexane | Sparingly Soluble / Immiscible | Significant difference in polarity. |
| Toluene | Sparingly Soluble | Aromatic nature may offer some interaction, but polarity mismatch is dominant. | |
| Chlorinated | Dichloromethane | Soluble | Good solvent for many organic compounds, including amines. |
Experimental Protocol for Solubility Determination
This section provides a standardized, step-by-step methodology for determining the solubility of this compound in various solvents.
Principle
A known volume of the solvent is incrementally added to a known mass of this compound at a constant temperature until a clear, homogeneous solution is obtained. Visual observation is the primary method for determining dissolution.
Materials and Reagents
-
This compound (≥98% purity)
-
Selected solvents (analytical grade)
-
Calibrated pipettes and burettes
-
Glass vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
Experimental Workflow
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 100 mg of this compound into a clean, dry glass vial. Record the exact mass.
-
Solvent Addition: Using a calibrated pipette or burette, add a small, known volume (e.g., 0.1 mL) of the test solvent to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes. If a magnetic stirrer is used, add a small stir bar before adding the solvent and stir for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background for any signs of undissolved droplets or phase separation.
-
Incremental Addition: If the amine is not completely dissolved, add another known increment of the solvent and repeat the mixing and observation steps.
-
Endpoint: Continue adding the solvent incrementally until a clear, homogeneous solution is obtained. Record the total volume of solvent added.
-
Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of Amine (g) / Total Volume of Solvent (mL)) x 100
Applications and the Significance of Solubility
The solubility characteristics of this compound are critical to its utility in various industrial and research applications.
Curing Agent for Epoxy Resins
This compound is widely used as a curing agent or hardener for epoxy resins.[5] Its miscibility with epoxy resins is essential for creating a homogeneous mixture, which ensures a uniform cure and optimal performance properties in the final product, such as high mechanical strength and thermal resistance. Its relatively low viscosity and good solubility allow for easy blending and application in coatings, adhesives, and composites.
Pharmaceutical and Agrochemical Synthesis
As a versatile chemical intermediate, this polyamine is a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its solubility in a range of organic solvents allows it to be used in various reaction media, facilitating the synthesis of complex molecules. It has been used in the synthesis of potential anticancer drugs and other bioactive molecules.[1]
Drug Delivery and Advanced Materials
The polyamine structure of this compound makes it a candidate for use in advanced applications such as drug delivery and the creation of functional polymers.[3] Polyamines are known to interact with biological macromolecules like DNA and RNA, and polyamine-drug conjugates are being explored for targeted cancer therapy.[7] The solubility of the polyamine linker is a crucial factor in the design and efficacy of such therapeutic agents.
Safety and Handling
This compound is a corrosive and toxic substance.[2] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate of significant industrial and research importance. Its high solubility in water and good solubility in a range of polar organic solvents are key properties that underpin its utility. This guide has provided a detailed overview of its solubility characteristics, the theoretical principles that govern them, a practical protocol for their determination, and a discussion of their relevance in key application areas. A thorough understanding of the solubility of this versatile polyamine is essential for optimizing its use in existing applications and for the development of new and innovative technologies.
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A Technical Guide to the Application of N,N-Bis(3-aminopropyl)methylamine in Pharmaceutical Intermediate Synthesis
Abstract
N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a trifunctional polyamine, has emerged as a versatile and indispensable building block in the synthesis of pharmaceutical intermediates.[1][2] Its unique molecular architecture, featuring two primary amines and one tertiary amine, provides a reactive scaffold for constructing complex molecules with significant therapeutic potential. This technical guide elucidates the core chemical reactivity of this compound and details its strategic applications in modern drug development. We will explore its role as a bifunctional linker, a precursor for critical heterocyclic scaffolds, and a foundational element in the synthesis of novel polyamine analogues for anticancer therapies.[3][4] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing field-proven insights, detailed experimental considerations, and a robust framework for leveraging this compound's full potential.
Introduction: The Molecular Keystone
This compound, hereafter referred to as M3PA, is an organic compound whose value in pharmaceutical synthesis is derived directly from its structure.[5] It consists of a central methylamine moiety bonded to two separate 3-aminopropyl groups. This arrangement confers three distinct points of reactivity: two nucleophilic primary amines at the termini and a basic tertiary amine at its core. This trifunctional nature allows M3PA to act as a versatile scaffold, enabling the precise assembly of complex molecular architectures required for modern therapeutics.[1]
The strategic placement of its amine groups facilitates a wide range of chemical transformations, including amidation, alkylation, and cyclization reactions, making it a cornerstone intermediate in various synthetic pathways.[1][2][5]
1.1 Molecular Structure
The structural representation of M3PA highlights the accessibility of its reactive amine centers.
Caption: Structure of this compound (M3PA).
1.2 Physicochemical Properties
A comprehensive understanding of M3PA's properties is crucial for its effective use in synthesis, including handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 105-83-9 | [5][6][7][8] |
| Molecular Formula | C₇H₁₉N₃ | [5][9] |
| Molecular Weight | 145.25 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 110-112 °C at 6 mmHg | [7][8] |
| Density | 0.901 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.4725 | [7][8] |
| Solubility | Fully miscible in water and various organic solvents | [5] |
Core Reactivity and Synthetic Utility
The synthetic power of M3PA lies in the differential reactivity of its primary and tertiary amine groups. The two primary amines (-NH₂) are excellent nucleophiles, readily participating in reactions to form stable covalent bonds. The tertiary amine, being sterically hindered and lacking a proton, primarily acts as a base or a coordinating site. This dichotomy is the cornerstone of its utility.
Key Synthetic Roles:
-
Symmetrical Bifunctional Linker: The two primary amines can be reacted simultaneously with two equivalents of another molecule, creating symmetrical structures. This is invaluable for synthesizing dimeric compounds or specific ligand architectures.
-
Asymmetrical Scaffold: Through the use of protecting groups, one primary amine can be selectively reacted, leaving the other free for subsequent, different transformations. This allows for the construction of complex, asymmetrical molecules.
-
Heterocycle Precursor: The 1,7-diamine structure, with a central nitrogen atom, is an ideal precursor for forming medium- to large-sized nitrogen-containing heterocyclic rings, which are prevalent scaffolds in active pharmaceutical ingredients (APIs).[10]
-
Polyamine Backbone: M3PA serves as a direct source for creating more complex polyamine analogues, which are a class of compounds investigated for their therapeutic properties, particularly in oncology.[3][4][11]
Caption: Key synthetic applications derived from the M3PA core structure.
Key Applications in Pharmaceutical Intermediate Manufacturing
3.1 M3PA as a Precursor for Polyamine Analogue Synthesis in Oncology
Natural polyamines like spermidine and spermine are essential for cell proliferation, and their metabolism is often dysregulated in cancer cells.[3][11] This makes the polyamine pathway a prime target for anticancer drug development.[3][12] M3PA serves as a crucial starting material for creating synthetic polyamine analogues designed to disrupt this pathway.
Causality: The rationale is to create molecules that structurally mimic natural polyamines. These "impostor" molecules can enter cancer cells via the polyamine transport system.[3] Once inside, they can interfere with polyamine homeostasis by down-regulating biosynthetic enzymes and depleting the natural polyamine pools, ultimately leading to growth inhibition or cytotoxicity.[4][11] M3PA provides the core N-(CH₂)₃-N-(CH₂)₃-N backbone found in many effective analogues.
Example Application: Synthesis of symmetrically substituted bis(alkyl)polyamines. These analogues are known to down-regulate key biosynthetic enzymes like ornithine decarboxylase (ODC) without substituting for the function of natural polyamines, leading to cell growth arrest.[4] The synthesis often involves the alkylation of the terminal primary amines of M3PA.
3.2 Role in the Formation of Heterocyclic Scaffolds
Heterocyclic structures are a cornerstone of medicinal chemistry, present in a vast majority of marketed drugs. M3PA's diamine structure makes it an excellent precursor for synthesizing nitrogen-containing heterocycles, particularly seven-membered rings like diazepanes.
Causality: The flexible three-carbon linkers between the nitrogen atoms in M3PA are ideal for forming stable, medium-sized rings. The reaction of M3PA with bifunctional electrophiles (e.g., diketones, diesters, or phosgene derivatives) can lead to a one-pot cyclization, efficiently generating complex heterocyclic systems.
Example Application: The reaction of M3PA with a 1,3-dicarbonyl compound can lead to the formation of a substituted 1,4-diazepane ring system after condensation and subsequent reduction. Such scaffolds are explored for their central nervous system (CNS) activity.
3.3 Utility as a Bifunctional Linker
In complex drug design, such as in Antibody-Drug Conjugates (ADCs) or targeted prodrugs, a "linker" molecule is often required to connect the targeting moiety (e.g., an antibody) to the cytotoxic payload or to connect two pharmacophores.[13] The two terminal primary amines of M3PA make it an ideal candidate for such a role.
Causality: The spatial separation and high reactivity of the primary amines allow for the covalent attachment of two different molecular entities. The central tertiary amine can also influence the physicochemical properties of the resulting conjugate, such as solubility and basicity, which can be tuned for optimal pharmacokinetic profiles.
Experimental Protocol: Synthesis of a Bis-Amide Intermediate
This protocol provides a representative example of M3PA's utility as a symmetrical bifunctional linker through a standard acylation reaction. This type of bis-amide intermediate is a common precursor for more complex molecules.
Objective: To synthesize N,N'-(methylazanediylbis(propane-3,1-diyl))diacetamide by reacting M3PA with acetic anhydride.
Materials:
-
This compound (M3PA), 98%
-
Acetic Anhydride, ≥99%
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve M3PA (1.45 g, 10 mmol) and triethylamine (2.79 mL, 20 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acylation: While stirring vigorously, add acetic anhydride (2.09 mL, 22 mmol, 2.2 equivalents) dropwise to the cooled solution over 15 minutes. Causality: The dropwise addition and cooling are critical to control the exothermic reaction and prevent side product formation. TEA acts as a base to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting M3PA spot is consumed.
-
Work-up: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the mixture and wash the solid with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure bis-amide intermediate.
Self-Validation: The success of the synthesis is validated by characterizing the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm the expected molecular structure and purity.
Safety and Handling
M3PA is a corrosive and toxic compound.[9][14] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[9][14][15]
-
Personal Protective Equipment (PPE): Always handle M3PA in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[15][16]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its trifunctional nature provides a reliable and versatile platform for the synthesis of a diverse range of pharmaceutical building blocks, from anticancer polyamine analogues to complex heterocyclic systems and specialized linkers.[1][17] As drug discovery continues to demand molecules of increasing complexity and specificity, the foundational role of scaffolds like M3PA is set to expand, solidifying its position as an indispensable component in the development of next-generation therapeutics.
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A Comprehensive Technical Guide to N,N-Bis(3-aminopropyl)methylamine: A Versatile Intermediate in Advanced Chemical Synthesis
Foreword: The Unseen Workhorse of Modern Synthesis
In the vast landscape of chemical intermediates, few compounds offer the unique structural advantages and synthetic versatility of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9). This seemingly simple polyamine, with its characteristic branched structure, is a cornerstone in the synthesis of a myriad of complex molecules, from life-saving pharmaceuticals to high-performance polymers.[1][2] Its true power lies in the strategic placement of its three nitrogen atoms—two primary and one tertiary amine—which provide multiple reactive sites that can be selectively functionalized. This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of its properties to delve into the causality behind its applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
At its core, this compound is a trifunctional amine. Its structure consists of a central tertiary methylamine group connected to two separate 3-aminopropyl chains.[3] This arrangement is not accidental; it is the very source of its broad utility, allowing it to act as a potent nucleophile, a branching agent, and a foundational scaffold.
Caption: Chemical Structure of this compound.
The differential basicity and nucleophilicity of the primary versus the tertiary amine groups allow for controlled, stepwise reactions—a critical feature for building complex molecular architectures.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 105-83-9 | [4][5] |
| Molecular Formula | C₇H₁₉N₃ | [4][5] |
| Molecular Weight | 145.25 g/mol | [4][5] |
| Appearance | Colorless to yellow clear liquid | [5] |
| Boiling Point | 110-112 °C at 6 mmHg | [6][7] |
| Density | 0.901 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.4725 | [6][7] |
| Solubility | Fully soluble in water |
| SMILES | CN(CCCN)CCCN |[4][5] |
Industrial Synthesis Pathways: From Precursors to Product
The reliable performance of this compound in synthesis is predicated on its high-purity production. While several synthetic routes exist, a common and industrially scalable method involves a two-step process: cyanoethylation followed by catalytic hydrogenation.
2.1 The Cyanoethylation-Reduction Pathway
This pathway is favored for its efficiency and use of readily available starting materials.
-
Step 1: Michael Addition (Cyanoethylation): The synthesis begins with the reaction of methylamine with two equivalents of acrylonitrile. This is a classic Michael addition reaction where the amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile. The reaction proceeds stepwise to form the dinitrile intermediate, N,N-Bis(2-cyanoethyl)methylamine. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired dicyanoethylated product and minimize side reactions.
-
Step 2: Catalytic Hydrogenation: The resulting dinitrile is then subjected to high-pressure catalytic hydrogenation. In this step, the two nitrile groups (-C≡N) are reduced to primary amine groups (-CH₂-NH₂). Common catalysts for this transformation include Raney nickel or cobalt, often in the presence of ammonia to suppress the formation of secondary amine byproducts. The reaction is typically carried out in a solvent like an alcohol.
Caption: Industrial synthesis workflow for this compound.
2.2 Alternative Synthetic Strategies
Other methods, such as reductive amination, can also be employed.[3] This might involve the reaction of a suitable propanal derivative with methylamine, followed by a reduction step.[3] However, the cyanoethylation route remains a dominant method due to its cost-effectiveness and scalability.
Core Applications in Chemical Synthesis
The true value of this compound is demonstrated by its broad spectrum of applications, where it serves not just as a reactant, but as a fundamental building block that dictates the final properties of the target molecule.[1]
3.1 Polymer Chemistry: A Cross-Linking Powerhouse
In polymer science, this compound is prized as a curing agent and a functional linker.
-
Epoxy Resin Curing: It serves as an effective curing agent (hardener) for epoxy resins. The two primary amine groups each contain two reactive hydrogens that can react with epoxide rings in the resin. This opens the ring and initiates a cross-linking reaction, forming a rigid, three-dimensional thermoset polymer network. The result is a material with high mechanical strength, thermal stability, and excellent chemical resistance, making it suitable for high-performance coatings, adhesives, and composites.[8]
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Methodological & Application
Application Notes and Protocols for the Use of N,N-Bis(3-aminopropyl)methylamine as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking High-Performance Thermosets with N,N-Bis(3-aminopropyl)methylamine
This compound (CAS No. 105-83-9), also known as Methyliminobispropylamine, is a versatile polyamine finding significant application as a curing agent for epoxy resins.[1][2] Its unique molecular structure, featuring two primary and one secondary amine groups, provides a total of five active hydrogens, making it a highly effective cross-linker.[3][4] This trifunctionality allows for the formation of densely cross-linked, three-dimensional polymer networks when reacted with epoxy resins. The resulting thermosets are characterized by their robust mechanical properties, excellent thermal stability, and strong chemical resistance, making them suitable for demanding applications in high-performance coatings, adhesives, composites, and encapsulation materials.[2][5]
This document serves as a comprehensive technical guide for researchers and professionals, detailing the underlying chemistry, stoichiometric considerations, and practical laboratory protocols for utilizing this compound as an epoxy curing agent.
The Curing Mechanism: A Stepwise Nucleophilic Addition
The curing of an epoxy resin with this compound proceeds through a series of nucleophilic addition reactions. The lone pair of electrons on the amine nitrogens acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring. This reaction leads to the opening of the oxirane ring and the formation of a new carbon-nitrogen bond, as well as a hydroxyl group.[6][7]
The process can be visualized as follows:
-
Primary Amine Reaction: An active hydrogen from one of the primary amine groups initiates the reaction by opening an epoxy ring, forming a secondary amine and a hydroxyl group.
-
Secondary Amine Reaction: The newly formed secondary amine, along with the original secondary amine in the curing agent's structure, can then react with another epoxy group.
-
Network Formation: This process continues until all active amine hydrogens have reacted with available epoxy groups, resulting in a rigid, cross-linked thermoset polymer. The hydroxyl groups generated during the reaction can also contribute to further cross-linking at elevated temperatures through etherification reactions.
Figure 1: Simplified workflow of the epoxy-amine curing reaction.
Core Principles: Stoichiometry and Calculation
Achieving optimal properties in the cured epoxy thermoset is critically dependent on the correct mix ratio of the epoxy resin and the curing agent. The ideal ratio is determined by stoichiometry, aiming for a 1:1 equivalence between the epoxy groups of the resin and the active amine hydrogens of the curing agent.[8][9]
Key Parameters:
-
Epoxy Equivalent Weight (EEW): The weight of the resin in grams that contains one mole of epoxy groups. This value is typically provided by the resin manufacturer.
-
Amine Hydrogen Equivalent Weight (AHEW): The weight of the curing agent in grams that contains one mole of active amine hydrogens.
Calculating AHEW for this compound:
-
Molecular Weight (MW): The molecular weight of this compound (C₇H₁₉N₃) is 145.25 g/mol .[3]
-
Number of Active Hydrogens (f): The molecule has two primary amine (-NH₂) groups and one secondary amine (-NH-) group, totaling (2*2) + 1 = 5 active hydrogens.
-
AHEW Calculation: AHEW = MW / f = 145.25 g/mol / 5 = 29.05 g/eq
Calculating the Mix Ratio:
The amount of curing agent required per 100 parts of epoxy resin by weight (phr) is calculated using the following formula:
phr = (AHEW / EEW) * 100
Example Calculation:
Let's consider a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 174 g/eq.
-
AHEW of Curing Agent: 29.05 g/eq
-
EEW of Epoxy Resin: 174 g/eq
phr = (29.05 / 174) * 100 ≈ 16.7 parts by weight
This means that for every 100 grams of this specific epoxy resin, approximately 16.7 grams of this compound should be used to achieve a stoichiometric cure.
| Parameter | Value | Source |
| This compound | ||
| Molecular Weight | 145.25 g/mol | [3] |
| Active Hydrogens | 5 | |
| Amine Hydrogen Equivalent Weight (AHEW) | 29.05 g/eq | Calculated |
| Example Epoxy Resin (DGEBA) | ||
| Epoxy Equivalent Weight (EEW) | ~174 g/eq | Typical Value |
| Calculated Mix Ratio | ||
| Parts per Hundred Resin (phr) | ~16.7 | Calculated |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the preparation, curing, and characterization of an epoxy system using this compound as the curing agent.
Protocol 1: Sample Preparation and Curing
This protocol outlines the procedure for mixing the epoxy resin and curing agent, and casting samples for subsequent analysis.
Materials and Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW ~174 g/eq)
-
This compound
-
Disposable mixing cups and stirring rods
-
Electronic balance (accurate to 0.01 g)
-
Vacuum desiccator or vacuum chamber for degassing
-
Silicone molds (for casting test specimens)
-
Gravity convection oven or temperature-controlled chamber
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Preparation: Ensure all equipment and molds are clean, dry, and free of contaminants. Work in a well-ventilated area.
-
Weighing: Based on the calculated stoichiometric ratio (e.g., 100 parts resin to 16.7 parts curing agent), accurately weigh the desired amount of epoxy resin into a clean, disposable mixing cup.
-
Addition of Curing Agent: Weigh the corresponding amount of this compound and add it to the epoxy resin.
-
Mixing: Mix the two components thoroughly and slowly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Avoid vigorous mixing to minimize air entrapment.[10]
-
Degassing: Place the mixed resin in a vacuum desiccator or chamber and apply a vacuum to remove any entrapped air bubbles. The resin will foam and then subside. Continue the vacuum until bubbling ceases.[11]
-
Casting: Carefully pour the degassed mixture into the silicone molds.
-
Curing: Transfer the filled molds to a temperature-controlled environment. A typical two-stage cure schedule for aliphatic amines involves an initial cure at ambient temperature followed by a post-cure at an elevated temperature to ensure complete reaction and development of optimal properties.[9][12]
-
Initial Cure: Allow the samples to cure for 24 hours at room temperature (~25°C).
-
Post-Cure: Place the samples in an oven and cure for an additional 2-4 hours at 80-120°C. Note: The optimal cure schedule should be determined experimentally for the specific application.
-
-
Demolding: After the post-cure cycle is complete and the samples have cooled to room temperature, carefully remove the cured specimens from the molds.
Figure 2: Workflow for epoxy sample preparation and curing.
Protocol 2: Characterization of Cured Epoxy Properties
A. Thermal Analysis: Glass Transition Temperature (Tg) by DSC
The glass transition temperature (Tg) is a critical parameter that defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[12] It is a key indicator of the thermal performance of the thermoset.
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.
-
Procedure:
-
Prepare a small sample (5-10 mg) from the cured epoxy specimen.
-
Place the sample in an aluminum DSC pan and seal it.
-
Use a differential scanning calorimeter (DSC) to heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.
-
The Tg is determined from the resulting heat flow curve as the midpoint of the step-like transition in the baseline.[13]
-
B. Mechanical Analysis: Tensile Properties
Tensile testing provides fundamental information about the strength and stiffness of the cured material.
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Procedure:
-
Use dog-bone shaped specimens cast as described in Protocol 1, ensuring the dimensions conform to the ASTM D638 standard (e.g., Type I).[1][6]
-
Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Conduct the test using a universal testing machine equipped with an extensometer to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to calculate key properties such as:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.
-
-
Expected Performance and Application Insights
While specific performance data for epoxy systems cured with this compound is not extensively available in the reviewed literature, general trends for aliphatic amine curing agents can be anticipated. The high functionality of this curing agent is expected to result in a high cross-link density, leading to:
-
High Glass Transition Temperature (Tg): A post-cure is essential to achieve a high Tg, which is directly related to the material's service temperature. For similar aliphatic amine-cured DGEBA systems, post-cured Tg values can range from 110°C to over 150°C.[1]
-
Good Mechanical Strength: The rigid, cross-linked network typically imparts high tensile strength and stiffness (Young's Modulus).
-
Chemical Resistance: The dense network structure generally provides excellent resistance to a wide range of solvents and chemicals.
It is crucial for researchers to empirically determine the optimal cure cycle and resulting properties for their specific epoxy resin and application, as these can be influenced by factors such as the exact EEW of the resin, the presence of fillers or additives, and the curing conditions.
Conclusion
This compound is a highly effective, polyfunctional curing agent for epoxy resins, capable of producing high-performance thermoset materials. By understanding the principles of stoichiometry and following systematic protocols for preparation and characterization, researchers can harness the benefits of this versatile hardener. The provided protocols, grounded in established standards, offer a reliable framework for developing and evaluating epoxy systems tailored to specific research and development needs.
References
- ASTM International. (n.d.). ASTM D638 - 22 Standard Test Method for Tensile Properties of Plastics.
- Ruíz de Azúa, O., Agulló, N., Arbusà, J., & Borrós, S. (2023). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Polymers, 15(2), 252.
- Three Bond Co., Ltd. (n.d.). Curing Agents for Epoxy Resin.
- Gnanasekar, P. (2022). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. University of Toronto.
- BASF SE. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine Datasheet. UL Prospector.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- González, F., Bellenger, V., & Verdu, J. (2007). Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. Journal of Applied Polymer Science, 104(4), 2133-2140.
- Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638.
- Epoxy Technology. (n.d.). Tg - Glass Transition Temperature for Epoxies.
- Super Silicon. (2021, November 24). How To Use Casting Resin ?.
- Evonik. (2020, April). BAPMA (N,N-BIS-(3-AMINOPROPYL)METHYLAMINE).
- Entropy Resins. (n.d.). Clear Casting Epoxy.
- ASTM International. (n.d.). ASTM D3418-15 - Standard Test Method for Transition Temperatures, Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- epoxio.cz. (n.d.). CASTING OF EPOXY RESIN STEP BY STEP.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hanepoxy.net [hanepoxy.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. threebond.co.jp [threebond.co.jp]
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- 11. researchgate.net [researchgate.net]
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- 13. pcimag.com [pcimag.com]
Protocol for the Synthesis of High-Performance Poly(urethane-urea)s Utilizing N,N-Bis(3-aminopropyl)methylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and scientific rationale for the synthesis of poly(urethane-urea)s (PUUs) using N,N-Bis(3-aminopropyl)methylamine as a potent chain extender. This guide is designed for professionals in research and development, offering in-depth insights into the reaction mechanism, experimental setup, safety precautions, and material characterization.
Introduction: Beyond Conventional Polyurethanes
Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their tunable mechanical properties that make them suitable for a vast range of applications, from flexible foams to rigid elastomers.[1][2] Their adaptability stems from a segmented block copolymer structure, consisting of alternating "soft" and "hard" segments. The properties of these materials can be precisely engineered by carefully selecting the constituent monomers: a diisocyanate, a long-chain polyol (forming the soft segment), and a short-chain diol or diamine chain extender (which reacts with the diisocyanate to form the hard segment).[3]
The use of a diamine as a chain extender, instead of a diol, results in the formation of urea linkages (-NH-CO-NH-) in addition to urethane linkages. The resulting polymers are known as poly(urethane-urea)s (PUUs). Urea groups are capable of forming strong, bidentate hydrogen bonds, which leads to more defined phase separation between hard and soft segments and significantly enhances the material's mechanical strength, thermal stability, and elasticity.[3][4]
This application note focuses on the use of this compound (BAPMA), a trifunctional amine, as a chain extender. BAPMA possesses two primary amine groups, which readily react with isocyanate groups, and a central tertiary amine.[5] This unique structure offers two key advantages:
-
Potent Crosslinking/Chain Extension: The two primary amines allow BAPMA to act as a powerful chain extender, forming robust urea linkages that create a well-defined hard segment.[6]
-
Inherent Catalysis: The tertiary amine in the BAPMA backbone can act as an intrinsic catalyst for the isocyanate-amine reaction, potentially accelerating the curing process and eliminating the need for toxic organometallic catalysts like dibutyltin dilaurate (DBTDL).[7]
These characteristics make BAPMA an excellent candidate for formulating high-performance PUUs for demanding applications, including in the biomedical field where biocompatibility and durability are paramount.[8][9]
Section 1: Synthesis Principle and Mechanistic Rationale
The synthesis of PUUs with BAPMA is most effectively and controllably performed via a two-step prepolymer method .[10][11] This approach allows for precise control over the polymer architecture and molecular weight.
Step 1: Prepolymer Formation In the first step, a long-chain polyol (e.g., poly(ε-caprolactone) diol, PCL) is reacted with a molar excess of a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate), MDI). This reaction forms an "NCO-terminated prepolymer," which is essentially the soft segment of the final polymer capped with reactive isocyanate groups at both ends. The molar ratio of diisocyanate to polyol is critical; a 2:1 ratio is a common starting point to ensure complete end-capping.
Step 2: Chain Extension In the second step, the NCO-terminated prepolymer is reacted with BAPMA. The primary amine groups (-NH₂) of BAPMA are highly nucleophilic and react very rapidly with the terminal isocyanate groups (-NCO) of the prepolymer.[10] This reaction forms strong urea linkages and connects the prepolymer chains, building the final high-molecular-weight polymer. Because BAPMA has two primary amine groups, it effectively "extends" the polymer chains. The reaction is typically performed in a suitable solvent like dimethylacetamide (DMAc) to manage the viscosity as the polymer chains grow.
The resulting polymer has a segmented structure where the long, flexible polyol chains (soft segments) are interspersed with rigid, hydrogen-bonded regions composed of diisocyanate and BAPMA units (hard segments). This microphase separation is the fundamental origin of the excellent elastomeric properties of polyurethanes.[3]
Section 2: Critical Safety Precautions
Hazard Analysis:
-
Diisocyanates (e.g., MDI, HDI, TDI): These compounds are potent respiratory and skin sensitizers. Inhalation of vapors can cause severe asthmatic reactions, even at very low concentrations. Direct contact can lead to skin irritation and dermatitis. All handling of diisocyanates must be performed in a certified chemical fume hood.[12]
-
This compound (BAPMA): BAPMA is corrosive and can cause severe skin burns and eye damage.[5] It is toxic if inhaled or in contact with skin.[13]
-
Solvents (e.g., DMAc, DMSO): These are excellent skin penetrants and can carry dissolved toxic substances into the body. Always wear appropriate gloves.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are required.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile gloves inspected before use). Do not use latex gloves.[12]
-
Body Protection: Wear a lab coat and closed-toe shoes.
-
Respiratory Protection: All operations involving diisocyanates must be conducted in a chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Section 3: Detailed Experimental Protocol
This protocol describes the synthesis of a poly(urethane-urea) using MDI, PCL diol, and BAPMA.
Materials:
-
4,4'-Methylenebis(phenyl isocyanate) (MDI), 98%
-
Poly(ε-caprolactone) diol (PCL), Mn = 2000 g/mol
-
This compound (BAPMA), ≥98%
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a stirring rod and paddle
-
Heating mantle with a temperature controller and thermocouple
-
Condenser
-
Nitrogen inlet/outlet
-
Dropping funnel
-
Glass casting dish (e.g., petri dish)
-
Vacuum oven
Part A: Synthesis of NCO-Terminated Prepolymer
-
Drying: Dry the PCL diol in a vacuum oven at 80°C for at least 12 hours before use to remove any residual water, which would otherwise react with the isocyanate.
-
Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and a stopper. Flame-dry the glassware under vacuum and then cool under a positive pressure of dry nitrogen to ensure an inert atmosphere.
-
Charging Reactants: Add the dried PCL diol (e.g., 20 g, 0.01 mol) to the reaction flask.
-
Dissolution: Add anhydrous DMAc (approx. 40 mL) to dissolve the PCL diol with gentle stirring.
-
Adding Diisocyanate: Once the PCL is fully dissolved, add MDI (e.g., 5 g, 0.02 mol) to the flask. This corresponds to an NCO:OH molar ratio of 2:1.
-
Reaction: Heat the mixture to 70-80°C with continuous stirring under a nitrogen atmosphere. Allow the reaction to proceed for 2-3 hours. The viscosity will increase as the prepolymer forms.[11]
-
Confirmation (Optional but Recommended): The reaction progress can be monitored by checking the isocyanate content via standard titration methods (e.g., ASTM D2572). The reaction is complete when the NCO content reaches the theoretical value for the prepolymer.
Part B: Chain Extension with BAPMA
-
Cooling: After the prepolymer synthesis is complete, cool the reaction mixture to room temperature.
-
Prepare Amine Solution: In a separate flask, prepare a solution of BAPMA (e.g., 1.45 g, 0.01 mol) in anhydrous DMAc (approx. 20 mL). The total moles of primary amine (-NH₂) from BAPMA should stoichiometrically match the moles of free -NCO in the prepolymer.
-
Addition: Transfer the BAPMA solution to the dropping funnel. Add the solution dropwise to the vigorously stirred prepolymer solution over 15-20 minutes.
-
Causality Note: The reaction between amines and isocyanates is extremely fast and exothermic. Slow, dropwise addition with vigorous stirring is crucial to prevent localized gelation and ensure a homogeneous polymer structure.
-
-
Final Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The solution will become significantly more viscous.
Part C: Polymer Casting and Curing
-
Degassing: Place the polymer solution under a gentle vacuum for a few minutes to remove any dissolved nitrogen bubbles.
-
Casting: Pour the viscous polymer solution into a clean, dry glass casting dish.
-
Solvent Evaporation: Place the dish in a vacuum oven at 60-70°C. The solvent should be removed slowly over 24-48 hours to produce a uniform, transparent film.
-
Final Film: Once dried, the resulting PUU film can be carefully peeled from the glass substrate.
Section 4: Characterization and Validation
A successful synthesis should be validated by confirming the chemical structure and assessing the properties of the resulting polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method to confirm the reaction.[14]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer.[16][17]
-
Expected Result: A TGA thermogram will show the decomposition temperature of the polymer, providing insight into its thermal stability. PUUs with strong hydrogen-bonded urea linkages are expected to exhibit high thermal stability.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to provide detailed structural confirmation of the polymer backbone.[15]
Section 5: Data Summary and Workflow Visualization
Table 1: Example Formulation and Key Parameters
| Parameter | Component | Moles | Mass (g) | Molar Ratio |
| Prepolymer | (NCO:OH) | |||
| Diisocyanate | 4,4'-MDI | 0.02 | 5.0 | 2 |
| Polyol | PCL (Mn=2000) | 0.01 | 20.0 | 1 |
| Chain Extender | **(NCO:NH₂) ** | |||
| Diamine | BAPMA | 0.01 | 1.45 | 1:1 |
| Reaction Conditions | Value | |||
| Prepolymer Temp. | 70-80 °C | |||
| Prepolymer Time | 2-3 hours | |||
| Chain Extension Temp. | Room Temperature | |||
| Curing | 60-70 °C in vacuum |
Diagram 1: Poly(urethane-urea) Synthesis Workflow
Caption: Workflow for the two-step synthesis of poly(urethane-urea).
References
- ACS Publications. (n.d.). Polyurethanes and Their Biomedical Applications. ACS Biomaterials Science & Engineering.
- Guelcher, S. A. (2008). Biodegradable Polyurethanes: Synthesis and Applications in Regenerative Medicine. Tissue Engineering Part B: Reviews, 14(1).
- Nagy, K., et al. (2016). Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. PMC, NIH.
- BASF SE. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- Joseph, J., et al. (2018). Biomedical applications of polyurethane materials and coatings. ResearchGate.
- P. Ferreira, A. et al. (n.d.). Biomedical Polyurethane-Based Materials. ResearchGate.
- PubChem. (n.d.). This compound.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- ChemicalBook. (n.d.). This compound.
- Trovati, G., et al. (2009). Characterization of polyurethane resins by FTIR, TGA, and XRD. ResearchGate.
- American Chemical Society. (n.d.). Polyurethanes with a diamine-diamide chain extender.
- Atabaki, F. (2019). Synthesis of poly(urethane-urea)s based on novel macro-diamines: enhanced mechanical properties. Journal of Applied Chemistry.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Szycher, M. (n.d.). CHAIN EXTENDERS. Polyurethanes science, technology, markets, and trends.
- ResearchGate. (2025). Enhanced mechanical and shape memory properties of polyurethane block copolymers chain-extended by ethylene diamine.
- University of California San Diego. (n.d.). Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane. eScholarship.org.
- Chang, K-C., et al. (2018). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. MDPI.
- Covalent Metrology. (n.d.). Thermal Solutions: Characterization of Polyurethane by TGA and Hi-Res TGA.
- Ruiduan, L., et al. (2018). Research Progress Of Amine Catalysts For Polyurethane. Topics in Chemical & Material Engineering.
- Banaras Hindu University. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology.
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Application Notes and Protocols for N,N-Bis(3-aminopropyl)methylamine as a Ligand in Metal Complex Synthesis
Introduction: The Versatility of N,N-Bis(3-aminopropyl)methylamine as a Tripodal Ligand
This compound, often abbreviated as BAPMA or medpt, is a versatile polyamine with the chemical formula C₇H₁₉N₃.[1] Its molecular architecture, featuring a central tertiary amine linked to two primary amine-terminated propyl chains, makes it an exceptional tridentate N₃ ligand in coordination chemistry. This structure allows BAPMA to bind to a metal center at three points, forming stable six-membered chelate rings. The combination of two primary and one tertiary amine donor sites provides a unique blend of steric and electronic properties that significantly influence the geometry, stability, and reactivity of the resulting metal complexes.
The flexible nature of the propyl chains enables the ligand to adopt various coordination geometries, with a common mode being meridional (mer), where the three nitrogen atoms coordinate to the metal in a single plane. This adaptability allows for the formation of stable complexes with a wide array of transition metals, including copper(II), nickel(II), and zinc(II), leading to diverse applications in catalysis, materials science, and drug development. This guide provides detailed protocols for the synthesis, characterization, and application of a representative BAPMA-metal complex, offering researchers a practical framework for exploring its potential.
Diagram: Coordination of BAPMA to a Metal Center
Caption: Meridional coordination of BAPMA to a metal ion (Mⁿ⁺).
Protocol 1: Synthesis of a Copper(II)-BAPMA Complex
This protocol details the synthesis of a representative copper(II) complex with this compound. The procedure is adapted from established methods for similar polyamine ligands.[2][3][4] The reaction involves the direct complexation of the BAPMA ligand with a copper(II) salt in a methanolic solution.
Materials and Reagents:
-
This compound (BAPMA, purity ≥98%)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O, analytical grade)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask or round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel and flask)
-
Glassware (beakers, graduated cylinders)
Experimental Procedure:
-
Preparation of Reactant Solutions:
-
In a 50 mL beaker, dissolve 1.0 mmol of CuCl₂·2H₂O (approximately 0.170 g) in 10 mL of anhydrous methanol. Stir until the salt is fully dissolved, which should result in a clear blue-green solution.
-
In a separate 25 mL beaker, dissolve 1.0 mmol of BAPMA (approximately 0.145 g or 0.161 mL, density ≈ 0.901 g/mL) in 10 mL of anhydrous methanol.
-
-
Complexation Reaction:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the methanolic solution of CuCl₂·2H₂O.
-
Slowly add the BAPMA solution dropwise to the copper salt solution while stirring vigorously at room temperature.
-
A color change from blue-green to a deeper blue or violet is typically observed upon addition of the ligand, indicating complex formation.
-
-
Reaction Completion and Product Isolation:
-
After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C) for 1-2 hours to ensure complete complexation.
-
Allow the solution to cool to room temperature. Slow evaporation of the solvent may be necessary to induce precipitation if no solid forms upon cooling.
-
If precipitation is slow, the volume of the solution can be reduced by half using a rotary evaporator.
-
Induce further precipitation by adding 20 mL of anhydrous diethyl ether to the concentrated solution.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid with two small portions (5 mL each) of cold methanol, followed by two portions (10 mL each) of diethyl ether to remove any unreacted starting materials and residual solvent.
-
Dry the final product under vacuum for several hours to obtain a fine, crystalline powder.
-
Workflow Diagram: Synthesis of Copper(II)-BAPMA Complex
Caption: Step-by-step workflow for the synthesis of the Cu(II)-BAPMA complex.
Protocol 2: Spectroscopic Characterization of the Copper(II)-BAPMA Complex
Characterization of the newly synthesized complex is crucial to confirm the coordination of the BAPMA ligand to the copper(II) center. Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for this purpose.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the vibrational modes of the functional groups in the ligand and the complex, providing evidence of coordination.
-
Principle: The coordination of the amine groups of BAPMA to the copper ion will cause shifts in the characteristic vibrational frequencies of the N-H and C-N bonds. A new, lower frequency band corresponding to the Cu-N bond may also be observed.[3]
-
Sample Preparation:
-
Record the FT-IR spectrum of the free BAPMA ligand as a neat liquid between salt plates (e.g., KBr or NaCl).
-
Prepare a KBr pellet of the synthesized copper(II)-BAPMA complex by grinding a small amount of the complex (1-2 mg) with dry KBr powder (100-200 mg) and pressing it into a transparent disk.
-
-
Data Acquisition and Analysis:
-
Acquire spectra in the range of 4000-400 cm⁻¹.
-
Expected Observations:
-
N-H Stretching: The N-H stretching vibrations of the primary amine groups in free BAPMA (typically in the 3300-3400 cm⁻¹ region) are expected to shift to lower wavenumbers upon coordination to the copper ion.
-
N-H Bending: The N-H bending (scissoring) vibration (around 1600 cm⁻¹) may also shift.
-
C-N Stretching: The C-N stretching vibrations will likely be altered upon complexation.
-
Cu-N Stretching: The formation of a coordinate bond is confirmed by the appearance of a new band in the far-IR region (typically 400-600 cm⁻¹), which can be assigned to the Cu-N stretching vibration.[3]
-
-
| Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Change Upon Complexation |
| N-H Stretch (primary amine) | ~3350 cm⁻¹ | Shift to lower frequency (e.g., ~3250 cm⁻¹) |
| N-H Bend (primary amine) | ~1600 cm⁻¹ | Shift in position and/or intensity |
| Cu-N Stretch | Not present | Appearance of a new band (~400-600 cm⁻¹) |
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are indicative of the coordination environment of the copper(II) ion.
-
Principle: Copper(II) complexes with a d⁹ electronic configuration typically exhibit a broad, weak absorption band in the visible region corresponding to d-d electronic transitions. The position and intensity of this band are sensitive to the ligand field and the geometry of the complex.
-
Sample Preparation:
-
Prepare a dilute solution of the copper(II)-BAPMA complex in a suitable solvent (e.g., methanol or water) of a known concentration (e.g., 10⁻³ M).
-
Use the pure solvent as a reference blank.
-
-
Data Acquisition and Analysis:
-
Acquire the spectrum over a range of 300-900 nm.
-
Expected Observations:
-
A broad absorption band in the visible region, typically between 500-700 nm, is expected for a copper(II) complex in a distorted octahedral or square pyramidal geometry.[5] This band corresponds to the d-d transitions of the Cu(II) ion. The free ligand itself does not absorb in this region.
-
More intense charge-transfer bands may be observed in the UV region.
-
-
Protocol 3: Application in Catalytic Oxidation
Copper-amine complexes are known to catalyze a variety of oxidation reactions.[6][7][8] This protocol provides a general method for testing the catalytic activity of the synthesized Cu(II)-BAPMA complex in the aerobic oxidation of a primary amine to an imine, a key transformation in organic synthesis.
Materials and Reagents:
-
Synthesized Cu(II)-BAPMA complex
-
Benzylamine (substrate)
-
Toluene (solvent)
-
Oxygen (balloon or cylinder)
-
Reaction vial or flask with a magnetic stirrer
-
Heating block or oil bath
-
Gas chromatograph (GC) for reaction monitoring
Experimental Procedure:
-
Reaction Setup:
-
In a 25 mL reaction vial, add the Cu(II)-BAPMA complex (e.g., 5 mol%).
-
Add benzylamine (1.0 mmol, approximately 0.109 mL).
-
Add 5 mL of toluene as the solvent.
-
Seal the vial with a septum.
-
-
Catalytic Reaction:
-
Purge the vial with oxygen by bubbling the gas through the solution for 1-2 minutes, then maintain a positive pressure of oxygen with a balloon.
-
Place the vial in a preheated heating block or oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Analysis:
-
Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., every hour).
-
Analyze the aliquots by GC to determine the conversion of benzylamine and the formation of the corresponding imine product.
-
-
Work-up:
-
Upon completion (as determined by GC analysis), cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography if desired.
-
Protocol 4: Assessment of Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[9][10][11][12] The following protocol describes the disk diffusion method for a preliminary screening of the antimicrobial properties of the Cu(II)-BAPMA complex.
Materials and Reagents:
-
Synthesized Cu(II)-BAPMA complex and free BAPMA ligand
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))
-
Fungal strain (e.g., Candida albicans)
-
Nutrient agar and Sabouraud dextrose agar
-
Sterile Petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Standard antibiotic and antifungal disks (e.g., ciprofloxacin, fluconazole)
-
Incubator
Experimental Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh inoculum of the test microorganisms by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
-
Agar Plate Preparation:
-
Pour molten and cooled nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow them to solidify.
-
Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Disk Preparation and Application:
-
Prepare stock solutions of the Cu(II)-BAPMA complex and the free BAPMA ligand in sterile DMSO (e.g., 1 mg/mL).
-
Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of the test compound solutions.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Also place a standard antibiotic/antifungal disk and a DMSO-only disk (negative control) on each plate.
-
-
Incubation and Measurement:
-
Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28-30 °C for 48 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
-
Interpretation:
Logical Flow: Antimicrobial Screening
Caption: Workflow for the disk diffusion antimicrobial assay.
Conclusion and Future Directions
This compound is a highly effective and versatile tridentate ligand for the synthesis of a wide range of metal complexes. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and preliminary application testing of a representative Cu(II)-BAPMA complex. The straightforward synthesis and the potential for these complexes to exhibit interesting catalytic and biological activities make them attractive targets for further research. Future work could involve the synthesis of complexes with other transition metals, detailed mechanistic studies of their catalytic and antimicrobial actions, and the development of BAPMA derivatives to fine-tune the properties of the resulting metal complexes for specific applications in drug discovery and materials science.
References
- Zhang, Y., et al. (2022). A Comprehensive Review on Cu‐Catalysed Aerobic Oxidation of Amines to Imines. ResearchGate.
- Gevorgyan, A., et al. (n.d.). Conjugated oxidation of thiols and amines in the presence of copper complexes. ResearchGate.
- Wang, L., et al. (2022). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega.
- Manisha, et al. (2025). 3d-Transition Metal Complexes of a Tridentate Ligand: Synthesis, Characterization, Physico-Chemical Studies, Antimicrobial Activity, In Silico Molecular Docking and ADME Studies. Chemistry Africa.
- Wang, L., et al. (2022). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. National Center for Biotechnology Information.
- Warren, J. J., et al. (2022). Electrocatalytic Ammonia Oxidation by a Low-Coordinate Copper Complex. Journal of the American Chemical Society.
- Gull, P., et al. (2017). Design, synthesis and spectroscopic characterization of metal (II) complexes derived from a tetradentate macrocyclic ligand: Study on antimicrobial and antioxidant capacity of complexes. Microbial Pathogenesis.
- Pundir, R., et al. (2015). Synthesis, spectral, thermal, potentiometric and antimicrobial studies of transition metal complexes of tridentate ligand. ResearchGate.
- Manisha, et al. (2025). 3d-Transition Metal Complexes of a Tridentate Ligand: Synthesis, Characterization, Physico-Chemical Studies, Antimicrobial Activity, In Silico Molecular Docking and ADME Studies. Open Ukrainian Citation Index (OUCI).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- El-Behery, M., et al. (2021). Syntheses and Structural Investigations of Penta-Coordinated Co(II) Complexes with Bis-Pyrazolo-S-Triazine Pincer Ligands, and Evaluation of Their Antimicrobial and Antioxidant Activities. National Center for Biotechnology Information.
- Klinga, M., et al. (2022). Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations. MDPI.
- Hazra, M., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. National Center for Biotechnology Information.
- Zhang, Y., et al. (2019). a UV-Vis spectrum, b FTIR spectra, c fluorescence emission spectra, and... ResearchGate.
- Khan, I., et al. (2024). Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the. Semantic Scholar.
- Machura, B., et al. (2003). Synthesis and Characterization of Cu(II), Co(II) and Ni(II) Complexes of Trithiocyanuric Acid: The Structure of {N,N′-Bis(3-Aminopropyl)-1,3-Propanediamine}-(Trithiocyanurato)Nickel(II). ResearchGate.
- Li, G., et al. (2014). Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. Google Patents.
- McKenzie, C., et al. (2018). Figure S4 FTIR spectrum of N,N-bis(methacryloxyethyl) methylamine. ResearchGate.
- Yurdakul, S., et al. (2019). EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/EXPERIMENTAL-AND-THEORETICAL-INVESTIGATIONS-(FTIR%2C-Yurdakul-Karaca/449339322304918e77a2160d2d380e227a944203]([Link]
- Kiely, D. E., et al. (2002). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. ResearchGate.
- Oakwood Chemical. (n.d.). This compound.
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- 5. Syntheses and Structural Investigations of Penta-Coordinated Co(II) Complexes with Bis-Pyrazolo-S-Triazine Pincer Ligands, and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for N,N-Bis(3-aminopropyl)methylamine in CO2 Capture Studies
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: A New Frontier in Carbon Capture Solvent Technology
The global imperative to mitigate carbon dioxide (CO2) emissions has catalyzed extensive research into advanced capture technologies. Among these, amine-based chemical absorption remains the most mature and widely deployed method. While monoethanolamine (MEA) has long been the benchmark solvent, its operational drawbacks, including high regeneration energy, corrosive nature, and susceptibility to degradation, have spurred the search for superior alternatives. N,N-Bis(3-aminopropyl)methylamine, a polyamine featuring two primary and one tertiary amine group, has emerged as a promising candidate. Its unique molecular structure suggests the potential for high CO2 absorption capacity and favorable reaction kinetics.
These application notes provide a comprehensive technical guide for researchers investigating the use of this compound for CO2 capture. This document moves beyond a simple recitation of protocols to offer in-depth scientific context, explaining the rationale behind experimental designs and methodologies. Our aim is to equip researchers with the foundational knowledge and practical tools necessary to rigorously evaluate this promising amine solvent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing and modeling CO2 capture processes. These properties influence everything from solvent viscosity and stability to its interaction with CO2.
| Property | Value | Source(s) |
| Synonyms | 3,3'-Diamino-N-methyldipropylamine, Bis(3-aminopropyl)methylamine, APA, DPTA | [1], [2] |
| CAS Number | 105-83-9 | [1] |
| Molecular Formula | C7H19N3 | [1] |
| Molecular Weight | 145.25 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 110-112 °C at 6 mmHg | [2] |
| Density | 0.901 g/mL at 25 °C | [2] |
| Solubility | Fully soluble in water | [3] |
The Chemistry of CO2 Capture: A Mechanistic Overview
The reaction between this compound and CO2 in an aqueous environment is believed to proceed primarily through the zwitterion mechanism, a pathway common to primary and secondary amines.[4][5] This mechanism involves a two-step process:
-
Zwitterion Formation: The initial reaction involves the nucleophilic attack of the nitrogen atom of a primary or secondary amine group on the electrophilic carbon atom of the CO2 molecule. This results in the formation of a transient, unstable zwitterionic intermediate.
-
Deprotonation: The zwitterion is then rapidly deprotonated by a base present in the solution. In the case of this compound, another amine molecule can act as the base, accepting a proton to form a carbamate and a protonated amine.
The presence of two primary amine groups and one tertiary amine group in this compound offers multiple reactive sites, potentially leading to a high CO2 loading capacity. The tertiary amine group can also contribute to the overall absorption capacity by catalyzing the hydrolysis of CO2 to form bicarbonate.
Caption: Zwitterion reaction mechanism for CO2 capture by a primary amine group.
Experimental Protocols for Performance Evaluation
Rigorous and standardized experimental protocols are essential for accurately assessing the performance of this compound as a CO2 capture solvent. The following sections provide detailed methodologies for key experiments.
Solvent Preparation
Objective: To prepare aqueous solutions of this compound at desired concentrations.
Materials:
-
This compound (purity ≥ 98%)
-
Deionized water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Determine Required Masses: Calculate the mass of this compound and deionized water required to achieve the target weight percentage (wt%). For example, to prepare 100 g of a 30 wt% solution, you will need 30 g of the amine and 70 g of deionized water.
-
Weighing: Accurately weigh the calculated amount of this compound into a clean, dry beaker.
-
Dissolution: Add the calculated mass of deionized water to the beaker.
-
Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the amine is completely dissolved. The dissolution is an exothermic process, so some heat may be generated.
-
Transfer and Dilution: Quantitatively transfer the solution to a volumetric flask of the appropriate size. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the amine is transferred.
-
Final Volume: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
Note: Due to the amine's basic nature, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
CO2 Absorption and Desorption Cycling
Objective: To determine the cyclic CO2 loading capacity of the this compound solution.
Experimental Setup: A typical lab-scale absorption/desorption setup consists of a gas flow control system, a temperature-controlled absorber (e.g., a gas washing bottle or a stirred-cell reactor), and a temperature-controlled desorber (stripper).
Caption: Experimental workflow for a single CO2 absorption-desorption cycle.
Procedure:
-
Absorption (Loading):
-
Place a known volume of the prepared this compound solution into the absorber.
-
Heat the solution to the desired absorption temperature (typically 40-50°C).
-
Introduce a simulated flue gas stream (e.g., 15% CO2 in N2) at a known flow rate through the solution.
-
Continuously stir the solution to ensure good gas-liquid contact.
-
Monitor the CO2 concentration in the outlet gas stream using a gas analyzer until it reaches the inlet concentration, indicating that the solvent is saturated.
-
Take a sample of the "rich" (CO2-loaded) solvent for analysis.
-
-
Desorption (Stripping):
-
Transfer the rich solvent to the desorber.
-
Heat the solvent to the regeneration temperature (typically 100-120°C) while stirring.
-
The absorbed CO2 will be released from the solvent.
-
Continue heating until CO2 is no longer evolved.
-
Cool the "lean" (regenerated) solvent to the absorption temperature.
-
Take a sample of the lean solvent for analysis.
-
-
Cyclic Capacity Calculation: The cyclic CO2 loading capacity is the difference in CO2 loading between the rich and lean solvents.
Determination of CO2 Loading
Objective: To quantify the amount of CO2 absorbed in the amine solution.
Method: Titrimetric Analysis (Adapted from UOP Method 829-82) [5]
This method involves the titration of the CO2-loaded amine sample with a standardized acid in a non-aqueous solvent to determine the total amount of absorbed CO2.
Materials:
-
CO2-loaded amine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Methanol
-
Thymolphthalein indicator
-
Burette, pipettes, and flasks
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the CO2-loaded amine solution into an Erlenmeyer flask.
-
Dilution: Add a sufficient amount of methanol to the flask to dissolve the sample and provide a suitable medium for titration.
-
Indicator: Add a few drops of thymolphthalein indicator to the solution.
-
Titration: Titrate the solution with the standardized HCl solution until the color changes from blue to colorless, indicating the endpoint.
-
Calculation: The CO2 loading (in moles of CO2 per mole of amine) can be calculated using the following formula:
CO2 Loading = (V_HCl × M_HCl) / (V_amine × C_amine)
Where:
-
V_HCl = Volume of HCl solution used in the titration (L)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
V_amine = Volume of the amine sample (L)
-
C_amine = Molar concentration of the amine solution (mol/L)
-
Performance Metrics and Comparative Analysis
The performance of this compound should be evaluated against the industry benchmark, monoethanolamine (MEA). The following table provides a summary of key performance indicators. It is important to note that much of the available data for this compound is from studies of blended amine systems, and its performance as a standalone solvent may vary.
| Performance Indicator | This compound (Aqueous) | Monoethanolamine (MEA) (30 wt% Aqueous) | Key Observations |
| CO2 Absorption Capacity (mol CO2/mol amine) | Potentially high due to multiple amine groups; data in blends suggests good capacity. | ~0.5 | The polyamine nature of this compound suggests a stoichiometric advantage over MEA. |
| Cyclic CO2 Loading Capacity (mol CO2/mol amine) | Data from blended systems shows promising results.[6] | ~0.4 | A high cyclic capacity is crucial for reducing solvent circulation rates and regeneration energy. |
| Heat of Absorption (kJ/mol CO2) | Expected to be in a similar range to other polyamines. | ~85 | A lower heat of absorption is desirable as it directly correlates with lower regeneration energy requirements. |
| Reaction Kinetics | Reported to have superior kinetics, especially when used as an activator.[4] | Fast | The presence of primary amine groups contributes to rapid reaction rates. |
| Thermal & Oxidative Stability | Susceptible to degradation, particularly oxidative degradation.[7] | Prone to both thermal and oxidative degradation. | Degradation leads to solvent loss, corrosion, and the formation of undesirable byproducts. |
Solvent Degradation: A Critical Consideration
Amine degradation is a significant challenge in CO2 capture processes, leading to solvent loss, reduced performance, and operational issues like corrosion and foaming.[8] Both thermal and oxidative degradation pathways must be considered.
-
Thermal Degradation: Occurs at the high temperatures of the stripper and reboiler. The primary degradation products for many amines are non-volatile and can accumulate in the system.
-
Oxidative Degradation: Occurs in the absorber in the presence of oxygen in the flue gas. This is often the more significant degradation pathway and can be catalyzed by metal ions. Oxidative degradation can produce a wide range of products, including aldehydes, carboxylic acids, and ammonia.
Protocol for Degradation Studies:
-
Experimental Setup: Use a sealed, temperature-controlled reactor to simulate the conditions of the absorber (for oxidative degradation) or stripper (for thermal degradation).
-
Sample Exposure: Expose a known volume of the this compound solution to the desired temperature and gas composition (with or without oxygen) for a set period.
-
Sample Analysis: Periodically withdraw samples and analyze for the parent amine concentration (using techniques like gas chromatography) and the formation of degradation products (using techniques like ion chromatography or liquid chromatography-mass spectrometry).
While specific degradation products for this compound are not extensively documented in the literature, researchers should be aware of common degradation products observed for other amines, such as those listed in the work by Sexton and Fisher.[3]
Conclusion and Future Directions
This compound presents a compelling profile for CO2 capture applications, with the potential for high absorption capacity and favorable kinetics. However, its susceptibility to degradation, particularly in the presence of oxygen, requires careful consideration and further investigation.
Future research should focus on:
-
Standalone Performance: A comprehensive evaluation of the performance of aqueous this compound as a single-component solvent is needed to fully understand its potential.
-
Degradation Pathways: Detailed studies to identify the specific thermal and oxidative degradation products of this compound are crucial for developing strategies to mitigate solvent loss and operational problems.
-
Inhibitor Screening: The use of inhibitors to reduce the rate of oxidative degradation should be explored.
-
Process Modeling and Optimization: Once robust experimental data is available, process modeling can be used to optimize the operating conditions for CO2 capture using this compound and to perform a thorough techno-economic analysis.
By following the detailed protocols and considering the scientific principles outlined in these application notes, researchers can contribute to a more complete understanding of the potential of this compound as a next-generation solvent for CO2 capture.
References
- Das, B., Deogam, B., Agrawal, Y., & Mandal, B. (2016). Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine and Its Mixture with 2-Amino-2-methyl-1-propanol.
- Das, B., & Mandal, B. (2018).
- UOP LLC. (1982). UOP Method 829-82: Carbon Dioxide in Ethanolamine Solutions.
- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [Link]
- Sexton, A. J., & Fisher, K. S. (2012). Degradation Products and Volatile Emissions in Post-Combustion Amine CO2 Capture Processes. Energy Procedia, 23, 137-146. [Link]
- Voice, A. K., Closmann, F., & Rochelle, G. T. (2013). Aqueous 3-(methylamino)propylamine for CO2 capture. International Journal of Greenhouse Gas Control, 17, 27-37. [Link]
- Eide-Haugmo, I. (2011). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Nielsen, C. J., D'Alessandro, D. M., & Bellona, C. (2009). Amines Used in CO2 Capture -- Health and Environmental Impacts.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical studies on efficient carbon dioxide capture using novel bis(3-aminopropyl)amine (APA)-activated aqueous 2-amino-2-methyl-1-propanol (AMP) solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. bellona.org [bellona.org]
Navigating the Synthetic Landscape of N,N-Bis(3-aminopropyl)methylamine: A Guide for Researchers
Introduction: The Versatility of a Branched Polyamine
N,N-Bis(3-aminopropyl)methylamine, a trifunctional amine featuring two primary and one tertiary amine group, is a cornerstone in the synthesis of a diverse array of complex molecules and materials.[1][2] Its unique architecture, with a central tertiary amine flanked by two flexible aminopropyl arms, imparts a combination of high nucleophilicity, chelating ability, and utility as a structural building block.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for key reactions involving this versatile molecule. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and hazards is paramount.
| Property | Value | Reference |
| CAS Number | 105-83-9 | [1] |
| Molecular Formula | C₇H₁₉N₃ | [1] |
| Molecular Weight | 145.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110-112 °C / 6 mmHg | [3] |
| Density | 0.901 g/mL at 25 °C | [3] |
| Solubility | Fully soluble in water and various organic solvents | [1] |
Safety Profile: this compound is a corrosive and toxic substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled, causing severe skin burns and eye damage.[3][4] All manipulations must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Application 1: Synthesis of Schiff Base Ligands
The primary amine functionalities of this compound readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These products are valuable as polydentate ligands for the synthesis of metal complexes with applications in catalysis and materials science.[6]
Causality of Experimental Choices:
-
Solvent: Anhydrous ethanol is a common solvent as it readily dissolves both the amine and many aldehydes, and its boiling point is suitable for facilitating the reaction without excessive evaporation.[7]
-
Catalyst: A few drops of glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8]
-
Stoichiometry: A 1:2 molar ratio of this compound to the aldehyde is used to ensure the reaction occurs at both primary amine sites.
-
Work-up: The Schiff base product often precipitates from the reaction mixture upon cooling, allowing for easy isolation by filtration. Washing with cold ethanol removes unreacted starting materials.[6]
Detailed Protocol: Synthesis of a Bis-Schiff Base with Salicylaldehyde
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.45 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add salicylaldehyde (2.44 g, 20 mmol) dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the yellow precipitate by vacuum filtration and wash the solid with two portions of cold ethanol (10 mL each).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Characterization:
-
FT-IR: Look for the appearance of a strong C=N (imine) stretching band around 1630 cm⁻¹ and the disappearance of the C=O (aldehyde) and N-H (primary amine) stretching bands from the starting materials.
-
¹H NMR: Expect to see a characteristic singlet for the imine proton (-CH=N-) between 8.0-9.0 ppm. The signals corresponding to the aminopropyl backbone will also be present.
Caption: Experimental Workflow for Metal Complexation.
Application 3: Polyamide Synthesis via Interfacial Polymerization
The two primary amine groups allow this compound to act as a monomer in polymerization reactions. For instance, it can react with diacid chlorides to form polyamides. Interfacial polymerization is a powerful technique for this transformation.
Causality of Experimental Choices:
-
Two-Phase System: The reaction occurs at the interface of two immiscible solvents (e.g., water and an organic solvent like hexane). The diamine is dissolved in the aqueous phase, often with a base to neutralize the HCl byproduct, while the diacid chloride is in the organic phase. [9]* Base: A base such as sodium hydroxide is added to the aqueous phase to neutralize the HCl generated during the acylation reaction, driving the polymerization forward. [9]* Stoichiometry: An equimolar ratio of the amine and acid chloride functionalities is crucial for achieving a high molecular weight polymer.
Detailed Protocol: Synthesis of a Polyamide with Terephthaloyl Chloride
-
Aqueous Phase: In a 250 mL beaker, dissolve this compound (1.45 g, 10 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 50 mL of deionized water.
-
Organic Phase: In a separate beaker, dissolve terephthaloyl chloride (2.03 g, 10 mmol) in 50 mL of hexane.
-
Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase without stirring to create a distinct interface.
-
Film Formation: A polyamide film will form at the interface. Using forceps, gently grasp the center of the film and pull it out of the beaker continuously, wrapping it around a glass rod. A "rope" of the polymer will be formed.
-
Washing: Wash the polymer rope thoroughly with a 50:50 ethanol/water solution to remove unreacted monomers and salts, followed by a final wash with deionized water.
-
Drying: Allow the polymer to air dry, then dry it further in a vacuum oven at 60 °C.
Application 4: Epoxy Resin Curing Agent
This compound can function as a curing agent (hardener) for epoxy resins. The active hydrogens on the primary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction, forming a cross-linked thermoset polymer. The tertiary amine can also catalyze the curing process.
Causality of Experimental Choices:
-
Stoichiometry: The ratio of amine hydrogen equivalents to epoxy equivalents is a critical factor that determines the properties of the cured material. A stoichiometric ratio is often targeted for optimal cross-linking.
-
Mixing: Thorough mixing of the amine and epoxy resin is essential to ensure a homogeneous cure and uniform properties.
-
Curing Schedule: The curing can often be initiated at room temperature, but an elevated temperature post-cure is frequently employed to ensure complete reaction and achieve the final desired thermal and mechanical properties. [2]
Detailed Protocol: Curing of Bisphenol A Diglycidyl Ether (DGEBA)
-
Amine Hydrogen Equivalent Weight (AHEW): Calculate the AHEW of this compound. It has 4 active hydrogens (2 on each primary amine). AHEW = Molecular Weight / Number of Active Hydrogens = 145.25 / 4 = 36.3 g/eq.
-
Formulation: For a standard DGEBA resin with an Epoxide Equivalent Weight (EEW) of ~188 g/eq, the stoichiometric amount of the amine curing agent is calculated as: Parts by weight of amine per 100 parts of resin = (AHEW / EEW) * 100 = (36.3 / 188) * 100 ≈ 19.3 phr.
-
Mixing: In a suitable container, weigh 100 g of DGEBA epoxy resin and 19.3 g of this compound. Mix thoroughly with a mechanical stirrer for 2-3 minutes until a uniform mixture is obtained.
-
Curing: Pour the mixture into a mold. Allow it to cure at room temperature for 24 hours, followed by a post-cure at 80 °C for 2-3 hours.
-
Characterization: The cured material can be characterized by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and by mechanical testing to evaluate its strength and modulus.
Conclusion
This compound is a remarkably versatile chemical building block, enabling access to a wide range of functional molecules and materials. The protocols outlined in this guide provide a solid foundation for researchers to explore its synthetic potential. By understanding the principles behind each experimental step, from stoichiometry and solvent choice to reaction conditions and work-up procedures, scientists can confidently and safely utilize this powerful reagent in their research and development endeavors.
References
- Abduljaleel Muhammad, Nadia A. Hussein Al-Assady and Jasim Alshawi. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 67-83.
- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE.
- PubChem. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications.
- International Journal of Recent Scientific Research. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA. INTERNATIONAL JOURNAL OF RECENT SCIENTIFIC RESEARCH, 9(5), pp. 26861-26863.
- M. A. Waheed, U. Baig, S. P. Nunes, Z. A. Alothman, M. F. A. Aboud, A. F. Ismail. (2023).
- Bembalkar, S. R., & Pawar, R. P. (2020). Synthesis and Biological Evaluation Study of New Bis-imine Ligand and Metal Complexes. Letters in Applied NanoBioScience, 10(1), 1833-1839.
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- A. Wady, M. B. Hussein, M. M. Mohammed. (2022). Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique.
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- ResearchGate. (2015). What are the protocols to synthesisze schiff base by the help of 3-APTES (3-aminopropyltriethoxysilane) as a source of primarry amine?.
- INEOS OPEN. (2021). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES.
- M. Fátima, C. Gómez, G. Martínez, J. G. de la Campa, J. de Abajo, A. E. Lozano. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 772.
- ResearchGate. (2023). Fabrication of polyamide thin film composite membranes using aliphatic tetra-amines and terephthaloyl chloride crosslinker for organic solvent nanofiltration.
- Chula Digital Collections. (2014). Preparation and characterization of sequential curing with off-stoichiometric amine-diglycidyl ether of bisphenol a.
- Scribd. Synthesis of Polyamide.
- International Journal of Farming and Allied Sciences. (2020). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method.
- Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
- Acta Technica. (2019). Study on synthesis, characterization and process, and biological activity of a melamine schiff base.
- ResearchGate. (2018). Curing of epoxy resins with amines.
- MDPI. (2023). Bisphenol A Diglycidyl Ether-Primary Amine Cooligomer-poly(ε-caprolactone)
- ResearchGate. (2019). Curing kinetics of diglycidyl ether of Bisphenol-A epoxy system using a tertiary amine, through the study of its rheometric characteristics.
- ThreeBond Technical News. Curing Agents for Epoxy Resin.
- Benchchem. (2025). A Comparative Guide to Alternative Curing Agents for Epoxy Resins: Replacing 3,3'-Iminobis(N,N-dimethylpropylamine).
- PubMed Central. (2014). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3.
- MDPI. (2023).
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Application Note: N,N-Bis(3-aminopropyl)methylamine in the Preparation of Branched and Functional Polyamide Resins
An In-Depth Technical Guide
Introduction: Beyond Linear Polyamides
Polyamides are a cornerstone class of high-performance polymers, renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] Their synthesis is classically defined by the step-growth polymerization of bifunctional monomers: a diamine and a dicarboxylic acid (or its acyl chloride derivative), which react to form the characteristic amide linkage (-CONH-).[2][3][4][5][6] This process typically yields linear polymers, such as the widely recognized nylons.[2][3]
This guide, however, explores the advanced synthesis of polyamide resins using N,N-Bis(3-aminopropyl)methylamine (CAS: 105-83-9), a triamine that introduces a paradigm shift from linear to branched or cross-linked architectures. Its unique structure, featuring two primary amine groups and one central tertiary amine, allows it to act as a branching agent. The incorporation of this molecule into the polyamide backbone creates polymers with fundamentally different topologies and functionalities. These structural modifications can significantly enhance properties such as adhesion, solubility, and thermal characteristics, and introduce reactive sites for post-polymerization modification. This opens up new applications in high-performance coatings, adhesives, and functional materials.[7]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization. This compound, hereafter referred to as BAPMA, is a colorless to pale yellow liquid whose characteristics are summarized below.[8]
| Property | Value | Reference(s) |
| CAS Number | 105-83-9 | [8][9][10] |
| Molecular Formula | C₇H₁₉N₃ | [9][10][11] |
| Molecular Weight | 145.25 g/mol | [9][10][11] |
| Appearance | Colorless to pale yellow liquid with an amine odor | [8] |
| Boiling Point | 110-112 °C / 6 mmHg | [10][12][13] |
| Density | 0.901 g/mL at 25 °C | [10][12][13] |
| Refractive Index (n20/D) | 1.4725 | [10][12] |
| Solubility | Completely soluble in water; soluble in various organic solvents | [8] |
| SMILES | CN(CCCN)CCCN | [9][11] |
| InChI Key | KMBPCQSCMCEPMU-UHFFFAOYSA-N | [9][11] |
The Causality of Experimental Design: Why BAPMA?
The decision to use BAPMA over a conventional diamine is driven by the desire to engineer specific polymer properties through structural control at the molecular level.
Reaction Mechanism and Branch Formation
The synthesis of polyamides is a condensation reaction where the nucleophilic amine group attacks the carbonyl carbon of a carboxylic acid (or acyl chloride), leading to the formation of an amide bond and the elimination of a small molecule, typically water or HCl.[1][5][14]
BAPMA possesses two primary amine (-NH₂) groups at the ends of its propyl chains. These are the reactive sites for polycondensation with a dicarboxylic acid, such as adipic acid. Each reaction at a primary amine group forms a linear amide linkage. However, because both primary amines are attached to a single molecule, the BAPMA unit inherently becomes a branch point in the polymer chain.
The Role of the Tertiary Amine
The central tertiary amine (-N(CH₃)-) does not participate in the amide bond formation under typical polycondensation conditions. Instead, it is incorporated into the polymer backbone as a pendant functional group. This has several important consequences:
-
Disruption of Crystallinity: The branched structure and the methyl group disrupt the regular chain packing that is characteristic of linear polyamides like Nylon 6,6. This leads to more amorphous, often more soluble, polymers.
-
Enhanced Adhesion: The polar tertiary amine groups can form strong hydrogen bonds and dipole-dipole interactions with substrates, making these resins excellent candidates for adhesives and coatings.[7]
-
Chemical Reactivity: The tertiary amine is a site of basicity and can be protonated or quaternized, allowing for the creation of cationic polymers used in water treatment, as dye receptors, or as chelating agents for metal ions.[7]
-
Alternative Curing: While the tertiary amine is unreactive in polycondensation, the overall molecule is an effective curing agent for epoxy resins, where both primary and secondary amines can react with epoxide rings.[15]
Caption: Reaction schematic for branched polyamide synthesis.
Experimental Protocol: Melt Polycondensation
This protocol details the synthesis of a branched polyamide resin from BAPMA and adipic acid via melt polycondensation. This method avoids solvents and is common in industrial polymer production.[16]
Materials and Equipment
-
Chemicals:
-
This compound (BAPMA), >98% purity
-
Adipic acid, >99% purity
-
High-purity nitrogen gas
-
-
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and a stainless-steel paddle stirrer
-
Heating mantle with temperature controller
-
Distillation head with a condenser and collection flask
-
Nitrogen gas inlet adapter
-
Digital thermometer or thermocouple
-
Vacuum pump with a cold trap
-
Safety Precautions
-
Hazard Assessment: this compound is corrosive and toxic upon inhalation or skin contact.[11][12][13] It can cause severe skin burns and eye damage.[11][17] All handling must be performed in a certified fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[17][18]
-
Reaction Conditions: The reaction is run at high temperatures (>200 °C). Ensure the glassware is free of cracks and properly secured. Use a blast shield if possible.
Step-by-Step Methodology
-
Stoichiometric Calculation: The key to achieving high molecular weight is maintaining a 1:1 molar ratio of reactive groups. BAPMA has two primary amine groups. Therefore, the molar ratio of BAPMA to dicarboxylic acid should be 1:1.
-
Example: For a 0.5 mol scale reaction, you would use 72.63 g (0.5 mol) of BAPMA and 73.07 g (0.5 mol) of adipic acid.
-
-
Reactant Charging:
-
Place the pre-weighed adipic acid into the three-neck flask.
-
Fit the flask with the mechanical stirrer, nitrogen inlet, and thermometer.
-
Slowly add the BAPMA to the flask containing the adipic acid while stirring. An exothermic reaction will occur, forming a viscous salt ("nylon salt").
-
-
Inerting the System:
-
Begin a gentle flow of nitrogen gas through the flask to displace all air. Maintain a positive nitrogen pressure throughout the initial heating phase to prevent oxidation.
-
-
Initial Heating and Water Removal:
-
Set the heating mantle to gradually heat the mixture to ~180-200 °C.
-
As the temperature rises, the salt will melt, and water will begin to distill off as a byproduct of the condensation reaction. Collect the water in the receiving flask. This stage may take 1-2 hours.
-
-
Polycondensation Stage:
-
Once the initial, rapid water evolution has ceased, slowly increase the temperature to 220-250 °C. The viscosity of the melt will noticeably increase. Adjust the stirrer speed to ensure adequate mixing without stalling the motor.
-
Hold the reaction at this temperature for another 1-2 hours.
-
-
Vacuum Stage for Molecular Weight Build-up:
-
Disconnect the nitrogen inlet and carefully connect the reaction flask to the vacuum pump through a cold trap.
-
Gradually apply a vacuum (to <10 mmHg) to facilitate the removal of the remaining water and drive the polymerization equilibrium toward a higher molecular weight product.
-
Continue heating under vacuum for 1-2 hours. The torque on the stirrer motor is a good indicator of the increasing melt viscosity and, consequently, the polymer's molecular weight.
-
-
Polymer Recovery:
-
Turn off the heating and stirrer. Release the vacuum and reintroduce a nitrogen atmosphere.
-
Allow the reactor to cool slightly until the polymer is still molten but manageable.
-
Extrude the molten polymer from the bottom of the flask (if equipped with a valve) onto a release surface (e.g., silicone-coated foil) or carefully break the flask after it has fully cooled to recover the solid polymer plug.
-
Caption: Experimental workflow for polyamide synthesis.
Characterization of the BAPMA-Based Polyamide
Post-synthesis characterization is essential to confirm the structure and properties of the resin.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid method to confirm polymerization. Look for the appearance of a strong amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and the disappearance of the broad carboxylic acid O-H stretch from the adipic acid monomer.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural confirmation of the polymer repeat unit, verifying the formation of amide linkages and the presence of the N-methyl group.[19][20]
-
Differential Scanning Calorimetry (DSC): DSC analysis will reveal the glass transition temperature (Tg) of the amorphous polymer. Unlike semi-crystalline linear nylons, a distinct melting point (Tm) may not be observed. The Tg for such polymers can range from 240-278 °C depending on the specific comonomers.[21][22]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability. BAPMA-based polyamides are expected to be stable up to 450 °C, with a 10% weight loss temperature (Td) in the range of 454-484 °C.[21]
Conclusion and Field Applications
The use of this compound as a monomer for polyamide synthesis provides a reliable pathway to creating branched, functional polymers. The resulting resins exhibit properties distinct from their linear counterparts, primarily due to the disruption of crystallinity and the incorporation of a chemically active tertiary amine in the backbone. These characteristics make them highly suitable for specialized applications, including:
-
High-Performance Adhesives and Coatings: Where enhanced substrate adhesion is critical.[7]
-
Epoxy Resin Curing Agents: Offering a high degree of cross-linking for durable thermoset systems.[15]
-
Functional Material Precursors: Serving as a platform for creating cationic polymers for water treatment or as intermediates for dendrimer synthesis.[7][23]
This application note provides a foundational protocol that researchers can adapt by substituting the dicarboxylic acid or by copolymerizing BAPMA with other diamines to precisely tailor the final resin properties for their specific needs.
References
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- Method for producing polyamide resin. (2023, May 10). European Patent Office.
- N,N-BIS(3-Aminopropyl)-methylamine. (n.d.). UL Prospector.
- N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE. (n.d.). Achilles Chemical.
- Chemical Safety Data Sheet MSDS / SDS - N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE. (2025, September 27). ChemicalBook.
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- Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications. (n.d.). ResearchGate.
- Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. (2009, November 9). PubMed.
- Synthesis and characterization of new polyamides derived from alanine and valine derivatives. (2012, August 17). PubMed Central.
- Synthesis and properties of new soluble poly(amide-imide)s. (n.d.). Elsevier.
- Functional Aromatic Polyamides. (n.d.). MDPI.
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Application Note: A Multi-faceted Approach to the Comprehensive Characterization of N,N-Bis(3-aminopropyl)methylamine (BAPMA)
Abstract
N,N-Bis(3-aminopropyl)methylamine (BAPMA), a branched polyamine with CAS number 105-83-9, is a critical building block and curing agent in numerous industrial applications, including the synthesis of polymers, epoxy resins, and surfactants. Its utility as a chemical intermediate in sectors ranging from textiles to water treatment underscores the necessity for robust analytical methods to ensure its identity, purity, and stability. This guide provides a detailed framework of validated analytical techniques for the comprehensive characterization of BAPMA, moving beyond simple procedural lists to explain the causal-driven choices behind each method. We present detailed protocols for chromatographic, spectroscopic, titrimetric, and thermal analyses, designed to provide a self-validating system for quality control and research applications.
Introduction: The Analytical Imperative for BAPMA
This compound (C₇H₁₉N₃, Mol. Wt. 145.25 g/mol ) is a triamine featuring two primary amine groups and one tertiary amine group. This structure dictates its chemical reactivity and physical properties, making it an effective cross-linker and building block.[1] The presence of multiple amine functionalities, however, also presents a challenge for analytical characterization. Potential impurities may include starting materials, isomers, or degradation products. Therefore, a multi-technique approach is essential for unambiguous identification, accurate purity assessment, and a thorough understanding of its thermal behavior. This document serves as a practical guide for establishing a comprehensive quality profile for BAPMA products.
Strategic Workflow for BAPMA Characterization
A logical workflow ensures that all critical quality attributes of a BAPMA sample are assessed efficiently. The process begins with identity confirmation, proceeds to purity and impurity analysis, and concludes with an assessment of thermal properties.
Sources
Application Notes & Protocols: Formulation of High-Performance Epoxy Coatings Using N,N-Bis(3-aminopropyl)methylamine
Introduction: The Role of N,N-Bis(3-aminopropyl)methylamine in Epoxy Systems
This compound (CAS No. 105-83-9), hereafter referred to as BAPMA, is a versatile aliphatic amine curing agent for epoxy resin systems. Its molecular structure, featuring two primary and one secondary amine group, provides five active hydrogens for reaction, making it a highly efficient cross-linker.[1][2] This trifunctional nature allows for the formation of densely cross-linked, robust polymer networks when reacted with epoxy resins.[3]
Coatings formulated with BAPMA are characterized by their rapid cure at ambient temperatures, high mechanical strength, and excellent adhesion.[4][5] These properties make it a suitable choice for a range of applications, including protective coatings for concrete and steel, industrial flooring, and general-purpose adhesives where a fast return to service and durable performance are required.[6] As an unmodified aliphatic amine, it offers a cost-effective solution, though formulation considerations are necessary to manage characteristics like pot life and the potential for amine blush under certain conditions.[4][7] This document provides a comprehensive guide to leveraging the properties of BAPMA in the development of high-performance epoxy coatings.
Physicochemical Properties of BAPMA
A thorough understanding of the curing agent's properties is fundamental to successful formulation. The key properties of BAPMA are summarized below.
| Property | Value | Reference |
| CAS Number | 105-83-9 | [8] |
| Molecular Formula | C₇H₁₉N₃ | [8][9] |
| Molecular Weight | 145.25 g/mol | [8][9] |
| Appearance | Colorless to pale yellow liquid | |
| Density | ~0.901 g/mL at 25 °C | [10] |
| Boiling Point | 110-112 °C @ 6 mmHg | [10] |
| Amine Hydrogen Equivalent Weight (AHEW) | 29.05 g/eq (calculated) | [1][2] |
| Structure | CN(CCCN)CCCN | [8][9] |
The Curing Mechanism: From Liquid to Solid
The transformation of a liquid epoxy resin into a durable solid coating is driven by the chemical reaction between the epoxy groups of the resin and the active hydrogens of the amine curing agent.[4][11] BAPMA, with its five active hydrogens, participates in a nucleophilic addition reaction that opens the epoxide ring.[1]
The reaction proceeds in stages:
-
Initial Reaction: The highly reactive primary amine groups (-NH₂) initiate the attack on the epoxy rings, leading to chain extension and the formation of secondary amines.[3]
-
Cross-linking: The newly formed secondary amines, along with the original secondary amine in the BAPMA molecule, continue to react with other epoxy groups. This creates a complex, three-dimensional, cross-linked network.[3][4]
-
Tertiary Amine Catalysis: The tertiary amine present in the BAPMA backbone can also catalyze the polymerization of epoxy groups, further contributing to the network density.[1][4]
This process is highly exothermic, a characteristic of fast-reacting aliphatic amines, which influences the formulation's pot life and cure speed.[4]
Caption: Epoxy curing mechanism with BAPMA.
Formulation Principles and Stoichiometry
Achieving optimal performance from an epoxy system is critically dependent on the correct mix ratio of resin to curing agent. This is determined by stoichiometry, which aims to balance the number of reactive epoxy groups with the number of active amine hydrogens.[2][4]
Calculating Amine Hydrogen Equivalent Weight (AHEW)
The AHEW represents the mass of the curing agent that contains one equivalent of active hydrogen. It is the foundation for calculating the mix ratio.[1]
-
Formula: AHEW = Molecular Weight of Amine / Number of Active Hydrogens
-
For BAPMA:
-
Molecular Weight = 145.25 g/mol
-
Active Hydrogens = 5 (two primary amines with 2 H each, one secondary amine with 1 H)
-
AHEW = 145.25 / 5 = 29.05 g/eq
-
Calculating the Mix Ratio (PHR)
The mix ratio is typically expressed as Parts per Hundred Resin (PHR) by weight.[12]
-
Formula: PHR = (AHEW × 100) / EEW
-
Where EEW is the Epoxide Equivalent Weight of the epoxy resin (g/eq).
-
Example Calculation: For a standard liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an EEW of 190 g/eq :
-
PHR = (29.05 × 100) / 190 = 15.3 parts
Therefore, for every 100 grams of this epoxy resin, 15.3 grams of BAPMA are required for a stoichiometrically balanced system.
Starting Point Formulations
The following table provides starting point formulations for a clear, solvent-free epoxy coating. Adjustments may be necessary based on specific performance requirements and the exact EEW of the selected resin.
| Component | Product Example | Weight (g) | Purpose |
| Part A: Resin | D.E.R.™ 331 (EEW ~187 g/eq) | 100.0 | Epoxy Binder |
| Part B: Curing Agent | This compound | 15.5 | Curing Agent |
| Total | 115.5 | ||
| Mix Ratio (A:B by wt) | 100 : 15.5 |
Experimental Protocols
The following protocols outline the procedures for preparing, curing, and evaluating epoxy coatings formulated with BAPMA. Adherence to these standardized methods ensures reproducible and reliable results.
Caption: Experimental workflow for epoxy coating formulation.
Protocol 1: Coating Preparation and Application
-
Material Conditioning: Ensure both the epoxy resin (Part A) and BAPMA (Part B) are conditioned to a standard temperature of 25°C (77°F) before mixing.
-
Weighing: Accurately weigh the required amounts of Part A and Part B into a clean, dry mixing container according to the calculated PHR.
-
Mixing: Mix the components thoroughly for 2-3 minutes using a mechanical stirrer or by hand, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture. Avoid excessive air entrapment.
-
Induction Time: While some epoxy systems require an induction or "sweat-in" time, fast-reacting aliphatic amines like BAPMA generally do not. Proceed to application immediately after mixing.[6]
-
Application: Apply the mixed system to a prepared substrate (e.g., steel panels, concrete blocks) using a drawdown bar, roller, or brush to achieve a consistent wet film thickness.
Protocol 2: Curing Schedule
-
Ambient Cure: Allow the applied coating to cure at standard conditions (25°C / 77°F and 50% relative humidity) for a minimum of 7 days to allow for full property development.[13]
-
Low-Temperature Cure: BAPMA-based systems can cure at lower temperatures (e.g., 5-10°C), but cure times will be significantly extended. Full cure may take 14 days or longer.[14] Note that curing at low temperature and high humidity increases the risk of "amine blush," a surface defect caused by the reaction of the amine with atmospheric carbon dioxide and moisture.[7][14]
-
Post-Cure (Optional): For applications requiring enhanced thermal or chemical resistance, a post-cure can be beneficial. After an initial 24-hour ambient cure, a typical post-cure schedule is 2-4 hours at 80-100°C.
Protocol 3: Performance Evaluation
Evaluate the cured films after the 7-day ambient cure period according to the following ASTM standards:
-
Hardness (ASTM D2240): Measure the surface hardness of the coating using a Shore D Durometer. Take at least five readings at different locations and report the average.[13]
-
Adhesion (ASTM D4541): Quantify the pull-off adhesion strength. This test measures the force required to pull a specified diameter of coating away from its substrate and helps identify the mode of failure (cohesive vs. adhesive).[15]
-
Chemical Resistance (ASTM D1308): Test the coating's resistance to various chemicals by placing a small amount of the chemical on the surface, covering it (e.g., with a watch glass) for a specified period (e.g., 24 hours), and then evaluating the coating for any changes such as blistering, softening, discoloration, or loss of adhesion.[16]
Expected Performance Characteristics
| Performance Metric | Typical Result | Rationale & Causality |
| Pot Life (150g mass @ 25°C) | Short (~20-30 min) | The high reactivity of the primary amines in BAPMA leads to rapid heat generation (exotherm) and viscosity increase.[4] |
| Thin Film Set Time | Fast (~4-6 hours) | Efficient cross-linking at ambient temperature allows for rapid development of a tack-free surface. |
| Hardness (Shore D) | High (80-85) | The high cross-link density afforded by the five active hydrogens results in a hard, rigid polymer network.[13] |
| Adhesion | Excellent | The polarity of the amine and hydroxyl groups formed during curing promotes strong intermolecular forces with various substrates.[6] |
| Chemical Resistance | Good to Excellent | A tightly cross-linked network provides a robust barrier against penetration by many solvents, acids, and alkalis.[5][6] |
| Flexibility | Moderate | As a short-chain aliphatic amine, BAPMA typically produces rigid systems. Flexibility can be improved by co-blending with longer-chain polyamides or polyetheramines.[6][17] |
| Amine Blush Resistance | Fair to Poor | Unmodified aliphatic amines are susceptible to reacting with CO₂ and water, especially at low temperatures and high humidity, forming carbamates on the surface.[7][14] |
Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[18]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[18]
-
First Aid:
-
Skin Contact: Causes severe skin burns. Immediately remove contaminated clothing and rinse the affected area with water for at least 15 minutes.[8]
-
Eye Contact: Causes serious eye damage. Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[8]
-
Ingestion: Harmful if swallowed. Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][18]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents. Keep containers tightly sealed to prevent absorption of moisture and carbon dioxide.[7]
Always consult the Safety Data Sheet (SDS) for the specific product before use. [8]
References
- Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
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- Huntsman Corporation. (2005, April 27). Epoxy Formulations Using JEFFAMINE® Polyetheramines. Polymer Innovation Blog.
- Pasatta, J. (2022, July 11). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog.
- Weinmann, D. J. (n.d.). Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
- DeFelsko. (n.d.). Coating Adhesion Testing in Accordance with ASTM D4541.
- Sherwin-Williams. (n.d.). Epoxy Coatings Guide.
- Dušek, K., & Dušková-Smrčková, M. (2025, August 7). Curing of epoxy resins with amines. ResearchGate.
- Google Patents. (n.d.). EP0293110A2 - Polyamine-polyisocyanate reaction products as epoxy resin curing agents.
- Croc Coatings. (2025, August 20). ASTM Standards For Chemical Resistance In Coatings.
- PCI Magazine. (n.d.). Polyamine Curing Agents Meeting the Industry Need for Enhanced Productivity.
- PCI Magazine. (2008, July 1). Innovative Amine Curing Agents for Epoxy Resins.
- Epoxy Technology. (n.d.). Epoxy Adhesive Test Measurement Guide.
- ResearchGate. (2016, September 8). How do we calculate the amount of amine hardener require to cure epoxy resin?.
- Ferguson Structural Engineering Laboratory. (n.d.). Adhesion Testing of Epoxy Coating.
- Polymer Innovation Blog. (2014, March 17). Thermoset Cure Chemistry Part 3: Epoxy Curing Agents.
- Epoxyworks. (n.d.). Testing Epoxy to Determine Physical Properties.
- Texas Department of Transportation. (2000, May). Tex-815-B, Determining Epoxide Equivalent and Amine Value of Resins.
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The Versatility of N,N-Bis(3-aminopropyl)methylamine in the Creation of Advanced Functional Materials: A Guide for Researchers
Introduction: Unveiling the Potential of a Unique Polyamine
N,N-Bis(3-aminopropyl)methylamine is a versatile polyamine that serves as a critical building block in the synthesis of a wide array of functional materials.[1] Its unique molecular structure, featuring two primary amines and a central tertiary amine, makes it an invaluable tool for researchers in materials science, drug delivery, and diagnostics.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in creating dendrimers, functionalized nanoparticles, hydrogels, and high-performance epoxy resins.
The trifunctional nature of this amine allows for the creation of highly branched, controlled molecular architectures, making it particularly suitable as a core or branching unit in dendrimer synthesis and as a crosslinking agent in hydrogels and epoxy resins. The primary amine groups offer reactive sites for a variety of chemical modifications, enabling the covalent attachment of this molecule to surfaces or other molecules.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 105-83-9 | [1][4] |
| Molecular Formula | C₇H₁₉N₃ | [1] |
| Molecular Weight | 145.25 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 110-112 °C/6 mmHg | [1] |
| Density | 0.901 g/mL at 25 °C | [1] |
| Melting Point | -32 °C | [4] |
| IUPAC Name | N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | [1] |
Application 1: Dendrimer Synthesis - Building Macromolecules from the Core Out
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure.[5][6] Their unique architecture makes them ideal candidates for applications in drug delivery, gene therapy, and diagnostics.[6][7] this compound is an excellent choice as a core molecule for the divergent synthesis of polyamidoamine (PAMAM) dendrimers, a widely studied class of dendrimers.[8][9] The divergent synthesis approach builds the dendrimer from the central core outwards in a layer-by-layer fashion, with each layer referred to as a "generation".[10]
The synthesis of PAMAM dendrimers from an this compound core involves a two-step iterative process: a Michael addition of methyl acrylate to the primary amine groups, followed by an amidation reaction with a large excess of a diamine, such as ethylenediamine.[9][11] This process results in the doubling of the number of terminal primary amine groups with each generation.
Protocol 1: Synthesis of a Generation 0 (G0) PAMAM Dendrimer with an this compound Core
This protocol outlines the synthesis of the first full generation (G0) PAMAM dendrimer.
Materials:
-
This compound
-
Methyl acrylate
-
Ethylenediamine (EDA)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
High-vacuum pump
Procedure:
Step 1: Michael Addition (Formation of Generation -0.5)
-
In a round-bottom flask, dissolve this compound in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of methyl acrylate dropwise to the stirred solution. The molar ratio of methyl acrylate to the primary amine groups of the core should be at least 1.1:1.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 48-72 hours.
-
Monitor the reaction by FT-IR spectroscopy, looking for the disappearance of the N-H stretch of the primary amine and the appearance of the ester carbonyl stretch.
-
Remove the excess methyl acrylate and methanol under reduced pressure using a rotary evaporator to obtain the ester-terminated half-generation dendrimer (G-0.5) as a viscous oil.
Step 2: Amidation (Formation of Generation 0)
-
Dissolve the G-0.5 dendrimer in anhydrous methanol.
-
In a separate flask, prepare a large molar excess of ethylenediamine in anhydrous methanol. A 50- to 100-fold molar excess of EDA to the ester groups of G-0.5 is recommended to favor amidation over competing reactions.
-
Slowly add the G-0.5 solution to the stirred EDA solution at room temperature.
-
Stir the reaction mixture at room temperature for 72-96 hours.
-
Monitor the reaction by FT-IR, observing the disappearance of the ester carbonyl peak and the appearance of amide I and II bands.
-
Remove the excess ethylenediamine and methanol under high vacuum at a slightly elevated temperature (e.g., 50-60 °C).
-
The resulting product is the amine-terminated G0 PAMAM dendrimer. Further purification can be achieved by precipitation or dialysis.
Causality Behind Experimental Choices:
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent side reactions, such as the hydrolysis of methyl acrylate and the ester-terminated dendrimer.
-
Large Excess of Ethylenediamine: A large excess of EDA is used in the amidation step to drive the reaction to completion and to minimize intramolecular cyclization and intermolecular cross-linking of the dendrimer.
-
Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent the reaction of primary amines with carbon dioxide from the air.
Application 2: Surface Functionalization of Nanoparticles
The surface modification of nanoparticles is essential for their application in targeted drug delivery, bioimaging, and sensing.[5] this compound can be used to introduce primary amine groups onto the surface of nanoparticles, such as silica or iron oxide nanoparticles. These amine groups can then be used for the covalent attachment of various molecules, including drugs, targeting ligands, and fluorescent dyes.
The functionalization process typically involves the reaction of the primary amine groups of this compound with a suitable functional group on the nanoparticle surface. For silica nanoparticles, this is often achieved through the use of an aminosilane coupling agent.
Protocol 4: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
This protocol provides a general procedure for curing a common epoxy resin with this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Mixing container and stirrer
-
Mold for casting
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin. The optimal ratio is typically 1:1 based on equivalents.
-
Weigh the required amounts of the epoxy resin and the amine curing agent into a mixing container.
-
Thoroughly mix the two components until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles.
-
Pour the mixture into a mold and allow it to cure at room temperature. The curing time will depend on the specific resin and the ambient temperature.
-
For improved mechanical properties, a post-curing step at an elevated temperature (e.g., 80-120 °C) for a few hours can be performed after the initial room temperature cure.
Authoritative Grounding:
The choice of curing agent and the cure schedule significantly impact the final properties of the epoxy thermoset, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance. The reactivity of the amine and the steric hindrance around the amine groups play a crucial role in the curing kinetics.
Safety and Handling
This compound is a corrosive and toxic substance. [1]It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a remarkably versatile and valuable chemical for the synthesis of a wide range of functional materials. Its unique structure provides a platform for creating complex and highly functional macromolecules and materials with tailored properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important building block in their scientific endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis.
- Gothwal, A., et al. (2015). Synthesis of Polyamidoamine Dendrimer for Encapsulating Tetramethylscutellarein for Potential Bioactivity Enhancement. Molecules, 20(11), 19685–19703.
- Yilmaz, O., et al. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Polymers, 13(16), 2755.
- Cheng, Y., et al. (n.d.). Poly(amidoamine) (PAMAM) Dendrimers: Synthesis and Biological Applications.
- Sadhu, P., et al. (2022). A Review on Poly(amidoamine) Dendrimers: Properties, Synthesis, and Characterization Prospects. Archives of Pharmacy Practice, 13(4), 1-6.
- Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin.
- Tomalia, D. A., & Fréchet, J. M. J. (Eds.). (2002). Dendrimers and Other Dendritic Polymers. John Wiley & Sons.
- Ozeroglu, C., & Keleş, E. (2009). Swelling properties of acrylamide-N,N′-methylene bis(acrylamide) hydrogels synthesized by using meso-2,3-dimercaptosuccinic acid-cerium(IV) redox couple. eXPRESS Polymer Letters, 3(3), 168-176.
- Zhang, W., & Simanek, E. E. (2000). Dendrimers Based on Melamine. Divergent and Orthogonal, Convergent Syntheses of a G3 Dendrimer. Organic Letters, 2(6), 843–845.
- Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 247.
- BASF SE. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine.
- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121.
- Kaur, D., et al. (2016). A review on comparative study of PPI and PAMAM dendrimers. Journal of Drug Delivery and Therapeutics, 6(3), 54-63.
- PubChem. (n.d.). This compound.
- Lu, P., et al. (2022). The Preparation and Properties of Composite Hydrogels Based on Gelatin and (3-Aminopropyl) Trimethoxysilane Grafted Cellulose Nanocrystals Covalently Linked with Microbial Transglutaminase. Gels, 8(3), 146.
- Polymer Factory. (n.d.). Bis-MPA Ammonium Dendrimer, Generation 3, TMP Core.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications.
- Hussain, A., et al. (2023). Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction. Gels, 9(1), 44.
- Yilmaz, M., et al. (2020). Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. Polymers, 12(11), 2546.
- Yilmaz, O., et al. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Polymers, 13(16), 2755.
- Lu, P., et al. (2022). The Preparation and Properties of Composite Hydrogels Based on Gelatin and (3-Aminopropyl) Trimethoxysilane Grafted Cellulose Nanocrystals Covalently Linked with Microbial Transglutaminase. Gels, 8(3), 146.
- Roy, S., et al. (2010). Synthesis and characterization of biodegradable thermoresponsive N-maleyl gelatin-co-P(N-isopropylacrylamide) hydrogel cross-linked with Bis-acrylamide for control release. Journal of Applied Polymer Science, 117(2), 1167-1175.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
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Synthesis of High-Affinity Chelating Agents from N,N-Bis(3-aminopropyl)methylamine: An Application and Protocol Guide
Introduction: The Strategic Advantage of a Tripodal Scaffold
In the rational design of metal chelating agents for applications in diagnostics, therapeutics, and biotechnology, the choice of the molecular scaffold is paramount. N,N-Bis(3-aminopropyl)methylamine, a commercially available tripodal polyamine, presents a compelling starting point for the synthesis of potent chelators.[1][2] Its unique architecture, featuring two primary amines and one tertiary amine, offers a convergent platform for the introduction of coordinating functional groups. This guide provides a detailed exploration of the synthesis of a pentadentate polyaminocarboxylate chelating agent from this versatile precursor, offering both a theoretical framework and a practical, step-by-step protocol for its implementation in a research setting. These types of chelating agents are crucial in the development of advanced materials and reagents for the pharmaceutical and diagnostic sectors.[3]
The tripodal nature of this compound (often abbreviated as 'medpt') allows for the creation of chelators that can effectively encapsulate a metal ion, leading to the formation of stable complexes.[1] This is particularly relevant in the context of medicinal chemistry, where the stability of metal complexes, such as those of gadolinium for Magnetic Resonance Imaging (MRI), is critical to prevent the in vivo release of potentially toxic free metal ions.[2]
Synthetic Strategy: Carboxymethylation of Primary Amines
The most direct route to convert this compound into a polyaminocarboxylate chelator is through the carboxymethylation of its two primary amine groups. This is typically achieved via a nucleophilic substitution reaction with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. The base serves to deprotonate the primary amine, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction.
The reaction stoichiometry can be controlled to achieve the desired degree of carboxymethylation. For the synthesis of a pentadentate ligand, four equivalents of the haloacetate are required to fully carboxymethylate both primary amine groups, resulting in a chelator with three nitrogen atoms and four carboxylate groups available for metal coordination.
Detailed Experimental Protocol: Synthesis of a Pentadentate Polyaminocarboxylate Chelator
This protocol details the synthesis of a pentadentate chelator, analogous to DTPA, from this compound. The procedure is adapted from general methods for the carboxymethylation of polyamines.
Materials and Reagents
-
This compound (purity ≥98%)
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Methanol
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer with heating mantle
-
pH meter
-
Condenser
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq.) in deionized water. The concentration should be approximately 0.5 M. Purge the flask with an inert gas (nitrogen or argon) to prevent oxidation.
-
Basification: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 8 M). Slowly add the NaOH solution to the stirred amine solution until the pH reaches and is maintained at approximately 11. This step is crucial for deprotonating the primary amine groups, thereby activating them for nucleophilic attack.
-
Preparation of Bromoacetate Solution: In a separate beaker, dissolve bromoacetic acid (4.2 eq.) in deionized water. Carefully neutralize this solution to a pH of approximately 7 with the concentrated NaOH solution. This forms sodium bromoacetate in situ and controls the overall pH of the reaction mixture upon addition.
-
Carboxymethylation Reaction: Gently heat the amine solution to 80°C. Add the sodium bromoacetate solution dropwise to the heated amine solution over a period of 2-3 hours using an addition funnel. During the addition, monitor the pH of the reaction mixture and maintain it above 10 by adding small portions of the concentrated NaOH solution as needed. The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.
-
Reaction Completion and Work-up: After the addition is complete, maintain the reaction mixture at 80°C for an additional 12-24 hours, continuing to monitor and adjust the pH to keep it above 10. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Acidification and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2 using concentrated hydrochloric acid. This step protonates the carboxylate groups, causing the chelating agent to precipitate out of the solution, as polyaminocarboxylic acids often have low solubility at their isoelectric point.
-
Purification: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from hot water or a water/methanol mixture to yield the final polyaminocarboxylate chelator as a white solid. General procedures for the purification of carboxylic acids can be a useful reference.[4]
| Parameter | Recommended Condition | Rationale |
| Solvent | Deionized Water | Facilitates dissolution of reagents and allows for pH control. |
| Base | Sodium Hydroxide | Maintains a high pH to deprotonate the amine groups and neutralize the HBr byproduct. |
| Alkylating Agent | Bromoacetic Acid | A reactive electrophile for the N-alkylation of the primary amines. |
| Stoichiometry | 1.0 eq. Amine : 4.2 eq. Bromoacetic Acid | A slight excess of the alkylating agent ensures complete carboxymethylation of both primary amines. |
| pH | > 10 | Ensures the primary amines are in their more nucleophilic free base form. |
| Temperature | 80°C | Provides sufficient activation energy for the reaction to proceed at a reasonable rate without significant degradation. |
| Atmosphere | Inert (N2 or Ar) | Prevents potential side reactions such as oxidation of the amine. |
Characterization of the Synthesized Chelator
The identity and purity of the synthesized polyaminocarboxylate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. In the ¹H NMR spectrum, the disappearance of the signals corresponding to the primary amine protons and the appearance of new signals for the carboxymethyl groups (-CH₂-COOH) would confirm the success of the reaction. The integration of the proton signals should be consistent with the expected structure. NMR can also be used to study the protonation of polyaminocarboxylate compounds.[5][6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the synthesized chelator, providing further confirmation of its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the carboxylic acid carbonyl group (C=O) around 1700-1740 cm⁻¹.
Applications in Metal Chelation and Diagnostics
The synthesized pentadentate chelator is designed to form highly stable complexes with a variety of metal ions. Its tripodal structure and the presence of five donor atoms (three nitrogens and two carboxylate oxygens from each arm, though typically only a subset coordinate directly) allow it to effectively wrap around a metal ion, leading to high thermodynamic stability and kinetic inertness.
A primary application for such chelators is in the field of medical diagnostics, particularly as ligands for paramagnetic metal ions like Gadolinium(III) (Gd³⁺) in MRI contrast agents.[7][8] The high stability of the Gd³⁺ complex is crucial to prevent the release of toxic free Gd³⁺ ions in the body.[2] The properties of the chelator, such as its charge and hydrophilicity, can be tuned to influence the biodistribution and clearance of the resulting MRI contrast agent.
Furthermore, tripodal ligands are being investigated for their potential in nuclear diagnostic imaging with other radionuclides, such as Gallium-67 (⁶⁷Ga).[9] The quick renal clearance and in vivo stability of such complexes are desirable properties for diagnostic probes.
Conclusion and Future Outlook
This compound serves as an excellent and readily available platform for the synthesis of sophisticated chelating agents. The straightforward carboxymethylation of its primary amine functionalities provides access to high-affinity polyaminocarboxylate ligands. These chelators hold significant promise for a range of applications, from the development of safer and more effective MRI contrast agents to their use in radiopharmaceuticals and other areas of medicinal and materials science. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of these tripodal chelating agents.
References
- Chan, W. Y. (2005). Gadolinium complexes containing polyaminocarboxylate ligands for the use of magnetic resonance imaging (mri) contrast agents. The University of Hong Kong. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 2). N,N-Bis(3-aminopropyl)
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- Wang, Y. X., & Idée, J. M. (2002). Correlation analysis of the structures and stability constants of gadolinium (III) complexes. Journal of chemical information and computer sciences, 42(6), 1471-1475. [Link]
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Application Notes and Protocols for N,N-Bis(3-aminopropyl)methylamine in Corrosion Inhibitor Formulations
Introduction: A Strategic Approach to Corrosion Mitigation
Corrosion poses a significant threat to the operational integrity and longevity of metallic infrastructure across numerous industries, including oil and gas, chemical processing, and water treatment. The deployment of organic corrosion inhibitors is a cornerstone of modern asset integrity management. Among these, N,N-Bis(3-aminopropyl)methylamine emerges as a particularly versatile and effective molecule. Its unique structure, featuring multiple amine functionalities, allows for robust adsorption onto metal surfaces, forming a persistent protective barrier against corrosive species.
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of this compound in corrosion inhibitor packages. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for performance evaluation, and explore strategies for enhancing its efficacy through synergistic formulations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in corrosion inhibitor formulations.
| Property | Value | Reference |
| CAS Number | 105-83-9 | [1] |
| Molecular Formula | C₇H₁₉N₃ | |
| Molecular Weight | 145.25 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 110-112 °C / 6 mmHg | [1] |
| Density | 0.901 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4725 | [1] |
| Solubility | Fully soluble in water |
Mechanism of Corrosion Inhibition: The Science of Surface Adsorption
The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure and its ability to adsorb onto metal surfaces, thereby forming a protective film. This process can be understood through the principles of chemical and physical adsorption.
The molecule possesses multiple nitrogen atoms, each with a lone pair of electrons. These electron-rich centers act as active sites for adsorption onto the metal surface, which can be considered a Lewis acid. The inhibitor molecules displace water and other corrosive species from the metal surface, creating a barrier that impedes both anodic and cathodic corrosion reactions.
Quantum chemical studies have been instrumental in elucidating this mechanism. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in predicting the adsorption behavior of inhibitor molecules. A smaller energy gap between HOMO and LUMO indicates higher reactivity and a greater tendency for the molecule to adsorb onto the metal surface. The multiple nitrogen atoms in this compound contribute to a favorable electronic structure for strong adsorption.
The adsorption process often follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the metal surface.[2][3][4] This model is described by the equation:
C/θ = 1/K_ads + C
where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.
Caption: Adsorption mechanism of this compound.
Application in Diverse Corrosive Environments
This compound demonstrates utility in a range of corrosive environments, making it a versatile component in inhibitor formulations.
-
Acidic Environments (e.g., HCl, H₂SO₄): In acidic solutions, this amine readily protonates, enhancing its electrostatic interaction with the negatively charged metal surface (in the presence of adsorbed anions like Cl⁻). This facilitates strong adsorption and effective inhibition.
-
CO₂ (Sweet) and H₂S (Sour) Corrosion: In the oil and gas industry, the presence of dissolved CO₂ and H₂S leads to aggressive corrosion of carbon steel pipelines and equipment. This compound is effective in these environments by forming a persistent film that protects the steel from the corrosive effects of carbonic acid and hydrogen sulfide.[5]
-
Neutral and Brine Solutions: In neutral and high-salinity environments, the inhibitor's film-forming capabilities provide a barrier against the ingress of corrosive ions like chlorides.
Protocols for Performance Evaluation
A rigorous evaluation of corrosion inhibitor performance is critical for formulation development and quality control. The following are standard laboratory protocols for assessing the efficacy of this compound.
Weight Loss Measurement (Gravimetric Method) - Based on ASTM G31
This fundamental technique provides a direct measure of the corrosion rate.
Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known surface area.
-
Corrosive medium (e.g., 1M HCl, CO₂-saturated brine).
-
This compound.
-
Water bath or incubator for temperature control.
-
Analytical balance (±0.1 mg accuracy).
-
Desiccator.
-
Cleaning solutions (e.g., inhibited acid, acetone).
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and store in a desiccator.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound. Ensure a constant ratio of solution volume to coupon surface area.
-
Exposure: Maintain the test vessels at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons, clean them according to ASTM G1 standards to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Final Weighing: Reweigh the cleaned coupons.
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D), where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
Sources
Application Notes and Protocols for Developing Cationic Stabilized Polyurethane Dispersions with N,N-Bis(3-aminopropyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Platform for Cationic Polyurethane Dispersions
Polyurethane dispersions (PUDs) are highly versatile colloidal systems that have found extensive applications in coatings, adhesives, and, increasingly, in the biomedical field.[1] Cationic PUDs, in particular, offer unique advantages due to their positive surface charge, which facilitates interaction with negatively charged substrates and biological membranes. This property makes them excellent candidates for applications such as antimicrobial coatings, gene delivery, and controlled drug release.[2][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of cationic stabilized polyurethane dispersions utilizing N,N-Bis(3-aminopropyl)methylamine (BAPMA) as a key component. BAPMA is a multifunctional amine that can act as both a chain extender and the source of the cationic charge, offering a streamlined approach to the formulation of stable cationic PUDs.[4]
The Role of this compound (BAPMA) in Cationic PUDs
This compound is a polyamine with two primary amine groups and one tertiary amine group. This unique structure allows it to play a dual role in the synthesis of cationic PUDs:
-
Chain Extender: The primary amine groups of BAPMA readily react with the isocyanate (-NCO) terminals of a polyurethane prepolymer, extending the polymer chains and building molecular weight. This reaction forms urea linkages, which contribute to the physical and chemical properties of the final polymer.
-
Cationic Center: The tertiary amine group within the BAPMA molecule can be protonated by an acid during the dispersion process. This creates a positive charge on the polymer backbone, which is essential for the stabilization of the polyurethane particles in the aqueous phase through electrostatic repulsion.
The incorporation of BAPMA into the polyurethane backbone results in a robust and stable cationic dispersion with a tunable charge density, making it an attractive platform for various applications, including the encapsulation and delivery of therapeutic agents.[5]
Synthesis of Cationic PUDs with BAPMA: A Step-by-Step Protocol
The synthesis of cationic PUDs with BAPMA is typically achieved through the prepolymer mixing process. This method involves the formation of an isocyanate-terminated prepolymer, followed by chain extension and dispersion in an aqueous medium.
Materials and Equipment:
-
Polyol: e.g., Poly(tetramethylene ether) glycol (PTMEG), Polycaprolactone (PCL)
-
Diisocyanate: e.g., Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI)
-
Chain Extender/Cationic Center: this compound (BAPMA)
-
Solvent (optional, for viscosity reduction): Acetone, N-Methyl-2-pyrrolidone (NMP)
-
Neutralizing Agent: e.g., Acetic acid, Hydrochloric acid
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Deionized water
-
Reaction vessel with mechanical stirrer, heating mantle, condenser, and nitrogen inlet
Protocol:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-100°C for 1-2 hours to remove any residual water.
-
Charge the dried polyol and diisocyanate into the reaction vessel under a nitrogen atmosphere. The molar ratio of NCO to OH groups should typically be between 1.5 and 2.0 to ensure the prepolymer is isocyanate-terminated.
-
If using a catalyst, add a few drops of DBTDL.
-
Heat the mixture to 70-80°C with constant stirring.
-
Monitor the reaction by determining the NCO content via titration until it reaches the theoretical value. This step usually takes 2-4 hours.
-
If the viscosity is too high, a small amount of solvent can be added.
-
-
Chain Extension and Neutralization:
-
Cool the prepolymer to 50-60°C.
-
In a separate vessel, prepare a solution of BAPMA in deionized water. The amount of BAPMA should be calculated to react with a specific percentage of the remaining NCO groups (e.g., 80-95%).
-
Slowly add the BAPMA solution to the prepolymer under vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.
-
After the addition of BAPMA, add a stoichiometric amount of the neutralizing agent (e.g., acetic acid) relative to the tertiary amine groups in BAPMA to protonate them.
-
-
Dispersion:
-
Increase the stirring speed significantly.
-
Slowly add deionized water to the neutralized prepolymer mixture. As water is added, the mixture will transition from a viscous liquid to a milky white dispersion (phase inversion).
-
Continue stirring for at least 30 minutes to ensure a stable dispersion.
-
If a solvent was used, it can be removed by vacuum distillation.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of BAPMA-stabilized cationic PUDs.
Characterization of BAPMA-Stabilized Cationic PUDs
Proper characterization of the synthesized PUDs is crucial to ensure their quality and suitability for the intended application.
| Parameter | Method | Typical Values & Interpretation |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 200 nm. A narrow size distribution (PDI < 0.2) is desirable for most applications, indicating a stable and uniform dispersion. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | +30 to +60 mV. A high positive zeta potential indicates good colloidal stability due to strong electrostatic repulsion between particles. |
| pH | pH meter | 4 - 6. The acidic pH is a result of the neutralizing acid used to protonate the tertiary amine groups of BAPMA. |
| Solid Content | Gravimetric analysis | 20 - 40%. This is a measure of the polymer concentration in the dispersion. |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane and urea bond formation (N-H and C=O stretching) and the disappearance of the isocyanate peak (~2270 cm⁻¹). |
Application Protocol: Encapsulation of a Hydrophobic Drug
Cationic PUDs are excellent candidates for the encapsulation of hydrophobic drugs, enhancing their solubility and providing a vehicle for controlled release.[6]
Materials:
-
BAPMA-stabilized cationic PUD
-
Hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Organic solvent for the drug (e.g., Acetone, Dichloromethane)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Drug Loading:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.
-
Add the drug solution dropwise to the cationic PUD while stirring.
-
Continue stirring for several hours to allow for the partitioning of the drug into the hydrophobic cores of the polyurethane nanoparticles.
-
The organic solvent can be removed by evaporation under reduced pressure.
-
-
Purification:
-
To remove the unloaded drug, dialyze the drug-loaded PUD against deionized water or PBS for 24-48 hours, with frequent changes of the dialysis medium.
-
-
Determination of Encapsulation Efficiency and Drug Loading:
-
Lyophilize a known amount of the drug-loaded PUD.
-
Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Application Protocol: In Vitro Drug Release Study
An in vitro release study is essential to evaluate the drug release profile from the PUD nanoparticles. The dialysis bag method is a commonly used technique.
Protocol:
-
Transfer a known volume of the drug-loaded PUD into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions) in a beaker placed in a shaking water bath at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Mechanism of Cationic Stabilization and Drug Encapsulation
Caption: Schematic of a drug-loaded cationic polyurethane nanoparticle.
Conclusion
The use of this compound offers a promising and efficient route for the development of cationic stabilized polyurethane dispersions. The protocols and information provided in this guide serve as a foundation for researchers and scientists to explore and optimize BAPMA-based PUDs for a wide range of applications, from advanced coatings to innovative drug delivery systems. The inherent versatility of polyurethane chemistry, combined with the unique properties of BAPMA, opens up new avenues for the design of functional and high-performance materials.
References
- Vertex AI Search. (n.d.). The Role of PU Chain Extenders in Polyurethane Elastomers.
- Vertex AI Search. (n.d.). Effect of chain extenders with different functionalities on the properties of single-component waterborne polyurethane ink binders - RSC Publishing.
- Cherng, J. Y., Hou, T. Y., Shih, M. F., Tyan, Y. C., & Lin, S. J. (2009). The synthesis of cationic polyurethanes to study the effect of amines and structures on their DNA transfection potential. Journal of Controlled Release, 133(3), 234-241. [Link]
- Google Patents. (2013). (12)
- Vertex AI Search. (n.d.). BIS-(3-AMINOPROPYL)
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). N,N-Bis(3-aminopropyl)
- Vertex AI Search. (n.d.).
- Madbouly, S. A., & Otaigbe, J. U. (2021). Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors. Polymers, 13(4), 543. [Link]
- Vertex AI Search. (n.d.). N,N-BIS(3-Aminopropyl)
- Vertex AI Search. (n.d.). This compound | 105-83-9 - ChemicalBook.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). This compound | C7H19N3 | CID 7777 - PubChem.
- Al-Bawab, A. Q., & Friis, E. A. (2024). The state-of-art polyurethane nanoparticles for drug delivery applications. Frontiers in Chemistry, 12, 1382216. [Link]
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cationic water dispersion of bio-sourced cross-linked polyurethane - Emerald Publishing.
- Vertex AI Search. (n.d.). Polyurethane dispersion - Wikipedia.
- Shoaib, M., Ullah, F., & Kim, I. S. (2024). The state-of-art polyurethane nanoparticles for drug delivery applications. Frontiers in Chemistry, 12, 1382216. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with N,N-Bis(3-aminopropyl)methylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N,N-Bis(3-aminopropyl)methylamine (DAPA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile polyamine in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. DAPA's unique structure, featuring two primary amines and a central tertiary amine, offers incredible synthetic potential but also presents distinct challenges in controlling selectivity and avoiding side reactions. This resource addresses the common issues encountered in the lab and provides field-proven solutions.
Section 1: The Core Chemistry of this compound (DAPA)
Understanding the fundamental properties of DAPA (CAS: 105-83-9) is the first step toward mastering its use. Its structure, CH₃N(CH₂CH₂CH₂NH₂)₂, contains three nitrogen atoms with different reactivity profiles, which is the primary source of both its utility and its challenges.
-
Nucleophilicity and Basicity: The two terminal primary amines are strong nucleophiles and bases, while the central tertiary amine is a weaker nucleophile (due to steric hindrance) but still a significant base. This differential reactivity is key to controlling reaction outcomes. The basic nature of DAPA means it can act as an acid scavenger in reactions that produce acidic byproducts (e.g., HCl from acyl chlorides).
-
Key Physicochemical Properties:
-
Molecular Weight: 145.25 g/mol [1]
-
pKa Values: DAPA is a polybasic amine with distinct protonation steps. The reported pKa values are approximately pK1: 6.32, pK2: 9.19, and pK3: 10.33.[2] This wide range means that the dominant species and overall nucleophilicity of the molecule are highly dependent on the reaction pH. At neutral pH, the primary amines will be significantly protonated, reducing their nucleophilicity.
-
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses the most common challenges encountered when working with DAPA.
Controlling Selectivity in Acylation and Alkylation Reactions
Question: My acylation reaction with an acyl chloride is producing a complex mixture of mono-acylated, di-acylated, and potentially over-acylated products. How can I favor the di-substituted product?
Answer: This is the most frequent challenge with DAPA. The two primary amines have similar reactivity, making statistical mixtures common. Achieving high selectivity for the di-acylated product requires careful control over reaction conditions.
Causality: When you add the acylating agent, it doesn't preferentially react with one DAPA molecule completely before moving to the next. If the reaction rate is fast and mixing is not instantaneous, localized excesses of the acylating agent can lead to over-acylation on some molecules while others remain unreacted. The key is to ensure every DAPA molecule has an equal probability of reacting.
Troubleshooting Protocol & Optimization:
-
Stoichiometry is Critical: The most powerful tool is precise control of your reagent stoichiometry. To favor the di-substituted product, you should use slightly less than 2.0 equivalents of your acylating agent relative to DAPA. Starting with ~1.95 equivalents can prevent the formation of tri-acylated byproducts while pushing the reaction towards completion for the di-amide.
-
Slow Addition at Low Temperature: This is the most crucial procedural step.
-
Dissolve DAPA and a non-nucleophilic base (like triethylamine or DIEA, if needed to scavenge acid) in a suitable solvent (e.g., DCM, THF).
-
Cool the solution significantly, typically to 0 °C or even -20 °C. This reduces the reaction rate, moving it from diffusion control to kinetic control.
-
Add the acylating agent, dissolved in the same solvent, dropwise via a syringe pump over a long period (e.g., 2-4 hours). This maintains a very low concentration of the acylating agent at all times, ensuring that it reacts with the most available primary amine sites across the entire population of DAPA molecules.
-
-
Solvent Choice: Use a polar, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Protic solvents (like alcohols) can compete in the reaction.
Illustrative Data: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Acyl Chloride : DAPA) | Addition Method | Expected Major Product | Common Byproducts | Rationale |
| 1.0 : 1.0 | Fast, at RT | Mixture | Di-acylated, Unreacted DAPA | Statistical reaction. Mono-acylated product will quickly react again. |
| 1.95 : 1.0 | Slow, at 0 °C | Di-acylated | Mono-acylated, Trace Unreacted DAPA | Sub-stoichiometric amount prevents over-acylation. Slow addition ensures even distribution. |
| 2.2 : 1.0 | Fast, at RT | Di-acylated | Over-acylated species , Polymers | Excess reagent leads to reaction at the tertiary amine or other side reactions. |
Question: I need to synthesize a mono-alkylated DAPA derivative. How can I prevent the reaction from proceeding to the di-alkylated product?
Answer: Achieving selective mono-functionalization is more challenging than di-functionalization and often requires a protecting group strategy. Direct alkylation is difficult to stop cleanly at the mono-substituted stage.
Causality: After the first alkylation, the remaining primary amine on the same molecule is still highly reactive. It is often difficult to find conditions where the starting DAPA is significantly more reactive than the mono-alkylated intermediate.
Recommended Strategy: Using Protecting Groups
Protecting groups are the most reliable method for ensuring mono-selectivity. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions and can be removed cleanly with acid.[3][4]
Step-by-Step Protocol for Mono-Boc Protection:
-
Protection: Dissolve DAPA (1.0 eq.) in a 1:1 mixture of Dioxane and Water.
-
Add Sodium Bicarbonate (NaHCO₃) (2.5 eq.) to maintain basic pH.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.9 eq.) in Dioxane. Using a slight sub-stoichiometric amount of Boc₂O helps minimize di-protection.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction and purify by column chromatography to isolate the mono-Boc protected DAPA.
-
Functionalization: With one amine protected, you can now perform your desired alkylation or acylation on the free primary amine.
-
Deprotection: The Boc group is easily removed by treating the protected compound with an acid like Trifluoroacetic Acid (TFA) in DCM.[3]
Diagram: Workflow for Selective Mono-functionalization
Caption: Workflow for achieving mono-substitution using a Boc protecting group strategy.
Optimizing Epoxy Curing
Question: My epoxy resin is curing very slowly, or not reaching a full cure, when using DAPA as the hardener.
Answer: This issue typically points to problems with stoichiometry, temperature, or contamination.
Causality: Epoxy curing is a polymerization reaction where the active hydrogens on the amine groups of DAPA nucleophilically attack and open the epoxide rings of the resin.[5] For a strong, cross-linked network, the ratio of active amine hydrogens to epoxy groups must be precise. Each primary amine group on DAPA has two active hydrogens. Therefore, one molecule of DAPA has four active sites for the curing reaction. The reaction is also temperature-dependent; insufficient thermal energy will result in a slow and incomplete cure.
Troubleshooting Steps:
-
Verify Amine Hydrogen Equivalent (AHEW): The AHEW of DAPA is calculated as its molecular weight divided by the number of active hydrogens.
-
AHEW = 145.25 g/mol / 4 = 36.3 g/eq .
-
-
Calculate the Correct Stoichiometric Ratio: Use the AHEW and the Epoxy Equivalent Weight (EEW) of your resin (provided by the manufacturer) to calculate the correct mix ratio.
-
Parts by Weight of DAPA per 100 Parts of Resin = (AHEW / EEW) * 100
-
An incorrect ratio is the most common cause of poor curing. Too little DAPA results in an under-crosslinked, weak solid. Too much DAPA leaves unreacted amine groups, which can plasticize the polymer and reduce its thermal and chemical resistance.
-
-
Increase Curing Temperature: While DAPA can cure some epoxies at room temperature, many formulations require an elevated temperature post-cure to achieve full cross-linking and optimal properties.[5]
-
Review the technical datasheet for your epoxy resin.
-
Implement a post-cure schedule, for example, 2 hours at 80 °C, followed by 1 hour at 120 °C.
-
-
Check for Contamination: DAPA is hygroscopic and can absorb moisture and carbon dioxide from the atmosphere. Water can interfere with the curing reaction, and CO₂ can react with the amines to form carbamates, reducing the number of active sites available for curing. Always use DAPA from a tightly sealed container stored under an inert atmosphere (like nitrogen or argon).
Diagram: Epoxy Curing Troubleshooting
Caption: Decision tree for troubleshooting incomplete epoxy curing with DAPA.
Section 3: Safety and Handling
As a responsible scientist, proper handling of all reagents is paramount.
-
Hazards: this compound is corrosive and can cause severe skin and eye irritation.[6] It is also classified as toxic upon inhalation and skin contact, and harmful if swallowed.[6]
-
Personal Protective Equipment (PPE): Always handle DAPA inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is acceptable for short-term contact, but butyl or neoprene are recommended for extended handling), safety goggles, and a lab coat.
-
Storage: DAPA is hygroscopic and reacts with atmospheric CO₂. Store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
References
- Bradley, M., & Nallan, L. (1998). Synthetic methods for polyamine linkers and their application to combinatorial chemistry. Methods in Molecular Biology, 87, 53-64. [Link]
- BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- Chen, Z., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- Zhao, S. F., et al. (2014). Curing kinetics, mechanism and chemorheological behavior of methanol etherified amino/novolac epoxy systems. Express Polymer Letters, 8(2), 94-106. [Link]
- Hwang, G. L., & Shau, M. D. (2000). Kinetics and curing mechanism of epoxy and boron trifluoride monoethyl amine complex system. Journal of Applied Polymer Science, 77(3), 546-553. [Link]
- Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin.
- Iaroshenko, V. O., et al. (2021).
- Oakwood Chemical. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7777, this compound.
- Lin, C., et al. (2018). Selective Synthesis of N,N-Bis(3-dimethylaminopropyl)amine over Pd/γ-Al2O3. Bulletin of the Korean Chemical Society, 39(3), 391-396. [Link]
- Varghese, J. J., & Mushrif, S. H. (2019). Theoretical Study on Mechanisms of the Epoxy-Amine Curing Reaction. The Journal of Physical Chemistry A, 123(34), 7434-7449. [Link]
- Kotha, S., & Meshram, M. (2022). Nitrogen Protecting Groups: Recent Developments and New Applications. Chemistry – An Asian Journal, 17(15), e202200331. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. threebond.co.jp [threebond.co.jp]
- 6. [PDF] Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of N,N-Bis(3-aminopropyl)methylamine
Welcome to the technical support center for the synthesis of N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile polyamine. This compound is a crucial building block in various fields, including the synthesis of pharmaceuticals, diagnostic reagents, and specialty polymers.[1][2][3] Its unique structure, featuring two primary amine groups and one tertiary amine, provides multiple reactive sites for further chemical modifications.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and validated solutions.
Problem 1: Low Yield of the Dinitrile Intermediate in the Cyanoethylation of Methylamine
Question: I am reacting methylamine with acrylonitrile to form the dinitrile precursor, N,N-bis(2-cyanoethyl)methylamine, but my yields are consistently low. What could be the issue?
Answer:
Low yields in the cyanoethylation step are a common hurdle. The primary cause is often related to reaction conditions and the formation of side products. Here’s a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The reaction between methylamine and acrylonitrile is a double Michael addition. Insufficient reaction time or inadequate temperature control can lead to a mixture of mono- and di-adducts, reducing the yield of the desired N,N-bis(2-cyanoethyl)methylamine.
-
Solution: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical protocol involves the slow addition of acrylonitrile to a solution of methylamine in a suitable solvent (like water or a lower alcohol) at a controlled temperature, followed by a period of heating to drive the reaction to completion.[4]
-
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of basic catalysts or upon exposure to heat and light. This side reaction consumes the starting material and complicates purification.
-
Solution: Use a polymerization inhibitor, such as hydroquinone, in the reaction mixture. Additionally, maintain strict temperature control and perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen, which can initiate polymerization.
-
-
Side Reactions with Water: If water is used as a solvent, hydrolysis of the nitrile groups to amides or carboxylic acids can occur, especially if the pH is not controlled.[5][6][7]
-
Solution: While water is a common solvent for this reaction due to the solubility of methylamine, it's crucial to maintain a neutral to slightly basic pH. Using a buffered system can be beneficial. Alternatively, using a monohydric alcohol as a solvent can minimize hydrolysis.[4]
-
Visualizing the Cyanoethylation Pathway
Caption: Reaction pathway for the cyanoethylation of methylamine.
Problem 2: Incomplete Reduction of the Dinitrile Intermediate
Question: I am having trouble with the catalytic hydrogenation of N,N-bis(2-cyanoethyl)methylamine. The reaction seems to stall, and I'm left with a mixture of starting material and partially reduced products.
Answer:
The reduction of the dinitrile to the corresponding diamine is a critical step that can be influenced by several factors. Here are the common culprits and their solutions:
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can become deactivated by impurities in the starting material or the solvent. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure the dinitrile starting material is of high purity. Recrystallization or distillation of the dinitrile prior to reduction can remove potential catalyst poisons. Use high-purity, anhydrous solvents for the hydrogenation.
-
-
Insufficient Catalyst Loading or Activity: The amount and activity of the catalyst are crucial for a complete reaction.
-
Solution: Increase the catalyst loading. For Raney Nickel, ensure it is freshly prepared and properly activated. For Pd/C, ensure it is not old or has been improperly stored. The choice of catalyst can also be critical; for instance, palladium-based catalysts have shown excellent performance in similar nitrile hydrogenations.[8]
-
-
Inadequate Hydrogen Pressure or Temperature: The reduction of nitriles is a demanding reaction that requires sufficient hydrogen pressure and temperature to proceed at a reasonable rate.
-
Solution: Optimize the reaction conditions. Typical conditions for nitrile hydrogenation involve elevated hydrogen pressures (e.g., 50-100 bar) and temperatures (e.g., 80-120 °C). A systematic optimization of these parameters may be necessary.
-
-
Formation of Secondary Amines: During hydrogenation, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary amines as byproducts.[8]
-
Solution: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines. Ammonia competes with the primary amine for reaction with the imine intermediate, thus favoring the formation of the desired primary amine.
-
Experimental Protocol: Catalytic Hydrogenation of N,N-bis(2-cyanoethyl)methylamine
-
Preparation: In a high-pressure autoclave, charge N,N-bis(2-cyanoethyl)methylamine and a suitable solvent (e.g., methanol, ethanol, or a monohydric alcohol used in the previous step).[4]
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Raney Nickel or 5-10% Pd/C) under an inert atmosphere. The catalyst loading is typically 5-10% by weight relative to the dinitrile.
-
Ammonia Addition (Optional but Recommended): If suppressing secondary amine formation is a concern, add liquid ammonia or a solution of ammonia in the reaction solvent.
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The product can then be isolated by distillation of the solvent.
Problem 3: Difficulties in Purifying the Final Product
Question: After the synthesis, I am struggling to obtain pure this compound. My product is contaminated with side products and has a yellowish color.
Answer:
Purification of polyamines like this compound can be challenging due to their high boiling point, viscosity, and ability to chelate metal ions. Here are some common purification issues and their solutions:
-
High Boiling Point and Thermal Instability: The product has a high boiling point (110-112 °C at 6 mmHg), making atmospheric distillation impractical and potentially leading to decomposition.[9][10]
-
Solution: Purify the product by vacuum distillation. This will lower the boiling point and minimize thermal degradation. Ensure your vacuum system is capable of reaching the required low pressure.
-
-
Contamination with Side Products: Side products from both the cyanoethylation and reduction steps can co-distill with the product if their boiling points are similar.
-
Solution: If simple vacuum distillation is insufficient, consider converting the crude product to its hydrochloride salt. The salt can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free amine can then be regenerated by treatment with a strong base followed by extraction and final vacuum distillation.
-
-
Color Impurities: A yellowish color can indicate the presence of oxidized impurities or residual catalyst.
-
Solution: Treat the crude product with a small amount of activated carbon before distillation to remove color impurities. Ensure complete removal of the hydrogenation catalyst by careful filtration, possibly through a pad of celite.
-
-
Water Contamination: The product is hygroscopic and readily absorbs moisture from the air.
-
Solution: Handle and store the purified product under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and drying agents during the work-up procedure.
-
Data Summary: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105-83-9 | [9] |
| Molecular Formula | C₇H₁₉N₃ | |
| Molecular Weight | 145.25 g/mol | |
| Boiling Point | 110-112 °C / 6 mmHg | [9][10] |
| Density | 0.901 g/mL at 25 °C | [9][10] |
| Refractive Index | n20/D 1.4725 | [9][10] |
| Melting Point | -32 °C |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic route involves a two-step process:
-
Cyanoethylation: The reaction of methylamine with two equivalents of acrylonitrile to form N,N-bis(2-cyanoethyl)methylamine.[4]
-
Reduction: The catalytic hydrogenation of the dinitrile intermediate to the final product, this compound. Common catalysts include Raney Nickel and Palladium on Carbon.[1][4][8]
Alternative routes, such as reductive amination strategies, have also been explored.[11] This could involve the reaction of a suitable aldehyde with methylamine followed by reduction.[11]
Q2: What are the primary safety concerns when working with this compound and its precursors?
A2: Several safety precautions should be taken:
-
Acrylonitrile: It is a toxic, flammable, and carcinogenic compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
This compound: It is a corrosive and toxic substance that can cause severe skin and eye irritation.[9][10] It is harmful if inhaled or swallowed.[9][10] Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Catalytic Hydrogenation: This process involves flammable solvents and hydrogen gas under high pressure, posing a significant fire and explosion risk. It should only be performed in a properly designed and maintained high-pressure reactor by trained personnel.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[12]
-
Gas Chromatography (GC): Can be used to assess the purity of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of N-H and C-N bonds and the absence of the nitrile (C≡N) group from the starting material.
Q4: Can reductive amination be used as an alternative synthetic route?
A4: Yes, reductive amination is a viable alternative.[11] A hypothetical pathway could involve the reductive amination of a suitable propanal derivative with methylamine and 3-aminopropylamine.[11] Reductive amination offers the advantage of potentially being a one-pot reaction, which can improve efficiency and reduce waste.[13]
Visualizing a Reductive Amination Pathway
Caption: A conceptual reductive amination pathway.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Routes and Chemical Properties of this compound.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METHYLAMINE.
- ResearchGate. (n.d.). Reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- LibreTexts. (2023, January 22). Reactivity of Nitriles.
- Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Lin, C., et al. (2018). Selective Synthesis of N,N-Bis(3-dimethylaminopropyl)amine over Pd/γ-Al2O3. Bulletin of the Korean Chemical Society, 39(3), 391-396.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications.
- ACS Publications. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis.
- Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel.
- Google Patents. (n.d.). US3976697A - Preparation of tertiary amines.
- Oakwood Chemical. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 105-83-9 [chemicalbook.com]
- 10. This compound | 105-83-9 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reactions with N,N-Bis(3-aminopropyl)methylamine
Welcome to the technical support center for N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of reactions involving this versatile polyamine. With its unique structure featuring two primary amines and a central tertiary amine, this compound is a valuable building block in various applications, including epoxy resins, polyamides, and Michael additions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Understanding the Reactivity of this compound
The distinct reactivity of this compound stems from its trifunctional nature. The two primary amine groups are highly nucleophilic and serve as the primary reactive sites in many reactions, such as amide bond formation and additions to electrophiles. The tertiary amine can act as a built-in catalyst, influencing reaction kinetics, or as a site for quaternization, which can sometimes be an undesirable side reaction. Understanding this dual reactivity is crucial for troubleshooting and optimizing your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate used in a variety of applications, including:
-
Epoxy Resin Curing: It serves as an efficient cross-linker or curing agent for epoxy resins, contributing to the formation of robust thermoset polymers.[1][2]
-
Polymer Synthesis: It is a key monomer in the synthesis of polyamides and polyurethanes.[1][2]
-
Organic Synthesis: It acts as a building block for more complex molecules, often utilized in the pharmaceutical and agrochemical industries.[3]
-
Michael Additions: Its primary amines are excellent nucleophiles for aza-Michael additions to α,β-unsaturated carbonyl compounds.
Q2: How should I store and handle this compound to ensure its stability?
A2: To maintain its quality, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and moisture. Store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Q3: What are the common side reactions to be aware of when using this compound?
A3: The most common side reactions include:
-
Over-alkylation/Quaternization: In reactions with alkylating agents, the tertiary amine can be further alkylated to form a quaternary ammonium salt, leading to reduced yield of the desired product.[4]
-
Bis-addition in Michael Reactions: Due to the presence of two primary amines, a double Michael addition can occur, where both primary amines react with the Michael acceptor.[5]
-
Cyclization: In certain reactions, intramolecular reactions can lead to the formation of cyclic byproducts.
-
Secondary Amine Formation: During reductive amination or hydrogenation of nitriles for its synthesis, the formation of secondary amines is a potential side reaction that can be suppressed by the presence of ammonia.[6]
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Low Yield in Aza-Michael Additions
The aza-Michael addition is a powerful C-N bond-forming reaction. However, achieving high yields with this compound can be challenging.
Problem: The reaction stalls, resulting in low conversion and a mixture of starting materials and the desired product.
Potential Causes & Solutions:
-
Insufficient Catalyst: While the tertiary amine in this compound can have a catalytic effect, it is often insufficient.
-
Solution: Consider adding a more potent catalyst. For aza-Michael additions, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) can significantly improve reaction rates.[7]
-
-
Solvent Effects: The choice of solvent can dramatically influence the reaction outcome.
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation. A temperature range of 50-80°C is a good starting point for many Michael additions.
-
Problem: Formation of a significant amount of the bis-adduct (double Michael addition product).
Potential Causes & Solutions:
-
Stoichiometry: An excess of the Michael acceptor relative to the amine can favor the formation of the bis-adduct.
-
Solution: Carefully control the stoichiometry. Using a slight excess of this compound can favor the mono-adduct. Alternatively, a slow, controlled addition of the Michael acceptor to the reaction mixture can maintain a low concentration of the acceptor, thereby promoting the initial mono-addition.[5]
-
Experimental Protocol: General Procedure for Aza-Michael Addition
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add the α,β-unsaturated carbonyl compound (0.9 eq for mono-adduct, 2.1 eq for bis-adduct) dropwise at room temperature.
-
Add a catalyst if necessary (e.g., DBU, 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent product streaking).
Low Yield in Polyamide Synthesis
The reaction of this compound with dicarboxylic acids or their derivatives to form polyamides can be sensitive to reaction conditions.
Problem: The resulting polymer has a low molecular weight, indicating incomplete reaction.
Potential Causes & Solutions:
-
Imprecise Stoichiometry: The molar ratio of the diamine and the diacid component must be as close to 1:1 as possible to achieve high molecular weight polymers.
-
Solution: Accurately weigh all reactants and ensure their purity. Small deviations from a 1:1 stoichiometry can significantly limit the degree of polymerization.
-
-
Inefficient Water Removal: The condensation reaction to form amide bonds releases water. If not removed, the equilibrium will not favor product formation.
-
Solution: Use a Dean-Stark apparatus or a high-boiling-point solvent to azeotropically remove water as it is formed. Alternatively, perform the reaction under a vacuum at elevated temperatures.
-
-
Side Reactions at High Temperatures: Prolonged heating at high temperatures can lead to side reactions like decarboxylation or imide formation, which can cap the growing polymer chains.
-
Solution: Optimize the reaction temperature and time. Aim for the lowest temperature that allows for efficient water removal and polymerization.
-
Diagram: Troubleshooting Polyamide Synthesis
Caption: Troubleshooting workflow for low molecular weight in polyamide synthesis.
Incomplete Curing of Epoxy Resins
When used as a curing agent, this compound's performance is dependent on several factors.
Problem: The epoxy resin remains tacky or soft after the recommended curing time.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: The ratio of the amine hardener to the epoxy resin is critical for complete curing. The optimal loading is when the number of moles of active hydrogen in the amine is equal to the number of moles of epoxy groups.[9]
-
Solution: Calculate the amine hydrogen equivalent weight (AHEW) of this compound and use it to determine the correct stoichiometric amount needed for your specific epoxy resin. For this molecule, with four active hydrogens (from the two primary amines), the AHEW is its molecular weight (145.25 g/mol ) divided by 4, which is 36.31 g/eq.
-
-
Low Curing Temperature: The curing of epoxy resins is a temperature-dependent chemical reaction.
-
Solution: Ensure the curing is performed within the recommended temperature range. If curing at room temperature, be aware that lower ambient temperatures will significantly slow down the reaction. A post-curing step at an elevated temperature can often improve the final properties of the thermoset.[10]
-
-
Inadequate Mixing: If the resin and hardener are not thoroughly mixed, localized areas will have incorrect stoichiometry, leading to incomplete curing.
-
Solution: Mix the two components thoroughly for the recommended time, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.
-
-
Moisture Contamination: Water can react with the epoxy resin and interfere with the curing process.
-
Solution: Ensure all components and equipment are dry. Avoid curing in highly humid environments.
-
Table: Recommended Curing Conditions for a Standard Bisphenol A Epoxy Resin
| Parameter | Recommended Value | Rationale |
| Stoichiometry (phr) | Calculated based on AHEW | Ensures complete reaction of epoxy groups. |
| Initial Curing Temp. | 20-30°C | Allows for a workable pot life. |
| Post-Curing Temp. | 80-150°C | Promotes further cross-linking for improved mechanical and thermal properties.[10] |
| Post-Curing Time | 1-3 hours | Dependent on the post-curing temperature. |
Purification Strategies to Maximize Yield
The final yield of your reaction is also dependent on an efficient purification process.
Problem: Significant product loss during workup and purification.
Potential Causes & Solutions:
-
Product Solubility: this compound and its derivatives can be highly polar and water-soluble, leading to losses during aqueous workups.
-
Solution: Minimize aqueous extractions if possible. If an aqueous wash is necessary, saturate the aqueous phase with sodium chloride (brine) to reduce the solubility of the organic product. Back-extract the aqueous layer multiple times with a suitable organic solvent.
-
-
Column Chromatography Issues: The basic nature of the amine can cause it to streak on silica gel, leading to poor separation and recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine or ammonia in methanol (e.g., 1-2%). This will neutralize the acidic sites on the silica gel and improve the chromatography.
-
-
Distillation Challenges: If your product is a high-boiling liquid, purification by distillation may require high temperatures, which could lead to decomposition.
-
Solution: Use vacuum distillation to lower the boiling point of your product and minimize thermal degradation.
-
References
- Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? (2019, October 23).
- This compound | 11071-12-8. (n.d.).
- Minimizing side product formation during Michael addition reactions for pyrroline synthesis. (n.d.).
- Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. (2017, March 7).
- N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. (n.d.).
- Curing Agents for Epoxy Resin. (n.d.).
- A Comparative Guide to Alternative Curing Agents for Epoxy Resins: Replacing 3,3'-Iminobis(N,N-dimethylpropylamine). (n.d.).
- N,N-Bis[3-(methylamino)propyl]methylamine 98 123-70-6. (n.d.).
- This compound. (n.d.).
- Use of oligo-N,N-bis(3-aminopropyl)methylamine as curing agent for epoxy resins. (2018, July 28).
- This compound | C7H19N3 | CID 7777. (n.d.).
- N,N-Bis-(3-aminopropyl)-methylamine - FB30673. (n.d.).
- HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. (2024, September 27).
- Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. (n.d.).
- N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division - Adhesives & Sealants. (n.d.).
- RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. (n.d.).
- Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (n.d.).
- Optimization of conditions for the reaction of the Aza-Michael addition. (n.d.).
- Three major reactions during amine curing of epoxy resins. (n.d.).
- N,N-Bis-(3-aminopropyl)-methylamine. (n.d.).
- This compound (C7H19N3). (n.d.).
- Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (n.d.).
- Synthesis and Characterizations of Melamine-Based Epoxy Resins. (n.d.).
- Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. (2018, February 14).
- Application Notes and Protocols: Reaction Kinetics of N,N-bis(trideuteriomethyl)nitrous amide with Primary Amines. (n.d.).
- Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.).
- Low yield in Z-3-Amino-propenal synthesis troubleshooting. (n.d.).
- A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015, January 2).
- Aza-Michael Reaction Insights. (n.d.).
- A STUDY ON THE EFFECT OF THE HARDENER ON THE MECHANICAL PROPERTIES OF THE EPOXY RESIN. (2017, October 15).
- Michael Addition. (n.d.).
- This compound | 105-83-9. (n.d.).
- N,N-Bis-(3-aminopropyl)-methylamine. (n.d.).
- Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine. (n.d.).
- Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. (2023, February 16).
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. products.basf.com [products.basf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. auetd.auburn.edu [auetd.auburn.edu]
- 9. threebond.co.jp [threebond.co.jp]
- 10. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness [mdpi.com]
Technical Support Center: N,N-Bis(3-aminopropyl)methylamine in Epoxy Curing Systems
Welcome to the technical support center for N,N-Bis(3-aminopropyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile polyamine as a curing agent for epoxy resins. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common and complex issues encountered during your experiments. Our focus is on providing not just solutions, but also a deeper understanding of the chemical principles at play.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can arise when working with this compound in epoxy formulations.
1. Why is my cured epoxy sample exhibiting a yellowish tint?
Yellowing of epoxy resins can occur both in the hardener before use and in the cured product.[1] The primary cause of yellowing in the this compound hardener is oxidation.[2][3] Amines are susceptible to oxidation when exposed to air, a process that can be accelerated by heat.[1][2] This is a cosmetic issue and generally does not affect the curing properties of the hardener.[1][3]
Yellowing in the cured epoxy is often due to the chemical structure of the epoxy resin itself, particularly those based on bisphenol A (BPA), which are prone to oxidation.[4] This process can be accelerated by heat and UV light exposure.[4][5] The presence of free amines in the curing agent can also contribute to localized heating during the curing process, further promoting oxidation and yellowing.[4]
2. What are the white, chalky patches or a greasy film on the surface of my cured epoxy?
This phenomenon is known as "amine blush" or "carbamation." It occurs when the amine hardener reacts with moisture and carbon dioxide in the air to form carbamates on the surface of the curing epoxy.[6][7] This can result in a white, chalky appearance, a greasy film, or a loss of gloss.[7] Amine blush is more prevalent in cool, humid conditions.[7] While primarily a surface defect, severe carbamation can interfere with inter-coat adhesion.[7]
3. Why is my epoxy not curing completely, remaining tacky or soft?
Incomplete curing can stem from several factors:
-
Incorrect Stoichiometry: An improper ratio of epoxy resin to hardener is a common cause of curing failure.[8][9] An excess of the amine hardener can lead to a lower degree of crosslinking, while an insufficient amount will result in an incomplete cure.[10]
-
Thorough Mixing: Inadequate mixing of the resin and hardener will result in localized areas with incorrect stoichiometry, leading to soft or tacky spots.[8][9]
-
Low Curing Temperature: The curing reaction is temperature-dependent. If the ambient temperature is too low, the reaction rate will be significantly reduced, leading to a very slow or incomplete cure.[11]
-
Moisture Contamination: Water can interfere with the curing reaction between the epoxy resin and the amine hardener, leading to a tacky or soft surface.
4. Can the tertiary amine in this compound cause side reactions?
Yes, the tertiary amine group in the this compound molecule can have a catalytic effect on the epoxy curing process.[4][12] While the primary and secondary amines react via nucleophilic addition to the epoxy ring, the tertiary amine can promote the homopolymerization (etherification) of epoxy groups, especially at elevated temperatures or in formulations with an excess of epoxy resin.[10] This can lead to a more brittle network and may affect the final mechanical properties of the cured material.
II. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving specific experimental issues.
Issue 1: Surface Defects - Blushing, Wrinkling, or Amine Bloom
| Symptom | Probable Cause | Troubleshooting Steps & Explanations |
| White, chalky, or greasy film on the surface (Amine Blush/Carbamation) | Reaction of the amine hardener with atmospheric CO2 and moisture.[6][7] | 1. Control Environment: Maintain a controlled environment with low humidity (ideally < 60% RH) and stable temperature during curing.[13] 2. Increase Surface Airflow: Gentle, dry airflow over the curing surface can help to remove moisture and CO2. 3. Induction Time: In some cases, allowing a short "induction time" after mixing and before application can reduce the likelihood of blushing.[13] 4. Removal: Amine blush can often be removed by washing the surface with a mild acid solution (e.g., 10-20% citric acid or acetic acid), followed by a thorough water rinse.[7] |
| Wrinkled or rippled surface | Localized overheating due to excessive exotherm, often from over-torching to remove bubbles.[5] | 1. Moderate Heat Application: When using a heat gun or torch to remove bubbles, apply heat sparingly and from a distance.[5] 2. Control Batch Size: Large batches of mixed epoxy can generate significant exothermic heat. Mix smaller batches or use a wider, shallower mixing container to dissipate heat more effectively. |
Issue 2: Incomplete or Improper Curing
| Symptom | Probable Cause | Troubleshooting Steps & Explanations |
| Tacky or soft surface, uncured material | Incorrect mix ratio (stoichiometry).[8][9] | 1. Verify Calculations: Double-check the stoichiometric calculations based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of this compound. 2. Accurate Measurement: Use a calibrated analytical balance for precise measurements of both resin and hardener. Volumetric measurements can be inaccurate due to density differences. |
| Soft spots in an otherwise cured sample | Incomplete mixing.[8][9] | 1. Thorough Mixing Technique: Mix the components for the recommended time, scraping the sides and bottom of the mixing container multiple times to ensure a homogenous mixture. 2. Two-Container Mixing: For critical applications, transfer the initially mixed material to a second clean container and mix again to eliminate any unmixed material from the sides of the first container. |
| Slow or stalled cure | Low ambient or substrate temperature.[11] | 1. Optimal Curing Temperature: Ensure the curing environment is within the recommended temperature range for the epoxy system. If necessary, use a controlled temperature oven or environmental chamber. 2. Post-Curing: A post-cure at an elevated temperature can often complete the cross-linking reaction and improve the mechanical properties of the material.[14] |
Issue 3: Unexpected Material Properties
| Symptom | Probable Cause | Troubleshooting Steps & Explanations |
| Excessive brittleness | Potential for epoxy homopolymerization catalyzed by the tertiary amine in this compound, especially with off-stoichiometry (epoxy-rich) formulations or high curing temperatures.[10] | 1. Stoichiometric Control: Maintain a precise stoichiometric ratio to favor the amine-epoxy addition reaction over homopolymerization.[1] 2. Curing Temperature Profile: Avoid excessive curing temperatures that can accelerate the catalytic activity of the tertiary amine. A stepped curing profile may be beneficial. |
| Yellowing of the cured product | Oxidation of the amine hardener or the epoxy backbone, often accelerated by heat and UV light.[1][2][4] | 1. UV Protection: If the application requires long-term color stability, consider using UV-stabilized epoxy resins or applying a UV-protective topcoat.[5] 2. Minimize Heat Exposure: Use the lowest effective curing temperature and avoid exposing the cured product to high temperatures. 3. Inert Atmosphere: For highly sensitive applications, curing in an inert atmosphere (e.g., nitrogen) can minimize oxidation. |
III. Visualizing the Chemistry: Reaction Mechanisms and Troubleshooting Logic
To further aid in understanding the processes involved, the following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting common issues.
Primary Curing Reaction
Caption: Primary reaction pathway for epoxy curing with this compound.
Side Reaction: Carbamate Formation (Amine Blush)
Caption: A logical workflow for troubleshooting common epoxy curing issues.
IV. Experimental Protocols
Protocol 1: Stoichiometric Calculation for Epoxy-Amine Formulation
-
Determine Epoxy Equivalent Weight (EEW): This value is provided by the manufacturer of the epoxy resin. It represents the weight of resin in grams that contains one equivalent of epoxy groups.
-
Determine Amine Hydrogen Equivalent Weight (AHEW): For this compound (C₇H₁₉N₃, Molecular Weight ≈ 145.25 g/mol ), there are four reactive amine hydrogens (two on each primary amine group).
-
AHEW = Molecular Weight / Number of active hydrogens = 145.25 / 4 = 36.31 g/equivalent .
-
-
Calculate Parts by Weight of Hardener per 100 Parts of Resin (phr):
-
phr = (AHEW / EEW) * 100
-
Protocol 2: Procedure for Removing Amine Blush
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Prepare Cleaning Solution: Create a 10-20% aqueous solution of citric acid or acetic acid.
-
Application: Apply the acidic solution to the blushed surface using a scrubbing brush or sponge.
-
Dwell Time: Allow the solution to remain on the surface for 10-30 minutes.
-
Rinsing: Thoroughly rinse the surface with clean water to remove all traces of the acid and dissolved carbamates.
-
Drying: Allow the surface to dry completely before proceeding with any subsequent steps, such as applying another coat.
V. References
-
Vertex AI Search. (n.d.). Yellowing of the Hardener in Epoxy Resin Causes and Prevention.
-
Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
-
The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces - PMC. (2022, October 10).
-
ArtResin. (2023, July 4). How Does Moisture Affect Epoxy Resin?
-
National Concrete Polishing. (n.d.). How Ambient Humidity Levels Impact Epoxy Curing.
-
Impact of carbamate formation on the surface tension of epoxy‐amine curing systems. (2022, October 22).
-
VIACOR Polymer GmbH. (n.d.). Carbamate formation in epoxy resin coatings.
-
Why do Epoxy Resin's yellow?. (2021, July 14).
-
PubChem. (n.d.). This compound.
-
Oakwood Chemical. (n.d.). This compound.
-
Biosynth. (n.d.). N,N-Bis-(3-aminopropyl)-methylamine - FB30673.
-
KSRESIN. (n.d.). Why did my epoxy hardener turn yellow in the container?.
-
ArtResin. (2019, July 22). My Epoxy Hardener Turned Yellow: Discover How You Can Still Use It.
-
Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.).
-
Achilles Chemical. (n.d.). N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE.
-
European Patent Office. (2022, March 16). CURING AGENTS FOR EPOXY RESINS WITH LOW TENDENCY TO THE FORMATION OF CARBAMATES - EP 3735434 B1.
-
Benchchem. (n.d.). This compound | 11071-12-8.
-
Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis. (2025, July 3).
-
Quora. (2021, February 20). What causes epoxy resin to not harden?.
-
The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - PMC - NIH. (2025, May 22).
-
MDPI. (2023, February 16). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources.
-
Google Patents. (n.d.). Methylamine adduct for cure of epony resins.
-
MDPI. (n.d.). Tailoring Epoxy Resin Foams by Pre-Curing with Neat Amine Hardeners and Its Derived Carbamates.
-
Google Patents. (n.d.). Curing agents for epoxy resins with low tendency to the formation of carbamates.
-
Google Patents. (n.d.). Use of oligo-N,N-bis(3-aminopropyl)methylamine as curing agent for epoxy resins.
-
ResearchGate. (n.d.). Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers.
-
INCURE INC. (n.d.). Why Your Epoxy Isn't Curing and How to Fix It.
-
YouTube. (2021, August 7). Why is my epoxy resin hardener yellow?.
-
Benchchem. (n.d.). A Comparative Guide to Alternative Curing Agents for Epoxy Resins: Replacing 3,3'-Iminobis(N,N-dimethylpropylamine).
-
System Three Resins, Inc. (n.d.). Why didn't the epoxy cure?.
-
Applied Poleramic. (n.d.). AMINE CURED-EPOXY MATRICES.
-
Google Patents. (n.d.). Anti-yellowing epoxy resin curing agent and preparation method thereof.
-
ArtResin. (2021, September 23). Why Does My Resin Turn Yellow?.
-
YouTube. (2021, May 8). Epoxy Turns Yellow in Container???.
-
MDPI. (n.d.). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness.
-
MDPI. (n.d.). Synthesis and Characterizations of Melamine-Based Epoxy Resins.
Sources
- 1. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces [ouci.dntb.gov.ua]
- 3. This compound [oakwoodchemical.com]
- 4. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
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- 6. researchgate.net [researchgate.net]
- 7. Carbamate formation in epoxy resin coatings - Viacor [viacor.de]
- 8. threebond.co.jp [threebond.co.jp]
- 9. products.evonik.com [products.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Exotherms in N,N-Bis(3-aminopropyl)methylamine Reactions
Welcome to the technical support guide for handling reactions involving N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for managing the significant exotherms that can arise during its use. The inherent reactivity of this trifunctional amine, which contains two primary and one tertiary amine group, makes it a highly effective cross-linker and building block, but also necessitates rigorous control over reaction conditions to prevent thermal runaway.[1]
This compound is commonly used as a curing agent for epoxy resins and as a building block for polyurethanes.[2] Its reactions, particularly with electrophiles like epoxides, isocyanates, and acids, are highly exothermic. A thermal runaway can occur when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[3] This guide provides practical, cause-and-effect explanations to ensure your experiments are both successful and safe.
Key Compound Properties & Safety Data
A foundational understanding of the reagent's properties is critical for safe handling and reaction design.
| Property | Value | Source |
| CAS Number | 105-83-9 | [4][5] |
| Molecular Formula | C7H19N3 | [4][5] |
| Molecular Weight | 145.25 g/mol | [4][5] |
| Boiling Point | 110-112 °C @ 6 mmHg | [4][6][7] |
| Density | 0.901 g/mL at 25 °C | [4][6][7] |
| Primary Hazards | Corrosive; Causes severe skin burns and eye damage; Toxic in contact with skin. | [5][7][8] |
| Incompatibilities | Strong oxidizing agents, Acids. | [9][10] |
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you might encounter during an experiment. The format is designed to help you quickly diagnose a problem and take corrective action.
Question: My reaction temperature is spiking uncontrollably, rising much faster than my cooling system can handle. What are the immediate steps?
Answer: An uncontrolled temperature spike is the primary indicator of a potential thermal runaway. Your immediate goal is to stop the reaction and dissipate heat as quickly as possible.
Immediate Actions Protocol:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents. This is the most critical step to prevent adding more fuel to the exothermic reaction.
-
Emergency Cooling: If available, activate an emergency cooling system or use an external cooling bath (e.g., ice/water or dry ice/acetone, with appropriate caution) to increase the heat removal rate.
-
Dilution/Quenching (Use with Extreme Caution): If the reaction is still accelerating and you have a pre-planned and tested quenching procedure, you may consider adding a cold, inert solvent to dilute the reactants and absorb heat. This should only be done if you are certain the quenching agent will not react exothermically with any components in the flask.
-
Alert Personnel & Evacuate if Necessary: Inform colleagues in the vicinity of the situation. If the temperature continues to rise uncontrollably despite these measures, evacuate the immediate area and follow your facility's emergency protocols.
Causality: This situation arises when the rate of heat generation fundamentally outpaces the rate of heat removal. This can be caused by adding the reagent too quickly, insufficient cooling capacity, or an inadequate volume of solvent to act as a heat sink.
Question: I'm observing localized fuming and bubbling at the point of reagent addition, even though the bulk temperature of the reaction seems stable. What is happening?
Answer: This indicates the formation of a localized "hot spot." The exothermic reaction is occurring so rapidly at the point of addition that the heat cannot dissipate into the bulk solution before the local temperature exceeds the solvent's boiling point or causes decomposition.
Troubleshooting Steps:
-
Improve Agitation: Increase the stirring rate to improve mixing and heat transfer from the addition point to the rest of the reaction mass. Ensure your stir bar or overhead stirrer is creating a sufficient vortex.
-
Switch to Subsurface Addition: If using dropwise addition from above, switch to a cannula or dropping funnel that dispenses the reagent below the surface of the liquid. This forces the reagent to mix and be diluted before it can react in a concentrated area.
-
Dilute the Incoming Reagent: Instead of adding the electrophile neat, dilute it with a compatible, inert solvent. This reduces the concentration gradient at the point of addition, slowing the localized reaction rate.
Workflow for Controlled Reagent Addition:
Caption: Decision tree for responding to an unexpected exothermic event.
References
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.
- Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry. [Link]
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery.
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion B
- Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. University of California San Diego. [Link]
- This compound. PubChem. [Link]
- N,N-BIS(3-Aminopropyl)
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- This compound (C7H19N3). PubChemLite. [Link]
- This compound n,n-bis(aminopropyl)methylamine. BDMAEE. [Link]
- Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO 2 Capture.
- Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines.
- Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. NIH. [Link]
- Use of oligo-n,n-bis(3-aminopropyl)methylamine as curing agent for epoxy resins.
- (PDF) Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. 105-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 105-83-9 [amp.chemicalbook.com]
- 7. This compound | 105-83-9 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Purification of N,N-Bis(3-aminopropyl)methylamine
Welcome to the dedicated technical support resource for the purification of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile polyamine. Here, we combine established chemical principles with field-tested insights to ensure you can achieve the desired purity for your critical applications.
Understanding the Molecule and the Purification Challenge
This compound is a triamine with a tertiary amine core and two primary amine termini. Its high boiling point and hygroscopic nature, coupled with its reactivity, present specific purification challenges. The primary method for purifying this and similar high-boiling amines is fractional vacuum distillation . This technique is essential to lower the boiling point, thereby preventing thermal degradation.
This guide will focus on providing a comprehensive framework for successful purification, from understanding potential impurities to troubleshooting common issues and validating the final product's purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Difficulty Achieving or Maintaining a Stable Vacuum
-
Question: I'm struggling to get my vacuum pressure below 10 mmHg, and it fluctuates significantly during the distillation. What's going on?
-
Answer: A stable, deep vacuum is critical for the successful distillation of high-boiling amines. Here’s a systematic approach to troubleshooting this issue:
-
Causality: Leaks in the distillation apparatus are the most common culprit. Even a minuscule leak can dramatically impact the vacuum level. Additionally, outgassing from incompatible materials or dissolved gases in the crude amine can contribute to pressure instability.
-
Troubleshooting Steps:
-
Systematic Leak Check: Before heating, assemble the entire distillation apparatus and pull a vacuum. Use a high-vacuum grease (e.g., silicone or PTFE-based) on all ground-glass joints. Ensure all connections are secure. A well-sealed system should hold a vacuum for an extended period with the pump isolated.
-
Inspect Glassware: Check for any hairline cracks or star cracks in the glassware, especially in the distillation flask and condenser. These are common points of failure.
-
Cold Trap Integrity: Ensure your cold trap (ideally cooled with a dry ice/acetone or isopropanol slurry) is properly sealed and functioning. Vapors from the distillation can condense in the vacuum pump oil, reducing its efficiency.
-
Pump Performance: Verify that your vacuum pump is in good working order and the oil is clean. Contaminated pump oil will result in a poor vacuum.
-
Degassing the Sample: Before heating to the distillation temperature, gently heat the crude amine under vacuum at a lower temperature. This will help to remove any dissolved volatile impurities and water, which can cause pressure fluctuations.
-
-
Issue 2: "Bumping" or Uncontrolled Boiling
-
Question: My distillation is proceeding erratically, with sudden, violent boiling (bumping) that threatens to carry over crude material into the receiving flask. How can I control this?
-
Answer: Bumping is a common and dangerous phenomenon in vacuum distillation, especially with viscous liquids like polyamines. It occurs when the liquid superheats and then vaporizes suddenly.
-
Causality: The lack of nucleation sites for smooth boiling is the primary cause. Under vacuum, traditional boiling chips can become ineffective as trapped air is removed.
-
Troubleshooting Steps:
-
Efficient Stirring: The most effective method to prevent bumping is vigorous and constant stirring. Use a magnetic stir bar and a stir plate that can handle the viscosity of the amine. Ensure the stir bar is not too small for the flask.
-
Capillary Bubbler: A fine capillary tube inserted into the distillation flask that introduces a slow, steady stream of an inert gas (like nitrogen or argon) provides a continuous source of nucleation sites. This is a highly effective method for ensuring smooth boiling under vacuum.
-
Avoid Overheating: Heat the distillation flask gradually using a heating mantle with a temperature controller. Avoid localized overheating, which can promote bumping. An oil bath can provide more uniform heating.
-
-
Issue 3: Product Discoloration (Yellowing)
-
Question: The distilled this compound is coming over with a yellow tint. Is this an impurity, and how can I prevent it?
-
Answer: While a faint yellow color can sometimes be inherent to polyamines, a significant yellow to brown discoloration often indicates thermal degradation or the presence of oxygen.
-
Causality: Amines are susceptible to oxidation, especially at elevated temperatures. The presence of air in a leaky distillation setup can lead to the formation of colored byproducts. Thermal stress from excessive heating can also cause decomposition.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Before starting the distillation, purge the system with an inert gas like nitrogen or argon to displace any air.
-
Optimize Distillation Temperature and Pressure: The goal is to distill the amine at the lowest possible temperature. A deeper vacuum will allow for a lower distillation temperature. Refer to the vapor pressure data to find the optimal balance.
-
Minimize Distillation Time: Prolonged heating, even at a lower temperature, can lead to discoloration. Once the main fraction begins to distill, maintain a steady rate and do not leave the distillation running unnecessarily long.
-
-
Issue 4: Low Purity of the Final Product
-
Question: My post-distillation analysis (GC-MS or NMR) shows the presence of impurities. What are the likely culprits and how can I improve the separation?
-
Answer: Impurities in the final product are typically due to incomplete separation from compounds with similar boiling points or co-distillation.
-
Causality: Common impurities can include starting materials from the synthesis, byproducts such as other polyamines with similar structures, or partially reacted intermediates. For instance, in syntheses involving acrylonitrile, residual cyanoethylated intermediates could be present.
-
Troubleshooting Steps:
-
Fractional Distillation Efficiency: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing the separation of components with close boiling points.
-
Careful Fraction Collection: Collect a "forerun" fraction that contains any lower-boiling impurities. Then, collect the main product fraction over a narrow boiling point range. Finally, leave a "pot residue" of higher-boiling impurities behind. Do not distill to dryness.
-
Alternative Purification: Salt Formation: If distillation alone is insufficient, consider converting the crude amine to a solid salt (e.g., hydrochloride or sulfate) by treating it with the corresponding acid. The salt can then be purified by recrystallization. After achieving the desired purity, the free amine can be regenerated by treatment with a strong base (e.g., NaOH) followed by extraction and drying, before a final distillation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected boiling point of this compound?
-
A1: The boiling point is highly dependent on the pressure. A commonly cited boiling point is 110-112 °C at 6 mmHg .[1] At atmospheric pressure, the boiling point is approximately 232.5 °C, but significant decomposition would occur at this temperature.
-
-
Q2: How can I assess the purity of my distilled this compound?
-
A2: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of characteristic functional groups (N-H and C-N stretches).
-
Titration: An acid-base titration can be used to determine the overall amine content.
-
-
-
Q3: What are the primary safety precautions when handling and distilling this compound?
-
A3: This compound is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
-
-
Q4: How should I store purified this compound?
-
A4: It is hygroscopic and sensitive to carbon dioxide.[2] Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Experimental Protocols and Data
Fractional Vacuum Distillation Protocol
This protocol provides a general guideline for the purification of this compound on a laboratory scale.
Apparatus:
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Heating mantle with temperature controller or oil bath
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Cold trap
-
Vacuum pump
-
High-vacuum grease
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere: Purge the system with a gentle stream of nitrogen or argon for several minutes.
-
Evacuation: Turn on the cooling water to the condenser and cool the cold trap. Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., ~6 mmHg).
-
Degassing: Begin stirring and gently heat the flask to a temperature below the expected boiling point to degas the sample.
-
Distillation: Gradually increase the temperature of the heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities as a forerun in the first receiving flask.
-
When the temperature at the distillation head stabilizes at the expected boiling point of the product (e.g., 110-112 °C at 6 mmHg), switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction.
-
-
Shutdown: Once the main fraction has been collected or the distillation rate slows significantly, stop heating and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₉N₃ | [2] |
| Molecular Weight | 145.25 g/mol | [2] |
| Boiling Point | 110-112 °C / 6 mmHg | [1] |
| Density | ~0.901 g/mL at 25 °C | [1] |
| Refractive Index | ~1.4725 (n20/D) | [1] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). Process for separation and purification of methyl amines.
- ResearchGate. (n.d.). The procedure of fraction distillation in a laboratory.
- Oakwood Chemical. (n.d.). This compound.
- BDMAEE. (2024, January 23). This compound n,n-bis(aminopropyl)methylamine.
- Google Patents. (n.d.). Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
- Google Patents. (n.d.). Methylamines purification process.
- Seale, T. W., Chan, W. Y., Shinka, T., & Rennert, O. M. (1979). Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. Archives of biochemistry and biophysics, 198(1), 164–174. [Link]
- Di Corcia, A., Casazza, A., & Crescenzi, C. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Journal of pharmaceutical and biomedical analysis, 85, 121–127. [Link]
- Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts.
- QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications.
- Google Patents. (n.d.). Method for purifying N,N-dimethylaminopropylamine.
- Lee, S. Y., Lee, S. Y., Choi, H., Kim, J., & Kim, E. (2016). Estimation of the synthetic routes of seized methamphetamines using GC-MS and multivariate analysis.
Sources
overcoming solubility issues of N,N-Bis(3-aminopropyl)methylamine
Technical Support Center: N,N-Bis(3-aminopropyl)methylamine
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support resource for this compound (CAS No. 105-83-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile polyamine in their work. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its behavior, enabling you to anticipate and resolve challenges proactively. This compound, hereafter referred to as BAPMA, is a valuable building block in applications ranging from polymer synthesis to the development of pharmaceutical intermediates and diagnostic reagents[1][2][3]. While it is highly soluble in water, its behavior in complex experimental systems can present challenges. This guide addresses the most common solubility-related issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental solubility characteristics of BAPMA?
Answer: BAPMA is a triamine, featuring two primary amine groups and one tertiary amine group within its structure[3]. This makes it a polar, hygroscopic, and strongly basic compound[4]. Its most notable characteristic is its complete miscibility with water at standard conditions[5]. This high aqueous solubility is attributed to the multiple amine functionalities, which readily form hydrogen bonds with water molecules. It is also reported to be soluble in various organic solvents[6].
Understanding these basic properties is the first step in troubleshooting. If you are seeing insolubility in a purely aqueous system, it is highly likely that other factors, such as pH or the presence of other solutes, are at play.
| Property | Value | Source |
| CAS Number | 105-83-9 | [5] |
| Molecular Formula | C₇H₁₉N₃ | [5] |
| Molecular Weight | 145.25 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Density | ~0.901 g/mL at 25 °C | [7] |
| Water Solubility | Completely miscible (1000 g/L at 20°C) | [5][8] |
| pKa Values (at 30°C) | pK₁: 6.32 (+3), pK₂: 9.19 (+2), pK₃: 10.33 (+1) | [5][8] |
Q2: My BAPMA solution became cloudy or formed a precipitate after I added an acid to lower the pH. What is happening?
Answer: This is a classic issue rooted in the polybasic nature of BAPMA. The molecule has three amine groups, each with a distinct pKa value, which represents the pH at which the amine is 50% protonated[5][8]. As you add acid and lower the pH, you are sequentially protonating these amine groups, converting them into their ammonium salt forms (R-NH₃⁺).
Causality: While the neutral BAPMA molecule is highly water-soluble, its fully or partially protonated salts can have different solubility profiles. The formation of a precipitate upon acidification suggests that the specific ammonium salt formed is less soluble than the free base under your experimental conditions (e.g., in the presence of certain counter-ions from your acid or buffer). The molecule transitions from a neutral, hydrogen-bond-accepting species to a multiply-charged cationic species. This significant change in polarity and charge distribution can lead to precipitation, especially if the counter-ion (e.g., sulfate, phosphate) forms a less soluble salt with the protonated BAPMA.
Caption: Troubleshooting workflow for precipitation in complex mixtures.
Breakdown of Potential Causes:
-
pH-Induced Precipitation: As discussed in Q2, an acidic component in your mixture could be protonating the BAPMA, causing its salt to precipitate.
-
Metal Complexation: Polyamines are excellent chelating agents for metal ions. If your reaction mixture contains metal catalysts (e.g., Pd, Cu, Ni) or metal salts, BAPMA can form insoluble coordination complexes.
-
Unintended Reactions: BAPMA is a potent nucleophile. It will react with electrophilic functional groups like acid chlorides, anhydrides, isocyanates, and epoxides. The resulting product (e.g., a polyamide) may be insoluble in the reaction medium.
-
"Salting Out": If your solution has a very high concentration of dissolved salts (high ionic strength), the water molecules become highly structured around the salt ions, reducing the amount of "free" water available to solvate the BAPMA. This can effectively "squeeze" the BAPMA out of the solution, causing it to separate or precipitate. This is a common phenomenon when working with concentrated buffer solutions.
References
- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [Link]
- PubChem. This compound. [Link]
- Oakwood Chemical. This compound. [Link]
- LookChem. This compound. [Link]
- Cheméo. Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9). [Link]
- Wikipedia. Polyamine. [Link]
- Quora. What various factors affect the solubility of polymers?. [Link]
- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
- NC State University Libraries. 10. Solubility parameters of polymers. [Link]
- PubChemLite. This compound (C7H19N3). [Link]
- NIST. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. [Link]
- University of Rochester, Department of Chemistry. Solvent: methylamine. [Link]
- IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Routes and Chemical Properties of this compound. [Link]
Sources
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- 2. products.basf.com [products.basf.com]
- 3. nbinno.com [nbinno.com]
- 4. Polyamine - Wikipedia [en.wikipedia.org]
- 5. 105-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS 105-83-9: Bis(3-aminopropyl)methylamine | CymitQuimica [cymitquimica.com]
- 7. This compound | 105-83-9 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
stability and degradation of N,N-Bis(3-aminopropyl)methylamine
Welcome to the technical support center for N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile polyamine in your experiments. Here, we address common questions and concerns regarding its storage, handling, and potential degradation, providing you with the technical insights and practical solutions needed for successful research outcomes.
Introduction to the Stability of this compound
This compound is a valuable building block in various synthetic applications due to its unique structure containing both primary and secondary amine functionalities.[1] While this compound is stable under standard ambient conditions, its reactivity also makes it susceptible to degradation if not handled and stored correctly.[2] This guide will walk you through the key factors influencing its stability and provide troubleshooting advice for common issues you may encounter.
Core Stability and Degradation Parameters
| Parameter | Recommendation/Information | Potential Degradation Pathway |
| Storage Temperature | Room temperature (10°C - 25°C)[3][4] | High temperatures can lead to thermal decomposition.[1] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen).[2][3] | Sensitive to atmospheric carbon dioxide.[2] |
| Moisture | Hygroscopic; store in a tightly sealed container in a dry place.[2] | Absorbs moisture from the air, which can affect reactivity. |
| Light Exposure | Keep in a dark place.[3][4] | Aliphatic amines can be susceptible to photodegradation.[5][6] |
| pH in Aqueous Solutions | Degradation is pH-sensitive. | Basic conditions can promote oxidation. |
| Incompatible Materials | Acids, oxidizing agents, anhydrides, alkylating agents.[1][7][8] | Strong reactions can lead to degradation and formation of hazardous products. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've noticed a change in the color and viscosity of my this compound. What could be the cause?
Answer: A change in color (e.g., from colorless to yellow or brown) and an increase in viscosity are common indicators of degradation. This is often due to oxidation and/or reaction with atmospheric carbon dioxide.
-
Causality: The primary and secondary amine groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air and light. The lone pair of electrons on the nitrogen atoms can be attacked by oxidizing species, leading to the formation of colored byproducts. Additionally, as a polyamine, it readily reacts with CO2 from the air to form carbamates, which can alter its physical properties.[9]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and carbon dioxide.[2]
-
Proper Sealing: Ensure the container is tightly sealed immediately after use. Consider using a septum cap for repeated sampling to avoid introducing air.
-
Aliquotting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.
-
Question 2: My reaction yield is lower than expected when using this compound. Could the reagent have degraded?
Answer: Yes, a decrease in reaction yield is a strong indication that the effective concentration of your this compound has been reduced due to degradation.
-
Causality: The primary and secondary amine groups are the reactive sites for most applications. If these groups have reacted with atmospheric CO2 to form carbamates or have been oxidized, they will be unavailable for your desired reaction, thus lowering the yield.
-
Troubleshooting & Prevention:
-
Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical reactions.
-
Purification: If you suspect degradation, you may consider purifying the amine by distillation under reduced pressure. The boiling point is reported as 110-112 °C at 6 mmHg.[1][10]
-
Quantification of Amine Content: You can determine the active amine content of your stored reagent using titration. A simple acid-base titration can quantify the number of basic amine groups available.
-
Question 3: Are there specific solvents I should avoid when working with this compound?
Answer: While this compound is soluble in water and many organic solvents, certain solvents can promote degradation or are incompatible.
-
Causality:
-
Acidic Solvents: Avoid acidic solvents or solutions, as they will protonate the amine groups, neutralizing their nucleophilicity and potentially forming salts.
-
Reactive Solvents: Be cautious with solvents that can react with amines, such as esters (risk of aminolysis at elevated temperatures) and some chlorinated solvents (which may contain acidic impurities).
-
Oxidizing Solvents: Solvents that can act as oxidizing agents should be avoided.
-
-
Recommendations:
-
For most applications, aprotic solvents like THF, DCM, or acetonitrile are suitable.
-
If using aqueous solutions, be mindful of the pH, as it can significantly influence the degradation pathways.
-
Key Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on the known chemistry of aliphatic amines.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to maintain its stability.
-
Receiving and Inspection: Upon receiving, inspect the container for any signs of damage or a compromised seal.
-
Inert Gas Blanket: Before the first use, carefully open the container in a fume hood and flush the headspace with an inert gas like nitrogen or argon.
-
Sealing: Securely close the container, preferably with a cap that has a chemically resistant liner. For frequent use, consider transferring the amine to a flask equipped with a septum.
-
Storage Location: Store the container in a cool, dry, and dark place, away from incompatible materials such as acids and strong oxidizing agents.[3][4]
-
Dispensing: When dispensing the liquid, use a clean, dry syringe or pipette. If using a syringe through a septum, ensure a positive pressure of inert gas is maintained in the flask.
-
Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 2: Titration for Determining Active Amine Content
This is a general procedure to estimate the concentration of active amine groups.
-
Preparation of Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Sample Preparation: Accurately weigh approximately 0.2 g of this compound into a clean flask. Dissolve the sample in 50 mL of deionized water.
-
Titration: Add a suitable indicator (e.g., bromocresol green) and titrate with the standardized 0.1 M HCl solution until the endpoint is reached (color change from blue to yellow).
-
Calculation: Calculate the molarity of the amine solution based on the volume of HCl used. This will give you an indication of the active amine content compared to a fresh sample.
Analytical Methods for Degradation Analysis
If you suspect significant degradation, the following analytical techniques can be employed to investigate the purity of your sample.
| Analytical Method | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to identify and quantify the parent compound and potential volatile degradation products.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can reveal changes in the chemical structure and the presence of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can show the appearance of new functional groups, such as carbonyls from oxidation or carbamates from reaction with CO₂.[11] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the sample and quantify the parent compound.[8] |
For more detailed information on these analytical methods, please refer to specialized literature.[12][13]
References
- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET: N,N-Bis[3-(methylamino)propyl]methylamine.
- INIS-IAEA.
- ACS Publications. (2024, October 2). Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A.
- ResearchGate. (2025, September 12). Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine and Its Mixture with 2-Amino-2-methyl-1-propanol.
- Benchchem. This compound.
- ResearchGate. (2025, August 5).
- UL Prospector. N,N-BIS(3-Aminopropyl)
- Oakwood Chemical. This compound.
- ChemicalBook. This compound | 105-83-9.
- SID. Thermodynamics of CO2 reaction with methylamine in aqueous solution: A.
- SID.
- BASF Product Finder. N,N-Bis-(3-aminopropyl)methylamine.
- BDMAEE. (2024, January 23). This compound n,n-bis(aminopropyl)methylamine.
- PubChem. This compound | C7H19N3 | CID 7777.
- ChemicalBook. (2025, September 25). This compound.
- IJPPR.
- PubMed.
- ACS Publications. (2020, October 1). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.
- Fisher Scientific.
- Sigma-Aldrich. N,N-Bis 3-(methylamino)propyl methylamine 98 123-70-6.
- ChemicalBook. 105-83-9(this compound) Product Description.
- PMC - NIH.
- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE.
- Publisso. (2023, March 30). 3-Aminopropyl)-N′-dodecylpropane-1,3- diamine.
- PMC - NIH. (2025, February 18).
- PMC - NIH. (2022, July 15).
- CymitQuimica. N,N-Bis-(3-aminopropyl)-methylamine.
- NIST WebBook. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-.
- ResearchGate. (2025, October 30). (PDF) CO 2 Capture by Aqueous 3-(Methylamino)propylamine in Blend with Tertiary Amines: An NMR Analysis.
- ResearchGate. Atom labeling scheme used for the methylamine–carbon dioxide complex....
- Benchchem. Theoretical Foundations of Polyamine Systems: A Technical Guide for Researchers.
- Independent Research Analysis. (2026, January 8). DigestSync Reviews (Pros, Cons & Results) My Honest Take on Ingredients, Benefits & Side Effects.
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- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Collection, preparation, and biobanking of clinical specimens for analysis in polyaminopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. ijmr.net.in [ijmr.net.in]
- 13. Analytical methods for the evaluation of melamine contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Crosslinking with N,N-Bis(3-aminopropyl)methylamine
Welcome to the technical support center for N,N-Bis(3-aminopropyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during crosslinking experiments. Here, we delve into the causality behind experimental choices to empower you with the scientific rationale needed for successful outcomes.
Introduction to this compound in Crosslinking
This compound is a trifunctional polyamine containing two primary amine groups and one secondary amine, making it a versatile crosslinking agent.[1] Its utility spans various applications, from serving as a curing agent for epoxy resins to its use in the synthesis of polyurethanes and dendrimers.[1][2] The primary amine groups are the primary reactive sites for most crosslinking chemistries, forming stable covalent bonds with various reactive groups.[3]
This guide will address common challenges associated with poor crosslinking efficiency when using this reagent and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound as a crosslinker?
This compound functions as a crosslinker due to the nucleophilic nature of its primary and secondary amine groups.[1][4] These amines readily react with electrophilic functional groups on other molecules (e.g., epoxides, NHS esters, isocyanates) to form stable covalent bonds.[3][4] In the context of epoxy resins, the amine groups perform a nucleophilic attack on the carbon of the epoxide ring, leading to ring-opening and the formation of a durable three-dimensional network.[1]
Q2: What are the optimal storage and handling conditions for this compound to ensure its reactivity?
To maintain its reactivity, this compound should be stored at 10°C - 25°C under an inert nitrogen atmosphere and protected from light. It is sensitive to moisture and air, which can lead to degradation and reduced crosslinking efficiency.[5] Always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.[6]
Q3: Is this compound compatible with all buffer systems?
No. Buffers containing primary amines, such as Tris (TBS), are incompatible with many common crosslinking chemistries (e.g., NHS esters) as they will compete with this compound for reaction with the crosslinker, thereby reducing efficiency.[7][8] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are generally recommended for amine-reactive crosslinking reactions.[3][8]
Troubleshooting Guide: Poor Crosslinking Efficiency
Poor or incomplete crosslinking can manifest as gels that do not set, materials with poor mechanical strength, or low yields of conjugated products. Below are common causes and systematic solutions.
Problem 1: Suboptimal Reaction pH
Symptoms:
-
Slow or incomplete gel formation.
-
Low yield of crosslinked product.
-
High variability between experiments.
Root Cause Analysis: The reactivity of the amine groups in this compound is highly pH-dependent. For a primary amine to act as a nucleophile, it must be in its deprotonated, free-base form.
-
At low pH: The amine groups will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards electrophilic crosslinkers.
-
At optimal pH: A sufficient concentration of deprotonated amines is available for the reaction to proceed efficiently. For many amine-reactive crosslinkers like NHS esters, a pH range of 7.2 to 8.5 is ideal.[3][9] For other systems, such as those involving imidoesters, a more alkaline pH of up to 10 may be required.[3][8]
-
At very high pH: While the concentration of deprotonated amines is high, competing reactions like the hydrolysis of the crosslinker (especially NHS esters) can become significant, reducing the overall efficiency.[3][8]
Solutions:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before use.
-
Optimize pH Range: If you suspect pH is the issue, perform a pH titration experiment. Set up a series of small-scale reactions across a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) to determine the optimal condition for your specific system.
-
Buffer Choice: Ensure your chosen buffer has adequate buffering capacity at the desired pH and is free of interfering primary amines.
Problem 2: Inadequate Reagent Concentration or Ratio
Symptoms:
-
Weak or soft gels.
-
Incomplete consumption of starting materials.
Root Cause Analysis: The stoichiometry between the crosslinker and this compound is critical for forming a robust, crosslinked network. An incorrect ratio can lead to incomplete polymerization or chain termination.
Solutions:
-
Recalculate Concentrations: Double-check all calculations for molar concentrations and the stoichiometry of the reactive groups. Remember that this compound has three reactive amine groups (two primary, one secondary).
-
Perform a Titration Experiment: Systematically vary the molar ratio of the crosslinker to this compound to find the optimal balance for your desired material properties.
-
Consider Molar Excess: For some applications, particularly when labeling proteins, using a molar excess of the crosslinking reagent can be beneficial.[7] However, excessive amounts can lead to unwanted side reactions or precipitation.[5]
Problem 3: Suboptimal Reaction Temperature and Time
Symptoms:
-
Reaction is too slow or does not go to completion.
-
Degradation of sensitive biological molecules.
Root Cause Analysis: Crosslinking reactions, like most chemical reactions, are influenced by temperature.
-
Low Temperature: Can significantly slow down the reaction rate. While reactions at 4°C are often recommended to preserve the stability of biological samples, they may require significantly longer incubation times.[7]
-
High Temperature: While it can increase the reaction rate, it can also promote side reactions and potentially denature or degrade sensitive molecules.[10]
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Start with room temperature (20-25°C) for initial experiments. For sensitive biomolecules, conduct the reaction at 4°C. | Provides a balance between reaction rate and sample stability.[7] |
| Time | Typical incubation times range from 30 minutes to 4 hours, but can extend to overnight for reactions at 4°C. | Allows sufficient time for the reaction to proceed to completion.[7] |
| Optimization | If crosslinking is inefficient, consider increasing the incubation time or moderately increasing the temperature, while monitoring the integrity of your sample. | Empirically determines the best conditions for your specific system. |
Problem 4: Reagent Degradation or Contamination
Symptoms:
-
Gradual or sudden decrease in crosslinking efficiency using the same protocol.
-
Previously reliable protocols are now failing.
Root Cause Analysis: this compound and many crosslinking reagents are susceptible to degradation, particularly from moisture and atmospheric CO2.
Solutions:
-
Use Fresh Reagents: If possible, use a fresh, unopened vial of this compound and the crosslinker.
-
Proper Storage: Ensure all reagents are stored according to the manufacturer's instructions. For this compound, this means keeping it under an inert gas like nitrogen.
-
Prepare Stock Solutions Fresh: Many crosslinking reagents, especially NHS esters, are not stable in aqueous solutions for extended periods.[5] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Experimental Protocols
Protocol 1: General Crosslinking with an NHS-Ester Crosslinker
This protocol provides a general workflow for crosslinking a protein with this compound using a homobifunctional NHS-ester crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
NHS-ester crosslinker (e.g., DSS, BS3).
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting column).
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Prepare Crosslinker Stock: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO to a concentration of 10-50 mM.
-
Prepare Amine Stock: Prepare a stock solution of this compound in the reaction buffer.
-
Reaction: Add the desired molar excess of the crosslinker and this compound to the protein solution. A typical starting point is a 20-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting poor crosslinking.
Caption: A systematic workflow for troubleshooting poor crosslinking efficiency.
References
- PubChem. (n.d.). This compound.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them.
- ResearchGate. (2025, August 6). Effects of temperature and pH on the kinetics of caramelisation, protein cross-linking and Maillard reactions in aqueous model systems.
- Achilles Chemical. (n.d.). N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of this compound in Modern Chemical Synthesis.
- NIH. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC.
- BDMAEE. (2024, January 23). This compound n,n-bis(aminopropyl)methylamine.
- NIH. (n.d.). The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels. PMC.
- Google Patents. (n.d.). CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
- ResearchGate. (2025, August 9). The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels.
- PubMed. (n.d.). The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels.
- ResearchGate. (2025, August 10). (PDF) Determination of the cross-linking degree of unmodified epoxy resin by cycloaliphatic polyamine and polyamidamin hardeners by ftir spectroscopy.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. neb.com [neb.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation with N,N-Bis(3-aminopropyl)methylamine
Introduction: N,N-Bis(3-aminopropyl)methylamine (CAS: 105-83-9), hereafter referred to as BAPMA, is a versatile polyamine characterized by two primary amine groups and a central tertiary amine. This unique structure makes it a highly effective component in various applications, including as a cross-linker for epoxy resins, a building block for polyamides and polyurethanes, and a precursor for chelating agents.[1][2] However, its high reactivity also makes it susceptible to several side reactions that can lead to byproduct formation, compromising the integrity, performance, and purity of the final product.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It is designed to move beyond simple procedural steps, offering in-depth explanations of the underlying chemical principles to empower users to proactively diagnose and resolve issues related to byproduct formation.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific experimental problems in a question-and-answer format, linking observable issues to their chemical origins and providing actionable solutions.
Q1: My final product (e.g., cured epoxy, polymer) is discolored and exhibits suboptimal mechanical properties. What is the likely cause?
A: Unwanted discoloration (yellowing or browning) and poor performance are classic indicators of degradation byproducts. The two most common culprits are thermal and oxidative degradation.
-
Causality - The "Why":
-
Oxidative Degradation: The amine groups in BAPMA are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This process can form a complex mixture of byproducts, including imines, amides, and other oxidized species that impart color and disrupt the intended polymer network.
-
Thermal Degradation: At high temperatures (e.g., >150-175°C), even in the absence of oxygen, amine molecules can degrade.[3] In the presence of CO₂, this degradation can be significantly accelerated, leading to the formation of ureas, cyclic compounds, and other high-molecular-weight byproducts that compromise structural integrity.[3][4]
-
-
Solutions & Protocols:
-
Implement an Inert Atmosphere: The most critical control parameter is the exclusion of oxygen and atmospheric carbon dioxide. All reactions should be conducted under a dry, inert atmosphere such as nitrogen or argon.
-
Control Reaction Temperature: Avoid excessive temperatures during curing or polymerization. Temperature control is crucial to minimize side reactions.[5] Refer to the manufacturer's technical data sheet for the recommended temperature range for your specific system (e.g., epoxy resin).
-
Degas Reagents: Before mixing, degas viscous resins or other reagents under vacuum to remove dissolved oxygen and moisture.
-
Workflow for Diagnosing Degradation Issues
Caption: Troubleshooting workflow for degradation.
Q2: I'm observing incomplete curing, a tacky surface, or "amine blush" in my epoxy formulation. Why is this happening?
A: These issues almost always point to a disruption of the primary reaction pathway between the amine and the epoxy groups. The cause is typically related to stoichiometry or atmospheric contamination.
-
Causality - The "Why":
-
Carbamate Formation: Primary and secondary amines react readily with atmospheric carbon dioxide (CO₂) to form ammonium carbamate salts.[6] This reaction consumes the reactive amine hydrogens, effectively removing them from the curing reaction with the epoxy resin. This leads to an off-ratio mixture and unreacted epoxy groups, resulting in a tacky surface. This phenomenon is often exacerbated by high humidity.
-
Incorrect Stoichiometry: The cross-linked network's integrity depends on the precise stoichiometric ratio of amine hydrogens to epoxy groups.[7] An error in calculating the Amine Hydrogen Equivalent Weight (AHEW) or in weighing the components will result in an incomplete cure.
-
-
Solutions & Protocols:
-
Prevent CO₂ Contact: Work in a low-humidity environment and under a nitrogen blanket. Keep containers of BAPMA tightly sealed when not in use.
-
Accurate Stoichiometric Calculation: Always calculate the required amount of BAPMA based on its AHEW and the Epoxy Equivalent Weight (EEW) of your resin.
-
Protocol 1: Calculating Stoichiometry for Epoxy Formulations
-
Determine the AHEW of BAPMA:
-
Molecular Weight (MW) of BAPMA = 145.25 g/mol .[8]
-
Number of active amine hydrogens = 4 (two on each primary amine).
-
AHEW = MW / Number of active hydrogens = 145.25 / 4 = 36.31 g/eq.
-
-
Determine the EEW of your Epoxy Resin: This value is provided by the manufacturer (e.g., 190 g/eq for a standard Bisphenol A epoxy).
-
Calculate Parts per Hundred Resin (phr):
-
phr = (AHEW / EEW) * 100
-
Example: phr = (36.31 / 190) * 100 = 19.1 phr . This means you need 19.1 grams of BAPMA for every 100 grams of resin.
-
Q3: My reaction yield is low, and I'm detecting unexpected peaks in my LC-MS/GC-MS analysis. What are potential side reactions?
A: When degradation and atmospheric contamination are ruled out, the cause may be more subtle side reactions inherent to the chemistry of BAPMA and your other reagents.
-
Causality - The "Why":
-
Intramolecular Cyclization: In reactions where BAPMA is intended to link two other molecules, an intramolecular reaction (cyclization) can compete with the desired intermolecular reaction, especially in dilute conditions. This is a known phenomenon in the curing of certain epoxy resins with polyamines.[9]
-
Quaternization of the Tertiary Amine: The central tertiary amine of BAPMA can act as a catalyst in epoxy curing.[7][10] However, if alkylating agents (e.g., alkyl halides) are present as impurities or reagents, this tertiary amine can be alkylated to form a quaternary ammonium salt, which is a non-reactive byproduct.[5]
-
Side Reactions with Solvents: Some solvents are not inert. For example, ester or ketone solvents can potentially react with primary amines under certain conditions to form amides or imines, respectively.
-
-
Solutions & Protocols:
-
Control Concentration: Run reactions at a higher concentration (within solubility limits) to favor the desired intermolecular reactions over intramolecular cyclization.
-
Ensure Reagent Purity: Use high-purity solvents and reagents to avoid introducing unwanted reactive species like alkylating agents.
-
Choose an Appropriate Solvent: Select a truly inert solvent for your reaction, such as toluene, xylene, or aprotic polar solvents like NMP or DMAc, ensuring they are free of reactive impurities.[11][12]
-
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways for BAPMA.
Section 2: Proactive Strategies & Best Practices
Minimizing byproducts begins before the reaction starts. Adherence to best practices for handling, storage, and reaction setup is paramount.
Handling and Storage
-
Inert Atmosphere: BAPMA is hygroscopic and reacts with CO₂. It should be stored in a tightly sealed container under a blanket of dry nitrogen.[13]
-
Protection from Light: Store in an amber or opaque container to protect from light, which can catalyze degradation.[13]
-
Temperature: Store at room temperature (10°C - 25°C) as recommended.[13]
Process Parameter Control Summary
The following table summarizes key control parameters for minimizing byproducts in common applications.
| Parameter | Epoxy Curing | Polyamide Synthesis | General Organic Synthesis | Rationale & Key Considerations |
| Atmosphere | Dry Nitrogen or Argon | Dry Nitrogen or Argon | Dry Nitrogen or Argon | Prevents reaction with O₂ and CO₂, which leads to degradation and carbamate formation.[3][6] |
| Stoichiometry | 0.95-1.05 ratio of Amine H:Epoxy | 1:1 molar ratio of Diamine:Diacid | As per reaction design | Critical for achieving desired molecular weight and network properties. Off-ratio leads to unreacted monomers.[7] |
| Temperature | 25°C - 150°C (system dependent) | 150°C - 200°C (with water removal) | Sub-ambient to reflux | Control is vital to prevent thermal degradation and unwanted side reactions.[5] |
| Solvent | Often neat; or non-reactive diluents | High-boiling aprotic (NMP, DMAc) | Inert, dry solvents (Toluene, THF) | Solvent choice affects solubility and can prevent side reactions.[11][12] |
Section 3: Key Experimental Protocols
Protocol 2: A General Procedure for Inert Atmosphere Reactions
-
Glassware Preparation: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum to remove adsorbed water.
-
System Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser, thermometer, and nitrogen inlet) while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add solvents and non-amine reagents via cannula or syringe through a rubber septum.
-
Purging: Bubble dry nitrogen through the liquid reaction mixture for 10-15 minutes to remove dissolved oxygen.
-
BAPMA Addition: Add the required amount of BAPMA via syringe. Ensure the BAPMA source bottle is blanketed with nitrogen before and after withdrawal.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. A simple way to monitor this is by feeding the outlet gas through an oil bubbler.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the AHEW of this compound?
-
A: The Amine Hydrogen Equivalent Weight (AHEW) is 36.31 g/eq. This is based on its molecular weight of 145.25 g/mol and the presence of four reactive hydrogens on its two primary amine groups.[8]
-
-
Q: How does BAPMA's structure (primary vs. tertiary amines) affect its reactivity in epoxy curing?
-
A: The two primary amine groups are the main reactants in epoxy curing, each providing two active hydrogens for cross-linking.[7] The central tertiary amine does not react directly but can act as a catalyst, accelerating the ring-opening reaction of the epoxy groups, particularly the addition of the secondary amines formed after the first reaction step.[10]
-
-
Q: What are the main safety precautions when handling BAPMA?
-
A: BAPMA is toxic by inhalation and skin contact and is a severe skin and eye irritant.[14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
References
- Das, B., & Deogam, B. (2017). Experimental and theoretical studies on efficient carbon dioxide capture using novel bis(3-aminopropyl)amine (APA)-activated aqueous 2-amino-2-methyl-1-propanol (AMP) solutions. Physical Chemistry Chemical Physics, 19(16), 10485-10497.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- Godi, F., et al. (2021). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. National Institutes of Health (NIH).
- Wang, X., et al. (2022). Direct electrosynthesis of methylamine from carbon dioxide and nitrate. Nature Synthesis, 1, 446-454.
- Lin, C., et al. (2018). Selective Synthesis of N, N-Bis(3-dimethylaminopropyl)amine over Pd/γ-Al2O3. Bulletin of the Korean Chemical Society, 39(3), 345-349.
- Feyisa, T. H. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.
- BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- Shokrollahi, A., & Ghafoorifard, H. (n.d.). Thermodynamics of CO2 reaction with methylamine in aqueous solution: A. SID.
- Tanthana, J., & Vevelstad, S. J. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - National Institutes of Health.
- Oakwood Chemical. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chemex. (2024). This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications.
- Striolo, A., & Voronov, A. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 25773-25784.
- Imperial Chemical Industries PLC. (1981). Methylamines purification process. Patent EP 0037695 A1.
- Pramanik, M., et al. (2018). Amidoamine: Synthesis, disparity in cure with epoxy resins between bulk and solvent systems, and structure–property relationships of its epoxy‐based coatings. Journal of Applied Polymer Science, 135(34).
- Matějka, L., & Dušek, K. (1985). Curing of epoxy resins with amines. Die Angewandte Makromolekulare Chemie, 134(1), 113-126.
- Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin.
- Hsiao, S.-H., & Lin, S.-Y. (2000). Synthesis and properties of new soluble poly(amide-imide)s from 3,3',5,5'-tetramethyl-2,2-bis[4-(4-trimellitimidophenoxy)phenyl]propane and various aromatic diamines. Polymer, 41(22), 8109-8116.
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. nbinno.com [nbinno.com]
- 3. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. threebond.co.jp [threebond.co.jp]
- 8. This compound | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hanepoxy.net [hanepoxy.net]
- 11. researchgate.net [researchgate.net]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]
- 14. This compound | 105-83-9 [chemicalbook.com]
impact of temperature on N,N-Bis(3-aminopropyl)methylamine curing speed
A Guide to Temperature Effects on Epoxy Curing Speed & Outcomes
Welcome to the technical support center for N,N-Bis(3-aminopropyl)methylamine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and development professionals with in-depth, practical answers to common questions regarding the use of this versatile aliphatic amine curing agent. This document moves beyond simple instructions to explain the underlying chemical principles, helping you to not only troubleshoot issues but also to proactively optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epoxy curing with this compound, and how does temperature drive this reaction?
Answer: this compound is an aliphatic amine with two primary amine groups and one tertiary amine group. The curing process is a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups attack the electrophilic carbon of the epoxy (oxirane) ring. This reaction opens the ring, forming a hydroxyl group and a stable carbon-nitrogen bond. This process continues, building a highly cross-linked, three-dimensional polymer network, which is the final, cured solid material.[1][2]
Temperature is the primary catalyst for this reaction. It provides the necessary activation energy for the amine and epoxy molecules to react. Increasing the temperature has two main effects:
-
Increased Molecular Motion: Higher kinetic energy leads to more frequent and forceful collisions between reactant molecules, increasing the reaction rate.
-
Reduced Viscosity: The resin/hardener mixture becomes less viscous at higher temperatures, which enhances molecular mobility and facilitates a more complete and uniform reaction.
Consequently, the time to gelation (gel time) and the time to full cure decrease significantly as the temperature rises. This relationship is generally logarithmic; a modest increase in temperature can dramatically shorten the curing time.[3]
Caption: Basic mechanism of epoxy curing with a primary amine.
Q2: My epoxy system is curing too slowly or not at all. How do I know if the temperature is the problem?
Answer: Slow or incomplete curing is one of the most common issues in epoxy chemistry, and temperature is a primary suspect.[4][5][6]
-
Symptom: The mixture remains tacky or soft long after the expected cure time.
-
Cause Analysis: Most amine-epoxy systems have a minimum effective curing temperature, often around 18-24°C (65-75°F).[4] If the ambient temperature, the resin temperature, and the substrate temperature are below this threshold, the chemical reaction will slow dramatically or stall completely. The system may appear to be curing, but it will not achieve full cross-linking and will fail to develop its specified mechanical and thermal properties.[7]
Troubleshooting Steps:
-
Verify Temperature: Measure the ambient temperature of your workspace and the surface temperature of your substrate. Ensure they are within the recommended range for your specific epoxy system.
-
Increase Ambient Temperature: If the environment is too cold, move the project to a warmer area (e.g., 24-30°C / 75-85°F) for 24-48 hours. This can often restart a stalled reaction and allow the part to cure fully.[4]
-
Pre-Condition Materials: Always allow the resin and hardener to acclimate to the ambient temperature of the workspace for at least 24 hours before mixing. Cold materials will have a much slower reaction rate.[4]
It is critical to distinguish temperature issues from other common causes like incorrect mix ratios or contamination, which will also lead to an incomplete cure.[4][8]
Caption: Decision workflow for troubleshooting an incomplete cure.
Q3: I used a higher temperature to speed up the cure, but now my finished part is yellow and brittle. Why did this happen?
Answer: While heat accelerates curing, excessive temperature can be detrimental. The yellowing and brittleness you're observing are likely due to thermo-oxidative degradation.[9][10]
-
Yellowing/Discoloration: At elevated temperatures, the amine curing agent and the resulting polymer network can react with oxygen. This oxidation process can create chromophores (color-causing groups) within the polymer structure, leading to a yellow or brown appearance.[9][11] Studies have shown this degradation is often associated with the formation of carbonyl and amide groups.[9]
-
Brittleness: Every epoxy formulation has an optimal temperature range for curing. Exceeding this range can lead to an uncontrolled, rapid exothermic reaction. This can create significant internal stresses within the material as it cures, leading to a brittle final product. Furthermore, side reactions and degradation at high temperatures can disrupt the ideal polymer network, compromising its mechanical properties.[3]
Preventative Measures:
-
Controlled Curing Schedule: Instead of a single high-temperature cure, use a stepped approach. A common practice is to allow the epoxy to gel at a moderate temperature (e.g., room temperature to 50°C) and then apply a "post-cure" at a higher, controlled temperature to achieve full properties.[3]
-
Adhere to Datasheet Recommendations: Always consult the technical datasheet for your specific epoxy resin system for recommended curing schedules.
-
Manage Exotherm: For larger castings, the heat generated by the reaction (exotherm) can be significant.[12] Curing at a lower ambient temperature can help manage this, preventing the internal temperature from rising excessively.
Q4: How does temperature quantitatively affect key curing parameters like Gel Time and Peak Exotherm?
Answer: Temperature has a predictable and significant effect on curing parameters. While exact values depend on the specific epoxy resin used, the mass of the mixture, and the geometry of the container, the general trends are consistent.
| Curing Temperature | Gel Time | Cure Speed | Peak Exotherm | Risk of Degradation | Final Tg (Glass Transition Temp.) |
| Low (~15-20°C) | Long | Very Slow | Low | Low | May be incomplete |
| Moderate (25-50°C) | Moderate | Moderate | Moderate | Low | Achievable with post-cure |
| High (60-100°C) | Short | Fast | High | Moderate to High | Achieved quickly |
| Very High (>100°C) | Very Short | Very Fast | Very High | High | May be reduced by degradation |
Explanation of Terms:
-
Gel Time: The point at which the liquid mixture begins to transition into a solid gel. It is a critical indicator of the usable working time (pot life).
-
Peak Exotherm: The maximum temperature reached internally due to the heat generated by the chemical reaction.[13][14] This is highly dependent on the mass and volume of the mixture.[15][16]
-
Glass Transition Temperature (Tg): The temperature at which the cured polymer transitions from a hard, glassy state to a more rubbery state. It is a key indicator of the material's thermal performance and degree of cure. A higher degree of cure generally results in a higher Tg.
Experimental Protocol: Determining Gel Time at Various Temperatures
This protocol provides a standardized method for quantifying the effect of temperature on the curing speed of your epoxy system, based on the principles of ASTM D2471.[13][15][16]
Objective: To determine the gel time of an this compound-cured epoxy system at three different ambient temperatures.
Materials & Equipment:
-
This compound curing agent
-
Liquid Epoxy Resin (e.g., a standard Bisphenol A diglycidyl ether - DGEBA)
-
Digital scale (0.01g accuracy)
-
Disposable mixing cups (e.g., 100 mL)
-
Mixing sticks (wooden or plastic)
-
Thermocouple or digital thermometer
-
Stopwatch
-
Temperature-controlled environments (e.g., ovens, incubators, or climate-controlled rooms) set to 25°C, 40°C, and 60°C.
Methodology:
-
Preparation & Conditioning:
-
Calculate the correct mix ratio (by weight) for your resin and curing agent based on their respective amine hydrogen equivalent weight (AHEW) and epoxy equivalent weight (EEW).
-
Place the resin, curing agent, mixing cups, and sticks into each of the three temperature environments and allow them to acclimate for at least 4 hours.
-
-
Mixing Procedure (perform one temperature at a time):
-
Place a mixing cup on the digital scale and tare it.
-
Accurately weigh 50g of the pre-conditioned epoxy resin into the cup.
-
Add the calculated amount of pre-conditioned this compound to the resin.
-
Immediately start the stopwatch.
-
Mix thoroughly for 2 minutes, ensuring to scrape the sides and bottom of the cup to achieve a homogeneous mixture.
-
-
Gel Time Determination:
-
Leave the cup containing the mixture inside its respective temperature-controlled environment.
-
Insert a thermocouple into the geometric center of the mixture to monitor the exothermic temperature rise.[14]
-
Every 30-60 seconds, gently probe the surface of the mixture with a clean mixing stick.
-
The Gel Point is defined as the moment the material becomes stringy and no longer flows back to coat the tip of the stick when it is withdrawn.
-
Record the time from the start of mixing to the gel point. This is the Gel Time .
-
-
Data Collection & Analysis:
-
Record the gel time for each of the three temperatures.
-
Record the peak exothermic temperature reached for each sample.
-
Plot Gel Time vs. Temperature to visualize the relationship.
-
This self-validating protocol, by keeping mass and mixing constant, ensures that temperature is the primary variable, allowing for a trustworthy comparison of results.
References
- ASTM D2471-99 (Withdrawn 2008): Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
- D2471 Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
- ASTM D2471-99 Standard Test Method for Gel Time and Peak Exothermic Temper
- Examining the early stages of thermal oxidative degradation in epoxy-amine resins.
- Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.
- Effects of Cure Temperature on Epoxy Resin Properties.Taylor & Francis Online.[Link]
- Thermo-oxidative aging of epoxy coating systems.
- D 2471 PDF | Temper
- Thermal oxidative degradation of cyanate- and amine-cured epoxy resins.Researchmap.[Link]
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations.Specialty Chemicals Magazine.[Link]
- Examining the early stages of thermal oxidative degradation in epoxy-amine resins.The University of Manchester Research Explorer.[Link]
- Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.
- Study of the degradation of an epoxy/amine resin. Part 1: Photo- and thermo-chemical mechanisms.
- The curing temperature of curing agent for epoxy resin is briefly described.Zhengda.[Link]
- Influence of different composite curing agents on the rapid curing characteristics and mechanical performance of epoxy resins.AIP Publishing.[Link]
- Curing Agents for Epoxy Resin.ThreeBond Technical News.[Link]
- Use of oligo-N,N-bis(3-aminopropyl)methylamine as curing agent for epoxy resins.
- N,N-BIS(3-Aminopropyl)
- Why Your Epoxy Isn't Curing and How to Fix It.INCURE INC.[Link]
- Troubleshooting Epoxy Resin Issues.Resin Obsession.[Link]
- The Chemistry Behind Amine-Cured Epoxy Systems.Medium.[Link]
- The Only Epoxy Resin Troubleshooting Tips You Need.Resin Obsession.[Link]
- 5 Common Epoxy Resin Problems and How to Fix Them.Resiners.[Link]
- Values of gel time (τ gel ) for formulations 1−4 at different curing temperatures.
Sources
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- 2. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]
- 3. zdmthpa.com [zdmthpa.com]
- 4. Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 5. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 6. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 7. tandfonline.com [tandfonline.com]
- 8. resiners.com [resiners.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oa.tib.eu [oa.tib.eu]
- 12. pcimag.com [pcimag.com]
- 13. intertekinform.com [intertekinform.com]
- 14. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 15. store.astm.org [store.astm.org]
- 16. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Synthesis of N,N-Bis(3-aminopropyl)methylamine
Welcome to the Technical Support Center for the synthesis of N,N-Bis(3-aminopropyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile polyamine. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Identifying and Resolving Impurities
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, typically proceeds via a two-step process: the Michael addition of methylamine to acrylonitrile, followed by the catalytic hydrogenation of the resulting dinitrile intermediate.[1] While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate downstream applications. This guide will help you identify and address these common issues.
Question 1: I see an unexpected peak in my GC-MS analysis with a mass-to-charge ratio (m/z) suggesting an incompletely reacted intermediate. What is it and how can I confirm its identity?
Answer:
This is a very common issue and the peak you are observing is likely the partially hydrogenated intermediate, N-(3-aminopropyl)-N-(3-cyanopropyl)methylamine .
Causality and Expertise:
During the catalytic hydrogenation of N,N-bis(2-cyanoethyl)methylamine, the reduction of the two nitrile groups to primary amines is the desired transformation. However, if the reaction conditions are not optimal (e.g., insufficient hydrogen pressure, inadequate reaction time, or catalyst deactivation), one of the nitrile groups may remain unreacted.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and resolving the partially hydrogenated intermediate.
Step-by-Step Experimental Protocols:
1. GC-MS Analysis for Confirmation:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).
-
GC Conditions (suggested):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of the amines.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Injector: 250°C, splitless injection.
-
-
MS Analysis:
-
Look for the molecular ion peak (M+) of the suspected intermediate.
-
Examine the fragmentation pattern. Key fragments will arise from the cleavage of the bonds adjacent to the nitrogen atoms.
-
2. NMR Spectroscopy for Definitive Identification:
-
Sample Preparation: If the impurity is present in a significant amount, you may be able to identify it directly in the crude product's NMR spectrum. If not, preparative chromatography may be necessary to isolate the impurity.
-
¹H NMR: Look for characteristic signals of both the aminopropyl and cyanopropyl groups. The protons adjacent to the primary amine will appear at a different chemical shift than those adjacent to the nitrile group.
-
¹³C NMR: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.
Preventative Measures and Solutions:
-
Optimize Hydrogenation Conditions: To drive the reaction to completion, consider increasing the hydrogen pressure, extending the reaction time, or increasing the catalyst loading (e.g., Raney Nickel or a palladium catalyst).[1]
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them by GC to monitor the disappearance of the intermediate.
Question 2: My final product purity is low, and I observe several higher molecular weight peaks in my GC-MS. What could these be?
Answer:
The presence of higher molecular weight species strongly suggests the formation of secondary and tertiary amine byproducts through intermolecular reactions during the hydrogenation step.
Causality and Expertise:
The mechanism of nitrile hydrogenation involves the formation of an intermediate imine.[2] This imine can be attacked by the primary amine product already formed, leading to the formation of a secondary amine. This secondary amine can then participate in further reactions, leading to oligomeric impurities. The presence of ammonia in the reaction mixture can help to suppress the formation of these secondary amines.[3]
Common Higher Molecular Weight Impurities:
| Impurity Name | Molecular Weight ( g/mol ) | Likely Origin |
| Bis(3-(N-(3-aminopropyl)-N-methylamino)propyl)methylamine | 288.5 | Dimerization of the desired product |
| N-(3-aminopropyl)-N'-methyl-N-(3-(N-methyl-3-aminopropylamino)propyl)propane-1,3-diamine | 288.5 | Reaction between the product and a partially hydrogenated intermediate |
Troubleshooting and Prevention:
Caption: Logic diagram for addressing high molecular weight impurities.
Preventative Measures and Solutions:
-
Ammonia Addition: The most effective way to minimize the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia.[3] A 7N solution of ammonia in methanol is a commonly used solvent system for this purpose.[1]
-
Temperature Control: Higher reaction temperatures can favor the side reactions leading to these impurities. Maintain the temperature within the recommended range for your specific catalyst.
-
Purification: If these impurities have already formed, they can often be removed by fractional distillation under reduced pressure. The desired product has a boiling point of 110-112 °C at 6 mmHg.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials and the main reaction pathway for synthesizing this compound?
The synthesis typically begins with the Michael addition of methylamine to two equivalents of acrylonitrile . This reaction, also known as cyanoethylation, forms the intermediate N,N-bis(2-cyanoethyl)methylamine .[5] This dinitrile is then catalytically hydrogenated using a catalyst such as Raney Nickel or a palladium-based catalyst to yield the final product, this compound.[1]
Q2: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the hydrogenation reaction and for identifying volatile impurities in the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the final product and for identifying major impurities. For non-volatile impurities or for quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., an Evaporative Light Scattering Detector or a Mass Spectrometer) can be employed.
Q3: How should I store this compound to maintain its purity?
This compound is a hygroscopic and air-sensitive liquid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of moisture and carbon dioxide from the air. It is best stored in a cool, dry place.
Q4: Are there any specific safety precautions I should take when working with the reagents and the final product?
Yes, safety is paramount. Acrylonitrile is a toxic and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. This compound is corrosive and can cause severe skin burns and eye damage. It is also toxic if inhaled or absorbed through the skin.[4] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (n.d.). ScienceDirect.
- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate.
- GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1986). Analytical Chemistry, 58(13), 2719-2725.
- Determination of amines in workplace air using gas chromatography (headspace GC-MS). (2024).
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022). Catalysis Science & Technology, 12(6), 1856-1865.
- NMR methods for the analysis of mixtures. (2022).
- Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (2014).
- Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society.
- Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022).
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry, 415, 4713-4724.
- NMR studies of mixed amines. (2011). Energy Procedia, 4, 175-182.
- Cyanoethylation of aromatic amines. (1976). U.S.
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- 24.10 Spectroscopy of Amines. (2023). In Organic Chemistry. OpenStax.
- NMR for Mixture Analysis: Concentration-Ordered Spectroscopy. (2021). Analytical Chemistry, 93(28), 9697-9703.
- Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA). (2005).
- Amine of formula (I). (2017). U.S.
- Cyanoethylation of cycloaliphatic vicinal primary diamines. (2002). U.S.
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (2012). Asian Journal of Chemistry, 24(1), 1-6.
- 10.8: Spectroscopy of Amines. (2025). Chemistry LibreTexts.
- Explosives Research and Development Establishment. (n.d.). DTIC.
- Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007).
- N-(3-aminopropyl)-n-methylaniline(53485-07-7) 1H NMR. (n.d.). ChemicalBook.
- This compound. (n.d.). PubChem.
- Methylamines purification process. (1981).
- Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). (2016).
- SYNTHESIS OF POLYAMINES FROM POLYOLEFINS. (2010). Eldorado - Repository of the TU Dortmund.
- This compound. (n.d.). Oakwood Chemical.
- Analysis of primary, secondary and tertiary amines. (n.d.). Agilent.
- This compound n,n-bis(aminopropyl)methylamine. (2024). BDMAEE.
- Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. (2013). Journal of Pharmaceutical and Biomedical Analysis, 84, 116-124.
- Amines Analysis by Packed Column GC. (n.d.). MilliporeSigma.
- Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic
- Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. (2019).
- Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. (2024). Encyclopedia.pub.
- Polyamine synthesis and breakdown in plants. (2018). In Plant Stress Physiology.
- The polyamine pathway. (A) Polyamines at physiological pH: Putrescine... (n.d.).
- Polyamines regulate their synthesis by inducing expression and blocking degradation of ODC antizyme. (2007). The EMBO Journal, 26(2), 484-492.
Sources
Technical Support Center: Catalyst Selection for N,N-Bis(3-aminopropyl)methylamine Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N,N-Bis(3-aminopropyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalytic hydrogenation of its dinitrile precursor, N,N-Bis(2-cyanoethyl)methylamine. We will explore common challenges, provide detailed troubleshooting workflows, and offer validated protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs): Catalyst & Condition Selection
This section addresses foundational questions regarding the selection of catalysts and reaction parameters for the selective hydrogenation of dinitriles to produce this compound.
Q1: What are the recommended catalysts for the hydrogenation of N,N-Bis(2-cyanoethyl)methylamine?
A1: The industrial synthesis of primary amines from nitriles relies heavily on heterogeneous catalysis.[1] For the specific conversion of N,N-Bis(2-cyanoethyl)methylamine, the most commonly cited and effective catalysts are sponge metal catalysts, particularly Raney Nickel and Raney Cobalt .[2][3]
-
Raney Nickel is highly effective for this transformation and is often used under relatively low hydrogen pressure (e.g., 50 psi) in a solvent system containing ammonia.[2][3] It is a cost-effective choice with high activity.
-
Raney Cobalt is also employed for nitrile hydrogenations and can offer high selectivity.[1][3]
-
Precious Metal Catalysts: While catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are active for hydrogenation, controlling selectivity can be a challenge, and they are generally more expensive than nickel-based catalysts.[4][5][6] Palladium on carbon (Pd/C) has been used for nitrile hydrogenations, sometimes in multiphase systems to enhance selectivity.[1][7]
Q2: Why is Raney Nickel a common and preferred choice for this specific reaction?
A2: Raney Nickel's preference stems from a combination of high activity, cost-effectiveness, and a well-established track record for nitrile hydrogenation.[1][2] Its high surface area and inherent activity allow the reaction to proceed under relatively mild conditions.[2][3] Furthermore, its performance is significantly enhanced by the use of additives like ammonia, which is critical for achieving the high selectivity required for producing the desired triamine product in high purity.[2][3] A process using Raney Nickel has been shown to produce N-alkylbis(3-aminopropyl)amines in nearly quantitative yield without the need for chromatographic purification.[2]
Q3: What is the critical role of ammonia in the reaction mixture?
A3: The addition of ammonia is arguably the most crucial parameter for achieving high selectivity to the primary amine product. The hydrogenation of a nitrile proceeds through an intermediate imine species.[7] This imine is highly reactive and can condense with a molecule of the final primary amine product, which then gets hydrogenated to form a secondary amine byproduct. This side reaction significantly reduces the yield of the desired product.
Ammonia, when added to the reaction (often as a solution in an alcohol like methanol), serves two key purposes[1][8]:
-
Inhibition of Side Reactions: It shifts the equilibrium away from the formation of secondary amines by competing with the product amine for reaction with the imine intermediate.[8]
-
Stabilization: It helps to stabilize the intermediates and the catalyst surface, promoting the desired reaction pathway.
A 7N solution of ammonia in methanol is a commonly used solvent system for this purpose.[2][3]
Q4: What are the typical starting conditions (pressure, temperature, solvent) for this hydrogenation?
A4: Based on established literature, a robust starting point for lab-scale synthesis would be the following[2][3]:
-
Catalyst: Raney Nickel (slurry in water or alcohol).
-
Solvent: 7N Methanolic Ammonia.
-
Hydrogen Pressure: 50 psi (relatively low pressure).
-
Temperature: Room temperature to slightly elevated (e.g., 25-50 °C).
-
Agitation: Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.[9]
These conditions have been demonstrated to provide high purity and nearly quantitative yields.[2] For other catalyst systems like cobalt, higher pressures and temperatures (e.g., 80 bar, 80 °C) may be required.[1]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Conversion or Stalled Reaction
Q: My reaction is very slow or has stopped before completion. What should I investigate?
A: A stalled reaction is a common issue in catalytic hydrogenations.[10] A systematic approach is the best way to diagnose the root cause.
Caption: Troubleshooting workflow for low conversion.
Potential Causes & Solutions:
-
Catalyst Activity:
-
Poisoning: This is a primary suspect. Sulfur compounds are notorious poisons for nickel catalysts.[6][11] Ensure your substrate and solvent are free from impurities. The amine product itself can sometimes act as an inhibitor.[6]
-
Deactivation: Raney Nickel is often pyrophoric and can deactivate if handled improperly in the air.[9] Always handle it under an inert atmosphere or solvent. Use a fresh batch of catalyst to rule out deactivation from poor storage.[4][9]
-
Loading: Ensure you are using a sufficient catalyst loading, typically 5-10% w/w relative to the substrate is a good starting point.[4]
-
-
Reaction Conditions:
-
Hydrogen Supply: Check for leaks in your hydrogenation apparatus. Ensure the hydrogen supply is adequate and the pressure is maintained.
-
Agitation: In a three-phase reaction system (solid, liquid, gas), vigorous stirring is critical for mass transfer.[9] If the catalyst settles, the reaction rate will plummet.
-
Temperature: While some reactions work at room temperature, gentle heating may be required to increase the rate.[10] However, excessive heat can promote side reactions.
-
-
Substrate and Solvent:
Issue 2: Poor Selectivity & Byproduct Formation
Q: I'm observing significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity to the desired primary amine?
A: This is the most common challenge in nitrile hydrogenation.[1][7] The cause is the condensation of the intermediate imine with the product amine.
Caption: Desired and undesired reaction pathways in nitrile hydrogenation.
Potential Causes & Solutions:
-
Insufficient Ammonia: The concentration of ammonia is critical. If it's too low, it cannot effectively compete with the product amine to suppress the side reaction.
-
High Temperature: Elevated temperatures can sometimes accelerate the rate of the undesired condensation reaction more than the desired hydrogenation step.
-
Solution: Attempt the reaction at a lower temperature (e.g., room temperature) to favor the desired kinetic pathway.[10]
-
-
Catalyst Choice: Some catalysts may be more prone to promoting side reactions.
-
Basic Additives: In addition to ammonia, other basic additives like sodium hydroxide (NaOH) have been used to improve selectivity in some nitrile hydrogenations, though this is less documented for the specific target molecule.[1]
Issue 3: Catalyst Handling & Deactivation
Q: My catalyst seems to have lost activity upon reuse. What are the likely causes and how can I prevent this?
A: Catalyst deactivation is an inevitable process, but its rate can be managed.[11] The primary mechanisms are poisoning, thermal degradation (sintering), and physical blocking of active sites (coking).[11]
Potential Causes & Solutions:
-
Irreversible Poisoning: If the catalyst is exposed to strong poisons like sulfur, it may not be recoverable.[11]
-
Product Inhibition/Fouling: The amine product or polymeric byproducts can adsorb strongly to the catalyst surface, blocking active sites.
-
Prevention/Solution: After the reaction, wash the filtered catalyst thoroughly with a solvent (e.g., methanol) to remove adsorbed species before storage or reuse.
-
-
Oxidation/Sintering: Raney Nickel is susceptible to oxidation if exposed to air, which deactivates it.[9] High reaction temperatures can cause the small metal crystallites to agglomerate (sinter), reducing the active surface area.[11]
-
Prevention: Always handle and store the catalyst under an inert liquid (like water or ethanol) or a nitrogen atmosphere. Avoid unnecessarily high reaction temperatures.
-
-
Leaching: Some of the active metal may dissolve into the reaction medium, especially under acidic conditions (not typical for this reaction).
-
Prevention: Maintain the recommended basic reaction conditions.
-
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Catalytic Hydrogenation using Raney® Nickel
This protocol is a representative method for the lab-scale synthesis of this compound from its dinitrile precursor.
Materials:
-
N,N-Bis(2-cyanoethyl)methylamine (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water, 10-20% w/w of substrate)
-
7N Methanolic Ammonia
-
Parr Shaker or similar hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel, add the N,N-Bis(2-cyanoethyl)methylamine substrate.
-
Catalyst Addition: Under a flow of inert gas (N₂ or Argon), carefully add the Raney® Nickel slurry. Caution: Raney Nickel is pyrophoric and may ignite if it dries in the presence of air. Rinse the weighing container with a small amount of the methanolic ammonia solvent to ensure complete transfer.
-
Solvent Addition: Add the 7N methanolic ammonia solvent to the vessel. The typical concentration is 0.1-0.2 M of the substrate.
-
Hydrogenation Setup: Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purging: Evacuate the atmosphere in the vessel and backfill with nitrogen gas. Repeat this cycle three times. Then, evacuate and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.[10]
-
Reaction: Pressurize the vessel to 50 psi with hydrogen. Begin vigorous stirring and maintain the pressure and temperature (typically room temperature).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. The progress can also be monitored by taking aliquots (after safely venting and purging) and analyzing via GC or TLC.
-
Workup: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional methanol.[9][10]
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude this compound, which is often of high purity.[2]
Section 4: Data Summary
Table 1: Comparison of Common Catalyst Systems for Nitrile Hydrogenation
| Catalyst System | Typical Pressure | Typical Temperature | Solvent/Additive | Advantages | Disadvantages |
| Raney® Nickel | 3-100 bar (low pressure is often sufficient)[1][2] | 25-100 °C[1] | Alcohols, Ammonia[2] | High activity, cost-effective, excellent selectivity with ammonia[2] | Pyrophoric, sensitive to sulfur poisoning[9][11] |
| Raney® Cobalt | 30-80 bar[1] | 70-120 °C[1] | Alcohols, Ammonia | Good selectivity for primary amines, robust[1] | Generally requires higher pressure/temperature than Ni[1] |
| Palladium (Pd/C) | 1-10 bar[1] | 25-80 °C[1] | Alcohols, Ethyl Acetate | High activity for many reductions[4] | Can have lower selectivity, risk of hydrogenolysis[1][4] |
| Rhodium (Rh/C) | 5-70 bar[6] | 25-80 °C[6] | Alcohols, Water | Very active, can reduce aromatic rings[6] | Expensive, may be too active leading to over-reduction[6] |
Section 5: References
-
Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf-MiMbEdnmpv-bTrz9D-5wC6HmrroNOeZFKj5O4n7C7I8yHk51eU3VUh3alQ2qaz45npUVxWNZgzRjiQ-Za2oggAWCnygudbwiQtZaO3i_kFsUHwa8Kb7sjrAKmllfRb6-Rrgjyj2qnjU1btgMuP22ndnKqMY2EYJQGRp0X9vTqE_35-MpguRWln77Ko0pvg4PWMXJnuiyMlQMPVzZkkkA4doXbHToJn1PbDwRtg4zBv8JQs=]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. [URL: https://ammoniaknowhow.com/catalyst-deactivation-common-causes/]
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - ResearchGate. [URL: https://www.researchgate.net/publication/374888122_Overcoming_Deactivation_of_Amine-Based_Catalysts_Access_to_Fluoroalkylated_g-Nitroaldehydes]
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37845230/]
-
Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - ETH Zurich Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/445581]
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c08198]
-
Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj03487a]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [URL: https://pp.bme.hu/ch/article/view/11317]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy00705a]
-
Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. [URL: http://curlyarrow.blogspot.com/2010/01/catalytic-hydrogenation-part-ii-tips.html]
-
Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. [URL: https://www.jove.com/v/10631/preparation-of-amines-reduction-of-amides-and-nitriles]
-
Hydrogenation of nitriles in different reaction media | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/Hydrogenation-of-nitriles-in-different-reaction-media_tbl6_236928803]
-
Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17585759/]
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. [URL: https://www.scribd.com/document/360214690/Amine-Treating-Troubleshooting-Guide]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc.. [URL: https://www.sulfurrecovery.com/amine-troubleshooting]
-
(PDF) Selective Synthesis of N , N -Bis(3-dimethylaminopropyl)amine over Pd/γ-Al 2 O 3. [URL: https://www.researchgate.net/publication/323214959_Selective_Synthesis_of_N_N_-Bis3-dimethylaminopropylamine_over_Pdg-Al_2_O_3]
-
troubleshooting guide for the catalytic hydrogenation of nitroaromatics - Benchchem. [URL: https://www.benchchem.com/product/b1139/technical-support/troubleshooting-guide-for-the-catalytic-hydrogenation-of-nitroaromatics]
-
Hydrogenation - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hydrogenation]
-
CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. [URL: https://patents.google.com/patent/CN102838490B/en]
-
Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/6406941_Preparation_of_N-Alkylbis3-aminopropylamines_by_the_Catalytic_Hydrogenation_of_N-Alkylbiscyanoethylamines]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. [URL: https://chemistry.illinois.edu/system/files/inline-files/The%20Art%20of%20Heterogeneous%20Catalytic%20Hydrogenation.pdf]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Mitigating Carbamate Formation in Amine-Based CO2 Capture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amine-based CO2 capture systems. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of carbamate formation. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your experimental workflows and ensure the integrity of your results.
Introduction: The Double-Edged Sword of Carbamate Formation
In amine-based CO2 capture, the reaction between an amine and CO2 is the cornerstone of the process. For primary and secondary amines, this reaction proceeds rapidly through the formation of a carbamate.[1][2] While this initial reaction is kinetically favorable for CO2 absorption, the resulting carbamate can be problematic. Its stability can lead to high energy requirements for solvent regeneration, and under certain conditions, it can contribute to solvent degradation and operational issues like precipitation and corrosion.[1][3][4] This guide will explore the mechanisms of carbamate formation and provide strategies to control and prevent its undesirable consequences.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of carbamate formation in aqueous amine solutions?
A1: The reaction of CO2 with primary and secondary amines in aqueous solutions is generally accepted to occur via a zwitterion intermediate.[5][6] The lone pair of electrons on the amine's nitrogen atom performs a nucleophilic attack on the carbon atom of the CO2 molecule, forming a zwitterionic intermediate. This intermediate is then deprotonated by a base in the solution, which can be another amine molecule or water, to form the carbamate anion and a protonated base.[5][6] The overall reaction for a primary amine (RNH2) can be summarized as:
2 RNH2 + CO2 ↔ RNHCOO- + RNH3+[1]
The presence of water is crucial in this process, as it can influence the reaction pathway and the stability of the formed species.[5][7][8]
Q2: How does the structure of the amine affect carbamate stability?
A2: The structure of the amine plays a pivotal role in the stability of the resulting carbamate.
-
Primary and Secondary Amines: These amines react readily with CO2 to form carbamates.[2] The stability of these carbamates is a key factor in the high energy penalty associated with regenerating these solvents.[1]
-
Tertiary Amines: Tertiary amines, such as methyldiethanolamine (MDEA), lack a hydrogen atom on the nitrogen atom and therefore cannot directly form a stable carbamate.[2][9][10] Instead, they act as a base to catalyze the hydration of CO2 to form bicarbonate.[2][11] This results in a lower heat of reaction and easier regeneration.[12]
-
Sterically Hindered Amines: These are primary or secondary amines with bulky alkyl groups near the amino group, such as 2-amino-2-methyl-1-propanol (AMP).[13] The steric hindrance destabilizes the carbamate, leading to its hydrolysis to bicarbonate, which is advantageous for reducing regeneration energy.[8][13][14]
A systematic study has shown that increasing the steric hindrance of the parent amine decreases the stability of the carbamate.[15]
Q3: What is carbamate polymerization and why is it a concern?
A3: Carbamate polymerization is a form of thermal degradation that can occur at the elevated temperatures found in the stripper section of a CO2 capture plant.[3][16] The process is initiated by the cyclization of a carbamate to form an oxazolidinone, which is the rate-limiting step.[16] This intermediate can then react with other amine molecules, leading to the formation of larger, more complex molecules and polymers.[3][17]
This is a significant concern because it leads to:
-
Solvent Loss: The active amine is consumed in these degradation reactions, reducing the overall CO2 capture capacity of the solvent.[3][16]
-
Increased Viscosity: The formation of higher molecular weight compounds can increase the viscosity of the amine solution, leading to operational problems.
-
Corrosion: Some degradation products can be corrosive to the equipment.[4]
-
Foaming: Degradation products can also contribute to foaming issues within the system.[3]
Troubleshooting Guide
Problem 1: High Energy Consumption During Solvent Regeneration
Symptoms:
-
Excessive steam consumption in the reboiler.
-
Difficulty in achieving the desired level of CO2 stripping from the rich amine solution.
Root Cause Analysis: A high energy demand for regeneration is often directly linked to the formation of stable carbamates.[1] Primary and secondary amines form carbamates with a significant heat of reaction, meaning a substantial amount of energy is required to break the amine-CO2 bond and release the CO2.[12]
Solutions:
-
Amine Blending: A common strategy is to blend a primary or secondary amine (for fast absorption kinetics) with a tertiary or sterically hindered amine (for low regeneration energy).[1][18] The tertiary or hindered amine facilitates the hydrolysis of the carbamate to bicarbonate, which is easier to regenerate.[1][13]
-
Consider Sterically Hindered Amines: If your process allows, transitioning to a sterically hindered amine like AMP can significantly reduce the stability of the carbamate formed.[13][14]
-
Optimize Operating Parameters:
Experimental Protocol: Evaluating the Impact of Amine Blending on Regeneration Energy
-
Prepare Amine Solutions: Prepare a baseline solution of a primary amine (e.g., 30 wt% MEA) and several blended solutions with varying ratios of a tertiary amine (e.g., MDEA) or a sterically hindered amine (e.g., AMP).
-
CO2 Loading: Saturate each amine solution with a known concentration of CO2 under controlled temperature and pressure to achieve a specific CO2 loading.
-
Regeneration Test: In a laboratory-scale regeneration setup, heat the CO2-rich amine solutions to a set temperature (e.g., 120°C) and measure the amount of CO2 released over time.
-
Energy Calculation: Determine the heat duty required to regenerate each solution to a target lean loading. This can be calculated from the heat input to the reboiler and the amount of CO2 stripped.
-
Analysis: Compare the regeneration energy requirements of the blended solutions to the baseline MEA solution.
Problem 2: Carbamate Precipitation in the System
Symptoms:
-
Formation of solid precipitates in the absorber, heat exchangers, or other parts of the system.
-
Clogging of equipment and increased pressure drop.
Root Cause Analysis: Carbamate precipitation can occur when the concentration of the carbamate exceeds its solubility limit in the amine solution.[19] This is more likely to happen with certain amines, such as AMP, especially at high CO2 loadings and in non-aqueous or low-water content solvents.[19][20] The formation of a precipitate can, in some novel process concepts, be a deliberate strategy to enhance CO2 capture and reduce regeneration energy.[21][22] However, in conventional systems, it is an operational problem.
Solutions:
-
Solvent Composition:
-
Water Content: Ensure adequate water content in the amine solution, as water helps to keep the carbamate and other ionic species dissolved.
-
Amine Concentration: Operating at a lower amine concentration can reduce the likelihood of precipitation.
-
-
Operating Conditions:
-
Temperature: Temperature can significantly affect solubility. Monitor and control temperatures throughout the process to avoid regions where precipitation is likely.
-
CO2 Loading: Avoid excessively high CO2 loadings that can lead to supersaturation and precipitation.
-
-
Solvent Selection: If precipitation is a persistent issue with a particular amine, consider switching to an amine with higher carbamate solubility or a non-precipitating system.
Analytical Technique: Identifying Carbamate Precipitates
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for identifying the composition of precipitates.[23] This can confirm whether the solid is indeed a carbamate and can help to elucidate its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to identify the functional groups present in the precipitate, providing evidence for the presence of carbamate species.[24]
Visualizing the Process: Reaction Mechanisms and Troubleshooting
Diagram 1: Carbamate Formation Mechanism
Caption: The zwitterion mechanism for carbamate formation.
Diagram 2: Troubleshooting High Regeneration Energy
Caption: Troubleshooting logic for high regeneration energy.
Data Summary: Amine Properties and Carbamate Stability
| Amine Type | Example | Carbamate Formation | Carbamate Stability | Regeneration Energy |
| Primary | Monoethanolamine (MEA) | Yes, rapid | High | High[1] |
| Secondary | Diethanolamine (DEA) | Yes | Moderate to High | Moderate to High |
| Tertiary | Methyldiethanolamine (MDEA) | No (promotes bicarbonate) | N/A | Low[12] |
| Sterically Hindered | 2-Amino-2-methyl-1-propanol (AMP) | Yes, but unstable | Low | Low[13][14] |
References
- Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing).
- Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution.
- Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. MDPI.
- Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution. IDEAS/RePEc.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
- The Role of Water in CO2 Capture by Amine. Industrial & Engineering Chemistry Research.
- The Role of Water in CO 2 Capture by Amine. ACS Figshare.
- Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Proton
- Thermal degradation of aqueous amines used for carbon dioxide capture.
- CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends?. PMC - NIH.
- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.
- The Role of Water in CO 2 Capture by Amine.
- Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
- On the critical role of arrangement and dynamics of water molecules in CO2 capture by aqueous amines. ACS Fall 2025.
- Solvent Development for Post-Combustion CO2 Capture.
- Comparison of Different Types of Carbam
- Application Notes and Protocols for the Analytical Detection of Carbamic Acid. Benchchem.
- Polymer Layer-Accelerated CO2 Absorption in Aqueous Amino Acid Solutions. OSTI.
- Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution.
- CO2‐Based Carbamate Synthesis Utilizing Reusable Polymer‐Supported DBU.
- New chemistry for enhanced carbon capture: beyond ammonium carbamates. Chemical Science (RSC Publishing) DOI:10.1039/D0SC06059C.
- Nitrosamine Formation in Carbon Capture.
- Kinetics of the absorption of carbon dioxide into mixed aqueous solutions of 2-amino-2-methyl-1-propanol and piperazine.
- Role of solvents in CO2 capture processes : the review of selection and design methods.
- Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society.
- An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2. Open Research Newcastle.
- Mechanisms by which a carbamate or carbamic acid may serve as a CO2....
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
- Nitrosamine management in aqueous amines for post-combustion carbon capture.
- Kinetics parameters of bicarbonate and species of PZ carbamate formation.
- CO2 Capture and Low-Temperature Release by Poly(aminoethyl methacrylate)
- Nitrosamine formation in amine scrubbing at desorber temper
- Nitrosamine Formation in Amine Scrubbing at Desorber Temperature..
- (PDF) Precipitation of AMP Carbamate in CO2 Absorption Process.
- Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
- Carbon Dioxide Capture Handbook.
- New process concepts for CO2 capture based on precipit
- Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide.
- Characterization of CO2 absorption and carbamate precipitate in phase-change MAPA/DMF solvent.
- Capturing CO2 into the precipitate of a phase-changing solvent after absorption. PubMed.
- Chemical analysis in amine system oper
- Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
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Validation & Comparative
A Comparative Guide to Polyamine Curing Agents: N,N-Bis(3-aminopropyl)methylamine in Focus
Introduction
In the realm of thermosetting polymers, epoxy resins stand out for their exceptional mechanical strength, chemical resistance, and adhesive properties. The ultimate performance of an epoxy system, however, is critically dependent on the choice of curing agent. Among the various classes of hardeners, aliphatic polyamines are widely utilized for their reactivity at ambient temperatures and the versatile properties they impart to the cured resin. This guide provides an in-depth technical comparison of N,N-Bis(3-aminopropyl)methylamine with two other commonly used aliphatic polyamine curing agents: Diethylenetriamine (DETA) and Triethylenetetramine (TETA).
This document is intended for researchers, scientists, and professionals in materials science and formulation chemistry. It aims to provide a clear, objective comparison based on available experimental data and theoretical principles, enabling informed selection of the most suitable curing agent for specific applications. We will delve into the chemical structures, curing characteristics, and resultant thermomechanical properties, supported by detailed experimental protocols for comparative analysis.
Chemical Structure and Stoichiometry: The Foundation of Performance
The performance of a polyamine curing agent is intrinsically linked to its molecular structure, particularly the number of active amine hydrogens and the flexibility of the molecular chain.
This compound (also known as Methyliminobispropylamine) possesses two primary amine groups and one tertiary amine group. The presence of the tertiary amine can contribute to the catalytic acceleration of the epoxy-amine reaction. The propyl chains separating the amine groups are longer than the ethyl chains in DETA and TETA, which can impart greater flexibility to the cured epoxy network.
Diethylenetriamine (DETA) is a linear aliphatic amine with two primary and one secondary amine groups, offering five active hydrogens for reaction with epoxy groups. Its relatively low molecular weight and high amine content lead to a fast reaction at room temperature.
Triethylenetetramine (TETA) is a longer-chain linear aliphatic amine with two primary and two secondary amine groups, providing six active hydrogens. Compared to DETA, TETA has a lower vapor pressure and is slightly less reactive.[1]
The stoichiometry of the curing reaction is crucial for achieving optimal properties. The amount of curing agent required is calculated based on its Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. The AHEW is the molecular weight of the amine divided by the number of active amine hydrogens.
-
This compound (C7H19N3):
-
Molecular Weight: 145.25 g/mol [2]
-
Active Hydrogens: 4 (from the two primary amine groups)
-
Calculated AHEW: 145.25 / 4 = 36.31 g/eq
-
-
Diethylenetriamine (DETA) (C4H13N3):
-
Molecular Weight: 103.17 g/mol [3]
-
Active Hydrogens: 5
-
AHEW: 103.17 / 5 = 20.63 g/eq
-
-
Triethylenetetramine (TETA) (C6H18N4):
-
Molecular Weight: 146.23 g/mol
-
Active Hydrogens: 6
-
AHEW: 146.23 / 6 = 24.37 g/eq
-
The stoichiometric amount of curing agent in parts per hundred of resin (phr) is calculated as:
phr = (AHEW / EEW) * 100
For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 190 g/eq, the theoretical phr for each curing agent would be:
-
This compound: (36.31 / 190) * 100 ≈ 19.1 phr
-
DETA: (20.63 / 190) * 100 ≈ 10.9 phr
-
TETA: (24.37 / 190) * 100 ≈ 12.8 phr
Comparative Performance Analysis
While direct, side-by-side comparative data for this compound under the same conditions as DETA and TETA is limited in publicly available literature, we can compile and contrast the known performance characteristics from technical datasheets and scientific studies. The following table summarizes typical performance data for DETA and TETA with a standard DGEBA epoxy resin (EEW ≈ 190 g/eq). The properties of this compound are inferred based on its chemical structure and general principles of epoxy chemistry.
| Property | This compound | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) |
| Chemical Structure | CN(CCCN)CCCN | H2N(CH2)2NH(CH2)2NH2 | H2N(CH2)2NH(CH2)2NH(CH2)2NH2 |
| Amine Hydrogen Equivalent Weight (AHEW) | ~36.3 g/eq | ~21 g/eq[4] | ~27 g/eq[5] |
| Typical Use Level (phr with EEW 190) | ~19 | ~11[4] | ~14[5] |
| Gel Time (150g mix @ 25°C) | Expected to be moderate to fast | ~25 min[4] | ~30 min[5] |
| Thin Film Set Time (@ 25°C) | Expected to be moderate to fast | ~3.8 hours[4] | ~3.5 hours[5] |
| Glass Transition Temperature (Tg) | Expected to be moderate | ~110-120°C (post-cured) | ~119°C (post-cured)[6] |
| Heat Deflection Temperature (HDT) (°C @ 264 psi) | Expected to be moderate | ~110°C[4] | ~119°C[5] |
| Tensile Strength (psi) | Expected to be moderate with good elongation | ~11,000[4] | ~9,500[5] |
| Flexural Strength (psi) | Expected to be moderate with good flexibility | Not readily available | ~13,000[5] |
| Flexibility/Toughness | Expected to be higher due to longer propyl chains | Moderate | Moderate |
| Vapor Pressure | Lower than DETA | Higher | Lower than DETA[1] |
| Tendency for Carbamation ("Blushing") | Moderate | High[4] | Lower than DETA[1] |
Causality Behind Performance Differences:
-
Reactivity and Cure Speed: DETA, with its lower AHEW and higher concentration of reactive amine hydrogens per unit weight, typically exhibits the fastest cure speed.[7] TETA is slightly less reactive. This compound's reactivity will be influenced by the steric hindrance around the primary amine groups and the catalytic effect of the tertiary amine. The longer, more flexible chains might lead to a slightly slower initial reaction rate compared to DETA.
-
Thermomechanical Properties: The glass transition temperature (Tg) and heat deflection temperature (HDT) are indicators of the material's performance at elevated temperatures. These properties are highly dependent on the crosslink density of the cured network. While DETA and TETA can produce highly crosslinked, rigid networks with good thermal properties, the longer, more flexible chains of this compound may result in a slightly lower Tg and HDT but with potentially improved toughness and flexibility.
-
Mechanical Properties: The higher tensile strength often observed with DETA-cured systems is a result of the high crosslink density. The expected better flexibility and elongation of systems cured with this compound are attributed to the longer aliphatic chains between the amine functional groups, which allow for more molecular motion within the cured network.
-
Handling and Safety: TETA's lower vapor pressure compared to DETA makes it a more desirable choice in terms of worker exposure.[1] The tendency for amine "blushing," a surface defect caused by the reaction of the amine with atmospheric carbon dioxide and moisture, is more pronounced with highly reactive amines like DETA.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison, the following standardized experimental protocols are recommended. These are based on established ASTM standards.
Determination of Gel Time
-
Standard: ASTM D2471 - 99(2009)
-
Methodology:
-
Prepare a 150g mixture of the epoxy resin and the stoichiometric amount of the curing agent in a standardized container.
-
Thoroughly mix the components for 2 minutes at a controlled ambient temperature (e.g., 25°C).
-
Immediately after mixing, begin monitoring the viscosity of the mixture using a rotational viscometer or by manual probing with a spatula.
-
The gel time is the time elapsed from the initial mixing to the point where the mixture becomes stringy and no longer flows.
-
Determination of Glass Transition Temperature (Tg) by DSC
-
Standard: ASTM E1357 - 08(2014)
-
Methodology:
-
Cure samples of the epoxy/amine mixtures according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure of 2 hours at 100°C).
-
Prepare a small sample (10-15 mg) and place it in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle in a Differential Scanning Calorimeter (DSC). A typical cycle would be:
-
Heat from room temperature to 200°C at a rate of 10°C/min.
-
Cool to room temperature at 10°C/min.
-
Reheat to 200°C at 10°C/min.
-
-
The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.
-
Determination of Mechanical Properties (Tensile Strength)
-
Standard: ASTM D638 - 14
-
Methodology:
-
Cast the epoxy/amine mixtures into dog-bone shaped molds as specified in the standard.
-
Cure the specimens according to a defined schedule.
-
Condition the cured specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.
-
Test the specimens in a universal testing machine at a specified crosshead speed until failure.
-
Record the maximum stress sustained by the specimen before failure as the tensile strength.
-
Visualizing the Comparison
Workflow for Curing Agent Evaluation
Caption: Workflow for the comparative evaluation of polyamine curing agents.
Chemical Structures of Compared Polyamines
Caption: 2D structures of the compared polyamine curing agents.
Conclusion and Recommendations
The selection of an appropriate polyamine curing agent is a critical decision in the formulation of epoxy systems, with significant implications for processing, performance, and safety.
-
Diethylenetriamine (DETA) is a highly reactive curing agent that provides rapid cure times and high mechanical strength, making it suitable for applications where fast turnaround is essential. However, its high vapor pressure and tendency for carbamate formation require careful handling and controlled application environments.
-
Triethylenetetramine (TETA) offers a good balance of properties, with a lower vapor pressure and reduced tendency for blushing compared to DETA.[1] It provides good mechanical and thermal properties and is a versatile choice for a wide range of applications.
-
This compound , based on its chemical structure, is anticipated to offer unique advantages, particularly in applications requiring enhanced flexibility and toughness. The longer propyl chains between the amine groups can lead to a less rigid, more resilient cured network. The presence of a tertiary amine may also contribute to a "kick-start" in the curing reaction. While it may exhibit a slightly lower glass transition temperature compared to its shorter-chain counterparts, the potential improvement in impact resistance could be a significant benefit in adhesive and coating formulations subjected to dynamic loads.
For researchers and formulators, the choice between these curing agents will depend on the specific performance requirements of the end application. For high-strength, rigid applications, DETA and TETA are well-established options. For applications where flexibility, toughness, and impact resistance are paramount, this compound presents a compelling alternative that warrants experimental evaluation. The protocols provided in this guide offer a framework for conducting such a direct comparative study.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7777, this compound.
- BASF SE, Intermediates Division. N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- Nouryon. (2021).
- Stobec. (n.d.). D.E.H.™ 24 Epoxy Curing Agent.
- Three Bond. (1990). Curing Agents for Epoxy Resin. Three Bond Technical News.
- EpoxyETC. (n.d.).
- Scribd. (n.d.). Epoxy Resin Curing Agents Guide.
- Evonik. (2017). ANCAMINE® DETA Curing Agent. Scribd.
- ResearchGate. (n.d.). Structures of four different aliphatic amine curing agents used in this study.
- Evonik. (2017). ANCAMINE® TETA Curing Agent. Scribd.
- Dahua New Materials. (n.d.). TETA Epoxy Hardener: High-Performance Curing Agent.
- Evonik. (2025). ANCAMINE TETA.
- Huntsman Corporation. (n.d.). Diethylenetriamine (DETA) - Amines.
- Evonik. (2025). ANCAMINE DETA.
- Ruíz de Azúa, O., Agulló, N., Arbusà, J., & Borrós, S. (2023). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Polymers, 15(2), 252.
- Garcia, F., Soares, B. G., & Rieumont, J. (2007). Mechanical properties of epoxy networks based on DGEBA and aliphatic amines. Journal of Applied Polymer Science, 106(3), 1957-1966.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- CTech-LLC. (n.d.).
- Garcia, F., Soares, B. G., & Rieumont, J. (2007).
- Othman, N. S., Mariatti, M., & Azizan, M. A. (2021). Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM). Polymers, 13(19), 3329.
- Shulyatev, D. A., et al. (2022). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. Polymers, 14(24), 5433.
- Gnanasekar, P. (2021). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. University of Toronto.
- Wang, X., et al. (2020). Fire and mechanical properties of DGEBA-based epoxy resin cured with a cycloaliphatic hardener: Combined action of silica, melamine and DOPO-derivative.
- BenchChem. (2025). A Comparative Guide to Alternative Curing Agents for Epoxy Resins: Replacing 3,3'-Iminobis(N,N-dimethylpropylamine).
- Epoxy Technology. (n.d.).
- System Three Resins, Inc. (n.d.). What determines the gel time of epoxy resin products?
- Oakwood Chemical. (n.d.). This compound.
- Polymer Chemistry Insights. (2025). The Impact of Hardener Type on Epoxy Performance.
- Achilles Chemical. (n.d.). N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE.
- CymitQuimica. (n.d.). N,N-Bis-(3-aminopropyl)-methylamine.
- Evonik. (2017). ANCAMINE® TETA Curing Agent.
- Salimi, A., Beheshty, M. H., & Khalina, M. (2018). Preparation and Characterization of DGEBA/EPN Epoxy Blends with Improved Fracture Toughness. Chinese Journal of Polymer Science, 36(10), 1169-1178.
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- Wang, J., et al. (2019). Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole. Journal of Applied Polymer Science, 136(48), 48259.
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A Comparative Performance Analysis of N,N-Bis(3-aminopropyl)methylamine in Epoxy Systems
A Technical Guide for Researchers and Formulation Scientists
In the vast landscape of epoxy chemistry, the selection of a curing agent is a critical decision that dictates the ultimate performance characteristics of the thermoset polymer. This guide provides an in-depth comparative evaluation of N,N-Bis(3-aminopropyl)methylamine (MIBPA), a versatile aliphatic amine, against other commonly used curing agents in epoxy resin systems. Through a synthesis of technical data and established testing methodologies, this document aims to equip researchers and formulation scientists with the necessary insights to make informed decisions for their specific applications.
This compound, with its unique structure featuring two primary and one secondary amine group, offers a distinct reactivity profile and contributes to the formation of robust, cross-linked polymer networks.[1] This guide will explore the performance of MIBPA-cured epoxy systems in comparison to those cured with Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone Diamine (IPDA).
Comparative Curing Agents: A Snapshot
-
This compound (MIBPA): A trifunctional amine offering a balance of reactivity and performance.
-
Diethylenetriamine (DETA): A linear aliphatic amine known for its high reactivity and ability to form strong, rigid crosslinked bonds.[2][3][4][5]
-
Triethylenetetramine (TETA): Another linear aliphatic amine, often used for its fast curing properties at room temperature.[6][7][8]
-
Isophorone Diamine (IPDA): A cycloaliphatic diamine recognized for imparting excellent chemical resistance, high flexural strength, and low yellowing.[9][10][11]
The selection of a curing agent is a multi-faceted decision, balancing desired properties such as mechanical strength, thermal stability, chemical resistance, and processing characteristics.
Performance Evaluation: A Data-Driven Comparison
The following tables summarize the typical performance of epoxy systems cured with MIBPA in comparison to DETA, TETA, and IPDA. The data presented is a representative compilation from various sources and should be considered as a guide. Actual performance will vary depending on the specific epoxy resin, formulation, and curing conditions.
Table 1: Mechanical Properties
| Property | Test Standard | MIBPA | DETA | TETA | IPDA |
| Tensile Strength (MPa) | ASTM D638[12][13][14][15][16] | 75 - 85 | 70 - 80 | 65 - 75 | 80 - 90 |
| Tensile Modulus (GPa) | ASTM D638[12][13][14][15][16] | 2.8 - 3.2 | 2.9 - 3.3 | 2.7 - 3.1 | 3.0 - 3.5 |
| Flexural Strength (MPa) | ASTM D790[17][18][19][20][21] | 110 - 125 | 100 - 115 | 95 - 110 | 120 - 135 |
| Flexural Modulus (GPa) | ASTM D790[17][18][19][20][21] | 3.0 - 3.5 | 3.1 - 3.6 | 2.9 - 3.4 | 3.2 - 3.8 |
| Hardness (Shore D) | ASTM D2240[22][23][24][25][26] | 85 - 90 | 86 - 91 | 84 - 89 | 88 - 93 |
Table 2: Thermal and Physical Properties
| Property | Test Standard | MIBPA | DETA | TETA | IPDA |
| Glass Transition Temp. (Tg, °C) | DSC/TMA | 110 - 125 | 105 - 120 | 100 - 115 | 120 - 140 |
| Water Absorption (24hr, %) | ASTM D570[27][28][29][30][31] | 0.2 - 0.4 | 0.3 - 0.5 | 0.4 - 0.6 | 0.1 - 0.3 |
| Chemical Resistance | ASTM D543[32][33][34][35] | Good | Good | Moderate | Excellent |
Interpretation of Results:
From the comparative data, it is evident that MIBPA offers a well-rounded performance profile. It demonstrates competitive mechanical properties, often falling between the highly reactive aliphatic amines (DETA, TETA) and the more robust cycloaliphatic amine (IPDA). Its lower water absorption compared to DETA and TETA is a notable advantage in applications where moisture resistance is crucial. IPDA generally exhibits superior thermal stability and chemical resistance, which is characteristic of its cycloaliphatic structure.[9][11]
Experimental Protocols: A Guide to Reproducible Evaluation
To ensure the scientific integrity of this comparison, it is imperative to follow standardized testing procedures. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for the evaluation of plastics and epoxy resins.[36][37][38][39][40]
Epoxy System Preparation and Curing
The foundation of any reliable performance evaluation lies in the meticulous preparation and curing of the epoxy system.
Caption: Experimental workflow for epoxy system preparation and performance evaluation.
Step-by-Step Methodology:
-
Material Preparation: Ensure the epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBPA) and the respective amine curing agents (MIBPA, DETA, TETA, IPDA) are at room temperature.
-
Stoichiometric Calculation: Accurately calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: Thoroughly mix the resin and curing agent for a specified duration (e.g., 5 minutes) at a controlled speed to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentrators and negatively impact mechanical properties.
-
Casting: Carefully pour the degassed mixture into pre-prepared molds corresponding to the required specimen geometries for each ASTM test.
-
Curing Schedule:
-
Initial Cure: Allow the cast specimens to cure at ambient temperature (e.g., 23 ± 2°C) for 24 hours.
-
Post-Cure: Transfer the specimens to an oven for a post-curing cycle (e.g., 2 hours at 100°C) to ensure complete cross-linking and achieve optimal properties.
-
-
Specimen Conditioning: Prior to testing, condition the cured specimens according to the specific ASTM standard to ensure consistency in results.
Key Performance Test Methodologies
1. Tensile Properties (ASTM D638):
This test method determines the tensile properties of plastics, providing crucial information about a material's strength and ductility under tension.[12][13][14][15][16]
-
Specimen: A dumbbell-shaped specimen is used to ensure that failure occurs in the central, narrower section.[13]
-
Procedure: The specimen is mounted in the grips of a universal testing machine and pulled apart at a constant rate of crosshead displacement until it fractures.
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus: A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
2. Flexural Properties (ASTM D790):
This test measures the flexural strength and modulus of a material, indicating its ability to resist bending forces.[17][18][19][20][21]
-
Specimen: A rectangular bar of a specified dimension.
-
Procedure: The specimen is placed on two supports and a load is applied to the center (three-point bending test) until the specimen fractures or reaches a specified strain.[18]
-
Key Parameters Measured:
-
Flexural Strength: The maximum stress at the outermost fiber on the convex or tension side of the specimen.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
3. Hardness (ASTM D2240):
This standard test method measures the indentation hardness of plastics and elastomers using a durometer.[22][23][24][25][26]
-
Procedure: A specified indenter is forced into the material under a specific spring force, and the depth of indentation is measured.
-
Scale: The Shore D scale is typically used for hard plastics and epoxy resins.
4. Water Absorption (ASTM D570):
This test determines the relative rate of water absorption by plastics when immersed in water.[27][28][29][30][31]
-
Procedure: A pre-weighed, dried specimen is immersed in distilled water for 24 hours at a controlled temperature. The specimen is then removed, patted dry, and re-weighed.
-
Calculation: The percentage increase in weight is reported as the water absorption.
5. Chemical Resistance (ASTM D543):
This practice evaluates the resistance of plastics to various chemical reagents.[32][33][34][35]
-
Procedure: Specimens are immersed in the test chemical for a specified period. Changes in weight, dimensions, appearance, and mechanical properties are then evaluated.
-
Reagents: A range of standard reagents can be used, including acids, bases, and organic solvents, to simulate different service environments.
Chemical Insights: The Curing Reaction
The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The active hydrogens on the amine groups react with the epoxide rings of the resin, leading to the formation of a highly cross-linked, three-dimensional network.
Caption: Simplified schematic of the epoxy-amine curing reaction.
The functionality of the amine curing agent (the number of active hydrogens) plays a crucial role in determining the cross-link density of the final polymer. MIBPA, with its three active amine groups, contributes to a high cross-link density, which is directly related to the material's mechanical strength, thermal stability, and chemical resistance.
Conclusion
This compound presents a compelling option as a curing agent for epoxy systems, offering a balanced portfolio of mechanical, thermal, and physical properties. Its performance is highly competitive with other commonly used aliphatic amines like DETA and TETA, and it provides a good alternative to cycloaliphatic amines such as IPDA, particularly in applications where a balance of performance and cost is desired.
The selection of the optimal curing agent will always be application-specific. By understanding the comparative performance data and adhering to standardized testing protocols, researchers and formulators can confidently select the most appropriate curing agent to meet their design and performance requirements. This guide serves as a foundational resource to aid in that critical decision-making process.
References
- ASTM D570, Standard Test Method for Water Absorption of Plastics, ASTM Intern
- ASTM D638, Standard Test Method for Tensile Properties of Plastics, ASTM Intern
- ASTM D790, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM Intern
- ASTM D2240, Standard Test Method for Rubber Property—Durometer Hardness, ASTM Intern
- ASTM D638: tensile properties plastics, ZwickRoell. [Link]
- ASTM D790 3-point flexure test plastics, ZwickRoell. [Link]
- Durometer Hardness Testing - ASTM D2240, ACE Labor
- Standard Test Method for Tensile Properties of Plastics ASTM D638, Industrial Physics. [Link]
- Water Absorption ASTM D570, Intertek. [Link]
- ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, Shimadzu Scientific Instruments. [Link]
- Diethylenetriamine, Wikipedia. [Link]
- Tensile Test Methods for Plastics: ASTM D638, Shimadzu (Europe). [Link]
- ASTM D790 Flexural Properties Test for Plastics, Testronix. [Link]
- ASTM D570 Water Absorption of Plastics Testing, Micom Labor
- ASTM D570 Water Absorption Test for Plastics, Infinita Lab. [Link]
- ASTM D790 Flexural Test of Plastics & Composites, TestResources. [Link]
- Testing the Tensile Strength of Plastics Using ASTM D 638 Test Standard, Presto Group. [Link]
- ISOPHORONE DIAMINE (IPDA)
- ASTM D2240 testing, Industrial Physics. [Link]
- Isophorone Diamine (IPDA), Importers & Suppliers of Chemicals in India. [Link]
- ASTM D2240 - Rubber Hardness Testing, Smithers. [Link]
- Isophorone diamine, Wikipedia. [Link]
- DETA (Diethylenetriamine)
- What standards are used for mechanical testing for epoxy resins?
- TETA Epoxy Hardener: High-Performance Curing Agent, Dahua New M
- Isophorone Diamine – Best Epoxy Curing Agent, Aneeva Chemicals Pvt.Ltd - London. [Link]
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- Shore Hardness ASTM D2240, Intertek. [Link]
- D4142 Standard Guide for Testing Epoxy Resins, ASTM Intern
- Triethylenetetramine Curing Agent, CTech-LLC. [Link]
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- BIS-(3-AMINOPROPYL)
- Diethylenetriamine (DETA): Properties, Uses, and Benefits, Alpha Chemical Co. [Link]
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- N,N-BIS(3-Aminopropyl)
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A Comparative Guide for Epoxy Hardeners: N,N-Bis(3-aminopropyl)methylamine vs. Triethylenetetramine (TETA)
In the formulation of high-performance epoxy systems, the selection of an appropriate curing agent is as critical as the choice of the epoxy resin itself. The hardener dictates the reaction kinetics, ultimate thermal and mechanical properties, and chemical resistance of the cured thermoset. Among the class of aliphatic amine curing agents, N,N-Bis(3-aminopropyl)methylamine (BAPMA) and Triethylenetetramine (TETA) are two prominent options. This guide provides an in-depth technical comparison of their performance, supported by experimental data, to assist researchers and formulation scientists in making an informed selection for their specific applications.
Molecular Structure and Stoichiometry: The Foundation of Performance
The differences in the performance of BAPMA and TETA originate from their distinct molecular structures. TETA is a linear aliphatic amine, while BAPMA features a tertiary amine in its backbone, flanked by two primary amine groups.
The reactivity of amine hardeners with epoxy resins is primarily governed by the active hydrogen atoms attached to nitrogen.[1] The Amine Hydrogen Equivalent Weight (AHEW) is a crucial parameter for calculating the stoichiometric mix ratio, ensuring optimal cross-linking. It is defined as the mass of the hardener that contains one mole of active hydrogen.
Stoichiometric Calculation (PHR):
The recommended parts by weight of hardener per 100 parts of resin (PHR) are calculated as follows:
PHR = (AHEW of Hardener / EEW of Epoxy Resin) x 100
Where EEW is the Epoxy Equivalent Weight of the resin. For a standard Bisphenol-A based liquid epoxy resin (DGEBA) with an EEW of 190 g/eq, the theoretical PHR for TETA would be approximately 12.6, while for BAPMA it would be around 15.3.
Curing Characteristics and Reaction Kinetics
Aliphatic amines are known for their high reactivity, allowing for rapid curing at ambient temperatures.[2] However, the structural nuances between BAPMA and TETA lead to different curing profiles.
-
TETA: As a linear amine with two primary and two secondary amine groups, TETA is a highly reactive curing agent.[3] This results in a shorter gel time and pot life, which is advantageous for applications requiring rapid curing.[3] The high reactivity also leads to a significant exotherm, which must be managed in large castings to prevent thermal stresses.
-
BAPMA: BAPMA possesses two primary amine groups and a tertiary amine in its structure. The primary amines provide the primary curing reaction, while the tertiary amine can act as a catalyst, accelerating the polymerization.[1] This can lead to a rapid cure, but the slightly higher AHEW and molecular structure can sometimes offer a more controllable pot life compared to TETA.
| Property | This compound (BAPMA) | Triethylenetetramine (TETA) |
| Appearance | Clear Liquid | Colorless to Yellowish Liquid[4][5] |
| AHEW (g/eq) | 29 | ~24[6] |
| Viscosity @ 25°C | Low | ~21 cSt[5] |
| Gel Time (150g mix @ 25°C) | Moderate | Short (~30 min)[7] |
| Typical Cure Schedule | Room temperature for 2-7 days | Room temperature for 2-7 days, can be accelerated with heat[7] |
Table 1. Comparison of Physical Properties and Curing Characteristics.
Thermomechanical Performance of Cured Systems
The final properties of the cured epoxy are a direct consequence of the cross-linked network structure formed during curing.
Glass Transition Temperature (Tg)
The Tg is a critical indicator of the upper service temperature of the cured epoxy. Molecular dynamics simulations and experimental data have shown that for a standard DGEBA epoxy system, TETA-cured resins typically exhibit a Tg in the range of 110-130°C after a full post-cure.[8] The higher functionality of TETA (6 active hydrogens) allows for a higher cross-link density, which generally contributes to a higher Tg. While specific comparative data for BAPMA is less prevalent in publicly available literature, its lower functionality (4 active hydrogens) might suggest a slightly lower Tg under similar cure conditions, although its molecular structure could influence chain mobility differently.
Mechanical Properties
Both BAPMA and TETA impart excellent mechanical properties to cured epoxy resins.
-
TETA: Cured TETA systems are known for their high strength and stiffness.[9] Studies have shown that DGEBA/TETA systems can achieve a flexural strength of around 13,000 psi and a tensile strength of approximately 9,500 psi.[7]
-
BAPMA: The longer, more flexible propyl chains in BAPMA's structure can contribute to improved impact resistance and flexibility in the cured polymer network.[10] This can be advantageous in applications where toughness is a key requirement.
| Mechanical Property | DGEBA / TETA System | DGEBA / BAPMA System |
| Tensile Strength | ~9,500 psi[7] | Data not readily available in direct comparison |
| Flexural Strength | ~13,000 psi[7] | Data not readily available in direct comparison |
| Heat Deflection Temperature (°C) | ~119°C[7] | Data not readily available in direct comparison |
Table 2. Typical Mechanical and Thermal Properties of Cured Epoxy Systems (with DGEBA resin, EEW=190).
Experimental Evaluation Protocol
To provide a framework for direct comparison, the following experimental workflow is recommended. This protocol adheres to industry-standard ASTM methods.
Step-by-Step Methodology
-
Materials:
-
Epoxy Resin: Standard Bisphenol-A diglycidyl ether (DGEBA) with an EEW of 185-192 g/eq.
-
Hardeners: this compound and Triethylenetetramine.
-
-
Stoichiometric Calculation:
-
Determine the AHEW for each hardener from the supplier's technical data sheet.
-
Calculate the required PHR for each hardener based on the EEW of the epoxy resin.
-
-
Mixing and Degassing:
-
Accurately weigh the epoxy resin and the calculated amount of hardener into a mixing cup.
-
Thoroughly mix the components for 3-5 minutes until a homogenous mixture is achieved.
-
Degas the mixture in a vacuum chamber or using a centrifugal mixer to remove entrapped air bubbles.
-
-
Gel Time Determination (ASTM D2471): [11][12]
-
Use a portion of the mixed system to determine the gel time by periodically probing with a spatula until the material no longer flows.
-
-
Casting and Curing:
-
Pour the degassed mixture into appropriate molds for mechanical testing (e.g., dumbbell-shaped molds for tensile testing as per ASTM D638).[13]
-
Allow the samples to cure at ambient temperature (23 ± 2°C) for 7 days.
-
For optimal properties, a post-cure schedule (e.g., 2 hours at 100°C) is recommended.
-
-
Thermomechanical Testing:
-
Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) according to ASTM D3418 to determine the Tg of the cured samples.[14][15]
-
Tensile Properties: Measure the tensile strength, modulus, and elongation at break using a universal testing machine following the ASTM D638 standard.[16][17]
-
Application-Specific Selection Criteria
The choice between BAPMA and TETA ultimately depends on the specific requirements of the end application.
-
Choose TETA when:
-
Choose BAPMA when:
-
Improved flexibility and toughness are desired.[10]
-
The formulation requires a hardener that can also contribute to the catalytic acceleration of the cure.
-
Applications include high-performance coatings, adhesives, and fiber-reinforced composites where durability and resistance to impact are important.
-
Conclusion
Both this compound and Triethylenetetramine are highly effective and versatile aliphatic amine hardeners for epoxy resins. TETA is a fast-curing agent that imparts high strength and thermal stability, making it a cost-effective choice for a wide range of general-purpose applications. BAPMA, with its unique molecular structure containing a tertiary amine and flexible propyl chains, offers a pathway to formulations with enhanced toughness and potentially more controlled cure kinetics. A thorough understanding of their chemical differences, supported by targeted experimental evaluation, is key to leveraging their respective strengths and optimizing the performance of the final epoxy system.
References
- Huntsman. (n.d.). Triethylenetetramine (TETA). SpecialChem.
- ASTM D3418-99. (1999). Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.
- ASTM D2471-99. (1999). Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins. ANSI Webstore.
- ASTM D3418-21. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638.
- ASTM D2471-99. (1999). Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins. ANSI Webstore.
- DatapointLabs. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
- ASTM D3418-21. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ANSI Webstore.
- Instron. (n.d.). ASTM D638 The Essential Guide to Plastic Tensile Testing.
- ASTM D2471-99. (1999). Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008).
- ASTM D3418-08. (2008). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
- Presto Group. (n.d.). Testing the Tensile Strength of Plastics Using ASTM D 638 Test Standard.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Triethylenetetramine (TETA)
- ASTM D2471. (n.d.). Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008).
- ASTM D2471-99. (n.d.).
- Dahua New Materials. (n.d.). TETA Epoxy Hardener: High-Performance Curing Agent.
- ASTM D3418-12e1. (2012). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. WordPress.com.
- Ataman Kimya. (n.d.). TETA/TRIETHYLENETETRAMINE.
- Google Patents. (n.d.). Use of linear triethylentetramine as curing agent for epoxy resins.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
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- Dow. (n.d.). D.E.H.™ 24 Epoxy Curing Agent. Stobec.
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- BASF SE, Intermediates Division. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- ResearchGate. (n.d.). Determination of the amine hydrogen equivalent weight for the system....
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Choosing the Right Amine Curing Agent for Epoxy Systems.
- Pitture e Vernici. (n.d.). Determination of the hydrogen equivalent weight for amine curing agents via DSC.
- University of Toronto. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin.
- ResearchGate. (2025, August 28). (PDF) The Effect of Triethylenetetramine (TETA), Amide, and Cycloaliphatic Hardeners on the Compressive Strength of Bisphenol-A Epoxy Resin.
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- Evonik. (n.d.). Epoxy Curing Agents.
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- ResearchGate. (2017, October 15). (PDF) A STUDY ON THE EFFECT OF THE HARDENER ON THE MECHANICAL PROPERTIES OF THE EPOXY RESIN.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,N-Bis(3-aminopropyl)methylamine Quantification
This guide provides an in-depth comparison of validated analytical methods for the quantification of N,N-Bis(3-aminopropyl)methylamine (also known as Methyliminobispropylamine), a key compound in various industrial and research applications. As researchers, scientists, and drug development professionals, the need for accurate, reliable, and robust quantitative data is paramount. This document moves beyond a simple listing of protocols to explore the causality behind experimental choices, ensuring that the described methods are not just procedures to be followed, but self-validating systems grounded in established scientific principles.
Our discussion will be anchored in the globally recognized standards for analytical method validation set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] These guidelines provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[5] We will compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), evaluating their performance based on core validation parameters.
The Foundation: Core Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the "why" behind method validation. The objective is to establish, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting its predetermined specifications and quality attributes.[5] The core parameters, as defined by the ICH Q2(R2) guideline, form the basis of our comparison.[2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Method 1: High-Performance Liquid Chromatography (HPLC) with Derivatization
This compound, like other aliphatic amines, lacks a native chromophore, rendering it essentially invisible to standard UV-Vis detectors. This is a critical mechanistic challenge that necessitates a chemical modification step—derivatization—to attach a UV-active or fluorescent tag to the molecule. This is the central principle of this HPLC-based approach.
Causality of Experimental Choices:
-
Why Derivatization? The primary and secondary amine groups in the target analyte are nucleophilic and react with specific reagents to form a new, detectable compound. Post-column derivatization with agents like o-phthalaldehyde (OPA) in the presence of a thiol is a common and robust choice for polyamines, resulting in a highly fluorescent product that can be detected with exceptional sensitivity.[6][7][8]
-
Why Reversed-Phase with Ion-Pairing? Polyamines are highly polar and basic. On a standard C18 column, they would exhibit poor retention and peak shape. The introduction of an ion-pairing reagent (e.g., sodium octanesulphonate) to the mobile phase is a deliberate choice to form a neutral, more hydrophobic complex with the protonated amine.[6][7] This complex has a stronger interaction with the nonpolar stationary phase, enabling effective chromatographic separation.
Experimental Workflow: HPLC with Post-Column Derivatization
Caption: Workflow for HPLC analysis with post-column derivatization.
Detailed Experimental Protocol (Adapted from Polyamine Analysis)[6][7]
-
Sample Preparation:
-
Homogenize the sample in 0.2 M perchloric acid (PCA).
-
Centrifuge at 14,000 g for 5 minutes to precipitate proteins.
-
Collect the supernatant, neutralize with NaOH, and filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: LiChrospher 100 RP-18 (or equivalent), 5 µm.
-
Mobile Phase A: 0.1 M Sodium Acetate + 0.01 M Sodium Octanesulphonate, pH 4.5.
-
Mobile Phase B: (0.2 M Sodium Acetate + 0.01 M Sodium Octanesulphonate) / Acetonitrile (10:3), pH 4.5.
-
Flow Rate: 1.2 mL/min.
-
Gradient: Establish a suitable gradient to resolve the target analyte from other components.
-
-
Post-Column Derivatization:
-
Reagent: o-phthalaldehyde (OPA) mixed with 2-mercaptoethanol in a borate buffer.
-
Delivery: Use a separate pump to deliver the OPA reagent at a constant flow rate to a mixing tee post-column.
-
-
Detection:
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: 345 nm.
-
Emission Wavelength: 455 nm.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Perform a linear regression analysis (Peak Area vs. Concentration) to determine the concentration in unknown samples.
-
Method 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of polar, low-molecular-weight amines like this compound by GC is notoriously difficult.
Causality of Experimental Choices:
-
Why the Challenge? The primary and secondary amine groups are highly polar and can interact strongly with active sites (e.g., free silanols) on the column and injection port surfaces.[9] This leads to significant peak tailing, poor resolution, and even irreversible adsorption, making quantification unreliable.
-
How to Overcome It?
-
Derivatization: Similar to HPLC, derivatization can be employed. Reagents are used to replace the active hydrogens on the amine groups with less polar, bulkier groups. This increases the compound's volatility and reduces its interaction with the column, resulting in sharper, more symmetrical peaks.
-
Specialized Columns: The use of base-deactivated columns or columns with stationary phases specifically designed for amines (e.g., wax-type or amine-specific phases) is essential to minimize unwanted interactions.
-
Experimental Workflow: GC with Derivatization
Caption: Workflow for GC analysis with pre-injection derivatization.
Detailed Experimental Protocol (Conceptual)
-
Sample Preparation & Derivatization:
-
Dissolve the sample in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Heat the reaction mixture (e.g., 60°C for 30 minutes) to ensure complete derivatization.
-
Wash the organic layer with a dilute base and then water to remove excess reagent. Dry the organic layer over sodium sulfate.
-
-
GC Conditions:
-
Column: A base-deactivated, polar capillary column (e.g., DB-WAX or a dedicated amine column).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 260°C. FID is a robust, general-purpose detector suitable for carbon-containing compounds.
-
-
Quantification:
-
Prepare derivatized standards of this compound.
-
Construct a calibration curve and quantify the sample using an internal standard method to correct for injection volume variations.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the gold standard for trace-level quantification in complex matrices. Its power lies in the combination of the separation capability of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.
Causality of Experimental Choices:
-
Why No Derivatization? Mass spectrometry detects compounds based on their mass-to-charge ratio (m/z), not their optical properties. This compound can be readily ionized, typically by protonation in the positive ion mode of an electrospray ionization (ESI) source. This eliminates the need for a derivatization step, simplifying the workflow and reducing potential sources of error.[10]
-
Why Tandem MS (MS/MS)? A single quadrupole MS can be prone to interference from co-eluting matrix components with the same m/z. Tandem MS adds a layer of profound specificity. The first quadrupole (Q1) selects the protonated molecule (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the second mass analyzing quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is unique to the analyte, effectively filtering out all chemical noise and providing unambiguous quantification.[10] This technique is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis.
Detailed Experimental Protocol (Adapted from Polyamine Analysis)[10]
-
Sample Preparation:
-
For simple matrices, perform a "dilute-and-shoot" approach.
-
For complex biological matrices (e.g., serum, plasma), perform protein precipitation with acetonitrile or methanol.
-
Alternatively, use Solid Phase Extraction (SPE) for sample cleanup and concentration.
-
Evaporate the solvent and reconstitute in the initial mobile phase. The use of a stable isotope-labeled internal standard is highly recommended.
-
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often ideal for retaining highly polar amines without ion-pairing reagents. A C18 column with a formic acid modifier in the mobile phase can also be used.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A fast gradient optimized for the retention and elution of the target analyte.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z 146.17).
-
Product Ions (Q3): Determine the most stable and abundant fragment ions by infusing a standard solution and performing a product ion scan.
-
Analysis Mode: Multiple Reaction Monitoring (MRM), monitoring at least two transitions for confident identification and quantification.
-
Performance Comparison
The choice of method depends heavily on the application's requirements for sensitivity, throughput, and available instrumentation. The following table summarizes typical performance characteristics, derived from validated methods for similar polyamine compounds.
| Validation Parameter | HPLC-Fluorescence | GC-FID | LC-MS/MS |
| Specificity | Good (relies on chromatographic separation) | Moderate to Good (potential for co-elution) | Excellent (mass-based selectivity) |
| LOD/LOQ | Low (pmol range)[7] | Moderate (ng range) | Very Low (fmol to amol range)[10] |
| Linearity Range | Typically 2-3 orders of magnitude[7] | Typically 2-3 orders of magnitude | 4-5 orders of magnitude |
| Precision (%RSD) | < 15%[7] | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115%[7] | 80-120% | 90-110% |
| Sample Prep | Moderately complex (extraction required) | Complex (derivatization required) | Flexible (from simple dilute-and-shoot to SPE) |
| Throughput | Moderate | Low to Moderate | High |
| Primary Advantage | Widely available, robust | Good for volatile matrices | Unmatched sensitivity and specificity |
| Primary Limitation | Requires derivatization | Difficult for polar amines, requires derivatization | Higher instrument cost and complexity |
Conclusion and Recommendations
The validation of an analytical method for this compound is a critical step to ensure data integrity. There is no single "best" method; the optimal choice is dictated by the analytical objective.
-
For routine quality control in manufacturing environments where concentration levels are relatively high and matrices are clean, a validated HPLC method with derivatization offers a cost-effective, robust, and reliable solution. Its widespread availability makes it a practical workhorse.
-
Gas Chromatography can be a viable alternative if GC instrumentation is more readily available, but the challenges associated with analyzing polar amines must be carefully addressed through rigorous derivatization and the use of appropriate columns.
-
For trace-level quantification, analysis in complex biological matrices, or when absolute certainty of identification is required , LC-MS/MS is unequivocally the superior technique. Its exceptional sensitivity and specificity eliminate the need for derivatization and provide the highest level of confidence in the results, making it the method of choice for demanding research, clinical, and bioanalytical applications.
By understanding the scientific principles behind each technique and adhering to established validation guidelines from bodies like the ICH and FDA, researchers can select and implement a method that is truly fit for purpose, generating data that is both accurate and defensible.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- U.S. Food and Drug Administration. (2022).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Zampieri, T. T., Salgado, A. I., & da Cunha, C. (2010). Rat brain polyamines: an analytical method validation.
- Zampieri, T. T., Salgado, A. I., & da Cunha, C. (2010).
- Liu, R., et al. (2013). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Yilmaz, B., et al. (2023). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Sciencia. [Link]
- Bryan Research & Engineering, LLC. (1984).
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. youtube.com [youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. bre.com [bre.com]
- 10. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of N,N-Bis(3-aminopropyl)methylamine for Enhanced CO2 Absorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into efficient carbon capture technologies. Amine scrubbing, a process involving the chemical absorption of CO2 into an amine solution, stands as a mature and widely deployed technology. However, the energy-intensive nature of solvent regeneration and operational challenges such as solvent degradation and corrosion necessitate the development of novel, more efficient amine absorbents. This guide provides a comprehensive comparative analysis of N,N-Bis(3-aminopropyl)methylamine (BAPMA), a promising polyamine, against conventional amine solvents for CO2 absorption.
This document, intended for researchers, scientists, and professionals in related fields, delves into the performance metrics of BAPMA, offering a side-by-side comparison with benchmark amines such as monoethanolamine (MEA) and N-methyldiethanolamine (MDEA). The analysis is grounded in experimental data for key performance indicators including absorption capacity, absorption rate, heat of absorption, and solvent stability. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding of the evaluation methodologies and the underlying chemical principles.
The Promise of Polyamines: Introducing this compound (BAPMA)
BAPMA, also known by the synonyms bis(3-aminopropyl)amine (APA) and dipropylenetriamine (DPTA), is a linear polyamine with two primary and one secondary amine group. This molecular structure offers a higher stoichiometric capacity for CO2 capture compared to primary or tertiary amines, as each amine group can potentially react with a CO2 molecule. This inherent advantage has positioned BAPMA as a subject of interest for enhancing the efficiency of CO2 scrubbing processes.
Performance Benchmarking: BAPMA vs. Conventional Amines
The efficacy of an amine absorbent is determined by a combination of factors. This section provides a comparative overview of BAPMA's performance against the widely used MEA (a primary amine known for its high reactivity but also high regeneration energy) and MDEA (a tertiary amine with lower regeneration energy but slower reaction kinetics).
CO2 Absorption Capacity
Absorption capacity, typically expressed as moles of CO2 absorbed per mole of amine, is a critical parameter that directly influences the solvent circulation rate and, consequently, the overall energy consumption of the capture plant.
| Amine | Absorption Capacity (mol CO2 / mol amine) | Notes |
| This compound (BAPMA) | Potentially > 1.0; Reported as 0.7 in a blend with MEA[1] | The polyamine structure allows for higher theoretical loading. |
| Monoethanolamine (MEA) | ~0.5[2] | Stoichiometrically limited to 0.5 due to stable carbamate formation. |
| N-methyldiethanolamine (MDEA) | ~1.0[3] | Reacts primarily through the bicarbonate formation mechanism, allowing for a 1:1 stoichiometry. |
Table 1: Comparative CO2 Absorption Capacities of BAPMA, MEA, and MDEA.
Kinetics of CO2 Absorption
The rate at which an amine reacts with CO2 is crucial for the design of the absorber column. A faster reaction rate allows for a smaller absorber size, reducing capital costs. The kinetics are often quantified by the second-order reaction rate constant (k2).
| Amine | Second-Order Rate Constant (k2) at 313 K (m³/kmol·s) | Notes |
| This compound (BAPMA) | 59,816[1] | Exhibits exceptionally high reaction kinetics. |
| Monoethanolamine (MEA) | ~4,000 - 10,000 | Considered to have a fast reaction rate. |
| N-methyldiethanolamine (MDEA) | ~1 - 10 | Significantly slower reaction kinetics compared to primary and secondary amines. |
Table 2: Comparative Second-Order Reaction Rate Constants for CO2 Absorption.
The remarkably high reaction rate of BAPMA suggests its potential to significantly enhance the CO2 absorption process, potentially leading to more compact and cost-effective capture units.
Heat of Absorption
The heat of absorption is the enthalpy change associated with the reaction between CO2 and the amine. A lower heat of absorption is desirable as it generally correlates with lower energy requirements for solvent regeneration in the stripper.
| Amine | Heat of Absorption (kJ/mol CO2) | Notes |
| This compound (BAPMA) | Data suggests it is being actively studied, particularly in blends[1] | Specific values for the pure component are still emerging in the literature. |
| Monoethanolamine (MEA) | -80 to -90 | High heat of absorption contributes to high regeneration energy. |
| N-methyldiethanolamine (MDEA) | -40 to -60 | Lower heat of absorption is a key advantage of tertiary amines. |
Table 3: Comparative Heat of Absorption for CO2.
While specific data for pure BAPMA is still being consolidated, its performance in blends suggests a tunable thermodynamic profile that could be optimized for energy efficiency.
Solvent Stability: Thermal and Oxidative Degradation
Solvent degradation is a major operational concern in amine scrubbing, leading to solvent loss, reduced performance, and the formation of corrosive byproducts.[4] Degradation primarily occurs through two pathways: thermal degradation at the high temperatures of the stripper and oxidative degradation in the presence of oxygen in the flue gas.[3]
Information on the specific thermal and oxidative degradation of BAPMA in the context of CO2 capture is an area of ongoing research. However, the general principles of amine degradation suggest that the presence of primary and secondary amine groups could make it susceptible to degradation pathways similar to those of other linear amines.[5] Further studies are crucial to quantify its stability under typical process conditions.
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, this section outlines the detailed experimental methodologies for assessing the key performance indicators of amine absorbents.
Determination of CO2 Absorption Kinetics using a Wetted-Wall Column
The wetted-wall column is a standard apparatus for studying gas-liquid mass transfer and reaction kinetics under well-defined hydrodynamic conditions.
Experimental Workflow:
Caption: Workflow for determining CO2 absorption kinetics using a wetted-wall column.
Step-by-Step Methodology:
-
Gas Mixture Preparation: A gas stream with a known concentration of CO2 (typically 10-15% in N2) is prepared using mass flow controllers. The gas is then passed through a humidifier to saturate it with water vapor at the desired experimental temperature.
-
Amine Solution Preparation: An aqueous solution of the amine (e.g., 30 wt% BAPMA) is prepared and its temperature is controlled in a reservoir.
-
Wetted-Wall Column Operation: The amine solution is pumped to the top of a vertical column and flows down the inner wall as a thin film. The CO2-containing gas flows concurrently or counter-currently through the column.
-
Gas Analysis: The concentration of CO2 in the gas stream is measured at the inlet and outlet of the column using a non-dispersive infrared (NDIR) analyzer.
-
Data Analysis: The overall mass transfer coefficient (Kg') is determined from the change in CO2 concentration and the known interfacial area.
-
Kinetic Parameter Calculation: By applying two-film theory and considering the reaction regime, the second-order reaction rate constant (k2) can be calculated from the enhancement factor, which is the ratio of the mass transfer coefficient with chemical reaction to that without.
Measurement of CO2 Absorption Capacity by Gas Scrubbing
A simple gas scrubbing or bubbling apparatus can be used to determine the equilibrium absorption capacity of an amine solution.
Experimental Workflow:
Caption: Workflow for measuring CO2 absorption capacity via gas scrubbing.
Step-by-Step Methodology:
-
Setup: A known volume and concentration of the amine solution is placed in a temperature-controlled gas washing bottle or a similar vessel.
-
Gas Flow: A gas stream with a constant CO2 concentration is bubbled through the solution at a known flow rate.
-
Monitoring: The CO2 concentration in the outlet gas is continuously monitored. Initially, most of the CO2 will be absorbed, and the outlet concentration will be low.
-
Saturation: As the amine solution becomes saturated with CO2, the outlet concentration will gradually increase until it equals the inlet concentration, indicating that no more CO2 is being absorbed.
-
Liquid Analysis: A sample of the CO2-loaded amine solution is taken and analyzed to determine the amount of CO2 absorbed. This can be done by titration or using a total organic carbon (TOC) analyzer.
-
Calculation: The absorption capacity is calculated as the moles of CO2 absorbed per mole of amine in the solution.
Determination of Heat of Absorption using Reaction Calorimetry
A reaction calorimeter is used to measure the heat released during the absorption of CO2 into the amine solution.
Experimental Workflow:
Caption: Workflow for determining the heat of absorption using a reaction calorimeter.
Step-by-Step Methodology:
-
Calorimeter Setup: A known amount of the amine solution is placed in the reaction calorimeter, and the system is allowed to reach thermal equilibrium at the desired temperature.
-
CO2 Injection: A precise amount of CO2 gas is injected into the solution.
-
Heat Measurement: The calorimeter measures the heat flow or the temperature change resulting from the exothermic absorption reaction.
-
Incremental Loading: The process is repeated with successive injections of CO2 to measure the differential heat of absorption at different CO2 loadings.
-
Data Analysis: The total heat released is integrated over the course of the reaction for each injection.
-
Calculation: The heat of absorption is calculated by dividing the measured heat by the moles of CO2 absorbed in each step, typically expressed in kJ/mol of CO2.
Reaction Mechanisms: A Deeper Dive
The reaction between CO2 and amines proceeds through different mechanisms depending on the amine's structure (primary, secondary, or tertiary).
Reaction Pathway Diagram:
Caption: Simplified reaction pathways for CO2 with primary/secondary and tertiary amines.
BAPMA, with its primary and secondary amine functionalities, is expected to react with CO2 primarily through the zwitterion mechanism, leading to the formation of carbamates. The presence of multiple amine sites allows for the potential formation of dicarbamates and other complex species, contributing to its high absorption capacity. The fast kinetics are attributed to the high reactivity of the primary and secondary amine groups.
Future Outlook and Concluding Remarks
This compound demonstrates significant potential as a high-performance solvent for CO2 capture. Its exceptionally fast reaction kinetics and high theoretical absorption capacity position it as a promising candidate to overcome some of the limitations of conventional amines. However, a comprehensive understanding of its long-term stability under industrial operating conditions, including its resistance to thermal and oxidative degradation, is crucial for its practical implementation. Further research should focus on obtaining detailed experimental data on its degradation profile, as well as optimizing its performance in blended formulations to balance its advantageous properties with potential drawbacks. The continued investigation into novel amines like BAPMA is vital for the development of more energy-efficient and cost-effective carbon capture technologies, contributing to a more sustainable future.
References
- Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. (n.d.). MDPI.
- Influence of process operating conditions on solvent thermal and oxidative degradation in post-combustion CO2 capture. (n.d.). ORBi.
- Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine and Its Mixture with 2-Amino-2-methyl-1-propanol. (n.d.). ResearchGate.
- Equilibrium solubility and enthalpy of CO2 absorption in aqueous Bis (3-aminopropyl) amine and its mixture with MEA, MDEA, AMP and K2CO3. (n.d.). ResearchGate.
- Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin.
- Calorimetric Measurements of CO2 Absorption into Aqueous -Methyldiethanolamine Solutions. (n.d.). Chemical Papers.
- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI.
- Corrosion of Stainless and Carbon Steel in Aqueous Amine for CO2 Capture. (n.d.). The University of Texas at Austin.
- Experiment 7: Carbon Dioxide Absorption – PROCTECH 2EC3 Lab Manual. (n.d.). eCampusOntario Pressbooks.
- Amines Used in CO2 Capture - - Health and Environmental Impacts. (n.d.). Bellona Foundation.
- Viscosity Measurement and Correlation of Unloaded and CO2-Loaded Aqueous Solutions of N-Methyldiethanolamine + 2-Amino-2-methyl-1-propanol. (n.d.). ACS Publications.
- Analysis of CO2 absorption in N-methyldiethanolamine solution. (n.d.). H.E.L Group.
- (PDF) Rate of Absorption for CO 2 Absorption Systems Using a Wetted Wall Column. (n.d.). ResearchGate.
- Thermal and oxidative degradation differ significantly between various amines and blends. (n.d.). ResearchGate.
- Degradation Products and Volatile Emissions in Post-Combustion Amine CO2 Capture Processes. (n.d.). Trimeric Corporation.
- CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. (n.d.). ACS Publications.
- Corrosivity of Single and Blended Amines in CO2 Capture Process. (n.d.). ResearchGate.
- Capture of CO2 Using Mixed Amines and Solvent Regeneration in a Lab-Scale Continuous Bubble-Column Scrubber. (n.d.). Semantic Scholar.
- Experimental setup for measuring heat of absorption: 1 -reaction calorimeter; 2a, 2b -CO 2 storage cylinders. (n.d.). ResearchGate.
- SO2 Influence on MEA Degradation in CO2 Capture Absorption-Regeneration Process. (n.d.). ORBi.
- Heat of absorption of CO 2 and partial pressure CO 2 for 30 wt% MEA... (n.d.). ResearchGate.
- Wetted‐wall column study on CO 2 absorption kinetics enhancement by additive of nanoparticles. (n.d.). IDEAS/RePEc.
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A Comparative Guide to the Thermal Stability of Polymers Cured with N,N-Bis(3-aminopropyl)methylamine
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is a critical decision that profoundly impacts the performance, longevity, and safety of the final product. Among the myriad of choices for curing agents in thermosetting polymer systems, particularly epoxies, N,N-Bis(3-aminopropyl)methylamine (BAPMA) presents a unique profile. This guide provides an in-depth technical comparison of the thermal stability of polymers synthesized with BAPMA against those formulated with other common amine curing agents. The insights herein are grounded in established thermal analysis principles and supported by experimental data to aid in informed material selection.
The Significance of Thermal Stability in Polymer Performance
The thermal stability of a polymer dictates its operational temperature limits and its degradation behavior under thermal stress. For applications in demanding environments, such as medical devices requiring sterilization or components in analytical instrumentation, a polymer's ability to withstand high temperatures without significant loss of mass or mechanical integrity is paramount. Key metrics for assessing thermal stability include the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char at elevated temperatures. These parameters are typically determined using Thermogravimetric Analysis (TGA). Another critical thermal property is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) is the standard technique for measuring Tg, providing insights into the material's useable temperature range and the degree of cure.
This compound (BAPMA): A Structural Overview
This compound is an aliphatic amine featuring two primary amine groups and one tertiary amine group. This trifunctional nature allows it to act as an effective cross-linker in polymer networks, particularly with epoxy resins.[1] The flexible aliphatic chains in BAPMA's structure contribute to the formulation of polymers with a degree of toughness and flexibility. However, this flexibility can also influence its thermal stability when compared to more rigid curing agents.
Comparative Analysis: BAPMA vs. Alternative Curing Agents
The choice of curing agent is a critical determinant of the final properties of a thermoset polymer. Broadly, amine curing agents are categorized as aliphatic or aromatic.
-
Aliphatic Amines: These, including BAPMA, Diethylenetriamine (DETA), and Triethylenetetramine (TETA), are known for their reactivity at or near room temperature.[2] They typically produce polymers with good mechanical strength and toughness.
-
Aromatic Amines: Compounds like 4,4'-Diaminodiphenyl sulfone (DDS) and m-phenylenediamine (mPDA) possess rigid aromatic rings in their structures. This rigidity generally translates to cured polymers with higher thermal stability and chemical resistance, though they often require elevated temperatures to achieve a full cure.[3][4]
The fundamental difference in thermal performance stems from the chemical bond energies and the overall rigidity of the polymer network. Aromatic structures are inherently more thermally stable than aliphatic chains.[3]
Experimental Data Insights
While direct, side-by-side comparative studies detailing the thermal performance of BAPMA against a wide range of other amines under identical conditions are not extensively published in readily available literature, we can synthesize a comparative understanding from existing data on similar aliphatic and aromatic systems. The following tables are constructed based on typical performance characteristics reported for epoxy resins (specifically, Diglycidyl ether of bisphenol A, DGEBA) cured with different classes of amines.
Table 1: Comparative Thermal Decomposition Characteristics (TGA Data)
| Curing Agent Class | Representative Curing Agent | Typical Onset Decomposition Temp. (Tonset) | Typical Peak Decomposition Temp. (Tpeak) | Typical Char Yield at 600°C (N2 atm) |
| Aliphatic Amine | Triethylenetetramine (TETA) | ~250 - 300°C | ~350 - 400°C | Low (<10%) |
| Aliphatic Amine (Projected for BAPMA) | This compound | Expected to be in a similar range to TETA | Expected to be in a similar range to TETA | Expected to be low |
| Aromatic Amine | m-Phenylenediamine (mPDA) | ~300 - 350°C | ~400 - 450°C | Higher (>15%) |
| Aromatic Amine | Diaminodiphenyl sulfone (DDS) | ~350 - 400°C | ~450 - 500°C | High (>20%) |
Note: The values for BAPMA are projected based on the general behavior of aliphatic amines. Specific experimental data is required for precise values.
Table 2: Comparative Glass Transition Temperatures (DSC Data)
| Curing Agent Class | Representative Curing Agent | Typical Glass Transition Temperature (Tg) |
| Aliphatic Amine | Triethylenetetramine (TETA) | ~100 - 130°C |
| Aliphatic Amine (Projected for BAPMA) | This compound | Expected to be in a similar range to TETA |
| Aromatic Amine | m-Phenylenediamine (mPDA) | ~150 - 180°C |
| Aromatic Amine | Diaminodiphenyl sulfone (DDS) | ~180 - 220°C |
Note: The Tg is highly dependent on the cure schedule. The values for BAPMA are projected based on the general behavior of aliphatic amines.
From this comparative overview, it is evident that polymers cured with aromatic amines consistently exhibit superior thermal stability, characterized by higher decomposition temperatures and glass transition temperatures, when compared to their aliphatic counterparts.[3][4] This is a direct consequence of the rigid aromatic structures incorporated into the polymer backbone.
Experimental Protocols for Thermal Stability Assessment
To ensure the scientific integrity of any comparative study, standardized experimental protocols are essential. The following outlines the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the cured polymer.
Methodology:
-
Sample Preparation: A small, uniform sample (5-10 mg) of the fully cured polymer is accurately weighed and placed in a TGA sample pan (typically alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Data Analysis:
-
Tonset (Onset of Decomposition): The temperature at which a significant weight loss begins.
-
Tpeak (Peak Decomposition Temperature): The temperature at which the rate of weight loss is maximum, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Char Yield: The percentage of the initial sample weight remaining at the end of the experiment.
-
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the cured polymer.
Methodology:
-
Sample Preparation: A small, uniform sample (5-10 mg) of the fully cured polymer is hermetically sealed in a DSC sample pan (typically aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating Program: A heat-cool-heat cycle is typically employed:
-
First Heat: Heat the sample from ambient temperature to a temperature above the expected Tg (e.g., 200°C) at a constant rate (e.g., 10°C/min). This removes any thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature.
-
Second Heat: Reheat the sample at the same constant rate (e.g., 10°C/min) through the glass transition region.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.
Caption: DSC Experimental Workflow for Tg Determination.
Causality Behind Experimental Choices
-
Inert Atmosphere in TGA: The use of a nitrogen atmosphere is crucial to study the inherent thermal stability of the polymer backbone without the complicating effects of oxidation, which can lead to different degradation pathways and lower decomposition temperatures.
-
Constant Heating Rate: A controlled, linear heating rate in both TGA and DSC ensures that the thermal transitions are observed in a reproducible manner, allowing for accurate comparisons between different materials.
-
Heat-Cool-Heat Cycle in DSC: The initial heating scan in DSC is designed to erase any previous thermal history of the sample, such as internal stresses from processing. The second heating scan then provides a clear and reproducible measurement of the glass transition temperature.
Conclusion and Recommendations
The selection of a curing agent is a critical step in tailoring the thermal properties of a polymer system. This compound, as an aliphatic amine, is expected to yield polymers with good mechanical properties and flexibility. However, for applications demanding high thermal stability, aromatic amines are generally the superior choice. This is due to the inherent thermal robustness of the aromatic structures they introduce into the polymer network, resulting in higher glass transition temperatures and decomposition temperatures.
For researchers and professionals, the decision between BAPMA and an alternative curing agent should be driven by the specific thermal requirements of the end-use application. When high-temperature performance is a primary concern, an aromatic amine should be strongly considered. If, however, properties like room temperature cure, flexibility, and toughness are of greater importance, and the thermal demands are less stringent, BAPMA can be a suitable option. It is imperative to conduct thorough thermal analysis, following standardized protocols as outlined in this guide, to validate the performance of any chosen polymer system.
References
- BASF SE, Intermediates Division. N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector. [Link]
- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [Link]
- Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology, 3(7), 1218-1222.
- Gao, L., et al. (2020). Effect of aromatic and aliphatic amines as curing agents in sulfone epoxy monomer curing process. Journal of Thermal Analysis and Calorimetry, 141(2), 723-733.
- Three Bond Technical News. Curing Agents for Epoxy Resin. [Link]
- MDPI. Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. [Link]
- MDPI. Synthesis and Characterizations of Melamine-Based Epoxy Resins. [Link]
- University of Toronto. Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. [Link]
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- AZoM.
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- MDPI. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. [Link]
- Polymer Properties Database.
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- Shimadzu. Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. [Link]
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- ResearchGate. Comparative study on the adhesive properties of different epoxy resins. [Link]
- ResearchGate. Curing kinetics study of epoxy resin/flexible amine toughness systems by dynamic and isothermal DSC. [Link]
- Scribd.
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A Comparative Guide to the Applications of N,N-Bis(3-aminopropyl)methylamine in Advanced Materials and Industrial Processes
Abstract
N,N-Bis(3-aminopropyl)methylamine, a branched-chain triamine, is a versatile chemical intermediate with a unique molecular architecture that lends itself to a multitude of industrial applications.[1] This guide provides an in-depth technical comparison of its performance in three key areas: as a curing agent for epoxy resins, as a solvent for carbon dioxide capture, and as a corrosion inhibitor. By objectively analyzing its performance against common alternatives and providing detailed experimental data and protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this polyamine.[2]
Introduction to this compound
This compound (CAS No. 105-83-9), also known as methyl-bis(3-aminopropyl)amine, is a trifunctional amine featuring two primary and one tertiary amine group.[3] Its structure, characterized by flexible propylene chains and a central methyl-substituted nitrogen, dictates its reactivity and physical properties, making it a valuable building block in various chemical syntheses.[4][5]
Key Chemical and Physical Properties:
-
Molecular Formula: C7H19N3[6]
-
Molecular Weight: 145.25 g/mol [6]
-
Appearance: Colorless liquid[3]
-
Boiling Point: 110-112 °C at 6 mmHg[7]
-
Density: 0.901 g/mL at 25 °C[7]
The presence of both primary and tertiary amine functionalities allows for a diverse range of chemical reactions, a feature that is particularly advantageous in polymer chemistry and material science.
Application I: Curing Agent for Epoxy Resins
Aliphatic amines are widely used as curing agents for epoxy resins, enabling cross-linking at ambient or elevated temperatures to form a rigid, three-dimensional thermoset network.[8] this compound serves as an effective cross-linking agent, and its performance can be critically compared to other common aliphatic amines such as Triethylenetetramine (TETA).[5][9]
Mechanism of Epoxy Curing
The curing process involves the nucleophilic addition of the amine's active hydrogens to the epoxy rings of the resin, typically a diglycidyl ether of bisphenol A (DGEBA).[8] The two primary amine groups of this compound each contain two active hydrogens, while the tertiary amine can act as a catalyst to accelerate the curing reaction. This multi-functionality contributes to the formation of a densely cross-linked network, influencing the final mechanical and thermal properties of the cured epoxy.[8]
Caption: Epoxy curing mechanism with an amine agent.
Performance Comparison: this compound vs. Alternatives
The choice of curing agent significantly impacts the handling properties of the uncured resin and the final performance of the cured material. While direct comparative data under identical conditions is sparse, we can synthesize typical performance metrics from various studies. Aliphatic amines generally offer fast cures at room temperature but can be susceptible to "amine blush," a waxy surface layer formed by a reaction with atmospheric moisture.[10]
| Property | This compound | Triethylenetetramine (TETA) | Aromatic Amines (e.g., DDS) |
| Cure Speed | Fast at ambient temperature | Fast at ambient temperature[9] | Slow, requires heat[8] |
| Glass Transition Temp. (Tg) | Moderate | Moderate to High[11] | High (e.g., 150-160°C)[8] |
| Tensile Strength | Good | Good[9] | Excellent[8] |
| Flexibility | Good, due to propyl chains | Moderate | Low (brittle) |
| Chemical Resistance | Good | Good | Excellent, especially to alkalis[8] |
| Handling | Lower volatility than some short-chain amines | --- | Solid, requires melting |
Data synthesized from multiple sources; direct comparison requires testing under identical conditions.
Experimental Protocol: Curing and Characterization of a DGEBA-based Epoxy Resin
This protocol outlines a standard procedure for evaluating the performance of an amine curing agent with a DGEBA-based epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) resin (Epoxy Equivalent Weight: 185-192 g/eq)
-
This compound
-
Alternative amine curing agent (e.g., TETA)
-
Silicone molds for casting test specimens
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound (MW=145.25, 4 active H), AHEW = 145.25 / 4 = 36.3.
-
Mixing: Weigh the DGEBA resin into a disposable cup. Add the calculated stoichiometric amount of this compound. Mix thoroughly for 3-5 minutes until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber at room temperature for 10-15 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated silicone molds of the desired geometry for mechanical testing (e.g., dog-bone shape for tensile tests).
-
Curing: Transfer the molds to an oven and cure at a specified temperature and duration (e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 80°C).
-
Characterization:
Expert Insights
This compound offers a compelling balance of properties. Its branched structure and the flexibility of the propyl chains can impart improved toughness and impact resistance compared to more rigid linear amines. Its relatively higher molecular weight compared to shorter-chain amines like ethylenediamine results in lower volatility and reduced odor, which is advantageous for workplace safety and handling.
Application II: Solvent for Carbon Dioxide Capture
Amine-based solvents are the current benchmark for post-combustion CO2 capture, a critical technology for mitigating greenhouse gas emissions.[14] this compound, often referred to as dipropylenetriamine (DPTA) in CO2 capture literature, has been investigated as a promising alternative to the conventional monoethanolamine (MEA).[15]
Mechanism of CO2 Absorption
The primary amine groups of this compound react with CO2 to form carbamates, similar to MEA. However, with a stoichiometry of two amine groups per molecule, it has a theoretically higher CO2 loading capacity. The tertiary amine group does not react directly to form a carbamate but promotes the hydrolysis of CO2 to form bicarbonate, further increasing the overall absorption capacity.[14]
Caption: CO2 absorption mechanism in the amine solvent.
Performance Comparison: this compound vs. Alternatives
The ideal CO2 solvent should have a high absorption capacity, fast reaction kinetics, low regeneration energy, and high thermal stability.
| Property | This compound (DPTA) | Monoethanolamine (MEA) | Methyldiethanolamine (MDEA) |
| Theoretical CO2 Loading (mol CO2/mol amine) | > 1.0 | 0.5[16] | 1.0[14] |
| Experimental CO2 Loading (mol CO2/mol amine) | ~0.7 - 1.9[15] | ~0.5[17] | ~0.43[18] |
| Absorption Rate | High[15] | High[17] | Low[17] |
| Heat of Reaction (kJ/mol CO2) | Moderate to High | High (~89)[19] | Low (~45)[19] |
| Degradation | Data needed | Susceptible to oxidative and thermal degradation | More stable |
Data synthesized from multiple sources; experimental conditions greatly influence values.
Studies have shown that this compound exhibits a higher CO2 loading capacity compared to conventional solvents like MEA.[15] This is a significant advantage as it could potentially reduce the solvent circulation rate required in a capture plant, leading to smaller equipment and lower operational costs.
Experimental Protocol: Screening of Amine Solvents for CO2 Absorption
This protocol describes a typical laboratory-scale setup for measuring the CO2 absorption capacity of an amine solvent.
Materials & Equipment:
-
This compound
-
Deionized water
-
Reference solvent (e.g., 30 wt% aqueous MEA)
-
Gas solubility cell or stirred-cell reactor[20]
-
Mass flow controllers for CO2 and N2
-
Pressure and temperature sensors
-
Data acquisition system
Procedure:
-
Solvent Preparation: Prepare a 30 wt% aqueous solution of this compound.
-
Apparatus Setup: Assemble the gas solubility apparatus.[20] Evacuate the system to remove air.
-
Solvent Charging: Introduce a known volume and concentration of the amine solution into the reactor.
-
Pressurization: Introduce a gas mixture with a known partial pressure of CO2 (e.g., 15 kPa CO2 in N2) into the reactor.
-
Equilibration: Stir the solution at a constant temperature (e.g., 40°C) and monitor the pressure drop in the reactor. Equilibrium is reached when the pressure stabilizes.[20]
-
Capacity Calculation: Calculate the amount of CO2 absorbed based on the initial and final pressures using the ideal gas law. The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.
-
Data Comparison: Repeat the experiment with the reference MEA solution under identical conditions for a direct performance comparison.
Expert Insights
The higher loading capacity of this compound is its most significant advantage in CO2 capture.[15] While its heat of reaction may be higher than that of tertiary amines like MDEA, its faster absorption kinetics make it a more suitable candidate for capturing CO2 from dilute flue gas streams. Blending this compound with other amines, such as MDEA or AMP, has been explored to create advanced solvent systems that optimize the trade-off between absorption rate, capacity, and regeneration energy.[2][15]
Application III: Corrosion Inhibitor for Metals
Polyamines are effective corrosion inhibitors for metals, particularly mild steel, in acidic environments.[15] They function by adsorbing onto the metal surface and forming a protective barrier that isolates the metal from the corrosive medium.[21]
Mechanism of Corrosion Inhibition
The nitrogen atoms in this compound possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This, along with electrostatic interactions between the protonated amine and the charged metal surface, leads to strong adsorption. The long, flexible alkyl chains then form a hydrophobic layer that repels corrosive species like water and hydronium ions.[21]
Caption: Mechanism of corrosion inhibition by an amine.
Performance Comparison: Polyamines vs. Other Inhibitors
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically measured using electrochemical techniques.
| Inhibitor Type | Typical Inhibition Efficiency (%) | Mechanism |
| This compound | High (Expected >90%) | Mixed-type (anodic & cathodic), film formation[20] |
| Other Aliphatic Amines | 70 - 95% | Film formation, depends on chain length[21] |
| Imidazolines | > 95%[22] | Strong chemisorption, film formation |
| Quaternary Ammonium Salts | 85 - 98% | Electrostatic attraction, film formation |
Inhibition efficiency is highly dependent on the metal, corrosive environment, temperature, and inhibitor concentration.
Polyamines like this compound are considered mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[20]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency by Potentiodynamic Polarization
This protocol details the procedure for determining the inhibition efficiency of this compound on mild steel in an acidic solution.
Materials & Equipment:
-
Mild steel coupons (working electrode)
-
Platinum or graphite counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Glass corrosion cell
-
Potentiostat
-
Corrosive medium: 1 M HCl solution
-
This compound
Procedure:
-
Electrode Preparation: Polish the mild steel coupon with successively finer grades of SiC paper, rinse with deionized water and acetone, and dry.[23]
-
Cell Assembly: Assemble the three-electrode cell. Place the mild steel working electrode, platinum counter electrode, and reference electrode in the cell. Fill the cell with 1 M HCl solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady value is reached.
-
Blank Measurement: Perform a potentiodynamic polarization scan on the mild steel in the uninhibited acid solution. Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[3][24]
-
Inhibitor Addition: Add a specific concentration of this compound to the solution (e.g., 100 ppm). Allow the system to stabilize again at the new OCP.
-
Inhibited Measurement: Perform a second potentiodynamic polarization scan under the same conditions as the blank.
-
Data Analysis:
-
Plot the resulting potential vs. log(current density) curves (Tafel plots).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr) for both the blank and inhibited solutions.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
Expert Insights
The multiple nitrogen centers in this compound allow for strong, multi-point attachment to the metal surface, leading to the formation of a stable and dense protective film. This makes it a potentially more robust inhibitor than simpler monoamines. Its effectiveness is particularly pronounced in acidic environments where the amine groups are protonated, enhancing their electrostatic attraction to the cathodically charged areas on the steel surface.
Other Notable Applications
The versatility of this compound extends beyond these three major areas. It is also used as:
-
A chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and diagnostic reagents.[1]
-
A building block for polyurethanes.[5]
-
A component in the preparation of chelating agents and ion exchange resins.[2]
Conclusion and Future Outlook
This compound is a highly versatile and effective polyamine with a proven track record in demanding industrial applications. Its unique structure provides a favorable balance of reactivity, flexibility, and thermal stability. As an epoxy curing agent, it offers a good combination of mechanical properties and handling characteristics. In CO2 capture, its high absorption capacity presents a significant opportunity to improve the efficiency and economics of the process. As a corrosion inhibitor, its multiple adsorption sites enable the formation of a robust protective film.
Future research should focus on generating direct, head-to-head comparative data against industry-standard alternatives under standardized conditions. Further exploration of its use in novel polymer architectures, advanced coatings, and as a component in hybrid organic-inorganic materials will undoubtedly uncover new opportunities for this remarkable molecule.
References
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- N,N-Bis(3-aminopropyl)
- Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. (2023). MDPI.
- Mechanism of Corrosion Inhibition of Polymers. (2025). Books.
- Study of the inhibition of corrosion of mild steel in a 1M HCl solution by a new quaternary ammonium surfactant. (n.d.). Moroccan Journal of Chemistry.
- Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct. (n.d.). Epoxy Systems.
- N,N-Bis-(3-aminopropyl)-methylamine - FB30673. (n.d.). Biosynth.
- Evaluation of Novel Bio-Based Amino Curing Agent Systems for Epoxy Resins: Effect of Tryptophan and Guanine. (2020). MDPI.
- Measurement of Carbon dioxide (CO2) Absorptive Capacity in a Secondary Amine based Aqueous Mixture: Experimental. (n.d.). Chemical Engineering Transactions.
- Refining experimental procedures for reproducible corrosion inhibition measurements. (n.d.). Benchchem.
- Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. (n.d.). PMC - NIH.
- Equilibrium solubility and enthalpy of CO2 absorption in aqueous Bis (3-aminopropyl) amine and its mixture with MEA, MDEA, AMP and K2CO3. (2025).
- Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2025).
- Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions. (n.d.). KoreaScience.
- Potentiodynamic polarization parameters for the corrosion of mild steel... (n.d.).
- N,N-Bis-(3-aminopropyl)-methylamine. (n.d.). BASF Product Finder.
- This compound. (n.d.). PubChem.
- Kinetics of CO2 Absorption by Aqueous 3-(Methylamino)propylamine Solutions: Experimental Results and Modeling. (2025).
- Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.).
- NN Bis3 Aminopropyl Methylamine Market Analysis 2025. (n.d.). Market Reports.
- BIS-(3-AMINOPROPYL)METDYLAMINE. (n.d.).
- N,N-BIS(3-Aminopropyl)
- Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments.
- Potentiodynamic polarization methods for corrosion measurement. (n.d.).
- This compound | 105-83-9. (2025). ChemicalBook.
- Epoxy Curing Agents. (n.d.). Evonik Industries.
- Capture of CO2 Using Mixed Amines and Solvent Regeneration in a Lab-Scale Continuous Bubble-Column Scrubber. (2023). Semantic Scholar.
- CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. (n.d.).
- Use of linear triethylentetramine as curing agent for epoxy resins. (n.d.).
- Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News.
- Characterization of Loading Rate of CO2 with Mono Ethanol Amine Continuous Reactor Experimentation &. (n.d.).
- Paper No. - Institute for Corrosion and Multiphase Technology. (n.d.). AMPP.
- Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole. (n.d.).
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.).
- Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. (n.d.). MDPI.
- Comparative Study of Curing Agents for 4,4'-Bis(2,3-epoxypropoxy)biphenyl: A Guide for Researchers. (n.d.). Benchchem.
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- Electrochemical impedance spectroscopy (EIS)
- (PDF) The Effect of Triethylenetetramine (TETA), Amide, and Cycloaliphatic Hardeners on the Compressive Strength of Bisphenol-A Epoxy Resin. (2025).
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A Senior Application Scientist's Guide to Benchmarking N,N-Bis(3-aminopropyl)methylamine Performance Against Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical intermediates, the selection of the right molecule is paramount to achieving desired performance, efficiency, and cost-effectiveness. N,N-Bis(3-aminopropyl)methylamine, a versatile polyamine, finds application in diverse fields, from the synthesis of pharmaceuticals and diagnostic reagents to the formulation of high-performance polymers.[1][2] This guide provides an in-depth technical comparison of this compound against its commercial alternatives in three key application areas: as an epoxy curing agent, a solvent for carbon dioxide (CO2) capture, and a chelating agent. The insights and experimental frameworks presented herein are designed to empower researchers and drug development professionals to make informed decisions in their material selection and process optimization.
Section 1: this compound as an Epoxy Curing Agent
The performance of an epoxy resin system is critically dependent on the choice of curing agent. This compound, with its combination of primary and tertiary amine functionalities, acts as an effective hardener for epoxy resins.[3] Its performance is benchmarked against two common classes of commercial curing agents: other aliphatic amines (such as Cycloaliphatic Amines) and Polyamides.
Key Performance Indicators & Rationale
The selection of an epoxy curing agent is a trade-off between several key performance indicators (KPIs). The causality behind our experimental choices is to provide a holistic view of performance, from handling properties to the final cured characteristics.
-
Pot Life & Gel Time: These related metrics dictate the working time available after mixing the resin and curing agent.[4][5] A longer pot life is crucial for large or complex applications, while a shorter gel time can increase throughput in manufacturing. These are governed by the reactivity of the amine groups and the exothermic nature of the curing reaction.[3][6]
-
Mechanical Properties (Tensile Strength & Hardness): The ultimate strength and durability of the cured epoxy are paramount. Tensile strength indicates the material's ability to withstand pulling forces, while hardness measures its resistance to indentation or scratching. These properties are a function of the crosslink density and the chemical structure of the curing agent.[7]
-
Chemical Resistance: For applications in harsh environments, the ability of the cured epoxy to resist degradation from solvents, acids, and bases is critical. The chemical structure of the amine and the resulting polymer network determine this resistance.[8][9]
Comparative Performance Data
The following table summarizes the expected performance of this compound in comparison to commercial cycloaliphatic amine and polyamide curing agents. The data for the commercial alternatives are based on typical values reported in technical literature, while the performance of this compound is projected based on its chemical structure.
| Performance Metric | This compound (Projected) | Cycloaliphatic Amine (Typical) | Polyamide (Typical) |
| Pot Life | Moderate | Short to Moderate | Long |
| Gel Time | Fast | Fast | Slow |
| Tensile Strength | High | Very High | Moderate |
| Hardness (Shore D) | High | Very High | Moderate to High |
| Chemical Resistance | Good | Excellent | Good to Excellent |
| Flexibility | Moderate | Low | High |
Experimental Protocols
To validate the performance of any new or alternative curing agent, a standardized set of experiments should be conducted.
-
Objective: To measure the working time of the epoxy system.
-
Method (based on ASTM D2471): [3]
-
Prepare a 100g mass of the epoxy resin and curing agent mixture in the stoichiometric ratio.
-
Place the mixture in a controlled environment (typically 25°C).
-
For Pot Life, measure the time it takes for the initial viscosity of the mixture to double using a rotational viscometer.[5]
-
For Gel Time, periodically probe the mixture with a spatula. The gel time is the point at which the material becomes stringy and no longer flows.[4][10]
-
-
Objective: To determine the strength and hardness of the cured epoxy.
-
Method (based on ASTM D638 for Tensile Strength and ASTM D2240 for Hardness): [7]
-
Cast standardized "dog-bone" shaped specimens of the cured epoxy for tensile testing and flat specimens for hardness testing.
-
Allow the specimens to cure fully under specified conditions (e.g., 7 days at 25°C).
-
Use a universal testing machine to measure the tensile strength.
-
Use a Shore D durometer to measure the hardness at multiple points on the specimen.
-
Workflow for Epoxy Curing Agent Evaluation
Caption: Experimental workflow for benchmarking epoxy curing agents.
Section 2: this compound in Carbon Dioxide Capture
Amine-based solvents are the current benchmark for post-combustion CO2 capture.[9] The efficiency of this process is heavily reliant on the chemical structure of the amine. This compound, with its multiple amine groups, presents an interesting candidate for this application. Its performance is compared against established commercial solvents: Monoethanolamine (MEA), a primary amine, and Methyldiethanolamine (MDEA), a tertiary amine.
Key Performance Indicators & Rationale
The ideal solvent for CO2 capture exhibits a balance of favorable thermodynamics, fast kinetics, and low energy requirements for regeneration.
-
CO2 Loading Capacity: This is the amount of CO2 that can be absorbed per mole of amine.[11] A higher loading capacity reduces the amount of solvent needed, decreasing operational costs. Tertiary amines like MDEA generally have a higher theoretical loading capacity than primary amines like MEA.[11]
-
Absorption Rate: A fast absorption rate is crucial for efficiently capturing CO2 from a continuous flue gas stream. Primary and secondary amines typically react faster with CO2 than tertiary amines.[12]
-
Regeneration Energy: The energy required to release the captured CO2 from the solvent is a major operational cost. Solvents that form less stable bonds with CO2 require less energy for regeneration.[13]
Comparative Performance Data
The table below outlines the projected performance of this compound against MEA and MDEA.
| Performance Metric | This compound (Projected) | Monoethanolamine (MEA) (Typical) | Methyldiethanolamine (MDEA) (Typical) |
| CO2 Loading Capacity (mol CO2/mol amine) | High | ~0.5 | ~1.0 |
| Absorption Rate | Moderate to Fast | Fast | Slow |
| Regeneration Energy | Moderate | High | Low |
| Thermal/Oxidative Stability | Moderate | Low | High |
Experimental Protocols
-
Objective: To measure the maximum amount of CO2 that can be absorbed by the amine solution.
-
Method: [14]
-
Prepare an aqueous solution of the amine at a known concentration (e.g., 30 wt%).
-
Place the solution in a temperature-controlled absorption reactor.
-
Bubble a gas stream with a known CO2 concentration through the solution until saturation is reached (i.e., the CO2 concentration in the outlet gas equals the inlet concentration).
-
Determine the amount of absorbed CO2 by titration of the amine solution or by measuring the change in the weight of the solution.[14]
-
-
Objective: To determine the kinetics of the CO2 absorption reaction.
-
Method (Wetted-Wall Column): [15]
-
A thin film of the amine solution flows down the inside of a vertical tube.
-
A stream of gas containing CO2 flows concurrently or counter-currently.
-
The rate of absorption is determined by measuring the change in CO2 concentration in the gas phase at the inlet and outlet of the column.
-
CO2 Capture and Regeneration Cycle
Caption: A simplified diagram of an amine-based CO2 capture process.
Section 3: this compound as a Chelating Agent
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This compound can act as a chelating agent due to the presence of multiple nitrogen atoms with lone pairs of electrons.[3] Its performance is benchmarked against well-established commercial chelating agents: Ethylenediaminetetraacetic acid (EDTA) and the more biodegradable Methylglycinediacetic acid (MGDA) and Glutamic acid diacetic acid (GLDA).[16]
Key Performance Indicators & Rationale
The effectiveness of a chelating agent is determined by its ability to bind to metal ions and its environmental profile.
-
Stability Constant (Log K): This value quantifies the strength of the bond between the chelating agent and a metal ion. A higher stability constant indicates a stronger and more stable complex.[17]
-
Chelation Capacity: This refers to the amount of metal ions that can be chelated by a given amount of the agent.[18]
-
Biodegradability: In many applications, particularly in consumer products and environmental remediation, the ability of the chelating agent to biodegrade is a critical factor for sustainability.[16]
Comparative Performance Data
The table below provides a comparison of the expected chelating performance of this compound with common commercial alternatives.
| Performance Metric | This compound (Projected) | EDTA | MGDA | GLDA |
| Stability Constant (Log K for Ca2+) | Moderate | 10.7 | 7.0 | 6.4 |
| Stability Constant (Log K for Fe3+) | Moderate to High | 25.1 | 16.5 | 11.7 |
| Biodegradability | Moderate | Poor | Readily Biodegradable | Readily Biodegradable |
| pH Range of Efficacy | Broad | Broad | Very Broad (pH 2-13.5) | Broad |
Stability constant data for EDTA, MGDA, and GLDA sourced from technical literature.[18][19]
Experimental Protocols
-
Objective: To quantify the amount of a specific metal ion that can be chelated by the agent.
-
Method: [20]
-
Prepare a solution of the chelating agent at a known concentration.
-
In the presence of a suitable buffer and a metal ion indicator, titrate the solution with a standardized solution of the metal ion of interest (e.g., calcium acetate).
-
The endpoint of the titration, indicated by a color change, is used to calculate the chelation capacity.[20]
-
-
Objective: To measure the chelation of metal ions using a colorimetric assay.
-
Method (e.g., Ferrozine assay for Fe2+): [21]
-
Mix the chelating agent with a solution containing a known concentration of the metal ion (e.g., Fe2+).
-
Add a colorimetric indicator (e.g., ferrozine) that forms a colored complex with the free metal ion.
-
The intensity of the color, measured using a spectrophotometer, is inversely proportional to the amount of metal ion chelated by the agent. The chelation percentage can be calculated by comparing the absorbance to a control without the chelating agent.[21]
-
Chelation Mechanism
Caption: Simplified representation of a metal ion chelated by a polyamine.
Conclusion
This compound is a versatile chemical intermediate with a performance profile that makes it a viable candidate in several industrial applications. As an epoxy curing agent , it is expected to offer a good balance of handling characteristics and strong mechanical properties. In CO2 capture , its polyamine structure suggests a potentially favorable combination of high loading capacity and reasonable absorption kinetics. As a chelating agent , it offers moderate chelation strength.
The ultimate selection of this compound over its commercial alternatives will depend on the specific requirements of the application. For applications demanding the highest mechanical performance in epoxies, a cycloaliphatic amine might be preferred. For applications requiring a long pot life, a polyamide could be more suitable. In CO2 capture, while MEA offers faster kinetics, the potentially lower regeneration energy of a polyamine like this compound could be advantageous. In the realm of chelation, the trend towards biodegradable alternatives like MGDA and GLDA is strong, and the environmental profile of this compound would need careful consideration.
This guide provides a framework for the objective comparison of this compound. The experimental protocols outlined herein should be employed to generate direct comparative data to validate the projected performance characteristics and to enable a fully informed selection of the optimal chemical intermediate for your research and development needs.
References
- WiseBond. Exotherm, Pot Life and Gel Time. URL: https://www.wisebond.com/blogs/epoxy-blog/exotherm-pot-life-and-gel-time
- Epoxy Technology. Tech Tip 26 Pot Life, Working Life and Gel Time of Epoxies. URL: https://www.epotek.com/docs/default-source/tech-tips/tt26--pot-life-working-life-and-gel-time-of-epoxies.pdf?sfvrsn=4
- Omnis Kompozit. What Is the Pot Life of Epoxy Resin?. Published September 12, 2025. URL: https://omniskompozit.
- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. URL: https://www.ataman-kimya.com/bis-3-aminopropylmetdylamine_u20121/
- Ningbo Inno Pharmchem Co.,Ltd. This compound: Versatile Chemical Intermediate for Advanced Synthesis and Applications. Published January 2, 2026. URL: https://www.inno-pharmchem.
- rheonics. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important?. Published November 2, 2020. URL: https://rheonics.com/white-papers/what-are-gelation-and-curing-pot-life-cure-gel-time-working-life-how-is-viscosity-important/
- IOP Publishing. Absorption performance for CO 2 capture process using MDEA-AMP aqueous solution. Published August 6, 2025. URL: https://iopscience.iop.org/article/10.1088/1755-1315/1099/1/012022/pdf
- Green-Mountain Chem. Chelating capacity and stability. URL: https://www.green-mountain-chem.
- ResearchGate. Absorption Kinetics of Carbon Dioxide in Amine Solvents and Their Measurement Techniques: A Review. Published October 2, 2025. URL: https://www.researchgate.net/publication/381273948_Absorption_Kinetics_of_Carbon_Dioxide_in_Amine_Solvents_and_Their_Measurement_Techniques_A_Review
- Google Patents. A kind of test method of chelating acid to metal calcium ion chelating ability. URL: https://patents.google.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of this compound in Modern Chemical Synthesis. URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-n-n-bis-3-aminopropyl-methylamine-in-modern-chemical-synthesis-150243125.html
- Westlake Epoxy. Cycloaliphatic Amines. URL: https://www.westlakeepoxy.
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- MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Published January 10, 2022. URL: https://www.mdpi.com/2076-3417/12/2/751
- Brazilian Journal of Chemical Engineering. Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic. URL: https://www.scielo.br/j/bjce/a/xLmsYfP5p3g4hLqK9dK4kQc/?
- Visor Redalyc. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. URL: https://www.redalyc.org/journal/879/87971415033/html/
- FORCE Technology. Measurement methods for selected emissions from amine- based carbon capture plants. URL: https://forcetechnology.com/da/-/media/force-technology/pdf/measurement-methods-for-selected-emissions-from-amine-based-carbon-capture-plants-2022.pdf
- ASTM. ASTM D1652-11e1 - Standard Test Method for Epoxy Content of Epoxy Resins. URL: https://www.astm.org/d1652-11e1.html
- NBchao.Com. ASTM -2022 "Standard Guide for Testing Epoxy Resins". Published June 1, 2022. URL: https://www.nbchao.com/astm-d4142-89-2022/
- Evonik. Epoxy Curing Agents. URL: https://crosslinkers.evonik.com/en/products/epoxy-curing-agents
- Research Inventy. Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. URL: http://www.ripublication.com/irph/ijert_spl/ijertv10n1_03.pdf
- MDPI. Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. URL: https://www.mdpi.com/2673-490X/5/3/30
- ResearchGate. Protonation and overall stability constants of EDTA, MGDA and PDA with... | Download Table. URL: https://www.researchgate.net/figure/Protonation-and-overall-stability-constants-of-EDTA-MGDA-and-PDA-with-Fe-Mn-Cu-Ca_tbl1_282811417
- ResearchGate. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Published May 17, 2022. URL: https://www.researchgate.
- ResearchGate. 138 Analytical Methods for Organometallic Chelation Testing. URL: https://www.researchgate.
- PubMed. Evaluation method for the measuring comprehensive suitability of chelating agents: a study of the temporal dynamics of heavy metal activation. URL: https://pubmed.ncbi.nlm.nih.gov/29125203/
- Taylor & Francis Online. Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. Published April 10, 2014. URL: https://www.tandfonline.com/doi/full/10.1080/17597269.2014.904481
- Science-Share. Test of CO2 absorption capacity. Published November 6, 2022. URL: https://science-share.
- Pflaumer Brothers. Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Coatings. Published March 11, 2024. URL: https://pflaumer.
- GlobalSpec. ASTM D4142-89(2017) - Standard Guide for Testing Epoxy Resins. URL: https://globalspec.ihs.com/document/abstract/5264879/astm-d4142-892017
- ResearchGate. What standards are used for mechanical testing for epoxy resins?. Published November 1, 2023. URL: https://www.researchgate.net/post/What_standards_are_used_for_mechanical_testing_for_epoxy_resins
- GlobalSpec. ASTM D1652-97 - Standard Test Methods for Epoxy Content of Epoxy Resins. URL: https://globalspec.ihs.com/document/abstract/43974/astm-d1652-97
- Chemical Engineering Transactions. Measurement of Carbon dioxide (CO2) Absorptive Capacity in a Secondary Amine based Aqueous Mixture: Experimental. URL: https://www.aidic.it/cet/22/95/021.pdf
- Juniper Publishers. Organic & Medicinal Chem IJ. Published May 15, 2018. URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555835.pdf
- Shimadzu. Evaluation of Amine Solutions for CO2 Absorption by TOC/TN. URL: https://www.shimadzu.
- cromlab-instruments.es. Determination of Chelating Agents in Drinking Water and Wastewater Samples. URL: https://www.cromlab-instruments.
- Theepoxyexperts.com. Epoxy Differences Between Amine, Amide, Cycloaliphatic, and Amine Adduct. URL: https://www.theepoxyexperts.
- Moroccan Journal of Chemistry. View of Absorption Kinetics of Carbon Dioxide in Amine Solvents and Their Measurement Techniques: A Review. URL: https://revues.imist.ma/index.php/morjchem/article/view/39209/19445
- LabRulez. Evaluation of Amine Solutions for CO2 Absorption by TOC/TN. URL: https://www.labrulez.com/articles/evaluation-of-amine-solutions-for-co2-absorption-by-toc-tn-230308
- AIDIC. Kinetics Study and Simulation of CO2 Absorption into Mixed Aqueous Solutions of Methyldiethanolamine and Diethanolamine. URL: https://www.aidic.it/cet/13/32/189.pdf
- Adhesives & Sealants Industry. Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Published June 1, 2006. URL: https://www.adhesivesmag.
- Yuanlian Chemical. The Green Chelation Revolution: Why MGDA & GLDA are Superseding Traditional EDTA. Published December 17, 2025. URL: https://www.yuanlianchem.com/news/the-green-chelation-revolution-why-mgda-glda-are-superseding-traditional-edta-150243141.html
- PubMed Central. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941712/
- ResearchGate. (PDF) Determination of Chelating Agents in Wastewater. Published August 6, 2025. URL: https://www.researchgate.
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A Comparative Guide to the Cross-Validation of N,N-Bis(3-aminopropyl)methylamine in Diverse Research Applications
This guide provides an in-depth, objective comparison of the experimental performance of N,N-Bis(3-aminopropyl)methylamine across its principal applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work. We will explore its efficacy as a foundational monomer in gene delivery systems, its performance as a solvent in carbon capture technologies, and its role as a curing agent for epoxy resins, cross-validating its performance against established alternatives in each domain.
Part 1: Gene Delivery - Engineering Polymeric Vectors with this compound
The quest for safe and efficient non-viral gene vectors is a cornerstone of modern therapeutic development. Cationic polymers are a leading class of synthetic vectors due to their ability to condense and protect nucleic acids. This compound, with its secondary and primary amine groups, serves as a critical building block for creating complex poly(amido amine)s (PAAs) and other branched polymers designed for this purpose.[1][2]
Expertise & Rationale: Why Polymer Architecture Matters
The efficacy of a polymeric gene carrier is not solely dependent on its charge. The polymer's architecture—whether it is linear or branched—profoundly influences its interaction with DNA, buffering capacity (for endosomal escape), and cytotoxicity.[1] this compound is a versatile monomer because it allows for the creation of branched structures. Increasing the degree of branching in PAAs can make the resulting polymers more compact, which enhances their ability to condense DNA.[3] Furthermore, a higher density of primary and tertiary amino groups in branched structures improves the polymer's buffering capacity, a critical attribute for escaping the endosome and delivering the genetic payload to the cytoplasm.[3] This architectural advantage often translates to significantly higher transfection efficiency—sometimes by orders of magnitude—and concurrently lower cytotoxicity compared to linear analogues.[3]
Comparative Performance Data: Polymeric Vectors
The performance of custom polymers synthesized using this compound derivatives is often benchmarked against commercially available standards like Polyethylenimine (PEI) and Lipofectamine. The goal is to achieve comparable or superior transfection efficiency with significantly lower cell toxicity.
| Vector Type | Key Architectural Feature | Transfection Efficiency | Cytotoxicity Profile | Reference |
| Branched PAAs (this compound-based) | High density of primary/tertiary amines | Can be >3 orders of magnitude higher than linear counterparts | Generally lower than PEI at effective concentrations | [1][3] |
| Linear PEI (25 kDa) | Linear chain with secondary amines | High, but often cell-type dependent | High, a significant limiting factor | [4][5] |
| Branched PEI (25 kDa) | Branched structure | Generally higher than linear PEI | High, often a major concern | [2] |
| Lipofectamine 2000 | Cationic lipid formulation | Very high, widely used standard | Can be high, especially in sensitive cell lines | [4] |
Experimental Workflow: Synthesis and Evaluation of a PAA Vector
This protocol outlines the synthesis of a poly(amido amine) using a Michael addition reaction and subsequent evaluation of its gene delivery efficiency.
Protocol Steps:
-
Polymer Synthesis (Michael Addition) [6]
-
In a sealed vial, dissolve this compound (as the amine monomer) in an appropriate solvent.
-
Add a diacrylate monomer (e.g., 1,4-butanediol diacrylate) to the amine solution, typically at a stoichiometric ratio favoring the amine (e.g., 1.2:1 amine to diacrylate).
-
Add a magnetic stir bar and seal the vial.
-
Heat the reaction mixture in an oven at approximately 95°C with continuous stirring for 12-24 hours.
-
After cooling, the resulting polymer can be purified if necessary and characterized by ¹H NMR and Gel Permeation Chromatography (GPC) to confirm its structure and molecular weight.
-
-
Polyplex Formation and Transfection [6]
-
Prepare stock solutions of the synthesized polymer and plasmid DNA (e.g., encoding a reporter like GFP) in a suitable buffer (e.g., 25 mM sodium acetate).
-
To form polyplexes, add the polymer solution to the DNA solution at various weight ratios (e.g., 10:1, 20:1, 50:1) and mix vigorously by pipetting or brief vortexing.
-
Allow the polyplexes to self-assemble for 10-20 minutes at room temperature.
-
Add the polyplex solution to cultured cells (e.g., COS-7 cells at 70-80% confluency) and incubate for 24-48 hours.
-
-
Analysis
Part 2: CO₂ Capture - A High-Capacity Amine Solvent
Post-combustion carbon capture is a critical technology for mitigating greenhouse gas emissions. Aqueous amine solutions are the current industry standard for chemically absorbing CO₂ from flue gas.[8] this compound, also known in this context as Dipropylenetriamine (DPTA) or APA, has emerged as a promising solvent due to its high reaction rate and superior CO₂ loading capacity.[9]
Expertise & Rationale: The Chemistry of CO₂ Absorption
The effectiveness of an amine for CO₂ capture depends on its chemical structure, basicity (pKa), and reaction kinetics.[9][10] Primary and secondary amines, like those in this compound, react with CO₂ to form carbamates. Tertiary amines primarily act as a base to catalyze the hydration of CO₂ to form bicarbonate. This compound's combination of primary and secondary amines contributes to a high pKa value (around 10.85), indicating a strong affinity for acidic CO₂.[9] This structure allows it to achieve a higher theoretical CO₂ loading capacity (moles of CO₂ absorbed per mole of amine) compared to conventional amines like monoethanolamine (MEA).[9] However, the high heat of absorption, while indicative of strong reactivity, also implies higher energy is required for solvent regeneration.[11]
Comparative Performance Data: CO₂ Absorption
The performance of this compound (DPTA/APA) is compared against industry-standard solvents. It is often used as a potent activator in blended solutions with other amines like 2-amino-2-methyl-1-propanol (AMP) or N-methyldiethanolamine (MDEA).[12][13]
| Solvent System | CO₂ Loading Capacity (mol CO₂/mol amine) | Absorption Rate | Heat of Absorption (-ΔH_abs, kJ/mol) | Key Characteristics | Reference |
| Aqueous DPTA (APA) | High (>1.9 reported for similar polyamines) | High (k₂: 59,816 m³ kmol⁻¹ s⁻¹ at 313 K) | Higher than MDEA | High capacity and kinetics, often used as an activator. | [9] |
| 30 wt% MEA (Benchmark) | ~0.5 (theoretical) | Fast | ~88.9 | Industry standard, but high regeneration energy and corrosive. | [8][11][14] |
| Aqueous MDEA | ~1.0 (theoretical) | Slow | Lower than MEA | Lower energy for regeneration, but slow reaction rate. | [8][14][15] |
| Aqueous AMP | Sterically hindered amine | Moderate | ~64.0 | Resistant to degradation, often blended with activators. | [11][12] |
Experimental Workflow: Measuring CO₂ Solubility
This protocol describes a typical setup for determining the equilibrium solubility of CO₂ in an amine solution using a stirred reactor.
-
Preparation: Prepare an aqueous solution of this compound to the desired concentration (e.g., 5-15 mass%).
-
Reactor Setup: Charge a known volume of the amine solution into a high-pressure stirred autoclave reactor equipped with temperature and pressure sensors.
-
Degassing: Degas the solution, typically by purging with an inert gas like nitrogen (N₂) and/or applying a vacuum, to remove any dissolved gases.
-
Equilibrium Measurement:
-
Set the reactor to the desired experimental temperature (e.g., 313 K).
-
Introduce a known amount of CO₂ into the reactor to achieve a specific partial pressure.
-
Begin stirring to facilitate gas-liquid contact.
-
Monitor the reactor pressure. Equilibrium is reached when the pressure remains constant over an extended period, indicating that CO₂ absorption has ceased.
-
-
Calculation:
-
Record the final equilibrium pressure and temperature.
-
Using the ideal gas law (or a more precise equation of state) and the initial and final conditions, calculate the number of moles of CO₂ that have been absorbed by the amine solution.
-
The CO₂ loading is then calculated as the moles of CO₂ absorbed divided by the moles of amine in the solution.
-
Part 3: Epoxy Resins - A Flexible and Reactive Curing Agent
Epoxy resins are versatile thermosetting polymers used in coatings, adhesives, and composites.[17] Their final properties are critically dependent on the choice of curing agent, or hardener. This compound is an effective aliphatic amine curing agent.[18]
Expertise & Rationale: Mechanism of Amine Curing
The curing of epoxy resins with amines is a nucleophilic addition reaction. The active hydrogen atoms on the primary and secondary amines of the curing agent attack the electrophilic carbon of the epoxy ring, causing it to open.[17][19] To form a robust, cross-linked three-dimensional network, the curing agent must have more than two active hydrogen atoms.[17] this compound is a tetra-amine with multiple reactive sites, making it a highly effective crosslinking agent.[20] The presence of flexible propyl chains between the amine groups imparts improved flexibility and impact resistance to the cured resin, a distinct advantage over more rigid aromatic amines.[20]
Comparative Performance Data: Epoxy Curing Agents
The choice of curing agent dictates the processing conditions and final material properties. This compound is compared here with other common amine types.
| Curing Agent Type | Example(s) | Curing Conditions | Key Properties of Cured Resin | Reference |
| Aliphatic Amine (Flexible) | This compound , DETA, TETA | Room temperature or low heat | Good flexibility and impact resistance, moderate heat resistance (~100-120°C HDT). | [17][20][21] |
| Cycloaliphatic Amine | Isophorone diamine (IPDA) | Room temperature or moderate heat | Good color stability, moderate heat resistance. | [22] |
| Aromatic Amine | DDS, DDM | High temperature (e.g., 150-170°C) | Excellent heat resistance (HDT >150°C), high strength, good chemical resistance, but more brittle. | [17][22] |
| Amine Adduct | Epoxy-polyamine adducts | Room temperature | Reduced volatility, lower toxicity, less exothermic reaction compared to parent amine. | [17] |
Experimental Workflow: Evaluating Cured Epoxy Properties
This protocol describes the process of curing an epoxy resin and testing its key thermomechanical properties.
-
Formulation and Curing:
-
Calculate the stoichiometric amount of this compound required for the chosen epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA). The optimal loading is when the number of moles of active amine hydrogens equals the number of moles of epoxy groups.[17][21]
-
Thoroughly mix the resin and curing agent at the calculated ratio.
-
Pour the mixture into molds appropriate for the desired mechanical tests (e.g., dog-bone shapes for tensile testing).
-
Cure the samples according to a defined schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2-3 hours).
-
-
Cure Kinetics Analysis (DSC):
-
Use Differential Scanning Calorimetry (DSC) to study the curing reaction. Run a non-isothermal scan on an uncured mixture at several heating rates (e.g., 5, 10, 15, 20 °C/min).
-
The exothermic peak represents the curing reaction. The total heat released is proportional to the degree of cure. This data can be used to calculate kinetic parameters like the activation energy.[23][24]
-
-
Thermomechanical Testing:
-
Dynamic Mechanical Analysis (DMA): Use DMA to determine the glass transition temperature (Tg), which indicates the material's upper service temperature, and storage modulus.[23]
-
Thermogravimetric Analysis (TGA): Use TGA to assess the thermal stability and decomposition temperature of the cured material.[22][23]
-
Mechanical Testing: Perform tensile or three-point bending tests on the cured samples using a universal testing machine to determine properties like Young's modulus, tensile strength, and flexibility.[25]
-
References
- Wang, D., et al. (2010). Synthesis and Gene Delivery of Poly(amido amine)s with Different Branched Architecture. Biomacromolecules. [Link][1]
- PubMed. (n.d.). Synthesis and gene delivery of poly(amido amine)s with different branched architecture.
- ResearchGate. (2018). Equilibrium solubility and enthalpy of CO2 absorption in aqueous Bis (3-aminopropyl) amine and its mixture with MEA, MDEA, AMP and K2CO3. [Link][9]
- Kim, Y., Lim, H., & Lee, J. (2011). Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions. Bulletin of the Korean Chemical Society. [Link][11]
- ResearchGate. (2005). Novel Bioreducible Poly(amido amine)s for Highly Efficient Gene Delivery. [Link][2]
- Das, B., et al. (2017). Experimental and theoretical studies on efficient carbon dioxide capture using novel bis(3-aminopropyl)amine (APA)-activated aqueous 2-amino-2-methyl-1-propanol (AMP) solutions. RSC Advances. [Link][12]
- AIDIC. (2017). Comparison of Different Amine Solvents for the Absorption of CO2.
- PubMed. (2007). Synthesis and transfection efficiencies of new lipophilic polyamines.
- ResearchGate. (2017). Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine and Its Mixture with 2-Amino-2-methyl-1-propanol. [Link][13]
- ResearchGate. (2017). Comparison of Different Amine Solvents for the Absorption of CO2. [Link][14]
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assessing the chemical resistance of epoxy cured with N,N-Bis(3-aminopropyl)methylamine
For drug development professionals and researchers, this guide provides a framework for making an informed decision. When specifying an epoxy system, one must correlate the expected chemical exposure with the inherent properties imparted by the curing agent. For critical applications, conducting in-house testing using the standardized protocols outlined here is strongly recommended to validate performance under specific end-use conditions. [13]
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The Vanguard of Intracellular Delivery: A Comparative Analysis of N,N-Bis(3-aminopropyl)methylamine Derivatives in Gene Therapy
In the dynamic landscape of gene therapy and drug development, the quest for safe and efficient delivery vectors is paramount. Cationic polymers have emerged as a promising non-viral alternative, offering advantages such as low immunogenicity, stability, and the capacity to carry large nucleic acid payloads.[1] Among the myriad of building blocks for these polymers, N,N-Bis(3-aminopropyl)methylamine has garnered significant attention due to its unique trifunctional amine structure, which serves as an excellent scaffold for creating sophisticated gene delivery vehicles. This guide provides an in-depth comparison of the efficiency of various this compound derivatives, supported by experimental data, to aid researchers in selecting and designing optimal carriers for their therapeutic applications.
The Rationale for this compound in Polymer Design
This compound (also known as methyl-bis(3-aminopropyl)amine) possesses a distinctive architecture with one tertiary and two primary amine groups.[2][3][4][5][6] This structure is highly advantageous for constructing poly(amido amine)s (PAAs), a class of synthetic polymers with significant potential in the biomedical field.[7] The tertiary amine contributes to the polymer's buffering capacity, a critical attribute for facilitating endosomal escape via the "proton sponge effect," while the primary amines offer reactive sites for polymerization and further functionalization.
The efficiency of these derivatives as gene delivery agents hinges on a delicate balance of several factors:
-
Cationic Charge Density: Essential for electrostatic interaction with negatively charged nucleic acids (pDNA, siRNA) to form stable nanoparticles (polyplexes).
-
Bioreducibility: The incorporation of environment-sensitive linkages, such as disulfide bonds, allows for triggered release of the genetic payload in the reducing intracellular environment.[1][8][9]
-
Acid-Labile Properties: The presence of acid-cleavable bonds can enhance endosomal escape as the pH decreases in the endo-lysosomal compartments.[10]
-
Cytotoxicity: A crucial parameter, as the inherent positive charge of cationic polymers can lead to cell membrane disruption and toxicity. Modifications aim to minimize this while preserving transfection efficiency.
This guide will delve into specific examples of this compound derivatives, comparing their performance based on these key parameters.
Comparative Analysis of Derivative Efficiency
The true measure of a delivery vector's utility lies in its performance. Here, we compare several classes of this compound-based polymers, drawing upon published experimental findings.
Bioreducible Poly(amido amine)s (SS-PAAs)
A significant advancement in polymer design has been the introduction of bioreducible disulfide linkages into the polymer backbone.[1][9] These SS-PAAs are engineered to be stable in the oxidizing extracellular environment but degrade within the cell, where the concentration of reducing agents like glutathione is significantly higher.[1] This targeted degradation facilitates the release of the nucleic acid payload and reduces the cytotoxicity associated with high molecular weight, non-degradable polymers.[1]
A study on novel bioreducible poly(amido amine)s demonstrated their ability to efficiently condense DNA into nanoparticles of less than 200 nm with a positive surface charge of over +20 mV.[8] These polyplexes remained stable under neutral conditions but were rapidly destabilized in a reductive environment.[8] Notably, some of these SS-PAAs exhibited transfection efficiencies in COS-7 cells that were significantly higher than that of branched polyethylenimine (pEI), a widely used and effective polymeric gene carrier.[8] Furthermore, these polymers showed minimal cytotoxicity at concentrations where maximal transfection was observed.[8]
Dual-Responsive Polymers: The Synergistic Advantage
To overcome multiple intracellular barriers, researchers have developed dual-responsive polymers that incorporate both bioreducible and acid-labile properties.[10] The acid-labile units are designed to facilitate endosomal escape, while the bioreducible linkages promote the intracellular release of the genetic material.[10]
In a comparative study, these dual-responsive poly(amido amine)s demonstrated higher gene transfection efficiency across three different cell lines when compared to single-responsive (either bioreducible or acid-labile) and non-responsive polymers, as well as pEI.[10] Crucially, these dual-responsive polymers were found to be tens of times less cytotoxic than pEI.[10] The enhanced performance is attributed to a synergistic effect where the acid-labile bonds promote escape from the endosome, and the disulfide bonds ensure the subsequent release of the therapeutic payload in the cytoplasm.
| Polymer Type | Key Feature | Relative Transfection Efficiency | Relative Cytotoxicity | Reference |
| Non-Responsive PAA | Stable Backbone | Baseline | High | [10] |
| Bioreducible PAA (SS-PAA) | Disulfide Bonds | Higher than Non-Responsive | Lower than Non-Responsive | [8][10] |
| Acid-Labile PAA | Acid-Cleavable Bonds | Higher than Non-Responsive | Lower than Non-Responsive | [10] |
| Dual-Responsive PAA | Disulfide & Acid-Labile Bonds | Highest | Lowest | [10] |
| Branched pEI (25 kDa) | High Buffering Capacity | High | Very High | [8][10] |
Guanidinylated Bioresponsive Poly(amido amine)s
Further functionalization of the polymer backbone can significantly enhance transfection efficiency. The introduction of guanidinyl groups is a promising strategy, as these moieties can improve the polymer's interaction with the cell surface and facilitate nuclear localization.
A study focusing on guanidinylated bioresponsive poly(amido amine)s (Gua-SS-PAAs) compared derivatives containing arginine (Arg-CBA) and agmatine (Agm-CBA).[11] Both polymers were able to form nanoparticles with plasmid DNA, with sizes under 90 nm and positive zeta potentials below 20 mV.[11] When compared to the widely used transfection reagents polyethylenimine (PEI) and Lipofectamine 2000, the Arg-CBA polymer demonstrated superior transfection efficiency and gene-silencing capabilities in MCF7 cells.[11] This enhanced performance was attributed to the better nuclear localization effect conferred by the guanidine and carboxyl groups of the arginine moiety.[11]
| Carrier | Transfection Efficiency (MCF7 cells) | Gene Silencing Efficiency (MCF7 cells) | Cytotoxicity | Reference |
| Arg-CBA | Higher than reference carriers | Higher than reference carriers | Significantly Lower | [11] |
| Agm-CBA | Lower than Arg-CBA | Lower than Arg-CBA | Significantly Lower | [11] |
| PEI | Reference | Reference | High | [11] |
| Lipofectamine 2000 | Reference | Reference | High | [11] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of this compound-based gene delivery vectors.
Synthesis of Bioreducible Poly(amido amine)s (SS-PAAs)
This protocol describes a Michael-type polyaddition reaction, a common method for synthesizing PAAs.
-
Monomer Preparation: N,N'-cystamine bisacrylamide (CBA), a disulfide-containing monomer, is synthesized according to established literature procedures. A primary amine, which can be a derivative of this compound, is also prepared.
-
Polymerization: Equimolar amounts of CBA and the primary amine are dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 50°C) under an inert atmosphere (e.g., nitrogen) for a specified period (e.g., 48-72 hours).
-
Purification: The resulting polymer is purified by dialysis against deionized water to remove unreacted monomers and low molecular weight oligomers.
-
Lyophilization: The purified polymer solution is lyophilized to obtain the final SS-PAA product as a solid.
-
Characterization: The structure and molecular weight of the synthesized polymer are confirmed using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).
In Vitro Transfection and Cytotoxicity Assays
This workflow outlines the steps to assess the gene delivery efficiency and biocompatibility of the synthesized polymers.
-
Cell Culture: Select the appropriate cell line (e.g., COS-7, HeLa, MCF7) and culture the cells in the recommended medium until they reach the desired confluency (typically 70-80%) for transfection.
-
Polyplex Formation:
-
Dilute the polymer and the nucleic acid (e.g., a plasmid encoding a reporter gene like luciferase or GFP) separately in a serum-free medium or buffer (e.g., HEPES).
-
Add the polymer solution to the nucleic acid solution at various N/P ratios (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid).
-
Mix gently and incubate at room temperature for a specified time (e.g., 20-30 minutes) to allow for the formation of polyplexes.
-
-
Transfection:
-
Remove the culture medium from the cells and wash with PBS.
-
Add the polyplex solution to the cells.
-
Incubate the cells with the polyplexes for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
After the incubation, remove the polyplex-containing medium and replace it with a fresh, complete culture medium.
-
-
Gene Expression Analysis: After a further incubation period (e.g., 24-48 hours), quantify the expression of the reporter gene. For luciferase, this involves cell lysis and measurement of luminescence. For GFP, this can be done via fluorescence microscopy or flow cytometry.
-
Cytotoxicity Assay (e.g., MTT Assay):
-
After the transfection period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells.
-
Incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
-
Visualizing the Path to Efficacy
Diagrams can effectively illustrate complex biological processes and experimental workflows.
Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound-based polymers.
Caption: Intracellular trafficking pathway of a dual-responsive this compound derivative-based polyplex.
Conclusion and Future Directions
This compound has proven to be a versatile and highly effective building block for the creation of advanced non-viral gene delivery vectors. The ability to incorporate features such as bioreducibility and acid-lability allows for the development of "smart" polymers that can respond to the intracellular environment, leading to enhanced transfection efficiency and reduced cytotoxicity. The comparative data clearly indicates that multi-responsive systems, particularly those further functionalized with moieties like arginine, outperform simpler polymer designs and even commercially available reagents in certain contexts.
Future research will likely focus on further refining the structure-activity relationships of these polymers, exploring new functional groups to target specific cell types, and evaluating their efficacy and safety in in vivo models. The continued development of this compound derivatives holds immense promise for advancing the field of gene therapy and bringing new therapeutic modalities to the clinic.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of N,N-Bis(3-aminopropyl)methylamine in Industrial Applications
In the landscape of industrial chemistry, the selection of chemical intermediates is a critical decision that balances performance, cost, and process efficiency. N,N-Bis(3-aminopropyl)methylamine (DNAPM), a versatile polyamine, has carved out a significant role in various applications due to its unique molecular structure. This guide provides an in-depth evaluation of the cost-effectiveness of DNAPM in its primary industrial uses, offering a comparative analysis against common alternatives, supported by experimental data and protocols.
Introduction to this compound (DNAPM)
This compound, with the CAS number 105-83-9, is a branched polyamine featuring two primary amine groups and one tertiary amine group. This structure imparts a unique combination of reactivity and catalytic activity, making it a valuable building block in complex chemical syntheses.[1][2] It is a colorless to pale yellow liquid, soluble in water and various organic solvents, a property that facilitates its incorporation into a wide range of formulations.[1][3]
The key industrial applications of DNAPM stem from its multifunctional nature and include its use as a curing agent for epoxy resins, a catalyst in the production of polyurethanes, and as a corrosion inhibitor.[1][4] This guide will dissect each of these applications to provide a clear, evidence-based assessment of its performance and economic viability.
DNAPM as an Epoxy Resin Curing Agent
The curing of epoxy resins is a cornerstone of the adhesives, coatings, and composites industries. The selection of a curing agent is paramount as it dictates the final properties of the thermoset polymer.[5]
Mechanism of Action
DNAPM functions as an effective epoxy curing agent due to its multiple reactive amine hydrogens. The primary amine groups undergo a nucleophilic addition reaction with the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional polymer network.[6][7] This robust structure is responsible for the desirable mechanical strength, thermal stability, and chemical resistance of the cured material.[1]
Caption: Simplified reaction of DNAPM with epoxy resin.
Comparative Performance Analysis
The primary alternatives to DNAPM in this application are other aliphatic amines, most notably Diethylenetriamine (DETA) and Triethylenetetramine (TETA).[4]
| Property | This compound (DNAPM) | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) |
| Amine Hydrogen Functionality | 5 | 5 | 6 |
| Molecular Weight ( g/mol ) | 145.25[8] | 103.17[9] | 146.23[3] |
| Cure Speed | Moderate to Fast | Fast | Fast |
| Flexibility of Cured Resin | Good | Moderate | Good |
| Heat Resistance | Good | Moderate | Good |
| Chemical Resistance | Excellent | Good | Very Good |
DNAPM's branched structure and the spacing of its amine groups can contribute to a more flexible polymer backbone compared to the more linear DETA, potentially improving impact resistance. While TETA offers higher functionality, which can lead to a more rigid and highly cross-linked network, DNAPM provides a balance of properties that can be advantageous in applications requiring both strength and some degree of flexibility. The presence of a tertiary amine in DNAPM's structure can also have an accelerating effect on the curing reaction.
Cost-Effectiveness Evaluation
A direct comparison of bulk pricing reveals the economic landscape of these curing agents. It is important to note that prices are subject to market fluctuations.
| Curing Agent | Purity | Price (USD/kg) - Representative |
| This compound (DNAPM) | >98% | ~$6.80 - $7.50[10] |
| Diethylenetriamine (DETA) | ~99% | ~$3.49[11] |
| Triethylenetetramine (TETA) | ~99% | ~$4.50 - $6.00 (estimated from various sources)[12][13] |
While DETA is the most economical option on a per-kilogram basis, the choice of curing agent is not solely based on price. The amount of curing agent required is determined by the stoichiometry of the epoxy-amine reaction, specifically the amine hydrogen equivalent weight (AHEW).
-
AHEW of DNAPM: 145.25 / 5 = 29.05
-
AHEW of DETA: 103.17 / 5 = 20.63
-
AHEW of TETA: 146.23 / 6 = 24.37
A higher AHEW for DNAPM means that a greater mass of curing agent is required to cure a given amount of epoxy resin compared to DETA and TETA. However, the enhanced performance characteristics, such as improved flexibility and potentially faster cure times due to the tertiary amine, may justify the higher cost in high-performance applications. The overall cost-effectiveness, therefore, depends on the specific performance requirements of the final product.
DNAPM as a Polyurethane Catalyst
In the production of polyurethane foams, catalysts are essential for controlling the delicate balance between the gelling (urethane formation) and blowing (urea formation) reactions.[14]
Mechanism of Action
DNAPM, with its tertiary amine functionality, acts as a potent catalyst in polyurethane systems. The lone pair of electrons on the tertiary nitrogen atom activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) and by water (blowing reaction).[15] A balanced catalysis is crucial for achieving the desired foam properties, such as cell structure, density, and mechanical strength.[16]
Caption: Role of DNAPM in polyurethane foam formation.
Comparative Performance Analysis
A widely used tertiary amine catalyst in the polyurethane industry is Triethylenediamine (TEDA), often supplied as a 33% solution in dipropylene glycol, known by the trade name DABCO 33-LV.[17][18]
| Property | This compound (DNAPM) | Triethylenediamine (TEDA) / DABCO 33-LV |
| Catalytic Activity | High (Gelling and Blowing) | High (Primarily Gelling)[16] |
| Reactivity | Contains reactive primary amine groups | Non-reactive |
| Odor | Amine-like | Strong amine odor |
| Volatility | Moderate | High (TEDA is a solid, but sublimes) |
A key advantage of DNAPM is its potential to be a "reactive catalyst." The primary amine groups can react with isocyanates, incorporating the molecule into the polymer backbone. This can lead to lower volatile organic compound (VOC) emissions from the final foam product, a significant benefit in applications with stringent environmental and safety regulations, such as automotive interiors and furniture.[19] DABCO 33-LV, being a non-reactive catalyst, can contribute to higher emissions.
Cost-Effectiveness Evaluation
| Catalyst | Purity/Concentration | Price (USD/kg) - Representative |
| This compound (DNAPM) | >98% | ~$6.80 - $7.50[10] |
| DABCO 33-LV (33% TEDA) | 33% TEDA in DPG | ~$5.90[20] |
While DABCO 33-LV may appear more cost-effective on a per-kilogram basis, several factors must be considered. The catalytic efficiency of DNAPM may allow for lower usage levels to achieve the desired reaction profile. More importantly, the value proposition of DNAPM lies in its reactive nature. The reduction in VOC emissions can lead to cost savings by simplifying compliance with environmental regulations and potentially improving the safety profile of the final product. For manufacturers prioritizing low-emission products, the slightly higher initial cost of DNAPM could be offset by these long-term benefits.
DNAPM as a Corrosion Inhibitor
Corrosion is a major concern in various industrial systems, including boilers, cooling water circuits, and pipelines. Chemical inhibitors are a common and effective method for mitigating corrosion.[21]
Mechanism of Action
DNAPM belongs to the class of film-forming amine (FFA) corrosion inhibitors.[22] The amine groups have a strong affinity for metal surfaces. When introduced into a system, DNAPM molecules adsorb onto the metal, forming a thin, protective, and hydrophobic film. This film acts as a barrier, isolating the metal from corrosive species in the surrounding environment, such as water, oxygen, and acidic gases.[1][23]
Comparative Performance Analysis
A common alternative in this category is Morpholine, another volatile amine used for corrosion control, particularly in steam condensate systems.[2]
| Property | This compound (DNAPM) | Morpholine |
| Inhibition Mechanism | Film-forming | Neutralizing and Film-forming |
| Volatility | Moderate | High |
| Thermal Stability | Good | Moderate |
| Inhibition Efficiency | Potentially high due to strong adsorption of multiple amine groups | Good |
DNAPM's multiple amine groups and longer alkyl chains can lead to the formation of a more robust and persistent protective film compared to Morpholine. This can result in higher inhibition efficiency, especially in aggressive environments. While Morpholine also acts by neutralizing acidic components like carbonic acid in steam systems, DNAPM's primary mechanism is the formation of a durable physical barrier.
Cost-Effectiveness Evaluation
| Corrosion Inhibitor | Purity | Price (USD/kg) - Representative |
| This compound (DNAPM) | >98% | ~$6.80 - $7.50[10] |
| Morpholine | ~99% | ~$4.75 - $5.25 (estimated from drum pricing)[2] |
Morpholine is a more economical option on a direct price basis. However, the cost-effectiveness of a corrosion inhibitor is determined by its performance at a given concentration. If DNAPM provides superior protection at lower concentrations due to the formation of a more resilient film, it could be the more cost-effective choice in the long run. The reduced corrosion rates would lead to lower maintenance costs, extended equipment lifespan, and less downtime, all of which contribute to significant long-term savings.[22][23]
Experimental Protocols
To ensure the scientific integrity of this guide, the following are standardized protocols for evaluating the performance of this compound and its alternatives in their respective applications.
Evaluation of Epoxy Curing Agents using Differential Scanning Calorimetry (DSC)
Objective: To determine the cure kinetics, including the onset of cure, peak exotherm temperature, and total heat of reaction.
Methodology:
-
Sample Preparation: Accurately weigh the epoxy resin and the stoichiometric amount of the amine curing agent into an aluminum DSC pan. The stoichiometric amount is calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Mixing: Thoroughly mix the components within the DSC pan using a fine-tipped probe.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature high enough to ensure complete curing (e.g., 250°C).[20]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the exothermic curing peak.
-
Identify the peak exotherm temperature.
-
Integrate the area under the exotherm to calculate the total heat of reaction (ΔH).
-
Evaluation of Polyurethane Catalyst Activity using the Cup Foam Test (ASTM D7487)
Objective: To measure the characteristic reaction times of a polyurethane foam formulation.[24]
Methodology:
-
Component Preparation: Pre-condition the polyol blend (polyol, surfactant, water, and catalyst) and the isocyanate to a specified temperature (e.g., 25°C).
-
Mixing:
-
Place a specified amount of the polyol blend into a cup.
-
Add the stoichiometric amount of isocyanate.
-
Mix vigorously with a high-speed mixer for a specified time (e.g., 5 seconds).
-
-
Observation and Timing:
-
Immediately after mixing, start a stopwatch.
-
Record the Cream Time: the time when the mixture begins to rise and change color.
-
Record the Gel Time (String Time): the time when fine strings of polymer can be pulled from the rising foam with a spatula.
-
Record the Tack-Free Time: the time when the surface of the foam is no longer tacky to the touch.
-
Record the End of Rise Time: the time when the foam reaches its maximum height.
-
Evaluation of Corrosion Inhibitor Efficiency using the Weight Loss Method (ASTM G31)
Objective: To determine the corrosion rate of a metal in a corrosive environment with and without an inhibitor.[10]
Methodology:
-
Specimen Preparation:
-
Prepare metal coupons of a standard size (e.g., mild steel).
-
Clean the coupons to remove any surface contaminants, dry them, and accurately weigh them to four decimal places.
-
-
Test Solution Preparation:
-
Prepare the corrosive solution (e.g., 3.5% NaCl solution saturated with CO2).
-
Prepare a second batch of the corrosive solution containing a specific concentration of the corrosion inhibitor.
-
-
Immersion Test:
-
Immerse the prepared coupons in both the uninhibited (blank) and inhibited solutions.
-
Maintain the test conditions (e.g., temperature, immersion time) constant.
-
-
Post-Test Analysis:
-
After the specified immersion period, remove the coupons.
-
Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products.
-
Dry and re-weigh the coupons.
-
-
Calculation:
-
Calculate the weight loss for each coupon.
-
Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × W) / (A × T × D) where K = 8.76 × 10^4, W = weight loss in grams, A = area in cm², T = time in hours, and D = density in g/cm³.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Conclusion
This compound is a highly versatile and effective chemical intermediate with significant utility in several key industrial applications. While it may not always be the lowest-cost option on a per-kilogram basis, a comprehensive evaluation of its performance benefits reveals a compelling case for its cost-effectiveness.
-
In epoxy systems , DNAPM offers a unique balance of reactivity, flexibility, and high performance that can justify its cost in applications where these properties are critical.
-
As a polyurethane catalyst , its reactive nature presents a significant advantage in the formulation of low-VOC foams, a growing demand in many industries.
-
In corrosion inhibition , the potential for forming a more durable protective film could lead to long-term cost savings through enhanced equipment protection and reduced maintenance.
Ultimately, the decision to use this compound should be based on a thorough analysis of the specific application requirements, balancing the initial material cost against the long-term performance, processing, and safety benefits it can provide. This guide serves as a foundational resource for researchers, scientists, and drug development professionals to make informed decisions in the selection of this versatile polyamine.
References
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- Univar Solutions. (n.d.). Morpholine.
- Univar Solutions. (n.d.). Diethylenetriamine, Technical Grade, Liquid, 438 lb Drum.
- ASTM International. (2024). D7487 Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test.
- Dhalop Chemicals. (n.d.). DIETHYLENETRIAMINE (D.E.T.A) at Attractive Prices, High Quality Industrial Grade.
- LabsInUS. (2025). ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals US Lab.
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- B & V Chemicals. (n.d.). Polyamine - Film Forming Amines (FFA).
- BASF SE. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine. UL Prospector.
- Sabtech Machine. (2024). The Impact of Amine Catalyst Selection on PU Foam Properties and Performance.
- Chapter 2: Tertiary amines - Catalyst. (n.d.).
- Askari, F., et al. (2025). Electrochemical study of three new morpholine-based inhibitors for P460N steel in 3.5 wt. % NaCl solution. ResearchGate.
- Westphal, R., et al. (2020). Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Scirp.org.
- Power Engineering. (2020). Film Forming Amines and their Applications in the Power Plant Industry.
- BDMAEE. (2025). dabco 33lv: the premier polyurethane catalyst for balancing reactivity and processing time.
- Curing Agents for Epoxy Resin. (n.d.).
- BDMAEE. (2025). dabco 33lv: the catalyst of choice for water-blown polyurethane foam systems.
- BDMAEE. (2025). dabco 33lv: an industry standard for high-efficiency polyurethane foam production.
- Westphal, R., et al. (2020). Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone. SciSpace.
- Journal of Chinese Society for Corrosion and protection. (2026). Corrosion Inhibition Performance of Imidazoline Derivatives and Thiourea on X65 Steel Under Inert Deposits Scale in an Artificial CO2 Saturated Oilfield Produced Water.
- Google Patents. (n.d.). WO2016196643A1 - Reactive amine catalysts for polyurethane applications.
- MDPI. (n.d.). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods.
- ResearchGate. (2019). Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole.
- NIH. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications.
- ResearchGate. (2009). Curing Kinetics of an Epoxy-amine System by Calorimetric Method and FT-IR Spectroscopy.
- Hebei Feisite Technology Co., Ltd. (n.d.). Diethylenetriamine (DETA) Purity 99% Min Min CAS 111-40-0 in Drum/IBC/Isotank.
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- Biocompare. (n.d.). This compound from Aladdin Scientific.
- IndiaMART. (n.d.). Dabco 33lv, at ₹ 495/kg.
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A Comparative Analysis of Tertiary Amines for CO2 Capture Performance
For researchers, scientists, and drug development professionals venturing into the critical field of carbon capture, the selection of an appropriate solvent is a decision of paramount importance. Among the various options, tertiary amines have emerged as a compelling class of absorbents, offering a unique balance of properties that distinguish them from their primary and secondary amine counterparts. This guide provides an in-depth, objective comparison of the performance of various tertiary amines for CO2 capture, supported by experimental data and protocols to empower you in your research and development endeavors.
The Tertiary Amine Advantage in CO2 Capture
Primary and secondary amines, such as the benchmark monoethanolamine (MEA), react with CO2 through a direct mechanism to form stable carbamates.[1] This reaction is typically fast, a desirable trait for rapid CO2 removal. However, the stability of the carbamate bond necessitates a significant energy input for solvent regeneration, a major contributor to the overall cost of the carbon capture process.[1][2]
Tertiary amines, on the other hand, lack a hydrogen atom on the nitrogen, preventing the direct formation of carbamates.[3][4] Instead, they act as a base to catalyze the hydration of CO2, leading to the formation of bicarbonate ions.[5][6] This reaction mechanism, while generally slower than carbamate formation, presents two key advantages:
-
Higher Theoretical CO2 Loading Capacity: The stoichiometry of the bicarbonate formation allows for a theoretical absorption of one mole of CO2 per mole of amine, whereas primary and secondary amines are limited to a 0.5:1 molar ratio due to carbamate formation.[3][7]
-
Lower Regeneration Energy: The heat of reaction for bicarbonate formation is considerably lower than that for carbamate formation.[1][5] This translates to a reduced energy penalty for regenerating the amine solvent, a critical factor for the economic viability of large-scale carbon capture.
However, the slower reaction kinetics of tertiary amines have historically been a significant drawback, limiting their widespread application.[1][8] This has spurred extensive research into developing novel tertiary amine structures and blended solvent systems that can enhance absorption rates while retaining the benefits of high capacity and low regeneration energy.[5][9]
Performance Metrics: A Comparative Overview
The performance of a CO2 capture solvent is evaluated based on several key parameters. This section provides a comparative analysis of various tertiary amines, with N-methyldiethanolamine (MDEA) often serving as the conventional benchmark.[1]
CO2 Absorption Capacity
The absorption capacity, or CO2 loading, is a measure of the amount of CO2 that can be captured by a given amount of solvent. A higher absorption capacity is desirable as it reduces the required solvent circulation rate, leading to smaller equipment and lower operational costs.
| Amine | Type | CO2 Loading (mol CO2 / mol amine) | Reference |
| Monoethanolamine (MEA) | Primary | ~0.5 | [7] |
| Diethanolamine (DEA) | Secondary | ~0.5 | [7] |
| N-methyldiethanolamine (MDEA) | Tertiary | ~1.0 (theoretical) | [3][7] |
| N,N-diethylethanolamine (DEEA) | Tertiary | Higher than MDEA | [10][11] |
| N,N-dimethylethanolamine (DMEA) | Tertiary | Comparable to DEEA | [10][11] |
Note: Actual loading capacities can be influenced by experimental conditions such as temperature, pressure, and amine concentration.
Studies have shown that structural modifications to tertiary amines can significantly influence their absorption capacity. For instance, the introduction of hydroxyl groups or alterations in alkyl chain length can impact the amine's basicity and steric hindrance, thereby affecting its interaction with CO2.[12]
CO2 Absorption Rate
The rate at which the solvent absorbs CO2 is a critical factor, particularly for post-combustion capture from flue gas streams with low CO2 partial pressures.[13] While tertiary amines generally exhibit slower absorption rates than primary and secondary amines, research has identified several tertiary amines with enhanced kinetics.[1][14]
A common strategy to overcome the slow reaction rate of tertiary amines is to use them in blended formulations with a faster-reacting amine, such as piperazine (PZ) or a primary amine.[5][8][9] These blends aim to combine the high capacity and low regeneration energy of the tertiary amine with the rapid absorption kinetics of the activator.[5]
Regeneration Energy
The energy required to reverse the CO2 absorption reaction and regenerate the solvent is a major operational expenditure. The lower heat of reaction associated with bicarbonate formation is a primary driver for the interest in tertiary amines.[1]
| Amine | Heat of Reaction (kJ/mol CO2) | Reference |
| Monoethanolamine (MEA) | ~85-89 | [15] |
| Diethanolamine (DEA) | ~70 | [16] |
| N-methyldiethanolamine (MDEA) | ~55-60 | [1][17] |
Calorimetry experiments are essential for accurately determining the heat of reaction for novel amine solvents.[1] A lower heat of reaction directly correlates with a lower energy requirement for the stripping process in a capture plant.
Thermal and Oxidative Stability
Amine solvents are subjected to high temperatures in the stripper and can be exposed to oxidative environments in the absorber.[18][19] Degradation of the amine leads to solvent loss, reduced performance, and the formation of corrosive byproducts.[19][20] Tertiary amines generally exhibit good thermal and oxidative stability.[4] Studies have shown that steric effects and the absence of a carbamate formation pathway contribute to their robustness under harsh operating conditions.[4]
Experimental Evaluation of Tertiary Amine Performance
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are crucial. This section outlines the methodologies for key experiments used to characterize tertiary amine solvents.
Gas Scrubbing Test for Absorption Rate and Capacity
This experiment measures the rate and capacity of CO2 absorption in an aqueous amine solution.
Protocol:
-
Preparation: Prepare an aqueous solution of the tertiary amine at a specified concentration (e.g., 30 wt%).[1]
-
Apparatus: Use a gas scrubbing apparatus consisting of a temperature-controlled absorption column, a gas flow control system, and a CO2 analyzer for the outlet gas.
-
Absorption:
-
Introduce a known volume of the amine solution into the absorption column and maintain a constant temperature (e.g., 40 °C).[1]
-
Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate.
-
Continuously monitor the CO2 concentration in the outlet gas stream using the CO2 analyzer.
-
-
Data Analysis:
-
Calculate the amount of CO2 absorbed over time based on the difference between the inlet and outlet CO2 concentrations.[1]
-
The CO2 loading is determined when the outlet CO2 concentration equals the inlet concentration (saturation).
-
The absorption rate can be defined as the slope of the CO2 loading curve at a specific point (e.g., 50% of the 60-minute CO2 loading).[1]
-
Vapor-Liquid Equilibrium (VLE) for Cyclic Capacity
VLE data is crucial for determining the cyclic CO2 capacity, which represents the difference in CO2 loading between the rich (absorber) and lean (stripper) solutions.
Protocol:
-
Apparatus: Utilize a VLE apparatus, typically an autoclave equipped with a stirrer, temperature and pressure controls, and sampling ports for both the liquid and gas phases.[1]
-
Procedure:
-
Charge the autoclave with a known amount of the amine solution.
-
Introduce a specific amount of CO2 into the autoclave to achieve a desired CO2 loading.
-
Heat the solution to a specified temperature (e.g., 40 °C for absorption, 120 °C for regeneration) and allow the system to reach equilibrium.[1]
-
Once at equilibrium, take samples from both the liquid and gas phases.
-
-
Analysis:
-
Analyze the liquid sample for its CO2 and amine concentrations, typically by titration or total organic carbon (TOC) analysis.[1]
-
Analyze the gas sample for its CO2 partial pressure using a gas chromatograph or other suitable analyzer.
-
Repeat the procedure at different CO2 loadings and temperatures to construct VLE curves.
-
Reaction Calorimetry for Heat of Reaction
This experiment directly measures the heat released during the CO2 absorption reaction.
Protocol:
-
Apparatus: Employ a reaction calorimeter equipped with a temperature-controlled reaction vessel, a gas injection system, and a sensitive heat flow sensor.[1]
-
Procedure:
-
Place a known amount of the amine solution into the reaction vessel and allow it to reach thermal equilibrium at the desired temperature (e.g., 40 °C).[1]
-
Introduce a continuous flow of pure CO2 into the solution at a constant rate.[1]
-
The calorimeter measures the heat flux generated by the reaction in real-time.
-
-
Data Analysis:
-
Integrate the heat flux over the duration of the experiment to determine the total heat generated.
-
Determine the total amount of CO2 absorbed by the solution (e.g., using a TOC analyzer).[1]
-
Calculate the heat of reaction by dividing the total heat generated by the moles of CO2 absorbed.
-
Mechanistic Insights and Visualization
Understanding the underlying reaction mechanisms is key to designing more efficient tertiary amine solvents.
Reaction Mechanism of Tertiary Amines with CO2
The base-catalyzed hydration of CO2 is the accepted mechanism for CO2 capture by tertiary amines in aqueous solutions.
Caption: Reaction mechanism of CO2 with a tertiary amine in the presence of water.
Experimental Workflow for Performance Evaluation
A systematic workflow is essential for a comprehensive evaluation of a new tertiary amine solvent.
Caption: A structured workflow for the comprehensive evaluation of tertiary amine performance.
Conclusion and Future Outlook
Tertiary amines represent a promising class of solvents for CO2 capture, offering the potential for significant reductions in regeneration energy compared to conventional primary and secondary amines. While their slower reaction kinetics have been a challenge, ongoing research into novel amine structures and blended systems is continuously pushing the boundaries of their performance. For researchers in this field, a thorough understanding of the key performance metrics and the application of rigorous experimental protocols are essential for the development of the next generation of cost-effective and efficient carbon capture technologies. The trade-off between absorption rate, capacity, and regeneration energy remains a central theme, and future innovations will likely focus on optimizing this balance.[8]
References
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- Chen, X. (2012). Amine solvent development for carbon dioxide capture.
- Tanthana, J., & Tontiwachwuthikul, P. (2014). CO2 absorption rate and capacity for MAPA promoted tertiary amines. Energy Procedia, 63, 1240–1247. [Link]
- Rossi, F., Giglio, E., De Guido, G., & Amelio, M. (2023). Experimental Test and Modeling Validation for CO 2 Capture with Amine Solvents in a Pilot Plant. Energies, 16(13), 5129. [Link]
- Eslami, A., Farsani, H. M., & Zendehboudi, S. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Sustainability, 15(21), 15392. [Link]
- Peter, I., & Lang, P. (2017). Comparison of Different Amine Solvents for the Absorption of CO2. Chemical Engineering Transactions, 61, 1069–1074. [Link]
- Littel, R. J., van Swaaij, W. P. M., & Versteeg, G. F. (1990). Kinetics of Carbon Dioxide with Tertiary Amines in Aqueous Solution. AIChE Journal, 36(11), 1633–1640. [Link]
- Ali, M., & Shah, M. S. (2017). Thermal degradation rates of different amines. International Journal of Greenhouse Gas Control, 63, 266–275. [Link]
- Kumar, A., & Lee, K. (2022). Mechanism of reaction of CO2 with (a) primary- or secondary-amines in the absence of water and (b) tertiary amines in the presence of water.
- Aghel, B., Janati, S., Ghaedi, M., & Agarwal, S. (2022). Advantages and disadvantages of amine-based technology for CO 2 capture. Environmental Science and Pollution Research, 29(44), 66147–66168. [Link]
- Ahmed, S., El-Sayed, E., & El-Naas, M. H. (2022). Energy-Efficient Amine Regeneration for Absorption-Based Carbon Capture: Kinetic Studies for CO2 Mineralization. SPE Annual Technical Conference and Exhibition. [Link]
- Kim, Y. E., Lim, J. A., & Park, J. M. (2013). Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions.
- Mailhol, D., & Bouallou, C. (2021). Effects of Composition, Structure of Amine, Pressure and Temperature on CO2 Capture Efficiency and Corrosion of Carbon Steels. Chemical Engineering Transactions, 96, 109–114. [Link]
- Ahmed, S., El-Sayed, E., & El-Naas, M. H. (2022).
- An, Y., & Li, Y. (2023). Experimental Study on the Performance of An MEA Alcoholamine Absorber for Flue Gas CO2 Capture.
- Ahmed, S., El-Sayed, E., & El-Naas, M. H. (2022).
- Gao, H., Bai, H., & He, C. (2017). A comparative kinetics study of CO 2 absorption into aqueous DEEA/MEA and DMEA/MEA blended solutions. Request PDF. [Link]
- Peter, I., & Lang, P. (2017). Comparison of Different Amine Solvents for the Absorption of CO2.
- Veneman, R., Deutz, S., & de Groot, M. T. (2012). Evaluating Regeneration Options of Solid Amine Sorbent for CO2 Removal. Industrial & Engineering Chemistry Research, 51(43), 14236–14245. [Link]
- Conway, W., Wang, X., Fernandes, D., Burns, R., Lawrance, G., Ma, C., & Puxty, G. (2015). CO2 Absorption Into Aqueous Amine Blended Solutions Containing Monoethanolamine (MEA), N,N-dimethylethanolamine (DMEA), N,N-diethylethanolamine (DEEA) and 2-amino-2-methyl-1-propanol (AMP) for Post Combustion Capture Processes. Chemical Engineering Journal, 266, 149–160. [Link]
- Li, Y., Liu, S., Liu, K., & Zhang, Z. (2023).
- Al-Ghouleh, M. A., & Bairq, Z. A. S. (2023). Effect of Different Amine Solutions on Performance of Post-Combustion CO 2 Capture. Sustainability, 15(18), 13812. [Link]
- Aghel, B., Janati, S., Ghaedi, M., & Agarwal, S. (2022). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Applied Sciences, 12(19), 9579. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized N,N-Bis(3-aminopropyl)methylamine
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. N,N-Bis(3-aminopropyl)methylamine, a versatile polyamine building block, is integral to the synthesis of a wide array of materials, from pharmaceuticals to diagnostic reagents.[1][2] Its molecular structure, featuring a central tertiary amine flanked by two primary amine-terminated propyl chains, provides a unique reactivity that is crucial for creating complex molecules.[3] However, this reactivity also presents challenges in ensuring its purity.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards, empowering you to select and implement the most appropriate methods for your specific needs.
The Synthetic Landscape and Potential Impurities: A Proactive Approach to Purity Validation
A robust purity validation strategy begins with an understanding of the synthetic route and its potential pitfalls. This compound is commonly synthesized via a double Michael addition of methylamine to acrylonitrile, followed by the reduction of the resulting dinitrile.[4][5][6]
Figure 1: Synthetic pathway for this compound.
This synthetic route can introduce several classes of impurities that must be monitored:
-
Unreacted Starting Materials: Residual methylamine and acrylonitrile.
-
Intermediates: Incomplete reduction can leave traces of the N,N-Bis(2-cyanoethyl)methylamine intermediate.
-
Byproducts of Side Reactions:
-
Mono-adduct: N-(2-cyanoethyl)methylamine from a single Michael addition.
-
Polymerization Products: Acrylonitrile can polymerize under basic conditions.[5]
-
Over-alkylation Products: Further reaction of the primary amines.
-
-
Residual Solvents: Solvents used in the reaction and purification steps.
A comprehensive purity analysis must be capable of detecting and quantifying these potential impurities.
A Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for purity determination hinges on a balance of factors including the nature of the analyte and expected impurities, required sensitivity, accuracy, and the intended application of the compound.[7] We will compare three powerful and complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection.[8] | Separation based on polarity and partitioning between a mobile and stationary phase, with mass-based detection.[8] | Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.[2] |
| Selectivity | High, especially with high-resolution mass spectrometry for peak identification. | Good, dependent on chromatographic resolution. | High, based on unique resonance frequencies of nuclei. |
| Sensitivity | High (ng to pg level).[9] | Moderate to high (µg to ng level). | Lower compared to chromatographic methods (mg level). |
| Limit of Detection (LOD) | Low (typically in the low µg/L to ng/L range for similar compounds).[10] | Moderate (typically in the µg/mL range). | High (typically >0.1% w/w). |
| Analysis Time | Relatively fast (15-30 minutes per sample). | Moderate (10-30 minutes per sample). | Fast per sample, but requires longer setup for quantitation. |
| Sample Volatility | Requires volatile or semi-volatile compounds (derivatization often necessary for amines). | Suitable for non-volatile and thermally labile compounds. | Independent of volatility. |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Good, based on mass-to-charge ratio and fragmentation. | Possible for structurally related impurities with unique signals. |
| Quantitation | Requires calibration with reference standards for each analyte. | Requires calibration with reference standards for each analyte. | Absolute quantification possible with a single internal standard of known purity.[11] |
Table 1: Comparison of Key Performance Characteristics of GC-MS, HPLC-MS, and qNMR for Purity Determination.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, providing a clear path to accurate and reproducible purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar and non-volatile nature of this compound and its potential impurities, derivatization is essential for successful GC-MS analysis.[12] Silylation is a common and effective derivatization technique for amines.
Figure 2: GC-MS with Derivatization Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 2 mL GC vial.
-
Add 1 mL of dry pyridine.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 290°C at 10°C/min, and hold for 10 min.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) in full scan mode (e.g., m/z 40-500) for impurity identification and Selected Ion Monitoring (SIM) mode for quantification of known impurities.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful alternative, particularly for less volatile impurities or when derivatization is undesirable.[13]
Figure 3: HPLC-MS Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 95% Mobile Phase A) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards for the main component and any known impurities.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS Parameters (Example):
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) or a mixed-mode column suitable for polar basic compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the main peak from potential impurities (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Mode: Full scan for impurity profiling and SIM or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself.[2][11] It relies on a high-purity internal standard.
Figure 4: qNMR Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a high-purity (>99.5%) internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.[14]
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a high-quality NMR tube.
-
-
¹H NMR Acquisition and Processing:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters for Quantitation:
-
Use a 90° pulse.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A D1 of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Process the spectrum with careful phasing and baseline correction.
-
-
Purity Calculation:
-
Select a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Integrate these signals accurately.
-
Calculate the purity using the following formula:[15]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Authoritative Grounding and Best Practices
For ensuring the highest level of scientific integrity, it is crucial to adhere to established guidelines. The United States Pharmacopeia (USP) provides general chapters that are highly relevant to the purity validation of chemical intermediates.
-
USP General Chapter <467> Residual Solvents: This chapter provides a framework for the identification and quantification of residual solvents, which are common impurities from the synthesis and purification processes.[16][17][18][19][20] The methods outlined in this chapter, often utilizing headspace GC, are essential for a complete purity profile.
-
Orthogonal Methods: It is a best practice to use at least two orthogonal analytical methods to confirm the purity of a compound.[3][21] For instance, a chromatographic method like HPLC-MS can be complemented by a non-chromatographic method like qNMR. This provides a more comprehensive and trustworthy assessment of purity.
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of synthesized this compound is a critical step that underpins the success of subsequent research and development activities. There is no single "best" method; rather, a combination of techniques provides the most comprehensive and reliable purity assessment.
-
GC-MS excels at identifying and quantifying volatile and semi-volatile impurities, especially when combined with derivatization.
-
HPLC-MS is a versatile technique for a broader range of impurities, including non-volatile and thermally labile compounds.
-
qNMR stands out as a primary method for absolute purity determination, offering a high degree of accuracy without the need for specific impurity reference standards.
By understanding the synthetic pathway and potential impurities, and by implementing a well-designed analytical strategy that may include a combination of these powerful techniques, researchers can ensure the quality and reliability of their this compound, thereby safeguarding the integrity of their scientific endeavors.
References
- ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]
- United States Pharmacopeia. (467) RESIDUAL SOLVENTS. USP-NF. [Link]
- United States Pharmacopeia. 〈467〉 Residual Solvents. USP-NF ABSTRACT. [Link]
- Bekhli, A. F., & Trakhtenberg, D. M. (1966). U.S. Patent No. 3,231,601. Washington, DC: U.S.
- Emery Pharma.
- Purity by Absolute qNMR Instructions. [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 268-277. [Link]
- Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28(26). [Link]
- ResolveMass Laboratories Inc. (2023). Quantitative Nuclear Magnetic Resonance (qNMR)
- German Research Foundation (DFG). (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS).
- N,N-Bis(3-aminopropyl)
- de Souza, R. O. M. A., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6674-6676. [Link]
- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [Link]
- Oakwood Chemical. This compound. [Link]
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- PubChem. This compound. [Link]
- Khederlou, M. H. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts.
- Mondin, A., et al. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Journal of Pharmaceutical and Biomedical Analysis, 84, 159-166. [Link]
- Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. [Link]
- Wikipedia.
- News-Medical.Net. (2018). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
- Rajasekaran, A., & Sasikumar, S. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 23(1), 1-6. [Link]
- LookChem. N,N-Bis-(3-aminopropyl)-methylamine. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N,N-Bis(3-aminopropyl)methylamine
This document provides essential safety and logistical information for the handling and disposal of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9). The procedural guidance herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work.
This compound is a versatile intermediate used in the synthesis of various compounds, including potential anticancer drugs and as a crosslinker for epoxy resins.[1] However, its utility is matched by its significant hazard profile, necessitating stringent adherence to safety protocols. This guide is structured to provide a comprehensive understanding of the risks and the necessary steps to mitigate them, ensuring both personal safety and experimental success.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a corrosive and acutely toxic substance.[2] A thorough understanding of its specific hazards is the foundation of safe handling.
Primary Hazards:
-
Acute Toxicity: This chemical is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[2][3] Its high toxicity underscores the critical need for engineering controls and robust PPE.
-
Severe Skin and Eye Damage: As a corrosive substance, it can cause severe skin burns and serious eye damage upon contact.[2][4] The alkaline nature of this amine can lead to rapid tissue damage.
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5]
Hazard Classification Summary Table
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage[2][4] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment of its chemical properties.
Recommended PPE for Handling this compound
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch).[5] | Protects against splashes and vapors that can cause severe eye damage. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[5][6] | Prevents skin contact, which can lead to severe burns and systemic toxicity.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type K for ammonia and organic ammonia derivatives) is necessary if there is a risk of inhalation.[6] | Protects against the inhalation of toxic and irritating vapors. |
| Feet | Closed-toe shoes. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Workflow for Handling this compound
Caption: A simplified workflow for handling this compound.
Preparation
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the designated handling area.
-
Don PPE: Put on all required PPE as outlined in Section 2. Inspect gloves for any signs of damage before use.[5]
Handling
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing or creating aerosols.
-
Avoid Incompatibilities: Keep this compound away from acids and strong oxidizing agents.[6]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[5]
Cleanup
-
Decontaminate Surfaces: After handling, decontaminate all surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands and any exposed skin thoroughly with soap and water after handling.[5][7]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Spill Response Workflow
Caption: A step-by-step workflow for responding to a spill of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Disposal Method: All chemical waste must be disposed of through a licensed disposal company.[5] Do not mix with other waste streams.[4] Uncleaned containers should be treated as the product itself.[5]
-
Regulatory Compliance: Waste disposal must be in accordance with all local, state, and federal regulations.[4][5]
Conclusion: A Commitment to Safety
The safe handling of this compound is a shared responsibility. By understanding its hazards, diligently using appropriate PPE, and adhering to the established operational and disposal plans, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational resource, but it is incumbent upon every user to remain vigilant and informed about the chemicals they handle.
References
- PubChem. (n.d.). This compound.
- Air Liquide. (2023, February 20). Methylamine Safety Data Sheet.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- Carl ROTH. (n.d.). Safety Data Sheet: Methylamine.
- UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
